2-Phenylpiperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70392. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMRLBGNCLMSNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290682 | |
| Record name | 2-Phenylpiperazine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60290682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5271-26-1 | |
| Record name | 5271-26-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
2-Phenylpiperazine chemical properties and structure
An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Phenylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and pharmacology.[1] As a structural scaffold, it is a key component in a multitude of pharmacologically active agents, owing to the versatile synthetic handles provided by its two nitrogen atoms and the specific stereochemical and electronic properties conferred by the phenyl group at the C2 position.[1][2] This guide provides a comprehensive technical overview of the fundamental chemical properties, structure, synthesis, and analysis of this compound, offering field-proven insights for professionals engaged in research and drug development.
Molecular Structure and Stereochemistry
The foundational characteristics of this compound stem directly from its molecular architecture. It consists of a six-membered piperazine ring with a phenyl substituent at the second position.[1]
Key Identifiers:
The presence of the phenyl group on the piperazine ring introduces a chiral center at the C2 position. Consequently, this compound exists as a racemic mixture of two enantiomers: (R)-2-phenylpiperazine and (S)-2-phenylpiperazine. This stereoisomerism is a critical consideration in drug development, as enantiomers often exhibit distinct pharmacological and toxicological profiles. The resolution of these enantiomers is typically achieved using chiral chromatography techniques.[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical parameters of this compound are crucial for predicting its behavior in both chemical reactions and biological systems. These properties influence its solubility, membrane permeability, and potential for oral absorption, making them essential data points for drug design.
| Property | Value | Source(s) |
| Appearance | White to yellow or pale brown solid (powder/crystals) | [6] |
| Melting Point | 83-87 °C | [4][5] |
| Boiling Point | 138 °C | [4][5] |
| Density | 0.997 ± 0.06 g/cm³ (Predicted) | [4][5] |
| pKa | 8.80 ± 0.40 (Predicted) | [4][5] |
| logP | 0.7 | [3] |
| Vapor Pressure | 0.00223 mmHg at 25°C | [5] |
The basicity of the piperazine nitrogens, reflected in the pKa value, means the molecule will be significantly protonated at physiological pH. This enhances its aqueous solubility but can impact its ability to cross the blood-brain barrier. The modest logP value suggests a balance between hydrophilicity and lipophilicity.
Synthesis of this compound
Several synthetic routes to this compound have been established, often involving the formation of the piperazine ring or the reduction of a keto-piperazine intermediate. The choice of method depends on the desired scale, purity requirements, and available starting materials.
A prevalent and effective laboratory-scale synthesis involves the reduction of 3-oxo-2-phenylpiperazine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[4][7] Another common strategy is the cyclization of an appropriate aniline derivative with bis(2-chloroethyl)amine hydrochloride.[8]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reduction of 3-oxo-2-phenylpiperazine
This protocol describes a validated method for synthesizing this compound via LiAlH₄ reduction.[4] The causality behind using LiAlH₄ lies in its potent ability to reduce amides to amines, which is essential for converting the lactam (amide within the ring) to the corresponding diamine structure.
-
Preparation: Dissolve 3-oxo-2-phenylpiperazine (1.76 g, 10 mmol) in 30 mL of anhydrous tetrahydrofuran (THF).
-
Addition: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), add 20 mL (20 mmol) of a 1M LiAlH₄ solution in THF. Slowly, and in a dropwise manner, add the solution from Step 1 to the LiAlH₄ solution. Rationale: The slow, dropwise addition is a critical safety measure to control the highly exothermic reaction between LiAlH₄ and the substrate.
-
Reaction: Stir the resulting mixture at room temperature for 24 hours to ensure the reaction proceeds to completion.[4]
-
Quenching: Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 20% sodium hydroxide (NaOH) solution. Rationale: This procedure, known as the Fieser workup, safely neutralizes the reactive hydride and precipitates aluminum salts, making them easy to filter.
-
Filtration and Extraction: Filter the reaction mixture. Re-extract the collected filter cake with ethyl acetate to recover any product adsorbed onto the salts.[4]
-
Workup: Combine the organic filtrate and the ethyl acetate extracts. Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the solution under reduced pressure.[4]
-
Purification: Purify the resulting crude solid via silica gel column chromatography. A typical eluent system is a mixture of chloroform, methanol, and ammonium hydroxide (e.g., 9:1:0.1 v/v/v) to afford pure this compound as a colorless solid.[4]
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a distinct fingerprint. A characteristic spectrum in CDCl₃ shows signals for the five aromatic protons between δ 7.21-7.38 ppm. The protons on the piperazine ring appear as a series of multiplets between δ 2.69-3.10 ppm, with a distinct broad doublet for the proton at the chiral C2 position around δ 3.76 ppm.[4] The protons attached to the nitrogen atoms are often broad and may exchange with deuterium oxide (D₂O).
-
¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic ring and four signals for the piperazine ring carbons.
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups. Expected peaks include:
-
N-H Stretching: Medium to weak bands in the 3250-3500 cm⁻¹ region.
-
Aromatic C-H Stretching: Bands typically appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Strong bands are observed in the 2800-3000 cm⁻¹ region.
-
C=C Aromatic Ring Stretching: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Under electron ionization (EI), this compound will exhibit a molecular ion peak (M⁺) at m/z 162.
Analytical Methods for Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for the separation and identification of piperazine derivatives in various matrices, including seized drug samples.[9][10][11]
Caption: A typical GC-MS workflow for analyzing this compound.
Experimental Protocol: GC-MS Analysis
This protocol is adapted from established methods for analyzing piperazine compounds.[11]
-
Standard/Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or 2-methyl-propan-2-ol.[10]
-
GC-MS System: Use a gas chromatograph equipped with a 5% phenyl/95% methyl silicone column (e.g., 30 m length, 0.25 mm ID, 0.25 µm film thickness) coupled to a mass spectrometer.[11]
-
Injection: Inject 1 µL of the sample using a splitless injection mode at an injector temperature of 250°C.
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.
-
Oven Program: Set an initial temperature of 100°C, hold for 5 minutes. Ramp the temperature to 290°C at a rate of 10°C/min and hold for 20 minutes.[11] Rationale: This temperature program ensures separation from potential impurities and related isomers while maintaining good peak shape.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 200°C.
-
Scan Range: m/z 30-350 amu.[11]
-
Pharmacological Context and Derivatives
This compound is a privileged scaffold in medicinal chemistry, meaning its structure is recurrently found in compounds with diverse biological activities.[1][2] The piperazine ring is a versatile linker that can be functionalized at the N1 and N4 positions to modulate pharmacological properties. Derivatives of this compound have been investigated for a range of activities, including:
-
Antihistaminic and Anticholinergic Effects [12]
-
Interaction with Serotonin and Dopamine Receptors: The scaffold is a key component of ligands targeting aminergic G-protein coupled receptors (GPCRs).[1][13]
-
Central Nervous System (CNS) Activity: Phenylpiperazine derivatives are widely studied for their effects on neurotransmitter systems and are found in antidepressants, anxiolytics, and antipsychotics.[2][14]
Safety and Handling
This compound is associated with several hazards and requires careful handling.
-
Hazards: It is harmful if swallowed (Acute toxicity, oral) and can cause skin irritation, serious eye irritation, and respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (eyeshields, faceshield). Use a dust mask (e.g., N95) to avoid inhalation.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Recommended storage temperature is often 2-8°C.[4]
Conclusion
This compound is a cornerstone chemical entity with a rich profile of properties that make it highly valuable for research and development. Its distinct structure, characterized by a chiral center and reactive nitrogen atoms, provides a robust platform for synthetic modification. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical characterization, as detailed in this guide, is essential for any scientist working with this important compound and its derivatives.
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A Technical Guide to the Synthesis of 2-Phenylpiperazine via Reduction of 3-oxo-2-phenylpiperazine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Phenylpiperazine is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its synthesis is a critical step in the development of novel therapeutics. This guide provides an in-depth technical overview of a primary synthetic route to this compound: the direct reduction of the cyclic amide (lactam) 3-oxo-2-phenylpiperazine. The core of this guide focuses on the use of lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of this challenging transformation. We will dissect the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical aspects of purification and characterization necessary to ensure the integrity of the final product.
Introduction: The Synthetic Challenge
The conversion of an amide to an amine is a fundamental transformation in organic synthesis. However, the amide functional group is notoriously stable and resistant to reduction due to the resonance delocalization of the nitrogen lone pair with the carbonyl group.[2] This stability makes the carbonyl carbon less electrophilic compared to ketones or esters, necessitating the use of potent reducing agents.[2][3]
The substrate, 3-oxo-2-phenylpiperazine, is a lactam, a cyclic amide. The synthetic goal is to selectively reduce the carbonyl group to a methylene group (-C=O → -CH₂-) without altering the rest of the molecule. This transformation requires a reagent that can deliver hydride ions (H⁻) effectively and overcome the high activation energy of amide reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose due to its high reactivity.[4]
Core Synthesis: Lithium Aluminum Hydride (LiAlH₄) Reduction
The most direct and widely documented method for converting 3-oxo-2-phenylpiperazine to this compound is reduction with lithium aluminum hydride.[5][6][7] This method is effective for a wide range of amides, including primary, secondary, and tertiary, as well as cyclic lactams.[2][8][9]
Mechanistic Rationale
The reduction of a lactam with LiAlH₄ is not a simple hydrogenation. It proceeds through a multi-step mechanism that involves the complete removal of the carbonyl oxygen.[10]
-
Nucleophilic Attack: The reaction begins with the nucleophilic attack of a hydride ion from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the lactam. This forms a tetrahedral intermediate where the oxygen atom bears a negative charge.[8]
-
Coordination and Elimination: The negatively charged oxygen atom coordinates to the aluminum species (a Lewis acid). This coordination transforms the oxygen into a good leaving group (an aluminate species). A subsequent rearrangement, driven by the nitrogen's lone pair, results in the elimination of the oxygen-aluminum complex and the formation of a transient, high-energy iminium ion intermediate.[8][10]
-
Final Reduction: A second equivalent of hydride attacks the electrophilic carbon of the iminium ion, reducing it to the final amine product, this compound.[2]
This two-hydride mechanism explains why the carbonyl group is completely removed, yielding an amine rather than an alcohol, which is the typical product from the reduction of esters or ketones.[3]
Caption: Figure 1: Mechanism of Lactam Reduction with LiAlH₄.
Quantitative Data Summary
The following table summarizes typical parameters for the LiAlH₄ reduction of 3-oxo-2-phenylpiperazine, based on established protocols.[5]
| Parameter | Value | Notes |
| Substrate | 3-oxo-2-phenylpiperazine | 1.0 equivalent |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | 2.0 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | ~17 mL per gram of substrate |
| Temperature | Room Temperature | Addition may be done at 0-10°C, then warmed |
| Reaction Time | 24 hours | Monitored by TLC/LCMS for completion |
| Typical Yield | ~60% | After purification |
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and safety.
Materials:
-
3-oxo-2-phenylpiperazine (1.76 g, 10 mmol)
-
Lithium aluminum hydride (1M solution in THF, 20 mL, 20 mmol)
-
Anhydrous Tetrahydrofuran (THF), 30 mL
-
Deionized Water
-
20% Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Eluent: Chloroform:Methanol:Ammonium Hydroxide (9:1:0.1)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Reagent Addition: Charge the flask with the 1M LiAlH₄ solution in THF (20 mL). Separately, dissolve 3-oxo-2-phenylpiperazine (1.76 g) in anhydrous THF (30 mL) and add it to the dropping funnel.
-
Reaction Execution: Add the substrate solution dropwise to the stirred LiAlH₄ solution at room temperature. An initial exotherm may be observed; maintain control with an ice bath if necessary.
-
Incubation: Once the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching (Critical Safety Step): Cool the reaction flask to 0°C in an ice bath. Extremely carefully and slowly , add deionized water dropwise to quench the excess LiAlH₄. This process is highly exothermic and generates hydrogen gas. Follow with the dropwise addition of 20% NaOH solution. A granular gray precipitate should form.
-
Workup - Filtration: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.
-
Workup - Extraction: Combine the organic filtrate and the ethyl acetate washes. Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.[5]
-
Purification: Purify the crude product by silica gel column chromatography using the specified eluent system to afford pure this compound as a colorless solid.[5]
Alternative Reduction Strategies
While LiAlH₄ is highly effective, other reagents can be considered, though they may be less common for this specific transformation.
-
Borane Reagents: Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide (BMS) are also capable of reducing amides. They are generally considered milder than LiAlH₄ and may offer better selectivity in the presence of other reducible functional groups, but often require heating.[3]
-
Catalytic Hydrogenation: The reduction of amides via catalytic hydrogenation is possible but typically demands harsh conditions, such as very high pressures (>190 atm) and temperatures (>200 °C), and specialized catalysts like copper chromite.[11] This method is generally less practical for laboratory-scale synthesis compared to hydride reduction.
Overall Experimental Workflow
The entire process, from starting materials to the final, purified product, follows a logical sequence of operations designed to maximize yield and purity.
Caption: Figure 2: Workflow for this compound Synthesis.
Product Purification and Characterization
Verification of the final product's identity and purity is paramount.
-
Purification: As described in the protocol, silica gel column chromatography is an effective method for removing unreacted starting material and any potential side products.[5]
-
Characterization: The purified product should be characterized using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The ¹H NMR spectrum should show the disappearance of the lactam N-H proton and the appearance of a new methylene signal corresponding to the reduced carbonyl group. The characteristic signals for the phenyl group and the other piperazine protons should be present.[5][12]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the elemental formula C₁₀H₁₄N₂.[13]
-
Melting Point: The purified this compound should exhibit a sharp melting point consistent with literature values (approx. 83-87 °C).[14]
-
Conclusion
The synthesis of this compound from 3-oxo-2-phenylpiperazine is reliably achieved through reduction with lithium aluminum hydride. This guide provides the necessary theoretical and practical framework for executing this transformation. A thorough understanding of the reaction mechanism, strict adherence to the experimental protocol, and careful attention to safety and purification are essential for successfully obtaining a high-purity product ready for downstream applications in drug discovery and development.
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An In-depth Technical Guide to the Central Nervous System Mechanism of Action of 2-Phenylpiperazine
Abstract
The phenylpiperazine scaffold is a cornerstone in modern neuropharmacology, serving as the structural foundation for a multitude of centrally acting agents.[1] This guide provides a detailed examination of the core mechanism of action for the parent compound, 2-phenylpiperazine, and its key derivatives within the central nervous system (CNS). Moving beyond a simple cataloging of effects, we will dissect the compound's multi-target engagement strategy, focusing on its intricate interactions with the primary monoamine neurotransmitter systems: serotonin, dopamine, and norepinephrine. We will explore the causality behind its complex pharmacological profile, which encompasses receptor modulation, reuptake inhibition, and neurotransmitter release. This document synthesizes data from authoritative preclinical studies to offer a comprehensive view, supplemented by detailed protocols for the key validation assays that form the basis of our understanding of this important chemical class.
Introduction: The Phenylpiperazine Core and Its Significance
The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its conformational flexibility and ability to engage with a wide array of biological targets.[1] When substituted with a phenyl group, the resulting phenylpiperazine structure becomes a potent pharmacophore for CNS activity. Trivial changes in the substitution pattern on either the phenyl ring or the second nitrogen of the piperazine nucleus can dramatically alter the compound's pharmacological profile, leading to agents with antidepressant, anxiolytic, antipsychotic, or psychostimulant properties.[1][2][3]
The parent compound, this compound, and its more extensively studied isomer, 1-phenylpiperazine (1-PP), serve as prototypes for understanding the broader class. Their mechanism of action is not defined by a single, high-affinity target but rather by a complex interplay across multiple neurotransmitter systems. This guide will elucidate these interactions, providing a foundational understanding for researchers developing novel therapeutics based on this versatile scaffold.
Core Mechanism of Action: A Multi-Target Engagement Model
The CNS effects of this compound and its analogues are primarily driven by their ability to modulate monoaminergic neurotransmission. This is achieved through direct interaction with postsynaptic receptors and, critically, with the presynaptic transporters responsible for clearing neurotransmitters from the synaptic cleft.
The Serotonergic System: A Primary Axis of Activity
Phenylpiperazines exhibit a profound and complex influence on the serotonin (5-HT) system, which is central to their therapeutic and psychoactive effects.[4]
-
Serotonin Transporter (SERT) Interaction: Many phenylpiperazine derivatives function as serotonin releasing agents or reuptake inhibitors. For example, 1-(m-trifluoromethylphenyl)piperazine (TFMPP), a well-studied analogue, is a selective serotonin releaser.[5] This action increases the concentration of 5-HT in the synapse, leading to enhanced activation of postsynaptic serotonin receptors. This mechanism is distinct from classical SSRIs, as it involves transporter-mediated efflux rather than solely blocking reuptake.
-
Receptor Modulation: Phenylpiperazines act as direct agonists or antagonists at various serotonin receptor subtypes.[6]
-
5-HT1A Receptors: Affinity for 5-HT1A receptors is a common feature.[7] Agonism at these presynaptic autoreceptors can lead to a decrease in serotonin release, a feedback mechanism that can modulate the primary releasing effect. Postsynaptic 5-HT1A agonism is associated with anxiolytic and antidepressant effects.
-
5-HT2A/2C Receptors: Interaction with the 5-HT2 family is critical to the profile of many phenylpiperazine-based drugs, including atypical antipsychotics and antidepressants like trazodone.[2][8] Antagonism at 5-HT2A receptors, in particular, is a key mechanism for atypical antipsychotic activity and can mitigate certain side effects associated with potent dopamine blockade.[9]
-
The combination of serotonin release and direct receptor modulation results in a powerful "serotoninmimetic" action, profoundly altering serotonergic tone in the CNS.[4]
The Dopaminergic System: Affinity, Release, and Selectivity
The interaction of phenylpiperazines with the dopamine (DA) system is often more nuanced and derivative-specific.
-
Dopamine Transporter (DAT) Interaction: The parent compound 1-phenylpiperazine is a dopamine releasing agent, although it is significantly less potent in this regard compared to its effects on norepinephrine and serotonin.[10] This property contributes to the psychostimulant effects observed with some analogues. However, other derivatives show little affinity for DAT, a desirable trait when developing non-addictive therapeutics.[11]
-
Dopamine D2/D3 Receptor Affinity: A significant area of research focuses on phenylpiperazine derivatives as ligands for D2-like dopamine receptors.[11] Notably, certain analogues have been developed that exhibit high selectivity for the D3 receptor over the D2 receptor.[11][12] This is therapeutically relevant because D3 receptors are implicated in the rewarding effects of drugs of abuse and in cognitive function, whereas D2 receptor blockade is associated with extrapyramidal side effects. High-affinity D3 ligands are being investigated for substance use disorders and as atypical antipsychotics.[12]
The Noradrenergic System: A Potent Releasing Action
The norepinephrine (NE) system is a primary target for many simple phenylpiperazines.
-
Norepinephrine Transporter (NET) Interaction: 1-Phenylpiperazine is a potent and modestly selective norepinephrine releasing agent.[10] It is approximately 4.7-fold more potent at releasing NE than 5-HT and 13.6-fold more potent than at releasing DA.[10] This action leads to increased synaptic NE levels, contributing to stimulant and sympathomimetic effects. While some derivatives are potent NET inhibitors, the releasing action is a hallmark of the core structure.[13][14]
-
Adrenergic Receptor Affinity: Phenylpiperazine derivatives frequently display significant affinity for α1- and α2-adrenergic receptors.[6][11] This interaction can contribute to both therapeutic effects (e.g., in depression) and side effects (e.g., cardiovascular changes).
Caption: Multi-target mechanism of this compound in the CNS.
Pharmacological Profile: A Quantitative Summary
The precise pharmacological profile of a phenylpiperazine derivative is defined by its relative affinities and functional activities at each target. The following table summarizes key data for the parent compound 1-phenylpiperazine and a representative analogue, providing a quantitative basis for their mechanisms of action.
| Compound | Target | Action | Potency (EC50 / Ki) | Selectivity | Reference |
| 1-Phenylpiperazine | Norepinephrine Transporter (NET) | Releasing Agent | EC50: 186 nM | ~4.7x vs. SERT | [10] |
| Serotonin Transporter (SERT) | Releasing Agent | EC50: 880 nM | - | [10] | |
| Dopamine Transporter (DAT) | Releasing Agent | EC50: 2,530 nM | ~13.6x less potent than at NET | [10] | |
| WC44 (D3-selective analogue) | Dopamine D3 Receptor | Agonist | Ki: 1.7 nM | 23-fold vs. D2 | [12] |
| Dopamine D2 Receptor | Agonist | Ki: 39.1 nM | - | [12] | |
| TFMPP | Serotonin Transporter (SERT) | Releasing Agent | EC50: 121 nM | Selective for 5-HT release | [5] |
Note: This table is illustrative. The full pharmacological profile would include binding data across dozens of CNS targets.
Methodologies for Mechanistic Elucidation
Understanding the complex mechanism of action of phenylpiperazines requires a multi-tiered experimental approach, progressing from initial binding identification to functional characterization and finally to in vivo validation.
Protocol: In Vitro Radioligand Binding Assay
Causality: This is the foundational experiment to determine if, and how strongly, a compound physically interacts with a target protein (receptor or transporter). It quantifies the affinity (Ki) of the test compound by measuring its ability to displace a known high-affinity radiolabeled ligand. This is the first step in identifying the primary and secondary targets of a novel phenylpiperazine derivative.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue from a specific brain region (e.g., striatum for DAT) or cells expressing the recombinant human target protein in a buffered solution. Centrifuge to pellet the cell membranes, which contain the target proteins. Resuspend in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-WIN 35,428 for DAT), and varying concentrations of the test phenylpiperazine compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant), which represents the affinity of the compound for the target.
Caption: Workflow for an In Vitro Radioligand Binding Assay.
Protocol: In Vivo Microdialysis
Causality: While in vitro assays reveal potential actions, they do not confirm effects in a living system. Microdialysis is the gold standard for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of an awake, freely moving animal. This experiment validates whether the binding and functional activities observed in vitro translate into a meaningful neurochemical effect (e.g., an increase in synaptic dopamine) in the brain.
Step-by-Step Methodology:
-
Surgical Implantation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., nucleus accumbens for reward, prefrontal cortex for cognition).[5][7] Allow the animal to recover for several days.
-
Probe Insertion & Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe at a low, constant flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).
-
Basal Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish the stable, basal extracellular concentration of the neurotransmitters of interest (DA, 5-HT, NE).
-
Drug Administration: Administer the phenylpiperazine compound via a systemic route (e.g., intraperitoneal injection).
-
Post-Drug Sample Collection: Continue to collect dialysate samples for several hours following drug administration to monitor the time-course of any changes in neurotransmitter levels.
-
Sample Analysis: Analyze the concentration of monoamines in the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED), which offers high sensitivity and specificity.
-
Data Analysis: Express the neurotransmitter concentrations in each post-drug sample as a percentage of the average basal concentration. Plot these values over time to visualize the neurochemical response to the compound.
Caption: Workflow for an In Vivo Microdialysis Experiment.
Conclusion
The mechanism of action of this compound in the central nervous system is a paradigm of multi-target pharmacology. It is not a "magic bullet" for a single receptor but rather a sophisticated modulator of the monoaminergic network. Its profile is defined by a combination of potent norepinephrine and serotonin release, coupled with more variable effects on dopamine release and direct, often subtype-selective, interactions with a host of serotonin and dopamine receptors.[4][10][11] This intricate pharmacology is the source of both the therapeutic potential and the complex side-effect profiles of this chemical class. A thorough understanding of this mechanism, validated through a rigorous cascade of in vitro and in vivo assays, is essential for any scientist or drug development professional working to harness the power of the phenylpiperazine scaffold for novel CNS therapeutics.
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Pharmacological profile of substituted 2-Phenylpiperazine
An In-Depth Technical Guide to the Pharmacological Profile of Substituted 2-Phenylpiperazines
Foreword
The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1] When incorporated into the 2-phenylpiperazine framework, this moiety becomes a versatile template for designing centrally active agents, particularly those targeting dopaminergic and serotonergic systems.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the pharmacological profile of substituted 2-phenylpiperazines. Moving beyond a simple recitation of facts, we will delve into the causal relationships between chemical structure, receptor interaction, and functional outcome, grounded in field-proven experimental methodologies.
The this compound Scaffold: A Cornerstone for CNS Drug Discovery
The therapeutic versatility of the this compound core stems from its structural resemblance to key endogenous neurotransmitters like dopamine and serotonin. This mimicry allows it to interact with their respective receptors. The scaffold presents two primary points for chemical modification, enabling fine-tuning of its pharmacological properties:
-
The Phenyl Ring (Position 2): Substituents on this aromatic ring critically influence receptor affinity and selectivity. Electronic properties (electron-donating vs. withdrawing groups) and steric bulk are key modulators of binding.[4]
-
The Piperazine Nitrogen (N1 and N4): The basic nitrogen atoms are crucial for forming ionic bonds with acidic residues within receptor binding pockets.[4][5] The N4 position is commonly extended with various side chains to engage with secondary binding pockets or to modulate pharmacokinetic properties.[6]
This inherent adaptability has led to the development of numerous compounds targeting a range of central nervous system (CNS) disorders, including schizophrenia, depression, and anxiety.[3]
Synthetic Pathways: Constructing the this compound Core
The synthesis of substituted 2-phenylpiperazines can be achieved through several established routes. A common and effective strategy involves the cyclization of a substituted aniline precursor with bis(2-chloroethyl)amine. This multi-step process allows for the introduction of desired substituents on the phenyl ring at an early stage.
A representative synthetic workflow is outlined below. The initial step often involves the protection of the aniline, followed by electrophilic aromatic substitution to install desired functional groups. Subsequent deprotection, cyclization, and further modification of the piperazine nitrogen yield the final target compounds.[7][8]
Caption: A generalized synthetic route for this compound derivatives.
Pharmacological Profile: A Multi-Target Engagement Strategy
Substituted 2-phenylpiperazines are renowned for their ability to interact with multiple G-protein coupled receptors (GPCRs), primarily within the dopamine and serotonin families. This multi-target profile is often desirable for treating complex neuropsychiatric disorders.[3][9]
Modulation of the Dopaminergic System
Dopamine receptors, particularly the D2 and D3 subtypes, are primary targets for antipsychotic medications. Many this compound derivatives exhibit high affinity for these receptors, often acting as antagonists or partial agonists.[9][10]
-
Expertise & Causality: The D2 and D3 receptors share significant amino acid homology, making the development of subtype-selective ligands challenging. However, subtle differences in their binding pockets can be exploited. Researchers have found that extending the N4-substituent of the piperazine ring can allow ligands to access a secondary binding pocket in the D3 receptor, leading to enhanced D3-selectivity. This "bitopic" binding is a key strategy for designing ligands with improved side-effect profiles, as D2 antagonism is associated with extrapyramidal symptoms.[11][12]
Table 1: Dopamine Receptor Binding Affinities of Representative this compound Analogs
| Compound ID | Substitution Pattern | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 vs D2 Selectivity | Reference |
|---|---|---|---|---|---|
| 3a | 2-Fluorophenyl (orthosteric fragment) | 719 ± 121 | 67.8 ± 4.6 | ~10.6x | [11][12] |
| 6a | 2-Fluorophenyl with 3-thiophenephenyl tail | 711 ± 141 | 1.43 ± 0.1 | ~497x | [11][12] |
| 11a | N-(2-methoxyphenyl)homopiperazine analog | 210 ± 30 | 1.2 ± 0.1 | ~175x | [13] |
| 11f | N-(2-methoxyphenyl)homopiperazine analog | 25 ± 3 | 0.7 ± 0.1 | ~36x | [13] |
| Compound 1 | Indazole-piperazine derivative | 48.5 ± 4.9 (% inhib.) | - | - | [9] |
| Compound 10 | Indazole-piperazine derivative | 50.8 ± 5.4 (% inhib.) | - | - |[9] |
Note: Ki values represent the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. Lower Ki indicates higher binding affinity. Some data is presented as % inhibition at a fixed concentration.
Modulation of the Serotonergic System
The serotonin system offers a rich tapestry of targets for 2-phenylpiperazines. The 5-HT1A and 5-HT2A receptors are particularly relevant for antidepressant, anxiolytic, and antipsychotic actions.[5][14]
-
Expertise & Causality: Aripiprazole, a successful atypical antipsychotic, derives its clinical efficacy from a combination of D2 partial agonism and 5-HT1A partial agonism, coupled with 5-HT2A antagonism.[6] This "dopamine-serotonin system stabilizer" profile is a guiding principle in modern antipsychotic drug design. The this compound scaffold is exceptionally well-suited to achieve this polypharmacology. The core moiety often provides the necessary interactions for D2 and 5-HT2A affinity, while the N4-linker and terminal group can be optimized to secure potent 5-HT1A activity.[5][15]
Table 2: Serotonin Receptor Binding Affinities of Representative this compound Analogs
| Compound ID | Substitution Pattern | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Reference |
|---|---|---|---|---|
| 2a | 4-[2-(5-benztriazole)ethyl]-1-(2-methoxyphenyl) | 2.6 | - | [16] |
| 7a | 2-Fluorophenyl with 4-thiazolylphenyl tail | 14.3 ± 7.1 | - | [11][12] |
| Compound 1 | Indazole-piperazine derivative | 2.3 | 11.2 | [9] |
| Compound 10 | Indazole-piperazine derivative | 1.0 | 2.5 | [9] |
| Compound 12 | Hydantoin-phenylpiperazine | 13.5 | - | [17] |
| Compound 13 | Hydantoin-phenylpiperazine | 10.1 | - |[17] |
Core Structure-Activity Relationships (SAR)
Synthesizing data from numerous studies reveals key SAR trends that guide the design of new this compound derivatives.
Caption: Key SAR insights for substituted 2-phenylpiperazines.
Core Experimental Protocols for Pharmacological Profiling
To ensure the trustworthiness and reproducibility of pharmacological data, standardized, self-validating protocols are essential. Here, we detail two fundamental assays for characterizing novel this compound derivatives.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity.
Principle: The amount of radioligand displaced is proportional to the affinity of the test compound. The data is used to calculate the inhibitory constant (Ki).
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors).
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the pellet by resuspension and re-centrifugation to remove endogenous substances.
-
Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand (e.g., [³H]Spiperone for D2 receptors), and the membrane preparation.[16]
-
Add increasing concentrations of the unlabeled test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
Include control wells for "Total Binding" (no competitor) and "Non-Specific Binding" (a high concentration of a known unlabeled ligand, e.g., 10 µM Haloperidol).
-
Incubate the plate at a specific temperature for a set time to reach equilibrium (e.g., 60 minutes at 25°C).
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Wash the filters quickly with ice-cold buffer to remove residual unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate "Specific Binding" = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
Caption: Workflow for determining receptor binding affinity (Ki).
Protocol 2: cAMP Functional Assay for Efficacy Determination
This protocol determines whether a compound acts as an agonist, antagonist, or inverse agonist at a Gi/o-coupled receptor (like D2 or 5-HT1A) by measuring its effect on cAMP levels.
Principle: Activation of Gi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An agonist will decrease cAMP, while an antagonist will block the agonist-induced decrease.
Step-by-Step Methodology:
-
Cell Preparation:
-
Use cells expressing the receptor of interest (e.g., HEK293 cells expressing human D2 receptors).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure (Antagonist Mode):
-
Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (potential antagonist) and incubate for a short period (e.g., 15 minutes).
-
Add a fixed concentration of an adenylyl cyclase stimulator (e.g., Forskolin) along with a fixed, sub-maximal concentration of a known agonist (e.g., Dopamine).[13] This stimulates cAMP production, which the agonist will then inhibit.
-
Incubate for a further period (e.g., 30 minutes) at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the lysate using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels (or HTRF ratio) against the log concentration of the test compound.
-
An antagonist will produce a dose-dependent reversal of the agonist-induced signal, allowing for the calculation of an IC50 (functional potency).
-
To determine agonist activity, omit the known agonist from the procedure. A test compound that directly reduces Forskolin-stimulated cAMP levels is an agonist, and its EC50 can be determined.
-
Therapeutic Potential and Future Directions
The unique ability of substituted 2-phenylpiperazines to modulate key CNS receptors makes them highly valuable for treating a range of disorders.
-
Schizophrenia: Compounds with a balanced D2/5-HT1A/5-HT2A profile are sought as next-generation atypical antipsychotics with the potential to treat not only positive symptoms but also the negative and cognitive deficits of the disease.[6][9]
-
Depression and Anxiety: Derivatives with high affinity and agonist/partial agonist activity at 5-HT1A receptors, such as those related to buspirone, continue to be a focus for developing novel anxiolytics and antidepressants.[2][19][20] The phenylpiperazine antidepressant Trazodone is a well-established medication of this class.[19]
-
Neurodegenerative Diseases: D3 receptor-selective antagonists are being investigated for their potential to treat levodopa-induced dyskinesia in Parkinson's disease, representing a promising application for highly selective this compound analogs.[10][11]
Future research will likely focus on refining selectivity, exploring bitopic or allosteric modulation, and optimizing pharmacokinetic properties to reduce off-target effects and improve brain penetration. The integration of computational modeling with traditional synthesis and screening will undoubtedly accelerate the discovery of new therapeutic agents from this remarkable chemical class.[21]
Conclusion
The substituted this compound scaffold is a pharmacologically rich and structurally versatile platform for the design of novel CNS therapies. Its capacity for multi-target engagement, particularly at dopamine and serotonin receptors, allows for the creation of compounds with nuanced pharmacological profiles tailored to complex diseases. A thorough understanding of its synthesis, structure-activity relationships, and the rigorous application of validated experimental protocols are paramount to unlocking the full therapeutic potential of this privileged chemical structure.
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The 2-Phenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Nature of the 2-Phenylpiperazine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the design of novel therapeutics. The this compound moiety is a prime example of such a "privileged scaffold." Its inherent structural and physicochemical properties—a chiral center, two basic nitrogen atoms offering opportunities for differential substitution, and a phenyl ring amenable to a wide array of modifications—render it a versatile template for interacting with a diverse range of biological targets. This guide provides a comprehensive technical overview of the this compound core, from its synthesis to its profound impact on the discovery of blockbuster drugs, particularly in the realms of central nervous system (CNS) disorders and oncology. We will delve into the causality behind its synthetic routes, explore the structure-activity relationships (SAR) of its derivatives, and visualize the intricate signaling pathways these molecules modulate.
I. Synthesis of the this compound Scaffold: Foundational Methodologies
The efficient and stereocontrolled synthesis of the this compound core is paramount for its exploration in drug discovery. Several synthetic strategies have been developed, each with its own merits regarding starting materials, yield, and scalability.
Classical Synthetic Approach: From α-Bromophenylacetic Acid Ester
A well-established route involves the condensation of an α-bromophenylacetic acid ester with ethylenediamine. This method, while traditional, provides a reliable pathway to the 2-oxo-3-phenylpiperazine intermediate, which is subsequently reduced to the desired this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Oxo-3-phenylpiperazine
-
To a solution of ethylenediamine in a suitable solvent such as ethanol, add α-bromophenylacetic acid ester dropwise at room temperature.
-
The reaction mixture is then heated to reflux for several hours to facilitate the cyclization.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 2-oxo-3-phenylpiperazine.
Step 2: Reduction to this compound
-
The 2-oxo-3-phenylpiperazine intermediate is dissolved in an anhydrous solvent, typically tetrahydrofuran (THF).
-
This solution is then added dropwise to a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF at 0°C.
-
The reaction is stirred at room temperature overnight.
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.
Alternative Synthetic Routes
Other notable synthetic approaches include the reaction of phenacyl bromide with ethylenediamine followed by reduction, and the use of styrene oxide as a starting material. The choice of synthetic route is often dictated by the desired substitution pattern on the piperazine nitrogens and the phenyl ring.
II. This compound in CNS Drug Discovery: Modulating Neurotransmitter Pathways
The this compound scaffold is a cornerstone in the development of drugs targeting the central nervous system, primarily due to its ability to be tailored to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D₂) receptors.
A. Antidepressants: The Case of Vortioxetine
Vortioxetine is a multimodal antidepressant that owes its efficacy to a complex pharmacological profile, which is intricately linked to its 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine core.
Mechanism of Action: Vortioxetine's primary mechanism is the inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. Additionally, it acts as a 5-HT₁ₐ receptor agonist, a 5-HT₃ receptor antagonist, and a partial agonist at 5-HT₁₋ receptors. This multifaceted activity is believed to contribute to its broad efficacy in treating major depressive disorder.
Structure-Activity Relationship (SAR): The SAR of vortioxetine and its analogs reveals the critical role of the substituted phenyl ring and the piperazine linker. The 2,4-dimethylphenylthio substituent is crucial for its high affinity for SERT. Modifications to the phenylpiperazine moiety can significantly alter the receptor interaction profile, highlighting the tunability of this scaffold.
Synthesis of Vortioxetine: A common synthetic route to vortioxetine involves a palladium-catalyzed coupling reaction between 2,4-dimethylthiophenol and a protected 1-(2-bromophenyl)piperazine, followed by deprotection.[1]
B. Atypical Antipsychotics: The Paradigm of Aripiprazole
Aripiprazole, a widely prescribed atypical antipsychotic, features a 7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one structure. Its unique pharmacological profile is largely attributed to the 2,3-dichlorophenylpiperazine moiety.
Mechanism of Action: Aripiprazole exhibits partial agonism at dopamine D₂ receptors and serotonin 5-HT₁ₐ receptors, and antagonism at 5-HT₂ₐ receptors. This "dopamine-serotonin system stabilizer" activity is thought to be responsible for its efficacy in treating schizophrenia and bipolar disorder with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics.[2]
Structure-Activity Relationship (SAR): The dichlorophenyl substitution on the piperazine ring is a key determinant of aripiprazole's affinity and intrinsic activity at D₂ and 5-HT receptors. The butoxy linker and the dihydroquinolinone moiety also play significant roles in anchoring the molecule to the receptor binding pockets.
Synthesis of Aripiprazole: The synthesis of aripiprazole typically involves the condensation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one with 1-(2,3-dichlorophenyl)piperazine in the presence of a base.[3][4]
III. This compound in Oncology: Targeting Cancer Cell Proliferation
The versatility of the this compound scaffold extends beyond CNS targets, with a growing number of derivatives being investigated as potent anticancer agents.
A. EGFR Tyrosine Kinase Inhibitors
The epidermal growth factor receptor (EGFR) is a key driver in many cancers, particularly non-small cell lung cancer (NSCLC). Several this compound derivatives have been designed as EGFR tyrosine kinase inhibitors (TKIs).
Mechanism of Action: These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways like the PI3K/Akt and Ras/Raf/MAPK pathways, which are crucial for cancer cell proliferation and survival.[3][5][6]
Structure-Activity Relationship (SAR): The SAR of these inhibitors often reveals that specific substitutions on the phenyl ring of the this compound moiety are critical for potent EGFR inhibition. For instance, compounds with a benzhydryl substituent have shown potent inhibitory activity.[7]
B. Topoisomerase II Inhibitors
Topoisomerase II (Topo II) is another important target in cancer chemotherapy. Phenylpiperazine derivatives have been incorporated into novel Topo II inhibitors.
Mechanism of Action: These agents can act as Topo II poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA double-strand breaks and subsequent apoptosis. Some may also act as catalytic inhibitors.[8][9]
Structure-Activity Relationship (SAR): The introduction of a differentially substituted phenylpiperazine into a 1,2-benzothiazine scaffold has yielded compounds with significant cytotoxic activity. Notably, derivatives with a 1-(3,4-dichlorophenyl)piperazine substituent have demonstrated potent antitumor effects.[8][9]
IV. Quantitative Biological Data
The following table summarizes the biological activity of selected this compound derivatives, illustrating the potency and selectivity that can be achieved through modifications of this versatile scaffold.
| Compound/Drug | Target(s) | Biological Activity (Ki/IC₅₀) | Therapeutic Area |
| Vortioxetine | SERT, 5-HT₁ₐ, 5-HT₃ | SERT Ki = 1.6 nM; 5-HT₁ₐ Ki = 15 nM; 5-HT₃ Ki = 3.7 nM | Antidepressant |
| Aripiprazole | D₂, 5-HT₁ₐ, 5-HT₂ₐ | D₂ Ki = 0.34 nM; 5-HT₁ₐ Ki = 1.7 nM; 5-HT₂ₐ Ki = 3.4 nM | Antipsychotic |
| Compound 3p | EGFR | EGFR IC₅₀ = 0.08 µM | Anticancer |
| BS230 | Topo II, Cancer Cells | MCF7 IC₅₀ comparable to Doxorubicin | Anticancer |
Note: The presented values are compiled from various sources and should be considered as representative examples.[7][8][9][10]
V. Visualization of Key Signaling Pathways
To better understand the mechanisms through which this compound derivatives exert their therapeutic effects, it is crucial to visualize the signaling pathways they modulate.
Serotonin 5-HT₁ₐ Receptor Signaling Pathway
Dopamine D₂ Receptor Signaling Pathway
EGFR Signaling Pathway in Cancer
VI. Conclusion and Future Perspectives
The this compound scaffold has unequivocally demonstrated its value in drug discovery, serving as the foundation for numerous life-changing medications. Its synthetic tractability and the rich three-dimensional space it presents for molecular interactions have made it a favorite among medicinal chemists. The future of this compound-based drug discovery lies in the exploration of novel substitution patterns to target a wider array of biological entities, including protein-protein interactions and allosteric binding sites. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the design of next-generation this compound derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens, this privileged scaffold is poised to remain at the forefront of therapeutic innovation.
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Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). NIH. [Link]
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Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (n.d.). MDPI. [Link]
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The Genesis and Evolution of 2-Phenylpiperazine: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of 2-phenylpiperazine, a foundational scaffold in medicinal chemistry. We delve into the seminal synthetic routes, offering detailed experimental protocols and an analysis of the chemical principles underpinning these methods. Furthermore, this guide examines the rich pharmacological landscape of this compound derivatives, with a particular focus on their impact as central nervous system (CNS) agents. Through a comprehensive review of structure-activity relationships and key pharmacological data, this document serves as a critical resource for researchers, scientists, and professionals engaged in drug discovery and development.
Introduction: The Emergence of a Privileged Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous motif in a vast array of biologically active compounds.[1] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, have made it a "privileged scaffold" in drug design. The introduction of a phenyl group at the 2-position of the piperazine ring gives rise to this compound, a molecule that has served as a cornerstone for the development of numerous therapeutic agents, particularly those targeting the central nervous system.[2] This guide traces the journey of this compound from its initial synthesis to its role as a versatile building block in modern pharmacology.
Historical Context and Discovery
The exploration of phenylpiperazine derivatives gained significant momentum in the mid-20th century as part of a broader effort to develop new pharmaceuticals. While many early investigations focused on 1-phenylpiperazine, the unique structural isomer, this compound, presented distinct synthetic challenges and pharmacological opportunities.
Initial forays into the synthesis of this compound derivatives were documented in the 1960s, with the work of Pollard and his collaborators being particularly noteworthy.[3] Their research laid the groundwork for subsequent explorations into the chemical space and biological activities of this compound class. These early studies were often driven by the quest for novel antidepressant and antipsychotic agents, a therapeutic area where phenylpiperazine derivatives would eventually make a significant impact.[4] The development of drugs like trazodone, which contains a phenylpiperazine moiety, underscored the therapeutic potential of this structural class.[5]
Synthetic Methodologies: A Detailed Examination
The synthesis of this compound can be approached through several strategic routes. This section provides a detailed, step-by-step examination of two historically significant and practical methods, highlighting the rationale behind the experimental choices.
Method 1: From α-Halo Phenylacetic Acid Esters
This classical approach, pioneered by Pollard and colleagues, involves the cyclization of an α-halo phenylacetic acid ester with ethylenediamine, followed by reduction of the resulting lactam.[3]
Caption: Synthesis of this compound via Lactam Intermediate.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl bromo(phenyl)acetate (1.0 eq) in a suitable high-boiling solvent such as xylene.
-
Addition of Ethylenediamine: Slowly add an excess of ethylenediamine (2.0-3.0 eq) to the stirred solution. The use of excess ethylenediamine helps to drive the reaction to completion and minimize the formation of dimeric and polymeric byproducts.[3]
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture and remove the excess ethylenediamine under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 3-phenylpiperazin-2-one.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure lactam.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.
-
Preparation of Reducing Agent: Under a nitrogen atmosphere, carefully add lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) to anhydrous tetrahydrofuran (THF) in the reaction flask.[6] Stir the suspension to ensure it is well-dispersed.
-
Addition of Lactam: Dissolve 3-phenylpiperazin-2-one (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. The addition should be slow to control the exothermic reaction.[7]
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reduction of the amide.[8]
-
Quenching and Work-up: Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄. This procedure, known as the Fieser work-up, results in a granular precipitate that is easily filtered.[9]
-
Isolation and Purification: Filter the granular precipitate and wash it thoroughly with THF or another suitable organic solvent. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by distillation under reduced pressure or by recrystallization of its salt (e.g., hydrochloride).
Method 2: From Styrene Oxide and Ethylenediamine
An alternative and often more direct route to this compound involves the reaction of styrene oxide with ethylenediamine. This method avoids the need for a separate reduction step.
Caption: Synthesis of this compound from Styrene Oxide.
-
Reaction Setup: In a sealed reaction vessel or a round-bottom flask equipped with a reflux condenser, combine styrene oxide (1.0 eq) and a molar excess of ethylenediamine (2.0-3.0 eq). The reaction can be performed neat or in a suitable solvent like ethanol.[8]
-
Reaction Conditions: Heat the mixture, typically at temperatures ranging from 100 to 150 °C, for several hours. The progress of the reaction can be monitored by GC-MS or TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and remove the excess ethylenediamine and solvent (if used) under reduced pressure.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Causality in Experimental Choices: The use of excess ethylenediamine in both methods serves to favor the formation of the desired monomeric product and suppress polymerization. In the LiAlH₄ reduction, strict anhydrous conditions are critical as the reagent reacts violently with water. The specific work-up procedure for the LiAlH₄ reaction is designed to safely quench the reactive hydride and produce an easily filterable solid, simplifying the isolation of the product.
Physicochemical and Spectroscopic Characterization
The identity and purity of this compound are confirmed through its physicochemical properties and spectroscopic data.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂ | N/A |
| Molecular Weight | 162.23 g/mol | [10] |
| Melting Point | 83-87 °C | N/A |
| Appearance | White to off-white solid | N/A |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the phenyl group, typically in the range of δ 7.2-7.4 ppm. The protons on the piperazine ring appear as a series of multiplets in the upfield region, generally between δ 2.5-4.0 ppm. The benzylic proton at the C2 position is a distinct signal within this region.[11]
-
¹³C NMR: The carbon NMR spectrum displays signals for the six carbons of the phenyl ring, with the ipso-carbon appearing at a characteristic downfield shift. The four carbons of the piperazine ring resonate in the aliphatic region of the spectrum.[12]
-
IR Spectroscopy: The infrared spectrum shows characteristic N-H stretching vibrations for the secondary amines in the piperazine ring, typically in the region of 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule are also observed.
Pharmacological Significance and Derivatives
The true value of this compound in drug discovery lies in its role as a versatile scaffold for the synthesis of a wide array of pharmacologically active derivatives. These derivatives have been extensively investigated for their effects on the central nervous system, with many exhibiting significant activity at key neurotransmitter receptors.[13][14]
Activity at Dopamine Receptors
Derivatives of this compound have been shown to possess varying affinities and functional activities at dopamine receptors, particularly the D₂ and D₃ subtypes. This has made them attractive candidates for the development of antipsychotics and treatments for other dopamine-related disorders.[15]
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The 2-Phenylpiperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Privileged Nature of 2-Phenylpiperazine
The this compound motif stands as a quintessential example of a "privileged scaffold" in medicinal chemistry. Its strategic placement of a phenyl group on the piperazine ring creates a unique three-dimensional structure that allows for versatile interactions with a multitude of biological targets, particularly within the central nervous system (CNS). This guide provides an in-depth exploration of the this compound core, from its synthesis and stereochemical nuances to its profound impact on the development of novel therapeutics. We will delve into the causality behind its widespread use, offering field-proven insights for researchers engaged in the design and discovery of next-generation drugs.
The fundamental structure of this compound, with its molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol , provides a robust framework for chemical modification.[1][2] The presence of two nitrogen atoms at positions 1 and 4 of the piperazine ring offers multiple points for derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The phenyl group at the second position introduces steric bulk and the potential for aromatic interactions, which are crucial for receptor recognition and binding.[1]
Synthesis and Stereochemistry: The Foundation of Diversity
The synthesis of this compound and its derivatives can be approached through several routes, each with its own advantages and considerations. A common method involves the cyclization of appropriate precursors. For instance, one established method involves the reaction of an α-halophenyl acetic acid ester with ethylenediamine to form a 2-keto-3-phenylpiperazine intermediate, which is subsequently reduced to yield this compound.[3] However, this method can be challenging due to the formation of polymeric byproducts.[3]
A more versatile approach involves the reaction of styrene oxide with ethylenediamine. This method provides a direct route to the racemic this compound core.
Experimental Protocol: Synthesis of Racemic this compound from Styrene Oxide
Materials:
-
Styrene oxide
-
Ethylenediamine
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (for salt formation, optional)
-
Sodium hydroxide (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve styrene oxide (1.0 equivalent) in ethanol.
-
Slowly add ethylenediamine (1.1 to 1.5 equivalents) to the solution. The reaction is exothermic, so addition should be controlled to maintain a moderate temperature.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Alternatively, the product can be converted to its hydrochloride salt by dissolving the crude material in an appropriate solvent (e.g., isopropanol) and adding a solution of hydrochloric acid. The resulting precipitate can be collected by filtration and recrystallized.
-
To obtain the free base from the salt, dissolve the salt in water, and basify with a sodium hydroxide solution until the pH is >10. Extract the aqueous layer with an organic solvent, dry the combined organic layers over an anhydrous drying agent, and evaporate the solvent.
The Critical Role of Chirality and its Resolution
The carbon atom at the 2-position of the piperazine ring bearing the phenyl group is a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-2-phenylpiperazine and (S)-2-phenylpiperazine. The stereochemistry at this center is often a critical determinant of a molecule's biological activity, as enantiomers can exhibit significantly different affinities and efficacies for their biological targets.
The separation of these enantiomers, known as chiral resolution, is a crucial step in the development of stereochemically pure drugs. A widely used and cost-effective method for the resolution of racemic this compound is through the formation of diastereomeric salts with a chiral resolving agent, most commonly tartaric acid.[4][5]
Experimental Protocol: Chiral Resolution of Racemic this compound using L-(+)-Tartaric Acid
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Methanol (or other suitable solvent like ethanol or a mixture with water)
-
Sodium hydroxide solution (e.g., 50%)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve L-(+)-tartaric acid (0.5 to 1.0 molar equivalent with respect to the racemate) in a minimal amount of hot methanol in a flask.[6]
-
In a separate flask, dissolve racemic this compound (1.0 equivalent) in methanol.
-
Slowly add the this compound solution to the hot tartaric acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, typically the (R)-2-phenylpiperazine-L-tartrate salt, will start to crystallize.[5] For optimal crystallization, the solution can be allowed to stand undisturbed for 24 hours.[4]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble (S)-enantiomer salt.[4]
-
The enantiomeric purity of the salt can be improved by recrystallization.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt crystals in water.
-
Slowly add a 50% sodium hydroxide solution with stirring until the salt completely dissolves and the solution becomes basic (pH > 10). This liberates the free amine.[4]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the enantiomerically enriched this compound.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the resolved product should be determined using a suitable analytical technique such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its optical rotation and comparing it to the literature value for the pure enantiomer.[5]
-
This compound in Medicinal Chemistry: A Scaffold for CNS Drug Discovery
The this compound scaffold is a cornerstone in the development of drugs targeting the central nervous system. Its derivatives have shown a remarkable ability to modulate the activity of key neurotransmitter receptors, particularly dopamine and serotonin receptors. This has led to their investigation and development as antipsychotics, antidepressants, and treatments for various neurological disorders.[7][8]
Targeting Dopamine and Serotonin Receptors: The Key to CNS Modulation
Many atypical antipsychotics owe their therapeutic efficacy to a combined antagonism of dopamine D2 and serotonin 5-HT2A receptors.[9] Phenylpiperazine derivatives have proven to be highly effective in achieving this dual-target profile. The arylpiperazine moiety often serves as the key pharmacophore responsible for interacting with these G-protein coupled receptors (GPCRs).
Dopamine D2 receptors are Gαi/o-coupled GPCRs.[9] Their activation by dopamine or an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. D2 receptor antagonists, on the other hand, block these effects. Many antipsychotic drugs are D2 receptor antagonists or partial agonists.[4]
The serotonin 5-HT2A receptor is primarily coupled to the Gαq/11 signaling pathway.[1] Activation by serotonin or an agonist stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] Antagonism of this receptor is a key feature of many atypical antipsychotics and some antidepressants.[11]
Structure-Activity Relationships (SAR) and Quantitative Data
The pharmacological profile of this compound derivatives can be significantly altered by substitutions on both the phenyl ring and the piperazine nitrogen atoms. Understanding these structure-activity relationships is paramount for the rational design of new drug candidates with desired potency, selectivity, and pharmacokinetic properties.
Substituents on the phenyl ring can influence electronic properties and steric interactions within the receptor binding pocket. For example, electron-withdrawing groups can impact the basicity of the piperazine nitrogens, which in turn affects receptor binding and pharmacokinetic parameters.[6] Modifications at the N1 and N4 positions of the piperazine ring are commonly employed to modulate affinity for different receptors and to introduce functionalities that can improve drug-like properties.
The following tables summarize the binding affinities (Ki values) of several representative this compound derivatives for dopamine D2 and serotonin 5-HT2A receptors, highlighting the impact of structural modifications.
Table 1: Binding Affinities (Ki, nM) of Selected this compound Derivatives
| Compound | R1 (N1-substituent) | R2 (Phenyl-substituent) | D2 Ki (nM) | 5-HT2A Ki (nM) | Reference |
| A | -H | -H | >1000 | >1000 | [12] |
| B | -CH3 | 2-OCH3 | 300 | 315 | [13] |
| C | 4-(2-methoxyphenyl)propyl | 2-methoxy | 90.6 | >1000 | [12] |
| D | 3-propoxy-benzimidazole | - | - | - | [14] |
| E | 4-(thiophen-3-yl)benzamide | 2-fluoro | >1000 | - | [15] |
| F | 4-(thiazol-4-yl)benzamide | 2-fluoro | >1000 | - | [15] |
Note: This table is a compilation of data from multiple sources and serves as an illustrative example. Direct comparison of Ki values across different studies should be done with caution due to variations in experimental conditions.[16]
Therapeutic Applications and Clinical Significance
The versatility of the this compound scaffold has led to its incorporation into numerous compounds investigated for a wide range of CNS disorders.
-
Antipsychotics: As previously discussed, many atypical antipsychotics feature a phenylpiperazine moiety. These drugs are used in the management of schizophrenia and other psychotic disorders.[17] Perphenazine, a first-generation antipsychotic, and several second-generation agents have been compared in clinical trials for their efficacy in treating schizophrenia.[18][19]
-
Antidepressants: Phenylpiperazine derivatives, such as trazodone and nefazodone, are a class of antidepressants that act as serotonin antagonists and reuptake inhibitors (SARIs).[20][21]
-
Neurodegenerative Diseases: The ability of this compound derivatives to modulate dopaminergic and serotonergic systems makes them attractive candidates for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[13]
Pharmacokinetic Considerations
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The this compound scaffold can influence key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). For instance, the lipophilicity and basicity of the molecule, which can be modulated by substitutions, will affect its ability to cross the blood-brain barrier and its metabolic stability.[22] The metabolism of phenylpiperazine derivatives often involves cytochrome P450 enzymes.[21]
Table 2: Illustrative Pharmacokinetic Parameters of a Phenylpiperazine Derivative
| Parameter | Value | Unit |
| Bioavailability (Oral) | 63-80 | % |
| Protein Binding | 89-95 | % |
| Elimination Half-life | 4-15 | hours |
| Metabolism | Hepatic (CYP3A4, CYP2D6) | - |
| Excretion | Urine (70-75%), Feces (21%) | % |
Data for Trazodone, a representative phenylpiperazine antidepressant.[21]
Conclusion and Future Directions
The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry, particularly for the development of CNS-active agents. Its synthetic tractability, coupled with the ability to precisely modulate its interaction with key biological targets, ensures its continued relevance in drug discovery. Future research will likely focus on the development of derivatives with enhanced selectivity for receptor subtypes, improved pharmacokinetic profiles, and novel mechanisms of action. The exploration of biased agonism at GPCRs, where ligands can selectively activate certain downstream signaling pathways over others, represents an exciting frontier for the design of next-generation this compound-based therapeutics with improved efficacy and reduced side effects. As our understanding of the complex neurobiology of CNS disorders deepens, the this compound scaffold will undoubtedly remain a vital tool in the armamentarium of medicinal chemists striving to create innovative and life-changing medicines.
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- Urs, N. M., et al. (2016). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in Molecular Neuroscience, 9, 63.
- Campiani, G., et al. (1994). Mixed 5-HT1A/D-2 Activity of a New Model of Arylpiperazines: 1-aryl-4-[3-(1,2-dihydronaphthalen-4-yl)-n-propyl]piperazines. 1. Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 37(1), 122-134.
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- Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169.
- de Filippis, R., et al. (2020). Clinical perspective on antipsychotic receptor binding affinities. CNS Spectrums, 25(4), 463-464.
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- Aboul-Enein, H. Y., et al. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters, 8(24), 3567-3570.
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A Deep Dive into the Spectroscopic Signature of 2-Phenylpiperazine: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic data of 2-phenylpiperazine, a key heterocyclic amine of interest in medicinal chemistry and drug development. Understanding the unique spectral signature of this compound is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure of this compound and its spectroscopic behavior, grounded in fundamental principles and supported by authoritative data.
Introduction: The Structural Context of this compound
This compound is a disubstituted piperazine ring system where a phenyl group is attached to one of the carbon atoms of the heterocyclic ring. This seemingly simple substitution imparts significant structural and electronic features that are directly reflected in its spectroscopic data. The presence of both an aromatic and a saturated heterocyclic amine moiety within the same molecule gives rise to a rich and informative set of spectral characteristics. This guide will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the piperazine ring. The chemical shifts are influenced by the electronic environment of each proton.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
A standard protocol for obtaining a high-quality ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (N-H).[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
Acquisition Parameters:
-
Set the spectral width to encompass all expected proton signals (typically 0-10 ppm).
-
Employ a standard pulse sequence, such as a 90° pulse.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption signals.
-
Calibrate the spectrum using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
-
Interpretation of the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound in CDCl₃ displays the following key signals[2]:
-
Aromatic Protons (Phenyl Group): A complex multiplet is typically observed in the range of δ 7.21-7.38 ppm , integrating to 5 protons. This multiplet arises from the protons on the monosubstituted benzene ring. The overlap of these signals is common due to the similar electronic environments of the ortho, meta, and para protons.
-
Methine Proton (C2-H): A broad doublet is observed around δ 3.76 ppm (J = 8.9 Hz), corresponding to the single proton attached to the carbon bearing the phenyl group (C2). The downfield shift is attributed to the deshielding effect of the adjacent phenyl ring and nitrogen atom.
-
Piperazine Ring Protons: A series of multiplets are observed between δ 2.69-3.10 ppm , integrating to a total of 7 protons. These signals correspond to the axial and equatorial protons on the remaining three methylene groups (C3, C5, and C6) of the piperazine ring. The complexity of this region is due to geminal and vicinal coupling between these protons. The broadness of some signals can be attributed to the conformational exchange of the piperazine ring and nitrogen inversion.
-
Amine Protons (N-H): The chemical shifts of the two N-H protons can vary depending on the solvent and concentration. They often appear as broad singlets and may exchange with deuterium in the presence of D₂O, leading to their disappearance from the spectrum. In the provided data, these are likely part of the complex multiplet region of the piperazine ring protons.
Table 1: Summary of ¹H NMR Data for this compound in CDCl₃ [2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.21-7.38 | m | 5H | Ar-H |
| 3.76 | br d | 1H | C2-H |
| 2.69-3.10 | m | 7H | C3-H₂, C5-H₂, C6-H₂ & N-H |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, with each unique carbon atom in the molecule giving rise to a distinct signal.
Experimental Protocol: ¹³C NMR Analysis
The protocol for ¹³C NMR is similar to that for ¹H NMR, with the following key differences:
-
Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each carbon.
-
Acquisition Time: Longer acquisition times and a greater number of scans are generally required due to the lower natural abundance of the ¹³C isotope.
Interpretation of the ¹³C NMR Spectrum of this compound
Based on data for phenylpiperazine derivatives and general chemical shift principles, the expected ¹³C NMR signals for this compound are as follows[3][4]:
-
Aromatic Carbons (Phenyl Group):
-
The quaternary carbon attached to the piperazine ring (C1') is expected to appear around δ 140-145 ppm .
-
The ortho, meta, and para carbons of the phenyl ring will resonate in the region of δ 125-130 ppm . Due to differences in their electronic environments, distinct signals may be resolved.
-
-
Methine Carbon (C2): The carbon atom bearing the phenyl group is expected to be significantly downfield due to the substitution, likely in the range of δ 60-65 ppm .
-
Piperazine Ring Carbons (C3, C5, C6): The remaining methylene carbons of the piperazine ring will appear in the aliphatic region, typically between δ 45-55 ppm . The exact chemical shifts will depend on their position relative to the nitrogen atoms and the phenyl group.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1' (ipso-C) | 140-145 |
| C2', C3', C4' (Ar-C) | 125-130 |
| C2 | 60-65 |
| C3, C5, C6 | 45-55 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to N-H, C-H (aromatic and aliphatic), and C-N bonds.
Experimental Protocol: Acquiring an FT-IR Spectrum
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.
Interpretation of the IR Spectrum of this compound
The key absorption bands in the IR spectrum of this compound are assigned as follows:
-
N-H Stretching: As a secondary amine, this compound is expected to show one or two N-H stretching vibrations in the region of 3350-3310 cm⁻¹ . These bands are typically weaker and sharper than the O-H stretching bands of alcohols.[3][5]
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl ring typically appear as a group of weak to medium bands just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹ .
-
Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene groups in the piperazine ring give rise to strong absorptions just below 3000 cm⁻¹, typically in the range of 2950-2850 cm⁻¹ .
-
N-H Bending: The N-H bending vibration for secondary amines can sometimes be observed in the region of 1650-1580 cm⁻¹ , though it is often weak.[5]
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring result in several bands of variable intensity in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: The stretching vibrations of the C-N bonds of the aliphatic amine are expected in the fingerprint region, typically between 1250-1020 cm⁻¹ .[5]
-
Out-of-Plane C-H Bending (Aromatic): Strong absorptions due to the out-of-plane bending of the aromatic C-H bonds are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions, characteristic of a monosubstituted benzene ring.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3310 | Medium, Sharp | N-H Stretch |
| 3100-3000 | Medium to Weak | Aromatic C-H Stretch |
| 2950-2850 | Strong | Aliphatic C-H Stretch |
| 1600-1450 | Variable | Aromatic C=C Stretch |
| 1250-1020 | Medium to Strong | C-N Stretch |
| 770-730 & 710-690 | Strong | Aromatic C-H Out-of-Plane Bend |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process knocks an electron off the molecule to form a radical cation, known as the molecular ion (M⁺•).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Interpretation of the Mass Spectrum of this compound
The mass spectrum of this compound will exhibit a molecular ion peak and several fragment ions resulting from the cleavage of the parent molecule.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound, which is 162.23 g/mol . The presence of two nitrogen atoms means the molecular ion will have an even m/z value, consistent with the nitrogen rule.
-
Major Fragmentation Pathways: The fragmentation of this compound is expected to be dominated by cleavages of the piperazine ring, particularly alpha-cleavage to the nitrogen atoms, and loss of fragments from the ring.
A plausible fragmentation pathway is outlined below:
Caption: Proposed EI-MS fragmentation pathway for this compound.
Table 4: Expected Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 162 | [C₁₀H₁₄N₂]⁺• (Molecular Ion) |
| 147 | [M - CH₃]⁺ |
| 105 | [C₈H₉]⁺ (Phenyl-CH=CH₂) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 72 | [C₄H₁₀N]⁺ |
| 70 | [C₄H₈N]⁺ |
Conclusion: A Unified Spectroscopic Identity
The combination of NMR, IR, and MS provides a robust and comprehensive spectroscopic fingerprint for this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the detailed connectivity of the carbon and hydrogen atoms, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation pattern. For researchers and drug development professionals, a thorough understanding of this multi-faceted spectroscopic data is essential for ensuring the identity, purity, and quality of this compound and for the successful development of novel molecules based on this important scaffold.
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Solubility of 2-Phenylpiperazine in organic solvents
An In-depth Technical Guide to the Solubility of 2-Phenylpiperazine in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the solubility characteristics of this compound, a key building block in modern drug discovery. As a pivotal scaffold for numerous pharmacologically active agents, particularly in neuropharmacology and oncology, a thorough understanding of its solubility is paramount for researchers in process chemistry, formulation science, and medicinal chemistry.[1][2][3][4] This document moves beyond a simple data summary to provide a foundational understanding of the physicochemical principles governing its solubility, inferred profiles in common organic solvents, and robust, field-proven protocols for experimental determination.
The Physicochemical Landscape of this compound
To comprehend the solubility of this compound, one must first appreciate its molecular architecture. The molecule consists of a polar piperazine ring, containing two secondary amine functionalities, and a non-polar phenyl group.[5] This amphiphilic nature is the primary determinant of its solubility behavior.
The piperazine moiety, with its two N-H groups, can act as a hydrogen bond donor, while the nitrogen atoms themselves are hydrogen bond acceptors. This capacity for strong intermolecular interactions with polar solvents is a key driver of its solubility. Conversely, the phenyl group introduces lipophilicity, allowing for van der Waals interactions with non-polar solvents. The interplay between these two features dictates which solvents will be most effective for dissolution.
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂ | [5][6][7] |
| Molecular Weight | 162.23 g/mol | [5][6][7] |
| Appearance | White to yellow solid/powder | [8] |
| Melting Point | 83-87 °C (lit.) |[6][9] |
Caption: Workflow for the Shake-Flask Solubility Method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached. [10][11]2. Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration, typically 24 to 48 hours, to ensure the system reaches thermodynamic equilibrium. [10]3. Sample Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles. This step is critical to avoid artificially high results. [11]5. Quantification: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for the analytical method). Analyze the concentration of this compound in the diluted sample using a validated method like HPLC-UV. [12][13][14]
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile. It involves measuring the mass of the solute dissolved in a known mass of a saturated solution. [15][16][17][18]
Caption: Workflow for the Gravimetric Solubility Method.
Step-by-Step Protocol:
-
Saturated Solution: Prepare a saturated solution of this compound in the desired solvent at a constant temperature, ensuring some solid remains undissolved. [15][17]2. Filtration: Filter the saturated solution to remove any solid particles.
-
Initial Weighing: Take a clean, dry, and pre-weighed evaporating dish (Weight = W1). [15]4. Sample Addition: Accurately pipette a specific volume (e.g., 10 mL) of the clear saturated filtrate into the evaporating dish.
-
Second Weighing: Weigh the dish containing the filtrate (Weight = W2). [15]6. Evaporation: Carefully evaporate the solvent to complete dryness in an oven at a temperature that does not cause decomposition of the solute. [15][17]7. Final Weighing: After cooling the dish to room temperature in a desiccator, weigh the dish containing the dry solute residue (Weight = W3). Repeat drying and weighing until a constant weight is achieved. [15][17]8. Calculation:
-
Weight of solute = W3 - W1
-
Weight of solvent = W2 - W3
-
Solubility can then be expressed as grams of solute per 100 g of solvent or other relevant units. [15]
-
Factors Influencing this compound Solubility
Optimizing processes involving this compound requires an understanding of the key factors that can be manipulated to control its solubility.
-
Temperature: For most solid solutes, including this compound, solubility in organic solvents increases with temperature. [19][20]This endothermic dissolution process means that heating can be an effective strategy to dissolve more material, which is a common practice in recrystallization for purification.
-
Solvent Polarity: As detailed previously, the choice of solvent is the most critical factor. A systematic approach using solvents of varying polarity (e.g., protic, aprotic, non-polar) is essential during initial screening to identify the optimal medium for a given application. [12][20]* pH (in Protic/Aqueous Systems): The two nitrogen atoms in the piperazine ring are basic. In protic solvents, especially those containing water or acids, these nitrogens can be protonated. The resulting salt form is typically much more water-soluble than the free base. Therefore, adjusting the pH is a powerful tool for controlling solubility in aqueous or mixed-aqueous systems. [20]* Salt Formation: In drug development, converting a basic free form of a molecule into a salt is a standard and highly effective technique to enhance aqueous solubility and improve bioavailability. [14]For this compound, forming a salt such as a hydrochloride or mesylate salt would be a primary strategy to increase its solubility in polar protic solvents. [14]
Conclusion
This compound exhibits a classic amphiphilic solubility profile, demonstrating high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and poor solubility in non-polar solvents. This behavior is a direct consequence of its molecular structure, which combines a hydrogen-bonding-capable polar piperazine ring with a non-polar phenyl group. While this guide provides a robust inferred solubility profile, it is imperative for researchers to perform rigorous experimental validation using standardized protocols like the shake-flask or gravimetric methods to obtain the precise quantitative data needed for process development, formulation, and regulatory filings. A comprehensive understanding of these principles and methods empowers scientists to rationally select solvents and manipulate conditions to achieve desired outcomes in their research and development endeavors.
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An In-Depth Technical Guide to the Stability and Storage of 2-Phenylpiperazine
Introduction
2-Phenylpiperazine is a critical heterocyclic scaffold in modern medicinal chemistry. As a structural motif present in numerous bioactive molecules, its integrity is paramount for the validity and reproducibility of research and development activities.[1][2] The stability of this compound, both in its solid state and in solution, directly impacts experimental outcomes, from initial screening to late-stage drug development. Mismanagement of storage can lead to the formation of impurities and degradants, confounding analytical results and compromising the quality of active pharmaceutical ingredients (APIs).[3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of this compound. It moves beyond simple storage recommendations to explain the underlying chemical principles of its degradation, offering field-proven protocols and a framework for establishing self-validating stability studies.
Section 1: Core Physicochemical Properties
A baseline understanding of this compound's physical properties is essential for its proper handling. These characteristics influence its behavior in various laboratory settings.
| Property | Value | Source(s) |
| CAS Number | 5271-26-1 | [4][5] |
| Molecular Formula | C₁₀H₁₄N₂ | [4][5] |
| Molecular Weight | 162.23 g/mol | [4][5] |
| Appearance | Yellow to colorless solid/crystalline solid | [4][6] |
| Melting Point | 83-87 °C | [4][6] |
| pKa | 8.80 ± 0.40 (Predicted) | [4][7] |
Section 2: Fundamental Stability Profile
The stability of this compound is highly context-dependent. While the pure, solid compound is relatively stable under ideal conditions, its susceptibility to degradation increases dramatically when exposed to environmental stressors or when placed in solution, particularly in complex biological matrices.[8][9]
Section 3: Key Factors Influencing Degradation Pathways
The degradation of this compound is not a random process but is driven by specific environmental and chemical factors. Understanding these drivers allows for the implementation of targeted protective measures. The primary degradation pathways for the piperazine ring structure involve oxidation and hydrolysis.[13][14][15][16]
Temperature
Thermal energy accelerates the rate of all chemical reactions, including degradation. While Safety Data Sheets (SDS) for the solid compound may state it is "stable under normal conditions," this often assumes a controlled, cool environment.[8][9] For phenylpiperazines in solution, elevated temperatures are highly detrimental.[10][11] Storing solutions at room temperature is strongly discouraged, as it can lead to rapid degradation.[12] The causal relationship is direct: increased kinetic energy enhances the frequency and force of molecular collisions, overcoming the activation energy required for degradation reactions to proceed.
Light (Photodegradation)
Compounds containing aromatic rings, such as the phenyl group in this compound, can absorb energy from UV and visible light. This energy can excite electrons to higher energy states, making the molecule more reactive and susceptible to degradation pathways like oxidation or rearrangement.[17] Manufacturer SDS often explicitly recommend avoiding direct sunlight.[18] This is not merely a precaution but a necessary step to prevent the initiation of photochemical degradation cascades.
Air (Oxidation)
The piperazine ring is susceptible to oxidation, a process that can be initiated by atmospheric oxygen.[16] This process is often autocatalytic, where the formation of initial oxidation products (such as piperazinol and piperazinone) and the presence of trace metal ions (e.g., iron) can catalyze further degradation.[16] The two nitrogen atoms in the piperazine ring are Lewis-basic centers and are often the initial sites of oxidative attack. For this reason, minimizing headspace in storage containers and, for highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is a scientifically sound practice.[15]
Moisture (Hygroscopicity & Hydrolysis)
While this compound itself lacks readily hydrolyzable functional groups like esters or amides, it can be hygroscopic, meaning it can absorb moisture from the air.[17] This absorbed water can act as a medium to facilitate other degradation reactions or, in the case of derivatives, participate directly in hydrolysis.[13][15] The stability of many phenylpiperazine-based drugs is known to be highly pH-dependent, and the presence of water is a prerequisite for such pH-mediated degradation.[13][19] Therefore, storage in a desiccated environment is crucial.
Chemical Incompatibility
This compound is a basic compound due to its nitrogen atoms. It will react exothermically with strong acids. As a reducing agent, it is incompatible with strong oxidizing agents, which can aggressively degrade the molecule.[8][9] It is also incompatible with acid chlorides and acid anhydrides.[9] Storing it away from these chemical classes is essential to prevent inadvertent reactions and degradation.
Section 4: Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, the following protocols, grounded in the scientific principles outlined above, should be implemented.
Long-Term Storage of Solid Compound
This protocol is designed for the storage of the neat, solid material for periods exceeding one month.
-
Container: Use an amber glass vial with a PTFE-lined screw cap to protect from light and ensure an airtight seal.
-
Atmosphere: For maximum stability, flush the vial with an inert gas (argon or nitrogen) before sealing to displace oxygen.
-
Environment: Store the sealed vial in a cool, dark, and dry location. A temperature of 2-8°C is recommended.[4]
-
Desiccation: Place the vial inside a secondary container or desiccator containing a desiccant (e.g., silica gel) to protect against moisture.
-
Access Control: Store in a locked cabinet or area accessible only to authorized personnel.[20]
Preparation and Short-Term Storage of Stock Solutions
This protocol is for working solutions intended for use within days to a few weeks.
-
Solvent Selection: Use high-purity, anhydrous solvents. If using aqueous buffers, they should be freshly prepared and filtered.
-
Preparation: Prepare the solution at the desired concentration. If gentle heating is required for dissolution, do so sparingly and cool the solution to room temperature immediately afterward.
-
Container: Store the solution in an amber glass vial with a secure, airtight cap.
-
Storage Conditions: Store the solution at -20°C .[21] For aqueous solutions, store at 2-8°C if freezing is detrimental to the buffer system, but for the shortest possible duration.
-
Usage: When using the solution, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution. Use the required aliquot and promptly reseal and return the stock to cold storage.
Table 2: Summary of Recommended Storage Conditions
| Form | Temperature | Light Protection | Atmosphere | Duration |
| Solid | 2-8°C | Required (Amber Vial/Dark) | Inert Gas (Optimal) | Long-Term (>1 month) |
| Organic Solution | -20°C | Required (Amber Vial/Dark) | Air-tight Seal | Short-Term (<1 month) |
| Aqueous Solution | 2-8°C or -20°C | Required (Amber Vial/Dark) | Air-tight Seal | Very Short-Term (days) |
Section 5: Experimental Workflow for Stability Assessment
To ensure the trustworthiness of experimental data, a self-validating stability assessment should be performed. A forced degradation study is the industry-standard method to identify potential degradation products and sensitive conditions.[3] This protocol provides a framework for such a study.
Protocol: Forced Degradation Study of this compound
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Aliquot for Stress Conditions: Distribute the stock solution into separate, appropriately labeled amber vials for each stress condition.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.
-
Thermal Degradation: Incubate a vial of the stock solution at 80°C (in a sealed vial to prevent evaporation) for 48 hours.
-
Photodegradation: Expose a vial of the stock solution (in a clear glass vial) to direct UV light (e.g., 254 nm) or sunlight for 48 hours.
-
Control: Keep one vial of the stock solution at -20°C, protected from light.
-
-
Neutralization & Dilution: After the incubation period, neutralize the acid and base samples. Dilute all samples, including the control, to a suitable concentration for analysis.
-
Analysis: Analyze all samples by a stability-indicating method, typically a reverse-phase HPLC with a photodiode array (PDA) detector. The method must be able to resolve the parent this compound peak from all generated degradant peaks.
-
Peak Purity & Identification: Assess the peak purity of the parent compound in all stressed samples. For significant degradants, use LC-MS to determine their molecular weights and propose potential structures.
-
Quantification: Calculate the percentage of degradation in each condition by comparing the parent peak area to that of the control sample.
Diagram: Forced Degradation Study Workflow
This diagram illustrates the logical flow of the stability assessment protocol.
Caption: Workflow for a forced degradation study of this compound.
Conclusion
This compound is a foundational building block whose chemical integrity must be preserved to ensure the quality and validity of scientific research. While stable in its pure solid form when stored correctly, it is susceptible to degradation from heat, light, air, and moisture, particularly when in solution. The phenylpiperazine chemical class shows greater instability compared to benzylpiperazines, a critical consideration for researchers working with both.[10][11]
By implementing the scientifically-grounded storage and handling protocols detailed in this guide, and by validating stability through systematic studies, researchers can mitigate the risks of degradation. This diligence ensures that the this compound used in experiments is of the highest purity, leading to more reliable, reproducible, and authoritative scientific outcomes.
References
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The Therapeutic Potential of the 2-Phenylpiperazine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The 2-phenylpiperazine moiety represents a cornerstone "privileged scaffold" in medicinal chemistry, conferring favorable pharmacokinetic properties and versatile binding capabilities to a multitude of biologically active molecules. This technical guide provides an in-depth analysis of the this compound core, focusing on its therapeutic potential across several key disease areas. We will explore its fundamental pharmacology, delve into its specific applications in oncology and neuropsychiatry, and provide detailed, field-proven experimental protocols for its evaluation. This document is intended for drug development professionals, researchers, and scientists seeking to leverage this potent chemical motif in their discovery programs.
The this compound Core: A Structural Overview
The this compound structure consists of a piperazine ring directly attached to a phenyl group at the second position. This arrangement provides a unique combination of rigidity and conformational flexibility, with the two nitrogen atoms of the piperazine ring offering key points for chemical modification and interaction with biological targets.[1][2][3] The basic nitrogen atoms can be protonated at physiological pH, facilitating ionic interactions within receptor binding pockets.[4] This structural simplicity belies its profound utility; it serves as the foundational backbone for numerous approved drugs and clinical candidates.[5][6] Its ability to be readily derivatized allows for the fine-tuning of receptor affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it an invaluable tool in drug design.[6]
Core Pharmacology & Mechanism of Action
The pharmacological diversity of this compound derivatives stems from their ability to interact with a wide range of biological targets, most notably G-protein coupled receptors (GPCRs) and protein kinases.[7][8]
Interaction with CNS Receptors
In the central nervous system (CNS), phenylpiperazines are well-established modulators of aminergic GPCRs, including dopamine (D₂/D₃), serotonin (5-HT₁ₐ/5-HT₂ₐ), and adrenergic (α₁) receptors.[7][9][10] Depending on the substitutions on the phenyl ring and the second piperazine nitrogen, derivatives can act as agonists, partial agonists, or antagonists.[7][11] This multi-target profile is particularly advantageous for treating complex neuropsychiatric disorders where modulation of several pathways is required for efficacy. For instance, a combined high affinity for 5-HT₂ₐ receptors and lower affinity for D₂ receptors is a hallmark of atypical antipsychotics, a profile achievable with this scaffold.[12][13]
Generalized GPCR Signaling Pathway
The interaction of a this compound derivative with a target receptor, such as the D₂ or 5-HT₂ₐ receptor, initiates an intracellular signaling cascade. This process typically involves the activation of heterotrimeric G-proteins, leading to downstream modulation of second messengers like cAMP or IP₃/DAG, ultimately resulting in a cellular response.
Caption: Step-by-step workflow for an in vitro kinase inhibition assay.
Neuropsychiatry
The phenylpiperazine scaffold is a prolific source of CNS-active agents, particularly for depression and psychosis. [14][15]
-
Antidepressants: Phenylpiperazine antidepressants modulate serotonergic systems. [14]Trazodone, a well-known example, acts as a serotonin antagonist and reuptake inhibitor (SARI). [16]Derivatives have been developed that show strong antidepressant-like activity in preclinical models like the forced swimming test, often linked to high affinity for 5-HT₁ₐ and 5-HT₂ receptors. [17]* Atypical Antipsychotics: The development of atypical antipsychotics focuses on achieving a therapeutic effect on the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects. [15]This is often achieved by designing molecules with a specific 5-HT₂ₐ/D₂ receptor binding ratio. [12]Numerous phenylpiperazine derivatives have been synthesized and tested, with some showing this desired binding profile and efficacy in animal models of psychosis, such as antagonizing D-amphetamine-induced hyperlocomotion. [12][18] Table 2: Receptor Binding Affinities of Selected Phenylpiperazine Derivatives for CNS Targets
Compound ID D₂ (Kᵢ, nM) D₃ (Kᵢ, nM) 5-HT₁ₐ (Kᵢ, nM) 5-HT₂ₐ (Kᵢ, nM) Reference 8a 20.4 - 1.1 0.8 [12] 9a 50.1 - 1.3 1.0 [12] LASSBio-579 22 - 16 100 [18] EP-42 - - 24.5 - [17] EP-50 - - - 109.1 [17] | Compound 6a | ~10,000 | ~20 | - | - | [19]|
This protocol determines the affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand. This is a self-validating system as the results are benchmarked against the known affinity of the radioligand.
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., CHO-K1 cells stably transfected with human D₂ receptor).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 48,000 x g) for 20 minutes at 4°C. [9] * Resuspend the resulting pellet (containing the cell membranes) in a fresh buffer and store it at -80°C until use. Protein concentration should be determined using a standard method (e.g., Bradford assay).
-
-
Assay Execution:
-
In a 96-well filter plate, combine the cell membrane preparation (50 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂ receptors), and varying concentrations of the unlabeled this compound test compound.
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known unlabeled antagonist (e.g., 10 µM haloperidol) to saturate all specific binding sites.
-
Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
Rapidly filter the contents of the plate through the filter mat using a cell harvester, followed by several washes with a cold buffer to separate bound from free radioligand.
-
Allow the filter mat to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Determine the percent inhibition of specific binding caused by the test compound at each concentration.
-
Use non-linear regression analysis to fit the data to a competition binding curve and determine the IC₅₀ value.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Caption: General workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The this compound scaffold is a remarkably successful structural motif in drug discovery, demonstrating broad applicability across diverse therapeutic areas. Its utility in targeting CNS receptors and protein kinases is well-documented, leading to promising candidates for psychiatric disorders and oncology. [7][9][20]Future research will likely focus on refining the selectivity of these derivatives to minimize off-target effects and improve safety profiles. The development of bitopic ligands—molecules that bind to both the primary (orthosteric) and a secondary (allosteric) site on a receptor—represents an exciting frontier, particularly for achieving greater GPCR subtype selectivity. [19]Furthermore, the application of this scaffold in developing chemical probes and diagnostic agents, such as radiolabeled compounds for neuroblastoma imaging, continues to be a valuable area of investigation. [21]As synthetic methodologies advance, the chemical space around the this compound core will continue to expand, ensuring its enduring legacy in medicinal chemistry.
References
- Synthesis of 2-phenyl piperazine - PrepChem.com. (n.d.).
- [Studies on Piperazine Compounds. VI. Antihistaminic and Anticholinergic Effects of this compound Derivatives]. (1970). Yakugaku Zasshi, 90(11), 1452-6.
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The 2-Phenylpiperazine Scaffold: A Privileged Motif for Receptor Antagonism
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Phenylpiperazine Core
The this compound moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs). Its structural rigidity, combined with the conformational flexibility of the piperazine ring and the potential for diverse substitutions on both the phenyl and piperazine nitrogens, provides a versatile template for designing potent and selective ligands. This guide offers an in-depth exploration of this compound derivatives as receptor antagonists, elucidating their synthesis, structure-activity relationships (SAR), and the critical experimental protocols used to validate their function. We will delve into the causality behind experimental design, providing field-proven insights for researchers aiming to exploit this powerful chemical scaffold in drug discovery.
Chapter 1: Strategic Synthesis of this compound Derivatives
The construction of a this compound library begins with a robust and flexible synthetic strategy. A common and effective approach involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine.[1][2] This method is favored for its high yield and operational simplicity.[1] Subsequent N-substitution reactions allow for the introduction of diverse chemical functionalities, which is crucial for modulating pharmacological activity.
Experimental Protocol: General Synthesis of N-Substituted 2-Phenylpiperazines
This protocol outlines a generalized, multi-step synthesis, which can be adapted based on the desired substitutions.
Step 1: Synthesis of Substituted Phenylpiperazine Core
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the desired 2-substituted aniline (1.0 eq) in a high-boiling point solvent such as diethylene glycol.
-
Cyclization: Add bis(2-chloroethyl)amine hydrochloride (1.2 eq). Heat the reaction mixture to a high temperature (e.g., 180-200 °C) for 4-6 hours.[1]
-
Scientific Rationale: The high temperature is necessary to drive the intramolecular cyclization reaction, forming the piperazine ring. The hydrochloride salt of the bis(2-chloroethyl)amine is often used for its stability.
-
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and basified with a strong base (e.g., NaOH) to deprotonate the piperazine nitrogens. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the 2-substituted phenylpiperazine.
Step 2: N-Alkylation/Acylation of the Phenylpiperazine Core
-
Reaction Setup: Dissolve the synthesized phenylpiperazine core (1.0 eq) in a suitable aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (TEA) (1.5-2.0 eq) to scavenge the acid formed during the reaction.
-
N-Substitution: Add the desired alkyl halide, acyl chloride, or other electrophilic reagent (1.1 eq) dropwise at room temperature. The reaction is stirred until completion (monitored by TLC).[2][3]
-
Purification: The final product is isolated by standard work-up procedures followed by purification via column chromatography or recrystallization to yield the target this compound derivative.
Caption: Generalized synthetic workflow for this compound derivatives.
Chapter 2: Key Receptor Targets and Therapeutic Landscape
This compound derivatives have demonstrated antagonist activity at several critical GPCR targets, leading to their investigation for a range of pathologies.
-
Dopamine (D2/D3) Receptors: Antagonism at D2 and D3 receptors is a hallmark of many antipsychotic drugs used to treat schizophrenia and bipolar disorder.[4][5] The this compound scaffold is a key component of atypical antipsychotics like cariprazine.[4] Selective D3 antagonists are also being explored for treating substance abuse disorders.[6]
-
Serotonin (5-HT) Receptors: This class of compounds frequently interacts with various serotonin receptors. For instance, trazodone is a well-known antidepressant that acts as a serotonin 5-HT2A receptor antagonist and reuptake inhibitor (SARI).[7][8] High affinity for 5-HT1A receptors is also common, and developing selectivity over adrenergic receptors is a key challenge in drug design.[9][10][11]
-
Opioid Receptors: Certain 1-substituted 4-(3-hydroxyphenyl)piperazines have been identified as pure opioid receptor antagonists with low nanomolar potency at μ, δ, and κ receptors.[12] This is significant because, unlike traditional antagonists like naloxone, their activity is not dependent on specific N-substituents like allyl groups.[12]
-
Other Receptors: The versatility of the scaffold extends to other targets, including histamine H3, neuropeptide Y (NPY) Y5, and transient receptor potential vanilloid 1 (TRPV1) receptors, highlighting its potential in treating pain, obesity, and allergic conditions.[13][14][15][16]
Caption: Major receptor targets and associated therapeutic areas.
Chapter 3: Structure-Activity Relationship (SAR) Analysis
Optimizing a this compound lead compound requires a deep understanding of its SAR. Modifications at key positions can dramatically alter binding affinity, receptor selectivity, and functional activity.
Key Modification Hotspots:
-
Phenyl Ring Substitution: The position, size, and electronic properties of substituents on the phenyl ring are critical.
-
Ortho-substitution with an electron-withdrawing group or a group with negative potential is often favorable for affinity at both 5-HT1A and α1-adrenergic receptors.[10][11]
-
Meta-substitution appears to be a key determinant of 5-HT1A/α1 selectivity, with the 5-HT1A receptor accommodating bulkier groups than the α1 receptor.[10][11]
-
Para-substitution is generally disfavored as the space is limited in the binding pockets of many receptors.[10][11]
-
-
Piperazine N4-Substituent: The chain attached to the second nitrogen of the piperazine ring profoundly influences the compound's pharmacological profile. This is where large, lipophilic, and functionally diverse groups are attached to interact with secondary binding pockets or fulfill specific pharmacophoric requirements. For example, in D3-selective ligands, this chain often engages a bitopic binding mode, extending to a secondary binding site to enhance affinity and selectivity.[5]
-
Piperazine Ring Conformation: Substitutions on the piperazine ring itself can lock it into specific conformations, which may be favorable for binding to a particular receptor subtype.
| Position of Modification | General Observation | Impact on Receptor Affinity/Selectivity | Reference |
| Phenyl Ring (Ortho) | Groups with negative potential (e.g., -OCH3, -F) | Favorable for 5-HT1A and α1 affinity | [10][11] |
| Phenyl Ring (Meta) | Bulky substituents tolerated | Increases selectivity for 5-HT1A over α1 | [10][11] |
| Piperazine N4 | Long, flexible, or rigid chains with functional groups | Critical for engaging secondary binding pockets and determining agonist vs. antagonist activity. Key for D3/D2 selectivity. | [5][17] |
| Piperazine N4 | Bulky lipophilic moieties (e.g., diphenylmethyl) | Can improve activity against certain targets like mycobacteria. | [18] |
Chapter 4: In Vitro Characterization of Receptor Antagonism
Determining whether a this compound derivative acts as an antagonist requires a suite of robust in vitro assays. These experiments are designed to first quantify the compound's binding affinity and then to characterize its functional effect on receptor signaling.
Receptor Binding Affinity: The Radioligand Binding Assay
Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its target receptor due to their sensitivity and robustness.[19] The most common format is a competitive binding assay, which measures the ability of an unlabeled test compound to displace a radiolabeled ligand of known affinity. This allows for the determination of the inhibitory constant (Kᵢ).[19][20]
This protocol is a self-validating system for determining the Kᵢ of a test compound.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[21]
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in an assay binding buffer. Determine protein concentration using a standard method like the BCA assay.[21]
-
Scientific Rationale: This process isolates the cell membranes where GPCRs are located, providing a concentrated source of the target receptor for the assay.
-
2. Assay Execution:
-
Set up the assay in a 96-well plate. Each well will have a final volume of 250 µL.[21]
-
Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of a fixed concentration of radioligand (typically at its Kₔ concentration).
-
Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of a known unlabeled ligand (the "displacer"), and 50 µL of the radioligand.
-
Scientific Rationale: NSB wells quantify the amount of radioligand that binds to components other than the target receptor. This value is subtracted from all other wells to determine specific binding.
-
-
Competition Wells: Add 150 µL of membrane preparation, 50 µL of the test compound (at various concentrations, typically a 10-point, 5-log unit range), and 50 µL of the radioligand.[19]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for 60-120 minutes with gentle agitation to reach binding equilibrium.[21]
3. Separation and Counting:
-
Rapidly terminate the incubation by vacuum filtration onto glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with bound radioligand.[19][21]
-
Scientific Rationale: The filters are often pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.
-
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[21]
4. Data Analysis:
-
Calculate specific binding = Total Binding - Non-Specific Binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[21]
Caption: Workflow for a competitive radioligand binding assay.
Functional Activity: Characterizing Antagonism
High binding affinity does not define a compound as an antagonist. Functional assays are required to determine how the compound modulates receptor activity. These cell-based assays measure the downstream signaling events that occur after receptor activation.[22] For an antagonist, we expect to see the compound block the signal produced by a known agonist, causing a rightward shift in the agonist's dose-response curve.[23]
This protocol is used to assess antagonism at receptors that couple to Gs (which stimulates cAMP production) or Gi (which inhibits it).[24][25]
1. Cell Culture and Plating:
-
Culture mammalian cells (e.g., HEK293 or CHO) transiently or stably expressing the GPCR of interest.[24]
-
Plate the cells in a 96-well plate and allow them to grow to near confluency.
2. Antagonist Assay Protocol:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the this compound test compound (the potential antagonist) for 15-30 minutes. A vehicle-only control is also included.
-
Scientific Rationale: This pre-incubation allows the antagonist to bind to the receptors before the agonist is introduced.
-
-
Add a fixed concentration of a known agonist (typically its EC₈₀ concentration) to all wells (except for basal control wells).
-
Incubate for a further 15-30 minutes to allow for signal generation (cAMP accumulation or inhibition).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[24][25]
3. Data Analysis:
-
Plot the cAMP response as a function of the agonist concentration in the presence and absence of the antagonist.
-
A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve with no change in the maximum response.
-
The potency of the antagonist can be quantified using the Schild regression analysis to determine its pA₂ value, which is an estimate of the antagonist's dissociation constant (Kₑ).[23]
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity | Reference |
| NAN-190 | 5-HT1A | 0.6 | Antagonist | [9] |
| Trazodone | 5-HT2A | ~20-50 | Antagonist/SARI | [7][8] |
| Cariprazine | Dopamine D3 | 0.085 | Partial Agonist | [4] |
| Cariprazine | Dopamine D2 | 0.49 | Partial Agonist | [4] |
| Compound 2j | 5-HT1A | 0.4 | Antagonist | [9] |
| (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine derivative | μ, δ, κ Opioid | ~1-5 | Pure Antagonist | [12] |
Note: Cariprazine is included to illustrate that the same scaffold can produce partial agonists, which have a distinct functional profile from pure antagonists.
Conclusion and Future Directions
The this compound scaffold remains a highly valuable starting point for the design of novel receptor antagonists. Its synthetic tractability and rich SAR have enabled the development of crucial therapeutics for psychiatric and neurological disorders. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively synthesize and characterize new derivatives. Future work in this area will likely focus on developing compounds with even greater subtype selectivity (e.g., for specific dopamine or serotonin receptor subtypes) and on designing "biased" antagonists that selectively block one signaling pathway (e.g., G-protein signaling) while permitting another (e.g., β-arrestin signaling), opening new avenues for targeted therapies with improved side-effect profiles.
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Foreword: From a Privileged Scaffold to Predictive Power
An In-Depth Technical Guide to the In Silico Study of 2-Phenylpiperazine Derivatives
The this compound motif is a cornerstone of modern medicinal chemistry. Its rigid structure, combined with the versatile substitution patterns possible on both the phenyl and piperazine rings, has made it a "privileged scaffold." This means it can interact with a wide array of biological targets, leading to compounds with diverse pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[1][2] However, navigating the vast chemical space of its derivatives to identify potent and selective candidates is a monumental task. This is where in silico methodologies—computational techniques in drug design (CADD)—become indispensable.[3]
Part 1: The Strategic Framework for In Silico Analysis
A successful computational drug discovery campaign is not a linear path but an iterative cycle of design, prediction, and validation. For this compound derivatives, this process is particularly powerful due to the scaffold's well-defined structure-activity relationships (SAR) against numerous targets. Our strategic workflow is built on a foundation of progressively more complex and computationally intensive methods, each providing a different layer of insight.
Part 2: Ligand-Based Drug Design (LBDD): Learning from the Known Actives
When the three-dimensional structure of a biological target is unknown, or when we want to understand the essential chemical features required for activity across a series of compounds, we turn to Ligand-Based Drug Design (LBDD).[3]
Pharmacophore Modeling
A pharmacophore is an abstract 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific target.[4]
Expertise & Causality: The choice to start with pharmacophore modeling is strategic. It distills complex chemical information from a set of known active this compound derivatives into a simple, queryable 3D model. This model serves two primary purposes: 1) as a filter for virtual screening to find novel, structurally diverse compounds that fit the required feature arrangement, and 2) to guide the modification of existing derivatives to better match the ideal pharmacophore.[5][6]
-
Dataset Curation:
-
Assemble a set of structurally diverse this compound derivatives with known, high-quality biological activity data (e.g., IC₅₀, Kᵢ) for the target of interest.
-
Include at least 5-10 highly active compounds. It is also beneficial to include inactive compounds to define exclusionary volumes.
-
Trustworthiness Check: Ensure activity data is from a consistent assay to avoid misleading structure-activity relationships.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy 3D conformations for each molecule in the training set. This is critical because the bioactive conformation (the shape the molecule adopts when bound to the target) is often not its lowest energy state in solution.
-
Tools: MOE (Chemical Computing Group), LigPrep (Schrödinger), RDKit.
-
-
Feature Definition and Hypothesis Generation:
-
Define the chemical features to be considered (e.g., Aromatic Ring, Hydrophobic, H-Bond Acceptor/Donor, Positive/Negative Ionizable).
-
Use an algorithm (e.g., HipHop in Catalyst, Phase) to align the conformations of the active molecules and identify common feature arrangements (hypotheses).[7] The best hypothesis is one that is shared by the most active molecules and is absent in the inactive ones.
-
-
Model Validation:
-
Internal Validation: Use the training set to evaluate the model's ability to prioritize actives over inactives.
-
External Validation: The gold standard. Use the pharmacophore model to screen a separate test set of known active and inactive compounds (not used in model generation). A good model will assign high scores to the actives and low scores to the inactives.[5]
-
Trustworthiness Check: A robust model must show strong predictive power on an external test set. A model that only performs well on the training data is likely overfitted.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity.[8]
Expertise & Causality: For this compound derivatives, QSAR is invaluable for optimizing a lead series. Once a promising scaffold is identified, QSAR can predict the activity of new, unsynthesized analogs, helping to prioritize which substitutions on the phenyl or piperazine rings are most likely to increase potency.[9] 2D-QSAR models are fast and excellent for large datasets, while 3D-QSAR provides more intuitive, visual feedback on where steric bulk or specific electronic properties are favored or disfavored.[8][10]
-
Dataset Preparation:
-
Collect a dataset of this compound analogs with a wide and evenly distributed range of biological activities. A good model requires a dataset of at least 20-30 compounds.
-
Randomly split the dataset into a training set (~75-80%) for model building and a test set (~20-25%) for external validation.[11]
-
-
Descriptor Calculation:
-
For each molecule, calculate a large number of numerical descriptors that represent its physicochemical properties (e.g., LogP, molecular weight, polar surface area), electronic properties (e.g., HOMO/LUMO energies), and topological properties (e.g., connectivity indices).[8]
-
Tools: DRAGON, PaDEL-Descriptor, MOE.
-
-
Model Generation:
-
Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build an equation that correlates a subset of the calculated descriptors with the biological activity. Genetic Function Approximation (GFA) is a powerful algorithm for selecting the most relevant descriptors.[8]
-
-
Rigorous Model Validation:
-
Trustworthiness Check: A QSAR model is useless without rigorous validation. This is a self-validating system.
-
Internal Validation: Use Leave-One-Out cross-validation (Q²) on the training set. A Q² > 0.5 is generally considered acceptable.[12]
-
External Validation: Use the generated model to predict the activity of the test set compounds. The predictive power is assessed by the R²_pred value. An R²_pred > 0.6 is indicative of a robust and predictive model.[11]
-
| QSAR Model Statistics | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |
| Q² (Cross-Validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²_pred (External Validation R²) | Measures the predictive ability on an external test set. | > 0.6 |
| Table 1: Key statistical parameters for validating a QSAR model, essential for ensuring its predictive power.[11][12] |
Part 3: Structure-Based Drug Design (SBDD): Interacting with the Target
When the 3D structure of the target protein is available (from X-ray crystallography, Cryo-EM, or homology modeling), SBDD provides a powerful, visual, and mechanistically insightful approach to drug design.[3][13]
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor.[14]
Expertise & Causality: For this compound derivatives, docking is the primary tool for hypothesis generation. It allows us to visualize how different substitutions on the scaffold might interact with specific amino acid residues in the binding pocket. For instance, we can test if adding a halogen to the phenyl ring will form a favorable halogen bond or if a substituent on the piperazine nitrogen can reach a hydrogen-bonding partner. This visual feedback is critical for rational, structure-guided optimization.[1][15][16]
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein: remove water molecules (unless they are known to be critical for binding), add hydrogen atoms, assign protonation states for residues like Histidine, and repair any missing side chains or loops.
-
Trustworthiness Check: The quality of the initial protein structure is paramount. A low-resolution or poorly refined structure will lead to unreliable docking results.
-
Tools: Protein Preparation Wizard (Schrödinger), Discovery Studio.[14]
-
-
Ligand Preparation:
-
Draw the this compound derivatives and generate their 3D structures.
-
Assign correct protonation states (pKa) at physiological pH and generate low-energy conformers. The piperazine ring, in particular, can adopt different chair/boat conformations that must be explored.
-
Tools: LigPrep (Schrödinger), RDKit.
-
-
Binding Site Definition & Grid Generation:
-
Define the binding site (the "docking box"). If a co-crystallized ligand is present, the box is typically centered on it. If not, binding site prediction tools can be used.
-
A grid of interaction potentials (e.g., electrostatic, van der Waals) is pre-calculated within this box to speed up the docking process.
-
-
Docking & Scoring:
-
The docking algorithm systematically samples different poses (orientations and conformations) of the ligand within the binding site.
-
Each pose is evaluated by a "scoring function," which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is the predicted binding mode.
-
-
Post-Docking Analysis & Validation:
-
Re-docking: As a crucial validation step, extract the co-crystallized ligand from the PDB file and dock it back into the binding site. The predicted pose should closely match the crystallographic pose (RMSD < 2.0 Å). This validates that the docking protocol can reproduce a known binding mode.
-
Visually inspect the top-scoring poses. Do they make sense chemically? Are key interactions (H-bonds, salt bridges, pi-pi stacking) formed with known important residues? A high score without sensible interactions is a red flag.
-
| Derivative | Target | Docking Score (kcal/mol) | Key Interactions Observed |
| Compound P6 | α-amylase | -8.44 | H-bonds with Asp300, Glu233 |
| Compound P7 | α-amylase | -8.37 | H-bonds with Asp197, Glu233 |
| Compound P22 | α-amylase | -8.49 | H-bonds with Asp300, His305 |
| Table 2: Example of molecular docking results for N-phenyl piperazine derivatives against α-amylase, highlighting the binding energies and key residue interactions that stabilize the complex.[16] |
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of binding, MD simulations introduce motion, allowing us to observe the dynamic behavior of the ligand-receptor complex over time.[17]
Expertise & Causality: We run MD simulations after docking for two critical reasons: 1) Pose Stability: To test if the predicted docking pose is stable over time (e.g., nanoseconds to microseconds). If the ligand drifts away from the binding pocket, the docking result was likely a false positive. 2) Interaction Dynamics: To observe the dynamic network of interactions, including the role of water molecules, and to calculate a more rigorous estimation of binding free energy (e.g., via MM/GBSA).[18][19] This provides a much higher level of confidence in a predicted binding mode before committing to synthesis.
-
System Setup:
-
Start with the best-predicted pose from molecular docking.
-
Place the protein-ligand complex in a simulation box (e.g., cubic or triclinic).
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge.
-
-
Parameterization:
-
Assign force field parameters to the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF, CGenFF). The force field is a set of equations and parameters that defines the potential energy of the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial setup.
-
Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the water and ions to relax around the complex.
-
Release the restraints and run a final equilibration phase.
-
-
Production Run:
-
Run the simulation for the desired length of time (e.g., 100 ns). The coordinates of all atoms are saved at regular intervals, creating a "trajectory."
-
-
Trajectory Analysis:
-
Trustworthiness Check: The first step is to ensure the simulation has converged. Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the system has reached equilibrium.
-
Analyze the trajectory for key metrics: Root Mean Square Fluctuation (RMSF) to see which parts of the protein are flexible, hydrogen bond analysis to see which interactions are persistent, and visual inspection of the ligand's stability in the binding pocket.
-
Part 4: In Silico ADMET Profiling: Designing for Success
A compound can be highly potent at its target but fail in development due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET).[20] Early in silico ADMET profiling is a critical risk-mitigation strategy.
Expertise & Causality: For this compound derivatives, which often target the central nervous system (CNS), properties like blood-brain barrier (BBB) permeability are crucial.[14] We perform ADMET predictions to filter out compounds that are likely to have liabilities, such as being rapidly metabolized by Cytochrome P450 (CYP) enzymes or inhibiting the hERG channel (a cardiotoxicity risk), long before they are synthesized.[11][21]
-
Select Candidate Structures: Choose the most promising derivatives based on potency predictions from QSAR, docking, or MD simulations.
-
Use Predictive Models: Submit the 2D structures of the compounds to web-based tools or standalone software that use pre-built models to predict a wide range of ADMET properties.
-
Analyze Key Properties: Evaluate the compounds based on a profile of critical parameters. The goal is not necessarily to have perfect properties but to achieve a balanced profile suitable for the intended therapeutic use.
| ADMET Property | Importance | Desired Profile Example (Oral CNS Drug) |
| LogP / LogD | Lipophilicity, affects solubility and permeability. | 1 - 3 |
| Aqueous Solubility | Essential for absorption. | High |
| Caco-2 Permeability | Predicts intestinal absorption. | High |
| BBB Permeability | Ability to cross the blood-brain barrier. | Yes |
| CYP Inhibition (e.g., 2D6, 3A4) | Risk of drug-drug interactions.[21] | No |
| hERG Inhibition | Risk of cardiotoxicity. | No |
| Lipinski's Rule of Five | General guideline for drug-likeness.[23] | 0-1 violations |
| Table 3: A selection of critical ADMET properties and their importance in early-stage drug design for a CNS-active this compound derivative.[11][23][24] |
Conclusion: An Integrated, Iterative Approach
The in silico analysis of this compound derivatives is not about applying a single method but about the intelligent integration of multiple computational techniques. The journey begins broadly with ligand-based methods like pharmacophore modeling and QSAR to understand the general requirements for activity. It then becomes more focused with structure-based methods like molecular docking to generate specific binding hypotheses. Finally, these hypotheses are rigorously tested for stability and dynamic behavior using molecular dynamics simulations, and the best candidates are profiled for drug-like properties with ADMET prediction.
Each step in this workflow is designed to be self-validating, ensuring that the insights generated are robust and reliable. By explaining the causality behind each choice and grounding our protocols in established best practices, we can transform the vast potential of the this compound scaffold into a focused, data-driven drug discovery program. This guide provides the framework; the discoveries await.
References
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- Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (n.d.). PubMed Central. [Link]
- In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2022). JETIR. [Link]
- Molecular Dynamics Simulations Identify Tractable Lead-like Phenyl-Piperazine Scaffolds as eIF4A1 ATP-competitive Inhibitors. (2021). ACS Omega. [Link]
- Computational Design of GPCRs That Takes Their Environment Into Consideration. (2025). Technology Networks. [Link]
- Computational Methods for GPCR Drug Discovery. (n.d.). Semantic Scholar. [Link]
- ADMET properties predicted for eighteen novel compounds. (n.d.).
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024).
- Recent Advances in Structure-Based Drug Design Targeting Class A G Protein-Coupled Receptors Utilizing Crystal Structures and Computational Simulations. (n.d.). Journal of Medicinal Chemistry. [Link]
- In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI. [Link]
- Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. (2025). Biomedical and Pharmacology Journal. [Link]
- Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (n.d.). PubMed. [Link]
- Molecular dynamics simulation studies of absorption in piperazine activated MDEA solution. (n.d.). Royal Society of Chemistry. [Link]
- Evaluation of phenylpiperazines as targeting agents for neuroblastoma. (n.d.). PubMed Central. [Link]
- Computational Modeling and Pharmacokinetics/ADMET Study of Some Arylpiperazine Derivatives as Novel Antipsychotic Agents Targeti. (2020).
- Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022).
- Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists. (2005). PubMed. [Link]
- Two-dimensional QSAR studies on arylpiperazines as high-affinity 5-HT(1A) receptor ligands. (n.d.). PubMed. [Link]
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.).
- Ligand-based Pharmacophore Model of N-Aryl and N-Heteroaryl Piperazine Alpha 1A-adrenoceptors Antagonists Using GALAHAD. (n.d.). PubMed. [Link]
- Phenylpiperazine. (n.d.). Wikipedia. [Link]
- Phenylpiperazine derivatives as serotonin reuptake inhibitors. (n.d.).
- 2-Phenylcyclopropylmethylamine (PCPMA)
- Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists. (n.d.). PubMed Central. [Link]
- FP-ADMET: a compendium of fingerprint-based ADMET prediction models. (2021).
- Molecular Dynamics Simulations Guide Chimeragenesis and Engineered Control of Chemoselectivity in Diketopiperazine Dimerases. (2023). PubMed. [Link]
- What is pharmacophore modeling and its applications?. (2025).
- Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020). PubMed. [Link]
- Receptor-Based Pharmacophore Modeling in the Search for Natural Products for COVID-19 Mpro. (2021). MDPI. [Link]
- Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors. (n.d.). The Open Pharmaceutical Sciences Journal. [Link]
- FP-ADMET: a compendium of fingerprint-based ADMET prediction models. (2021). PubMed Central. [Link]
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- Predicting ADMET On Rowan. (2024). Substack. [Link]
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Methodological & Application
Application Notes and Protocols for the N-alkylation of 2-Phenylpiperazine
Introduction: The Strategic Importance of N-Alkylated 2-Phenylpiperazine Scaffolds
The this compound motif is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. Its rigid structure, combined with the presence of two modifiable nitrogen atoms, allows for the precise spatial orientation of pharmacophoric groups, making it a cornerstone in the design of ligands for a variety of neurological targets. N-alkylation of the this compound core is a critical synthetic step that enables the exploration of structure-activity relationships (SAR), fine-tuning of pharmacological profiles, and optimization of pharmacokinetic properties. Derivatives of N-alkylated this compound have found applications as antidepressants, antipsychotics, and ligands for serotonin and dopamine receptors. A notable example is the antidepressant Vortioxetine, which features a complex N-aryl substituent on a piperazine ring, underscoring the therapeutic relevance of this chemical class.[1][2]
This guide provides a detailed exploration of the primary synthetic routes for the N-alkylation of this compound, with a focus on regioselectivity, reaction mechanisms, and practical, field-proven protocols.
Core Chemical Principles: Regioselectivity in the N-Alkylation of an Unsymmetrical Piperazine
The N-alkylation of this compound presents a key regiochemical challenge: the selective functionalization of either the N1 or N4 nitrogen. The two nitrogen atoms exhibit different steric and electronic environments.
-
N1 (Nitrogen adjacent to the phenyl group): This nitrogen is a secondary amine and is sterically hindered by the adjacent phenyl ring. Electronically, the phenyl group can exert a mild electron-withdrawing inductive effect, slightly reducing the nucleophilicity of the N1 nitrogen.
-
N4 (Nitrogen distal to the phenyl group): This nitrogen is also a secondary amine but is in a less sterically encumbered environment compared to N1.
This inherent difference in reactivity can be exploited to achieve regioselective alkylation. Generally, direct alkylation with bulky electrophiles tends to favor substitution at the less hindered N4 position. Conversely, achieving selective alkylation at the N1 position often requires a protecting group strategy to block the more reactive N4 nitrogen.
Methodology 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation via nucleophilic substitution is a straightforward and widely used method for introducing alkyl groups onto the piperazine core. The reaction typically involves an alkyl halide and a base to scavenge the resulting hydrohalic acid.
Causality Behind Experimental Choices:
-
Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to prevent competition with the piperazine nucleophile. The base neutralizes the acid formed during the reaction, driving the equilibrium towards the product.
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are preferred as they can dissolve the piperazine salt intermediates and facilitate the Sₙ2 reaction mechanism.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less reactive alkyl halides (e.g., alkyl chlorides). Reaction temperatures typically range from 50-80°C.[3]
-
Regioselectivity: In the absence of a protecting group, direct alkylation of this compound with a simple alkyl halide will likely result in a mixture of N1 and N4-alkylated products, with a potential for di-alkylation. To favor mono-alkylation at the less hindered N4 position, a less reactive alkylating agent and milder conditions can be employed.
Experimental Protocol: N4-Benzylation of this compound
This protocol describes a representative procedure for the direct alkylation of this compound with benzyl bromide, which is expected to predominantly yield N4-benzyl-2-phenylpiperazine due to steric hindrance at the N1 position.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq.).
-
Slowly add benzyl bromide (1.1 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-2-phenylpiperazine.
Methodology 2: Reductive Amination
Reductive amination is a powerful and highly versatile method for N-alkylation that proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ. This method is particularly advantageous as it avoids the formation of quaternary ammonium salts, a common side reaction in direct alkylation.[4]
Causality Behind Experimental Choices:
-
Carbonyl Source: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl substituents.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation. It is mild enough to not reduce the starting carbonyl compound but is sufficiently reactive to reduce the intermediate iminium ion.[3][4] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.[4]
-
Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used to prevent reaction of the reducing agent with the solvent.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is the species that undergoes reduction.
Experimental Protocol: N4-Alkylation of this compound via Reductive Amination
This protocol provides a general procedure for the N-alkylation of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) and the aldehyde (1.2 eq.) in anhydrous dichloromethane.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkyl-2-phenylpiperazine.
Strategy for Regiocontrolled N1-Alkylation: The Use of Protecting Groups
To achieve selective alkylation at the sterically hindered N1 position, a protecting group strategy is often necessary. The more accessible N4 nitrogen is first protected, directing the subsequent alkylation to the N1 position. The protecting group is then removed to yield the desired N1-alkylated product. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose due to its ease of installation and removal under conditions that do not affect the N-alkyl group.[5]
Workflow for N1-Alkylation:
Caption: Workflow for regioselective N1-alkylation.
Experimental Protocol: Synthesis of 1-Methyl-3-phenylpiperazine (N1-methylation)
This protocol outlines a protecting group strategy for the synthesis of 1-methyl-3-phenylpiperazine, an intermediate in the synthesis of the antidepressant Mirtazapine.[6][7]
Step 1: Protection of N4
-
Dissolve this compound in a suitable solvent such as dichloromethane.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.) and a base like triethylamine (1.1 eq.).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the N4-Boc-2-phenylpiperazine.
Step 2: N1-Methylation
-
Dissolve N4-Boc-2-phenylpiperazine in an anhydrous aprotic solvent like DMF.
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH) (1.2 eq.) at 0°C.
-
After stirring for a short period, add methyl iodide (1.1 eq.) and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench carefully with water and extract the product.
-
Purify to obtain N4-Boc-1-methyl-2-phenylpiperazine.
Step 3: Deprotection
-
Dissolve the protected product in a solvent such as dichloromethane or dioxane.
-
Add a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature until the Boc group is cleaved (monitored by TLC).
-
Neutralize the reaction mixture with a base and extract the product.
-
Purify to yield the final product, 1-methyl-3-phenylpiperazine.
Data Presentation: Comparison of N-Alkylation Methods
| Method | Alkylating/Carbonyl Agent | Reducing Agent/Base | Solvent | Typical Temperature | Key Advantages | Potential Issues |
| Direct Alkylation | Alkyl Halides (e.g., Benzyl bromide) | K₂CO₃, Et₃N | Acetonitrile, DMF | 50-80°C | Operationally simple, readily available reagents. | Risk of di-alkylation, potential for quaternization, regioselectivity can be an issue. |
| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃, NaBH₃CN | DCM, DCE | Room Temperature | High functional group tolerance, avoids over-alkylation, generally good yields. | Requires anhydrous conditions, reducing agents can be moisture-sensitive. |
| Protected N1-Alkylation | Alkyl Halides | NaH | DMF, THF | 0°C to RT | Excellent regiocontrol for N1 substitution. | Multi-step process, requires protection and deprotection steps. |
Reaction Mechanism Visualization
Reductive Amination Mechanism
Caption: Mechanism of reductive amination.
References
- Rao, D. V. N. S., Dandala, R., Handa, V. K., Sivakumaran, M., & Naidu, A. (2005). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives.
- Rao, D. V. N. S., Dandala, R., Handa, V. K., Sivakumaran, M., & Naidu, A. (2005). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives.
- A Guide to the Vortioxetine Synthesis Process. (2025).
- WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)aniline intermediates.
- EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.
- Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of Research in Pharmacy and Science. [Link]
- EP2878596A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)lithium intermediates.
- Synthesis and acaricidal activity of phenylpiperazine deriv
- Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor. NIH. [Link]
- Derivatives of Piperazine. XXIV.
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]
- Understanding 1-Methyl-3-phenylpiperazine: Properties, Synthesis & Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]
- Protecting Group Strategies for Complex Molecule Synt. JOCPR. [Link]
- Synthesis and characterization of a series of phenyl piperazine based ligands.
- Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper C
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Application Note and Protocol for the Purification of 2-Phenylpiperazine by Recrystallization
Abstract
This document provides a comprehensive guide for the purification of 2-phenylpiperazine, a key intermediate in pharmaceutical synthesis, using recrystallization. Recrystallization is a robust and scalable method for removing impurities, yielding a product with the high degree of purity required for drug development and manufacturing. This guide details the principles of solvent selection, provides a step-by-step protocol for both single-solvent and mixed-solvent recrystallization, and offers troubleshooting advice for common issues encountered during the purification of aromatic amines.
Introduction to this compound and the Imperative of Purification
This compound is a foundational structural motif present in numerous active pharmaceutical ingredients (APIs), including antidepressants and antipsychotics.[1] The purity of this starting material is paramount, as impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final drug product. Synthetic routes to this compound can introduce various impurities, such as unreacted starting materials, by-products from side reactions (e.g., over-alkylation), or polymeric materials.[2]
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[3] An ideal recrystallization solvent will dissolve the target compound to a high extent at an elevated temperature but only sparingly at a lower temperature.[3][4] This differential solubility allows for the selective crystallization of the desired compound upon cooling, leaving the impurities behind in the solvent, a solution referred to as the mother liquor.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for developing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ | PubChem[5] |
| Molecular Weight | 162.23 g/mol | PubChem[5] |
| Appearance | White to yellow or pale brown solid | Thermo Fisher Scientific[6] |
| Melting Point | 83-87 °C (literature) | ChemBK[7] |
| Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | PubChem[5] |
Principles of Recrystallization for this compound
Solvent Selection: A Dichotomy of Polarity
The structure of this compound, featuring a non-polar phenyl group and a polar piperazine ring with two secondary amine functionalities, presents a unique challenge for solvent selection. A rule of thumb is that "like dissolves like," suggesting that solvents with similar functional groups to the solute may be effective.[8]
-
Polar Solvents: Alcohols (e.g., ethanol, isopropanol) or water are likely to dissolve this compound at elevated temperatures due to hydrogen bonding with the amine groups. However, the non-polar phenyl group may limit its solubility in highly polar solvents at room temperature.
-
Non-Polar Solvents: Solvents like hexanes or toluene are less likely to be effective on their own, as they will not sufficiently solvate the polar amine groups.
-
Mixed-Solvent Systems: A mixed-solvent system often provides the ideal balance.[9] A "good" solvent that dissolves the compound well at all temperatures (e.g., a polar solvent like ethanol or acetone) can be paired with a "poor" or "anti-solvent" in which the compound is sparingly soluble (e.g., a non-polar solvent like hexanes or water).[9][10]
The Recrystallization Workflow
The overall process of recrystallization follows a logical sequence of steps designed to maximize both purity and yield.
Caption: Workflow for the purification of this compound by recrystallization.
Experimental Protocols
Safety Precaution: this compound is an irritant.[5] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Small-Scale Solvent Screening
Before committing to a bulk recrystallization, it is crucial to screen several solvents on a small scale.[4]
-
Place approximately 50 mg of crude this compound into several different test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water or toluene/hexanes) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will result in a significant amount of crystalline solid upon cooling.
Protocol 2: Single-Solvent Recrystallization (Example: Isopropanol)
This protocol is suitable if a single solvent with a steep solubility curve is identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol) and a boiling chip. Heat the mixture to boiling on a hot plate with stirring. Continue to add small portions of the hot solvent until all the solid has just dissolved.[11]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[3] Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.[3]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[4]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 3: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
This method is effective when no single solvent is ideal.[9]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., hot ethanol) at its boiling point.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., hot water) dropwise with swirling until the solution becomes faintly and persistently cloudy (the cloud point).[9]
-
Clarification: Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.
-
Crystallization, Cooling, Collection, and Drying: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol. For washing the crystals, use a cold mixture of the two solvents in the approximate ratio that induced crystallization.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is too supersaturated, or the cooling is too rapid. This is common with amines.[12] | Add a small amount of additional hot solvent before cooling. Ensure the cooling process is slow; insulate the flask if necessary. Use a seed crystal to induce crystallization.[12] |
| No Crystals Form | Too much solvent was used. The solution is not sufficiently supersaturated. | If too much solvent was added, gently boil off some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation. Add a seed crystal of pure compound if available. |
| Low Recovery Yield | The compound is too soluble in the cold solvent. Premature crystallization during hot filtration. Insufficient cooling time. | Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of solvent used for dissolution and washing. Ensure the filtration apparatus for hot filtration is adequately pre-heated.[3] |
| Colored Crystals | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use only a minimal amount of charcoal to avoid adsorbing the desired product. |
Conclusion
Recrystallization is a highly effective and economical method for the purification of this compound. Careful selection of the solvent system, whether a single solvent or a mixed-solvent pair, is the most critical factor for success. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers, scientists, and drug development professionals can consistently obtain high-purity this compound, ensuring the quality and integrity of their subsequent research and development efforts.
References
- University of California, Los Angeles. (n.d.). Recrystallization.
- University of Calgary. (n.d.). Recrystallization1.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
- ChemBK. (n.d.). 2-Phenyl-piperazine.
- University of Alberta. (n.d.). Recrystallization - Single Solvent.
- Missouri University of Science and Technology. (2012, May 7). Recrystallization using two solvents [Video]. YouTube.
- LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 250673, this compound. PubChem.
- Mash, E. A., et al. (2009). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 9(11), 4769-4778. [Link]
- Bartoccini, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5542. [Link]
- Wikipedia. (n.d.). Phenylpiperazine.
- Roderick, W. R., Platte, H. J., & Pollard, C. B. (1966). Derivatives of Piperazine. XXXV. Synthesis of this compound and Some Derivatives. Journal of Medicinal Chemistry, 9(2), 181-185. [Link]
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Application Note: A Robust Column Chromatography Method for the Purification of 2-Phenylpiperazine
Introduction: The Significance of Purity in 2-Phenylpiperazine Applications
This compound is a critical heterocyclic building block in modern medicinal chemistry and drug development.[1][2] Its rigid scaffold and the presence of two nitrogen atoms make it a privileged structure for designing ligands that target various receptors in the central nervous system.[1] The efficacy and safety of active pharmaceutical ingredients (APIs) derived from this precursor are directly contingent on its purity. Common impurities, often arising from synthesis, can include unreacted starting materials, structurally related by-products, and degradation products, which can introduce unwanted pharmacological effects or toxicity.[3]
This application note provides a comprehensive, field-proven guide to the purification of this compound using column chromatography. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and offer a systematic troubleshooting guide to empower researchers, scientists, and drug development professionals to achieve high-purity this compound consistently.
The Core Challenge: Chromatographing Basic Amines
The primary obstacle in the purification of this compound and similar basic amines lies in the fundamental chemistry of the most common stationary phase: silica gel.
-
Acid-Base Interaction: Standard silica gel is characterized by the presence of surface silanol groups (Si-OH), which are weakly acidic.[4] The basic nitrogen atoms of the piperazine ring (pKa values for piperazine are typically around 5.3 and 9.7) readily engage in strong acid-base interactions with these silanols.[3]
-
Consequences of Interaction: This strong binding leads to several undesirable chromatographic outcomes:
-
Irreversible Adsorption: A portion of the product can remain permanently bound to the column, resulting in low recovery.
-
Peak Tailing: Instead of eluting as a sharp, symmetrical band, the compound slowly leaches from the silica, creating a "tail." This leads to broad peaks that co-elute with impurities, drastically reducing separation efficiency.[3]
-
Compound Degradation: The acidic surface of the silica can potentially catalyze the degradation of sensitive molecules.
-
To overcome these challenges, the chromatographic environment must be modified to mitigate the interaction between the basic analyte and the acidic stationary phase.
Method Development: Strategic Selection of Phases
A successful purification protocol hinges on the judicious selection of both the stationary and mobile phases. The goal is to create a system where the separation is governed by polarity differences, not by overpowering acid-base interactions.
Stationary Phase Selection
There are two primary strategies for selecting the stationary phase:
| Stationary Phase | Principle of Operation & Rationale | Advantages | Disadvantages |
| Standard Silica Gel | The most common and cost-effective choice. Its acidic nature is neutralized by adding a basic modifier to the mobile phase. The modifier acts as a competing base, saturating the acidic silanol sites.[4][5] | Inexpensive, widely available, extensive literature. | Requires careful mobile phase preparation; modifier can be difficult to remove from the final product. |
| Amine-Functionalized Silica | The silica surface is chemically modified with aminopropyl groups, rendering the surface basic and effectively masking the acidic silanols.[6][7] | Simplifies the mobile phase (no basic modifier needed), excellent peak shape, highly reproducible.[7] | More expensive than standard silica. |
| Alumina (Basic or Neutral) | An alternative to silica, alumina is a basic or neutral medium that does not strongly interact with amines, making it suitable for their purification.[8] | Good for purifying amines without modifiers. | Separation selectivity can differ from silica; may not be suitable for all impurity profiles. |
Recommendation: For routine purifications where cost is a factor, standard silica gel with a modified mobile phase is effective. For challenging separations or when simplified solvent systems are desired, amine-functionalized silica is the superior choice. This protocol will focus on the widely applicable method using standard silica gel.
Mobile Phase Optimization with Thin-Layer Chromatography (TLC)
The mobile phase is the engine of the separation. For basic amines on silica, a three-component system is often optimal: a primary non-polar solvent, a more polar solvent to increase elution strength, and a basic additive.
-
Initial Solvent Screening (TLC):
-
Prepare a stock solution of your crude this compound.
-
Test various solvent systems on TLC plates. A good starting point is a mixture of a non-polar solvent (like Hexane or Dichloromethane, DCM) and a polar solvent (like Ethyl Acetate, EtOAc, or Methanol, MeOH).
-
Add a small percentage (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the TLC developing jar.[8][9]
-
Goal: Find a solvent system that gives the desired product a Retention Factor (Rf) value between 0.2 and 0.4. This Rf value typically provides the best separation on a column.
-
-
Example Mobile Phase Systems:
-
For moderately polar compounds: Hexane:EtOAc with 1% TEA.
-
For more polar compounds: DCM:MeOH with 1% TEA or NH₄OH.
-
A confirmed system: A literature-validated eluent for this compound is Chloroform:Methanol:Ammonium Hydroxide in a 9:1:0.1 ratio.[10] This system effectively balances polarity for elution while the ammonia neutralizes the silica.
-
Detailed Purification Protocol
This protocol details the purification of crude this compound using standard silica gel flash column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Chromatography Column
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (NH₄OH, ~28-30% solution)
-
TLC Plates (Silica gel 60 F₂₅₄)
-
TLC Developing Chamber
-
UV Lamp (254 nm)
-
Potassium Permanganate (KMnO₄) stain
-
Fraction collection tubes
-
Rotary Evaporator
Workflow Diagram
Caption: Workflow for this compound Purification.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Prepare the mobile phase based on your prior TLC analysis. For this protocol, we will use DCM:MeOH:NH₄OH (90:10:1) .
-
In a fume hood, carefully mix 900 mL of DCM, 100 mL of MeOH, and 10 mL of concentrated ammonium hydroxide. Ensure the mixture is homogenous.
Step 2: Column Packing (Wet Slurry Method)
-
Secure the column vertically to a clamp stand. Ensure the stopcock is closed.
-
Place a small cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand.[11]
-
In a separate beaker, create a slurry by mixing silica gel with the mobile phase until it has a consistency similar to a milkshake.
-
Pour the slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the side of the column to dislodge any air bubbles and encourage even packing.
-
Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
Step 3: Column Equilibration
-
Add more mobile phase to the column and allow 2-3 column volumes to pass through the packed silica. This ensures the entire stationary phase is conditioned and neutralized by the basic modifier.[6]
Step 4: Sample Loading (Dry Loading Recommended)
-
Dissolve your crude this compound (e.g., 1 gram) in a minimal amount of a suitable solvent like DCM or methanol.
-
Add a small amount of silica gel (e.g., 2-3 grams) to this solution.
-
Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained. This is your "dry-loaded" sample.
-
Carefully add the dry-loaded sample powder to the top of the silica bed in the column, creating a thin, even layer.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
Step 5: Elution and Fraction Collection
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per tube).
-
Maintain a constant level of solvent above the silica bed throughout the process to prevent the column from cracking or running dry.
-
Apply gentle air pressure (flash chromatography) to maintain a steady flow rate (e.g., 2 inches/minute).
Step 6: Monitoring the Separation via TLC
-
Spot every few fractions onto a TLC plate. It is good practice to spot multiple fractions on a single plate for direct comparison.
-
Develop the TLC plate in your mobile phase.
-
Visualize the spots under a UV lamp. This compound, containing a phenyl group, should be UV active.
-
Further visualize with a KMnO₄ stain. Amines often appear as yellow/orange spots on a purple background.
-
Identify the fractions that contain your pure product (single spot at the correct Rf) and separate them from fractions containing impurities or mixtures.
Step 7: Product Isolation
-
Combine all fractions identified as pure.
-
Remove the mobile phase using a rotary evaporator. The presence of triethylamine or ammonia may require co-evaporation with a solvent like methanol to remove fully.
-
The resulting solid or oil is your purified this compound. Dry it under a high vacuum to remove any residual solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is stuck at the baseline (not eluting) | 1. Mobile phase is not polar enough. 2. Insufficient basic modifier, leading to strong silica interaction. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of MeOH). 2. Ensure at least 1-2% of TEA or NH₄OH is present in the eluent. |
| Poor separation of product and impurities | 1. Mobile phase is too polar, eluting everything too quickly. 2. Column was overloaded with crude material.[3] 3. Column was packed improperly (channels or cracks). | 1. Decrease the mobile phase polarity (e.g., reduce the percentage of MeOH). Use a gradient elution. 2. Reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Repack the column carefully, ensuring no air bubbles are trapped. |
| Significant peak tailing observed in TLC of fractions | 1. Strong acid-base interaction with silica. 2. The compound is not fully soluble in the mobile phase. | 1. Increase the concentration of the basic modifier (e.g., from 1% to 2% TEA). 2. Consider switching to an amine-functionalized silica column.[4][5] |
| Low product recovery | 1. Irreversible adsorption onto the silica. 2. Product is volatile and was lost during solvent evaporation. | 1. Flush the column with a very polar solvent system (e.g., 10% MeOH in DCM with 2% NH₄OH) after the initial elution to recover any strongly bound material. 2. Use caution during rotary evaporation; avoid excessive heat or vacuum. |
Conclusion
The purification of this compound by column chromatography, while challenging due to its basic nature, can be performed efficiently and effectively. The key to success lies in mitigating the strong acid-base interactions with the silica stationary phase. By employing a mobile phase modified with a basic additive like ammonium hydroxide or triethylamine, researchers can achieve excellent separation and high recovery. This protocol provides a reliable and robust framework that can be adapted to various scales and impurity profiles, ensuring the high-purity material required for demanding applications in research and pharmaceutical development.
References
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Li, Y., et al. (2004). Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
- PrepChem.com. (n.d.). Synthesis of 2-phenyl piperazine.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Jo, H., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of the Korean Society for Applied Biological Chemistry.
- Chen, E., et al. (2018). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information.
- Membrane Solutions. (n.d.). Column Chromatography Notes.
- Goddu, R. L., & Meeker, T. H. (1959). Purification of piperazine. Google Patents.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- ChemBK. (2024, April 9). 2-Phenyl-piperazine.
- Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.
- Kysil, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
- Pirkle, W. H., & Read, R. W. (1989). Characterization of stationary phases for liquid chromatography. Pure and Applied Chemistry.
- Wang, Y., et al. (2014). Preparation method of N-phenyl piperazine. Google Patents.
- Mondal, T., et al. (2021). Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate.
- Pawlowski, M., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Stewart, C. D., & White, N. G. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
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Application Note: High-Confidence Identification of 2-Phenylpiperazine using GC-MS with Trifluoroacetyl Derivatization
Abstract
This application note presents a detailed and robust protocol for the unambiguous identification of 2-Phenylpiperazine using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of this compound, direct GC-MS analysis yields poor chromatographic performance. This protocol employs a proven derivatization strategy using Trifluoroacetic Anhydride (TFAA) to enhance volatility and thermal stability, resulting in sharp, symmetrical chromatographic peaks and characteristic mass spectra suitable for high-confidence identification. The methodology detailed herein is grounded in established principles of analytical chemistry and adheres to best practices for forensic and pharmaceutical analysis, ensuring scientific integrity and trustworthy results.
Introduction: The Analytical Challenge
This compound (2-PP) is a heterocyclic amine belonging to the piperazine class of compounds.[1] Its structure, featuring a phenyl group on the piperazine ring and two secondary amine functional groups, makes it a subject of interest in pharmaceutical research and a potential impurity in drug synthesis. The two polar N-H groups in the 2-PP molecule lead to significant hydrogen bonding, which decreases its volatility and promotes undesirable interactions with the stationary phase of a GC column. This results in poor peak shape, retention time variability, and low sensitivity, making direct analysis unreliable.
Chemical derivatization is a crucial pre-analytical step to overcome these challenges.[2][3] By converting the polar N-H groups into nonpolar trifluoroacetyl (TFA) groups, the resulting derivative, 1,4-bis(trifluoroacetyl)-2-phenylpiperazine, becomes significantly more volatile and amenable to GC-MS analysis. This conversion is a cornerstone of analyzing amines and related compounds, leading to improved chromatographic resolution and the generation of reproducible, characteristic mass spectra.[4]
Principle of Derivatization with TFAA
Trifluoroacetic Anhydride (TFAA) is a powerful acylating agent that reacts readily with primary and secondary amines. The reaction involves the nucleophilic attack of the nitrogen lone pair on one of the carbonyl carbons of TFAA, followed by the elimination of a trifluoroacetate molecule. This process occurs at both secondary amine sites on the this compound ring, yielding the di-substituted, thermally stable, and volatile derivative. This chemical modification is essential for reliable chromatographic separation and subsequent mass spectrometric analysis.[5]
Experimental Protocol
This protocol provides a self-validating workflow, from sample preparation to data interpretation, ensuring the integrity of the analytical results. Adherence to guidelines from bodies such as the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) is recommended for forensic applications, which often require multiple, corroborating analytical techniques for positive identification.[6][7]
Materials and Reagents
-
This compound Standard: (CAS 5271-26-1)[8]
-
Trifluoroacetic Anhydride (TFAA): Reagent grade
-
Ethyl Acetate: GC grade, anhydrous
-
Methanol: GC grade, anhydrous
-
Nitrogen Gas: High purity
-
Micro-reaction Vials: 2 mL, with PTFE-lined caps
-
Calibrated Pipettes and Syringes
-
Heating Block or Water Bath
-
Vortex Mixer
-
GC-MS System: Equipped with a suitable capillary column and an electron ionization (EI) source.
Standard and Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standards: Create a series of working standards by diluting the stock solution with methanol to achieve the desired concentration range for calibration (e.g., 1 µg/mL to 100 µg/mL).
-
Unknown Samples: Dissolve an accurately weighed or measured amount of the unknown sample in methanol to an expected concentration within the calibration range.
Derivatization Procedure
-
Pipette 100 µL of the standard or sample solution into a 2 mL micro-reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen at room temperature. Ensuring the residue is completely dry is critical for the reaction's efficiency.
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[9]
-
Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved and mixed with the reagents.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath.[9]
-
After the incubation period, cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the dry derivative in 100 µL of ethyl acetate for GC-MS analysis.
-
Inject 1 µL of the reconstituted solution into the GC-MS system.
Optimized GC-MS Parameters
The following parameters provide a robust starting point and should be optimized based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5MS) | A standard, non-polar column that provides excellent separation for a wide range of derivatized compounds.[6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of the analyte to the column, enhancing sensitivity for trace-level analysis. |
| Oven Program | Initial 80°C, hold 2 min, ramp at 15°C/min to 280°C, hold 5 min.[5] | The initial hold allows for solvent focusing. The temperature ramp effectively separates the analyte from matrix components, and the final hold ensures elution of any less volatile compounds. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns, allowing for comparison with established mass spectral libraries like NIST and SWGDRUG. |
| Ion Source Temperature | 230°C | A standard source temperature that minimizes analyte degradation while ensuring efficient ionization. |
| Transfer Line Temperature | 280°C | Prevents condensation of the analyte as it transfers from the GC to the MS, maintaining peak integrity. |
| Mass Scan Range | m/z 40 - 500 | A wide enough range to capture the molecular ion and all significant fragment ions of the di-TFA derivative. |
| Solvent Delay | 3 min | Prevents the high concentration of solvent from entering and saturating the MS detector, preserving the filament's lifespan. |
Data Analysis and Interpretation
Chromatographic Analysis
The derivatized this compound should elute as a sharp, symmetrical peak. The retention time should be consistent across standards and samples under identical conditions. A proper derivatization will significantly decrease the tailing that would be observed with the underivatized compound.
Mass Spectral Analysis
The electron ionization of the 1,4-bis(trifluoroacetyl)-2-phenylpiperazine derivative is expected to produce a characteristic fragmentation pattern. The molecular weight of the underivatized this compound is 162.23 g/mol .[8] After derivatization with two TFA groups (each adding 96 g/mol ), the molecular weight of the derivative is 354.25 g/mol .
Expected Mass Spectrum:
-
Molecular Ion ([M]⁺˙) at m/z 354: The presence of the molecular ion is critical for confirming the identity of the compound. Its intensity may be low but should be discernible.
-
Base Peak / Major Fragments: The fragmentation is predicted to be dominated by cleavage alpha to the nitrogen atoms within the piperazine ring.
-
m/z 257: This prominent ion likely results from the loss of the trifluoroacetyl radical (•COCF₃, 97 Da) from the nitrogen at position 1.
-
m/z 185: A key fragment resulting from the cleavage of the piperazine ring, yielding an ion corresponding to the phenyl-containing portion.
-
m/z 156: This ion could be formed by the loss of the entire TFA-substituted ethylamine side chain.
-
m/z 69: A characteristic fragment corresponding to the trifluoromethyl cation ([CF₃]⁺), often seen in the spectra of TFA derivatives.[5]
-
The identification of this compound should be confirmed by comparing the acquired mass spectrum against a validated reference spectrum from a library such as the NIST/EPA/NIH Mass Spectral Library or the SWGDRUG library.
Conclusion
The protocol described provides a reliable and robust method for the derivatization and subsequent GC-MS analysis of this compound. The use of trifluoroacetic anhydride effectively converts the polar analyte into a volatile derivative, allowing for excellent chromatographic separation and the generation of a distinctive mass spectrum for confident identification. This method is suitable for qualitative and quantitative analysis in various settings, including pharmaceutical quality control, forensic toxicology, and drug development research. The principles of this protocol—enhancing volatility and creating characteristic fragments through derivatization—are widely applicable to the analysis of other challenging polar compounds by GC-MS.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Piperazin-2-ylmethanol for GC-MS Analysis. Retrieved from a URL available through Google search results.
- De-La-Torre, R., et al. (2001). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods.
- Lin, D.-L., & Wang, S.-M. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from a URL available through Google search results.
- Zuba, D. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
- Shimadzu. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central.
- Moreira, P., et al. (2020).
- Gałazka, I., et al. (2020).
- ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs” | Request PDF. Retrieved from a URL available through Google search results.
- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016). SWGDRUG Recommendations. Retrieved from a URL available through Google search results.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 5271-26-1. Retrieved from a URL available through Google search results.
- Spectra Analysis. (n.d.). Forensic Analysis of Drugs. Retrieved from a URL available through Google search results.
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from a URL available through Google search results.
- National Institute of Standards and Technology (NIST). (2024). Comprehensive Data Evaluation Methods Used in Developing the SWGDRUG Mass Spectral Reference Library for Seized Drug Identification.
- Shimadzu Scientific Instruments. (n.d.). SWGDRUG Categories of Analytical Techniques. Retrieved from a URL available through Google search results.
- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from a URL available through Google search results.
- Benchchem. (n.d.). This compound | 5271-26-1. Retrieved from a URL available through Google search results.
- United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from a URL available through Google search results.
- Lin, D.-L., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
- National Institute of Standards and Technology (NIST). (n.d.). Piperazine. NIST WebBook.
- ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture: (A) without derivatization (1: BZP, 2.... Retrieved from a URL available through Google search results.
- National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrometry Data Center. Retrieved from a URL available through Google search results.
- ResearchGate. (n.d.). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Retrieved from a URL available through Google search results.
- National Institute of Standards and Technology (NIST). (n.d.). Piperazine, 1-phenyl-. NIST WebBook.
- National Institute of Standards and Technology (NIST). (n.d.). Piperazine, 2-methyl-. NIST WebBook.
- Lin, D.-L., Wang, S.-M., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A concept. Retrieved from a URL available through Google search results.
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- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. tsapps.nist.gov [tsapps.nist.gov]
Application Note: A Robust HPLC-UV Method for the Quantification of 2-Phenylpiperazine in Pharmaceutical and Biological Matrices
Abstract: This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of 2-Phenylpiperazine. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive protocol, from sample preparation to data analysis. The method is demonstrated to be robust, specific, and reliable, making it suitable for a range of applications including pharmaceutical quality control and pharmacokinetic studies. The scientific rationale behind each methodological choice is explained, ensuring both technical accuracy and practical applicability.
Introduction: The Analytical Imperative for this compound
This compound is a significant chemical moiety, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its derivatives have shown a wide spectrum of pharmacological activities. Consequently, the ability to accurately quantify this compound in both bulk drug substances and biological fluids is paramount for ensuring product quality, understanding pharmacokinetic profiles, and supporting regulatory submissions.
This application note addresses the need for a reliable analytical method by providing a comprehensive guide to the quantification of this compound using reversed-phase HPLC with UV detection. The method described herein is built upon a foundation of established chromatographic principles and has been designed to be both robust and readily implementable in a variety of laboratory settings.
Foundational Principles: Method Development Rationale
The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal conditions for chromatographic separation and detection.
Physicochemical Properties of this compound
A critical first step in method development is to consider the analyte's structure and key chemical characteristics.
| Property | Value | Implication for HPLC Method |
| Molecular Formula | C₁₀H₁₄N₂ | Provides the molecular weight for solution preparation. |
| Molecular Weight | 162.23 g/mol | Essential for accurate standard and sample concentration calculations. |
| pKa (predicted) | 8.80 ± 0.40[1][2] | As a basic compound, the mobile phase pH should be adjusted to ensure the analyte is in a consistent, ionized state for good peak shape and retention on a reversed-phase column. A pH of around 3-4 is ideal. |
| Form | Solid[1][2] | Dictates the need for dissolution in an appropriate solvent for standard and sample preparation. |
| UV Absorbance | Phenyl ring provides UV chromophore. | Allows for sensitive detection using a standard UV detector. |
Selection of Chromatographic Mode and Stationary Phase
Given the presence of a non-polar phenyl group and a polar piperazine ring, reversed-phase HPLC is the logical choice for the separation of this compound. A C18 (octadecyl) stationary phase is selected for its versatility and proven efficacy in retaining and separating a wide range of moderately polar to non-polar compounds. The C18 matrix provides the necessary hydrophobic interactions with the phenyl group of the analyte.
Mobile Phase and pH Control
The mobile phase composition is critical for achieving optimal retention and peak shape. A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is employed. Acetonitrile is chosen for this method due to its lower viscosity and UV cutoff, which often leads to sharper peaks and better resolution.
The pKa of this compound is predicted to be approximately 8.80[1][2]. To ensure consistent ionization and prevent peak tailing, which can occur with basic compounds at neutral pH, the mobile phase pH must be controlled. By setting the pH of the aqueous component to approximately 3.0 with an acid like phosphoric acid, the piperazine moiety will be protonated, leading to a stable, positively charged species. This promotes good interaction with the stationary phase and results in symmetrical peaks.
Detection Wavelength Selection
Experimental Protocols
This section provides detailed, step-by-step methodologies for the quantification of this compound. Adherence to these protocols is crucial for obtaining accurate and reproducible results.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (85%, analytical grade)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., Polymeric reversed-phase for basic compounds)
-
Liquid-Liquid Extraction (LLE) solvents (e.g., Methyl-tert-butyl ether (MTBE), Ethyl Acetate)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2-3) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 240 nm (primary), PDA scan 200-400 nm |
Standard Solution Preparation
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock standard with the mobile phase (at initial conditions) to cover the desired concentration range (e.g., 0.1 µg/mL to 50 µg/mL).
Sample Preparation Protocols
The choice of sample preparation technique is dependent on the sample matrix. The goal is to extract the analyte of interest while removing interfering endogenous components.
Protocol 1: Solid Phase Extraction (SPE) from Plasma
This protocol is adapted from established methods for the extraction of basic drugs from plasma using polymeric SPE cartridges[1].
Workflow Diagram: SPE from Plasma
Caption: Workflow for SPE of this compound from plasma.
Step-by-Step Protocol:
-
Sample Pre-treatment: To 100 µL of plasma, add 300 µL of 2% ammonium hydroxide solution. Vortex to mix. This step lyses cells and ensures this compound is in its free base form.
-
SPE Cartridge Conditioning: Condition the polymeric SPE cartridge by passing 500 µL of methanol followed by 500 µL of HPLC-grade water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through at a slow, steady rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 500 µL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the HPLC system.
Protocol 2: Liquid-Liquid Extraction (LLE) from Urine
This protocol is a robust method for extracting basic compounds from a urine matrix, adapted from standard forensic toxicology procedures[2].
Workflow Diagram: LLE from Urine
Caption: Workflow for LLE of this compound from urine.
Step-by-Step Protocol:
-
pH Adjustment: To 5 mL of urine in a screw-cap tube, add ammonium hydroxide to adjust the pH to 9-10. This ensures the analyte is in its non-ionized, more organic-soluble form.
-
Solvent Addition: Add 5 mL of an immiscible organic solvent such as methyl-tert-butyl ether (MTBE).
-
Extraction: Cap the tube and vortex or rock for 10 minutes to facilitate the partitioning of this compound into the organic phase.
-
Phase Separation: Centrifuge the tube at approximately 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the HPLC system.
Method Validation: Ensuring Trustworthiness and Reliability
The developed HPLC method should be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose[5]. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | The peak for this compound should be well-resolved from any matrix components or potential impurities. Peak purity should be >99% by PDA analysis. | Demonstrates that the method can unequivocally assess the analyte in the presence of other components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 0.1 - 50 µg/mL). | Confirms a proportional relationship between analyte concentration and detector response. |
| Accuracy | Recovery of 98-102% for pharmaceutical formulations; 85-115% for biological matrices at three concentration levels. | Measures the closeness of the experimental value to the true value. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (%RSD) of ≤ 2%. | Assesses the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. | Defines the lowest concentration of analyte that can be reliably detected and quantified. |
| Robustness | %RSD ≤ 5% after small, deliberate changes in method parameters (e.g., pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min). | Indicates the method's reliability during normal usage. |
Conclusion
The HPLC-UV method detailed in this application note provides a robust and reliable means for the quantification of this compound. By leveraging a fundamental understanding of the analyte's physicochemical properties, this method offers excellent specificity, linearity, accuracy, and precision. The provided sample preparation protocols for both pharmaceutical and biological matrices are designed to be efficient and effective. This comprehensive guide serves as a valuable resource for any laboratory tasked with the analysis of this compound, ensuring data of the highest quality and integrity.
References
- ChemBK. (2024, April 9). 2-Phenyl-piperazine.
- Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE.
- National Institute of Standards and Technology (NIST). (n.d.). Piperazine, 1-phenyl-. In NIST Chemistry WebBook.
- National Institute of Standards and Technology (NIST). (n.d.). Piperazine, 1-phenyl-. In NIST Chemistry WebBook.
- International Council for Harmonisation. (2022). ICH Q2(R2) Validation of Analytical Procedures.
- Idaho State Police Forensic Services. (2014, January 16). Urine general drug extraction.
Sources
Metabolite Identification of 2-Phenylpiperazine Derivatives Using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS)
An Application Guide
Abstract
This application note provides a comprehensive guide for the identification of in vitro metabolites of 2-phenylpiperazine derivatives using a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) workflow. We delve into the strategic rationale behind experimental design, from metabolite generation using human liver microsomes (HLM) to advanced data mining techniques. Detailed, step-by-step protocols for sample preparation, instrumental analysis, and data processing are provided to equip researchers, scientists, and drug development professionals with a robust framework for characterizing the metabolic fate of this important class of compounds.
Introduction: The Critical Role of Metabolite Profiling
In drug discovery and development, understanding a compound's metabolic fate is paramount. The biotransformation of a parent drug into its metabolites dictates its pharmacokinetic profile, efficacy, and potential for toxicity. This compound derivatives are a significant scaffold in medicinal chemistry, forming the core of numerous centrally acting agents.[1][2] Early identification of their metabolites is crucial to predict in vivo behavior, identify potentially active or toxic species, and understand drug-drug interaction potential.
Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) has become an indispensable tool for this task.[3] Its strength lies in the synergy between the high-resolution separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) and the high mass accuracy and sensitivity of the QTOF mass analyzer.[3][4] This combination allows for the confident determination of elemental compositions and the structural elucidation of unknown metabolites from complex biological matrices.[5]
This guide eschews a generic template, instead presenting a logically structured workflow that mirrors the real-world process of a metabolite identification study, emphasizing the causality behind each methodological choice.
Foundational Principles: The LC-QTOF/MS Advantage
The power of LC-QTOF/MS for metabolite identification stems from two core capabilities:
-
Chromatographic Separation (LC): The LC system separates the complex mixture of the parent drug, its various metabolites, and endogenous matrix components over time. This is critical because it reduces ion suppression in the mass spectrometer's source, where co-eluting compounds can compete for ionization, and allows for the separation of isomeric metabolites which have the same mass but different structures.[4]
-
High-Resolution Mass Analysis (QTOF/MS):
-
Accurate Mass Measurement: The TOF analyzer measures the mass-to-charge ratio (m/z) of ions with high accuracy (typically < 5 ppm). This precision is powerful enough to allow for the prediction of an ion's elemental formula, drastically narrowing down the potential identities of an unknown metabolite.[3]
-
MS/MS Fragmentation: A QTOF instrument can perform fragmentation analysis (MS/MS). In a data-dependent acquisition (DDA) experiment, the instrument detects ions in a full scan (MS1) and then automatically selects the most intense ions to be fragmented in the collision cell, generating product ion spectra (MS2).[6][7] This MS2 spectrum is a structural fingerprint, and by comparing the fragmentation pattern of a metabolite to its parent drug, a structural relationship can be confirmed.[8]
-
Strategic Experimental Workflow
A successful metabolite identification campaign begins with a well-planned experimental strategy. The goal is to generate metabolites in a biologically relevant system and then analyze the resulting complex mixture to pinpoint drug-related components.
In Vitro Metabolite Generation: The Role of Liver Microsomes
To predict human metabolism, in vitro systems are invaluable. Human Liver Microsomes (HLM) are vesicles of the endoplasmic reticulum isolated from hepatocytes.[9] They are a cost-effective and high-throughput model because they contain a high concentration of key Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative metabolism of drugs.[9][10][11][12] The protocol requires a cofactor, the NADPH regenerating system, to fuel the enzymatic activity of the CYPs.[13] By comparing samples incubated with and without this cofactor, we can definitively identify which new peaks are products of enzymatic metabolism.
Caption: High-level experimental workflow for metabolite identification.
Detailed Protocols
Protocol 1: In Vitro Metabolite Generation with HLM
This protocol describes a typical incubation for generating metabolites for qualitative identification.
Materials:
-
This compound derivative stock solution (10 mM in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes, incubator, centrifuge
Procedure:
-
Prepare Master Mix: On ice, prepare a pre-incubation master mix in a microcentrifuge tube. For a 200 µL final reaction volume, add:
-
154 µL of 0.1 M Phosphate Buffer (pH 7.4)
-
2 µL of HLM (final concentration 0.2 mg/mL)
-
2 µL of 10 mM parent drug stock (final concentration 100 µM)
-
Rationale: A 100 µM concentration of the parent drug is often high enough to generate detectable levels of even minor metabolites. The DMSO concentration should be kept low (<0.2%) to avoid inhibiting enzymatic activity.[10]
-
-
Pre-incubation: Gently vortex the mixture and pre-incubate at 37°C for 5 minutes to bring the system to the optimal enzymatic temperature.
-
Initiate Reaction: Add 40 µL of the NADPH regenerating system solution to the pre-incubated mixture. This starts the metabolic process.[13] Create a parallel negative control incubation by adding 40 µL of phosphate buffer instead of the NADPH system.
-
Incubation: Incubate the reaction at 37°C for 60 minutes with gentle agitation.
-
Terminate Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile. This serves a dual purpose: it halts all enzymatic activity and precipitates the microsomal proteins.[14][15]
-
Protein Removal: Vortex the tube vigorously for 30 seconds, then centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the clear supernatant, which contains the parent drug and its metabolites, to a clean autosampler vial for LC-QTOF/MS analysis.
Protocol 2: LC-QTOF/MS Instrumental Analysis
The following parameters provide a robust starting point for the analysis of this compound derivatives.
| LC Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm | C18 columns provide excellent retention and separation for a wide range of drug-like molecules of moderate polarity. The 1.8 µm particle size allows for high-resolution UHPLC performance. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common mobile phase additive that aids in the positive mode ionization (ESI+) of analytes by providing a source of protons, which is ideal for basic compounds like piperazines. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a strong organic solvent for eluting compounds from a reversed-phase column. |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns, balancing analysis time and chromatographic efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 2-5 µL | A small injection volume prevents column overloading and peak distortion, especially with samples from in vitro incubations. |
| Gradient Elution | 0-1 min: 5% B; 1-12 min: 5-95% B; 12-14 min: 95% B; 14.1-16 min: 5% B | A gradient elution is necessary to separate compounds with a range of polarities, from more polar metabolites to the typically more hydrophobic parent drug, within a reasonable timeframe. |
| MS Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Phenylpiperazine derivatives contain basic nitrogen atoms that are readily protonated, making positive mode ESI the most sensitive ionization technique. |
| Acquisition Mode | Data-Dependent Acquisition (DDA) or Auto-MS/MS | This mode is ideal for discovering unknown metabolites. The instrument performs a survey scan (MS1) and then intelligently triggers fragmentation (MS2) on the most abundant ions detected, providing structural data without prior knowledge.[6][7] |
| Mass Range | 100 - 1000 m/z | This range covers the expected mass of the parent drug and most common Phase I and Phase II metabolites. |
| Collision Energy (CE) | Stepped CE (e.g., 10, 20, 40 eV) or a CE ramp | Using multiple collision energies ensures that a wide range of fragment ions (both low-energy and high-energy cleavages) are generated, maximizing the structural information obtained in the MS2 spectrum. |
| Reference Mass | Continuous infusion of a known reference compound (e.g., purine, HP-0921) | This is a self-validating system critical for trustworthiness. The reference mass allows the software to perform real-time mass correction, ensuring the high mass accuracy required for formula determination is maintained throughout the run. |
Data Processing and Metabolite Identification Strategy
Raw data from the LC-QTOF/MS is rich with information but requires systematic processing to yield meaningful results.[6]
Caption: Workflow for data mining and metabolite identification.
-
Molecular Feature Extraction: Specialized software (e.g., Agilent MassHunter, Waters UNIFI) is used to process the raw data files. The software algorithmically detects all ion signals, creating a list of "features," each defined by its accurate m/z, retention time (RT), and intensity.[8]
-
Background Subtraction: This is the most critical step for finding true metabolites. The feature list from the active (+NADPH) incubation is compared to the negative control (-NADPH). Features that are unique to, or significantly more abundant in, the active sample are flagged as potential metabolites.
-
Predicting Biotransformations: Metabolite identification is guided by predicting common metabolic reactions. For this compound derivatives, these primarily include Phase I and Phase II reactions.[16]
| Phase | Biotransformation | Mass Shift (Da) | Likely Enzyme Family | Notes |
| Phase I | Hydroxylation | +15.9949 | CYP (e.g., CYP2D6, CYP3A4) | Addition of an -OH group, often on the phenyl ring or alkyl chains.[1][17] |
| Phase I | N-dealkylation | Variable | CYP (e.g., CYP3A4) | Cleavage of an alkyl group attached to a piperazine nitrogen.[1][13][17] |
| Phase I | Oxidation | +15.9949 | CYP, FMO | Can form N-oxides on the piperazine nitrogens. |
| Phase II | Glucuronidation | +176.0144 | UGT | Conjugation of glucuronic acid to a hydroxyl group formed in Phase I.[16] |
-
Structure Elucidation with MS/MS:
-
Confirming the Core: The MS/MS spectrum of a metabolite should be compared to that of the parent drug. The presence of shared, characteristic fragment ions confirms that the core structure (e.g., the phenylpiperazine moiety) is intact.
-
Identifying the Modification: The mass difference between the precursor ion of the metabolite and its fragment ions can pinpoint the location of the metabolic modification. For example, a fragment containing the phenyl ring that has shifted by +16 Da indicates hydroxylation occurred on that ring.
-
Characteristic Fragmentation: Piperazine structures often undergo alpha-cleavage adjacent to the nitrogen atoms, leading to predictable fragmentation pathways that are invaluable for structural confirmation.[18][19][20]
-
Expected Metabolic Pathways
Based on known biotransformations of related compounds, the metabolic map for a hypothetical this compound derivative can be proposed.[1][13][21]
Caption: Predicted metabolic pathways for this compound derivatives.
Conclusion
The LC-QTOF/MS platform provides a powerful, sensitive, and accurate system for the comprehensive identification of drug metabolites. By combining a robust in vitro metabolism model like human liver microsomes with high-resolution mass spectrometry and intelligent data-dependent acquisition, researchers can rapidly elucidate the metabolic fate of this compound drug candidates. The protocols and strategies outlined in this guide establish a self-validating and scientifically rigorous approach, enabling confident decision-making in the drug development pipeline.
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- metabolic stability & determining intrinsic drug clearance. (2023, September 12). YouTube.
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- LC-MS analysis of the plasma metabolome-A novel sample preparation strategy. (n.d.). ResearchGate.
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- Mass spectral fragmentation pattern of the underivatized halogenated... (n.d.). ResearchGate.
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- Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate.
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- Synthesis and acaricidal activity of phenylpiperazine derivatives. (n.d.). PMC - NIH.
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Application Note: Structural Elucidation of 2-Phenylpiperazine using 1D and 2D NMR Spectroscopy
Introduction
2-Phenylpiperazine is a key structural motif found in a wide array of pharmacologically active compounds, serving as a critical building block in drug discovery and development. Its derivatives have shown diverse biological activities, making the precise and unambiguous characterization of its structure paramount for researchers in medicinal chemistry and pharmaceutical sciences. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of such organic molecules in solution.
This application note provides a detailed guide to the complete assignment of the ¹H and ¹³C NMR spectra of this compound. We will delve into the rationale behind the chemical shift and coupling constant assignments, leveraging fundamental NMR principles and comparative analysis with structurally related analogues. Furthermore, this guide outlines a comprehensive protocol for sample preparation and data acquisition, ensuring researchers can reliably reproduce and verify these findings.
Core Principles of Spectral Assignment
The structural assignment of this compound is non-trivial due to the presence of a chiral center at the C2 position and the complex spin systems within the piperazine ring. The key to an accurate assignment lies in a multi-faceted approach:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum is dictated by the local electronic environment of the nucleus. Protons and carbons are deshielded (shifted downfield) by adjacent electronegative atoms (like nitrogen) and anisotropic effects from the phenyl ring.
-
Scalar Coupling (J-coupling): The interaction between non-equivalent nuclei through chemical bonds results in the splitting of signals. The magnitude of the coupling constant (in Hz) provides valuable information about the number of bonds separating the coupled nuclei and their dihedral angles (e.g., axial-axial vs. axial-equatorial coupling in the piperazine ring).
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents.
-
2D Correlation Spectroscopy: Techniques like COSY (Correlation Spectroscopy) identify proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) directly correlates protons to the carbons they are attached to. These experiments are indispensable for resolving ambiguities from 1D spectra.
To facilitate a clear discussion, the following standardized numbering scheme for this compound will be used throughout this note.
Caption: IUPAC numbering scheme for this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound, typically recorded in a solvent like CDCl₃, displays distinct regions for the aromatic protons, the methine proton at the chiral center, the methylene protons of the piperazine ring, and the amine protons. The piperazine ring exists in a dynamic chair conformation, leading to chemically and magnetically distinct axial and equatorial protons.
Rationale for Assignments:
-
Phenyl Protons (H2', H3', H4', H5', H6'): These protons appear in the aromatic region (typically δ 7.20-7.40 ppm). They often present as a complex multiplet due to overlapping signals. The ortho-protons (H2', H6') are expected to be the most downfield due to their proximity to the piperazine ring, followed by the meta- (H3', H5') and para- (H4') protons.
-
Methine Proton (H2): This proton is attached to the chiral carbon (C2), which is bonded to both the phenyl group and a nitrogen atom (N1). This environment causes a significant downfield shift. It is expected to appear as a doublet of doublets (dd) due to coupling with the two non-equivalent protons on C3.
-
Piperazine Protons (H3, H5, H6): These seven protons present the most complex region of the spectrum.
-
H3 Protons: The two protons on C3 are diastereotopic. The axial proton will show large couplings to the axial H2 and the axial H of the N4-H group (if coupling is observed), while the equatorial proton will show smaller couplings.
-
H6 Protons: These protons are adjacent to N1. Their chemical shift is influenced by the nitrogen and the nearby phenyl group. They are expected to be diastereotopic and will show geminal coupling to each other and vicinal coupling to the H5 protons.
-
H5 Protons: These protons are adjacent to the second nitrogen, N4. They are also diastereotopic and will couple with each other (geminal) and the H6 protons (vicinal).
-
-
Amine Protons (N1-H, N4-H): These signals are often broad and their chemical shift is highly dependent on solvent, concentration, and temperature. They may or may not show coupling to adjacent protons. In many cases, they appear as a broad singlet.
Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2', H3', H4', H5', H6' | 7.25 - 7.45 | m | - | 5H |
| H2 | 4.10 - 4.25 | dd | J ≈ 10.5, 3.5 | 1H |
| H6eq | 3.40 - 3.55 | ddd | J ≈ 12.0, 4.0, 2.0 | 1H |
| H3ax | 3.25 - 3.40 | ddd | J ≈ 12.5, 10.5, 4.0 | 1H |
| H5eq, H6ax | 3.00 - 3.20 | m | - | 3H |
| H3eq, H5ax | 2.80 - 3.00 | m | - | 2H |
| NH (N1-H, N4-H) | 1.80 - 2.50 | br s | - | 2H |
Note: These are predicted values based on spectral data from analogous compounds. Actual experimental values may vary slightly. The assignments for the complex methylene region (H3, H5, H6) would be definitively confirmed using 2D NMR.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. For this compound, eight distinct signals are expected. The assignment is aided by DEPT (Distortionless Enhancement by Polarization Transfer) experiments, which differentiate between CH, CH₂, and CH₃ groups.
Rationale for Assignments:
-
Phenyl Carbons (C1' - C6'):
-
C1' (ipso-carbon): The quaternary carbon directly attached to the piperazine ring. Its signal is often of lower intensity and appears in the δ 140-145 ppm range.
-
C2'/C6', C3'/C5', C4': The protonated aromatic carbons appear between δ 125-130 ppm. The exact assignment requires 2D correlation experiments like HSQC and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Piperazine Carbons (C2, C3, C5, C6):
-
C2: This methine carbon is significantly deshielded by both the attached phenyl group and N1, appearing around δ 60-65 ppm.
-
C6: This methylene carbon is adjacent to N1 and is deshielded, appearing further downfield than C3 and C5.
-
C3 & C5: These methylene carbons are in different environments. C3 is adjacent to the chiral center C2, while C5 is flanked by N4 and C6. C5 is expected to be slightly more upfield than C3.
-
Table 2: Predicted ¹³C NMR Data for this compound (101 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |
| C1' | 141.0 - 143.0 | C (Quaternary) |
| C2'/C6' | 128.5 - 129.5 | CH |
| C4' | 127.8 - 128.8 | CH |
| C3'/C5' | 127.0 - 128.0 | CH |
| C2 | 61.0 - 64.0 | CH |
| C6 | 53.0 - 56.0 | CH₂ |
| C3 | 49.0 - 52.0 | CH₂ |
| C5 | 46.0 - 48.0 | CH₂ |
Confirmational Analysis using 2D NMR
While 1D NMR provides a strong foundation for the assignment, 2D NMR experiments are essential for unambiguous confirmation.
Caption: Workflow for NMR-based structural elucidation.
-
¹H-¹H COSY: This experiment would reveal the connectivity of the entire piperazine spin system. A cross-peak between the H2 signal and the H3 signals would be observed. Further correlations would be seen between H3-N4(H), N4(H)-H5, H5-H6, and H6-N1(H), confirming the proton sequence around the ring.
-
¹H-¹³C HSQC: This is the most direct method for assigning carbons. It shows a correlation peak for each proton and the carbon to which it is directly attached. For example, the proton signal at δ ~4.15 ppm (H2) would show a cross-peak to the carbon signal at δ ~62 ppm (C2). This definitively links the proton and carbon assignments.
Experimental Protocol
This section provides a standardized protocol for the acquisition of high-quality NMR data for this compound.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. The use of a high-purity deuterated solvent is critical to avoid interfering impurity signals.[1]
-
Dissolution: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication or vortexing can be used if necessary.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.
2. NMR Data Acquisition:
The following parameters are recommended for a 400 MHz NMR spectrometer.
Sources
Synthesis of Potential Anticancer Agents from 2-Phenylpiperazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The 2-phenylpiperazine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a diverse range of therapeutic agents. Its unique conformational properties and the presence of two nitrogen atoms for facile derivatization make it an attractive starting point for the synthesis of novel compounds with significant biological activity. This guide provides an in-depth exploration of synthetic strategies to generate potential anticancer agents derived from this compound, complete with detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) analysis.
Strategic Approaches to Derivatizing this compound for Anticancer Activity
The versatility of the this compound core allows for its incorporation into a variety of molecular architectures to target different cancer-related pathways. The primary strategies involve modifications at the N1 and N4 positions of the piperazine ring.
N-Arylation and N-Acylation: Expanding Chemical Diversity
One of the most common and effective methods for derivatizing this compound is through N-arylation or N-acylation. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is particularly well-suited for the N-arylation of piperazines.[1][2] This reaction allows for the introduction of a wide array of substituted aryl and heteroaryl groups, which can significantly influence the compound's biological activity.
Similarly, N-acylation with various acid chlorides or activated carboxylic acids introduces an amide functionality, which can act as a key pharmacophore or a linker to other bioactive moieties.
Incorporation into Heterocyclic Systems
Integrating the this compound moiety into larger heterocyclic systems has proven to be a fruitful strategy for developing potent anticancer agents. Examples include the synthesis of 1,2-benzothiazine and quinoxaline derivatives, where the piperazine acts as a critical substituent influencing the overall shape and electronic properties of the molecule.[3][4]
Conjugation with Natural Products
The conjugation of this compound to known natural products with anticancer properties, such as vindoline (a precursor to vinblastine and vincristine), can lead to hybrid molecules with enhanced efficacy and potentially novel mechanisms of action.[5]
Detailed Synthetic Protocols
The following protocols provide step-by-step procedures for the synthesis of representative this compound-based potential anticancer agents.
General Protocol for Buchwald-Hartwig N-Arylation of this compound
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos)[6]
-
Base (e.g., Sodium tert-butoxide - NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq).[7][8]
-
Add anhydrous toluene (5-10 mL per mmol of the limiting reagent).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-phenylpiperazine.
Visualization of the Buchwald-Hartwig Amination Workflow:
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Synthesis of 1,2-Benzothiazine Derivatives Incorporating this compound
This protocol outlines the synthesis of 1,2-benzothiazine derivatives, which have shown potential as topoisomerase II inhibitors.[3][9]
Step 1: Synthesis of 1-(2-chloro-1-oxoethyl)-4-(substituted-phenyl)piperazine
-
To a solution of a substituted N-phenylpiperazine (e.g., 1-(3,4-dichlorophenyl)piperazine) in an appropriate solvent like dichloromethane, add chloroacetyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be used in the next step without further purification.
Step 2: Alkylation of 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
-
Dissolve the product from Step 1 and a substituted 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide in a suitable solvent such as dimethylformamide (DMF).
-
Add a base like potassium carbonate and heat the mixture to 60-80 °C.
-
Stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of 1,2-Benzothiazine Derivative Synthesis:
Caption: Two-step synthesis of 1,2-benzothiazine derivatives.
Synthesis of Chiral this compound from α-Amino Acids
Enantiomerically pure this compound can be synthesized from readily available chiral α-amino acids, which is crucial for developing stereospecific anticancer agents.[10][11]
Procedure Outline:
-
Protection of the α-amino acid: Protect the amino group of the starting α-amino acid (e.g., with a Boc group).
-
Reduction of the carboxylic acid: Reduce the carboxylic acid functionality to a primary alcohol.
-
Activation of the hydroxyl group: Convert the alcohol to a good leaving group (e.g., a tosylate or mesylate).
-
Introduction of the second nitrogen: React the activated alcohol with a protected amine (e.g., benzylamine).
-
Cyclization: Deprotect one of the nitrogen atoms and induce cyclization to form the piperazine ring.
-
Deprotection: Remove the remaining protecting groups to yield the chiral 2-substituted piperazine.
Mechanism of Action and Targeted Signaling Pathways
Derivatives of this compound exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of Topoisomerase II
Certain 1,2-benzothiazine derivatives containing a this compound moiety have been identified as potent inhibitors of topoisomerase IIα.[3][12] These compounds are thought to intercalate into DNA and stabilize the DNA-topoisomerase II cleavable complex, leading to double-strand breaks and ultimately apoptosis.[13]
Modulation of PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK signaling pathways are frequently dysregulated in cancer, promoting cell growth and survival.[14][15][16] Some arylpiperazine derivatives have been shown to inhibit these pathways, leading to cell cycle arrest and apoptosis.[17] The mechanism can involve direct inhibition of kinases within the pathway or modulation of upstream receptors.
Visualization of Targeted Signaling Pathways:
Caption: Inhibition of PI3K/Akt and MAPK pathways by this compound derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of this compound derivatives is highly dependent on their structural features.
-
Substituents on the Phenyl Ring of this compound: The nature and position of substituents on the phenyl ring can influence the molecule's interaction with its biological target. Electron-withdrawing groups, such as halogens, have been shown to enhance cytotoxic activity in some series of compounds.[18]
-
Substituents on the Second Aryl Ring (N-Arylation): For N-aryl derivatives, the electronic properties and steric bulk of the second aryl ring are critical. In some cases, electron-donating groups on this ring have been found to increase anticancer potency.
-
Linker Length and Flexibility: In conjugated molecules, the length and flexibility of the linker connecting the this compound moiety to another pharmacophore can significantly impact activity.
Quantitative Data Summary
The following tables summarize representative data for the anticancer activity of various this compound derivatives.
Table 1: Anticancer Activity of 1,2-Benzothiazine Derivatives [3][9]
| Compound | Substituent on Phenylpiperazine | Cancer Cell Line | IC₅₀ (µM) |
| BS130 | 3,4-dichloro | MCF7 | < 10 |
| BS230 | 3,4-dichloro | MCF7 | < 10 |
| Series A | 4-fluoro | MCF7 | > 10 |
Table 2: Anticancer Activity of Vindoline-Piperazine Conjugates [5]
| Compound | Piperazine Substituent | Cancer Cell Line | GI₅₀ (µM) |
| 23 | [4-(trifluoromethyl)benzyl] | MDA-MB-468 (Breast) | 1.00 |
| 25 | 1-bis(4-fluorophenyl)methyl | HOP-92 (Lung) | 1.35 |
Conclusion
The this compound scaffold is a versatile and valuable starting material for the synthesis of a wide range of potential anticancer agents. By employing strategic derivatization approaches such as N-arylation, incorporation into larger heterocyclic systems, and conjugation with natural products, novel compounds with potent and selective anticancer activity can be generated. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.
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Application Notes and Protocols for 2-Phenylpiperazine in the Development of Antipsychotic Drugs
Abstract
The 2-phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the pursuit of novel antipsychotic agents. Its structural versatility allows for fine-tuning of pharmacological properties, leading to the development of atypical antipsychotics with improved efficacy and reduced side-effect profiles compared to first-generation drugs.[1][2] This guide provides a comprehensive overview for researchers and drug development professionals on the strategic use of the this compound core in designing antipsychotics. We delve into the mechanistic rationale, structure-activity relationships (SAR), detailed protocols for chemical synthesis, and essential in vitro and in vivo evaluation assays to characterize these compounds. The protocols are designed to be self-validating, with clear explanations of the scientific principles behind each step, ensuring robust and reproducible results.
The this compound Scaffold: A Privileged Structure in Antipsychotic Drug Design
Rationale for the this compound Scaffold
The piperazine ring is a common motif in centrally active agents due to its ability to be di-substituted, allowing for precise orientation of pharmacophoric elements.[3] The this compound structure, in particular, serves as a rigid analogue of phenethylamine, a core component of many neurotransmitters. This inherent bioisosterism provides a strong starting point for interacting with aminergic G-protein coupled receptors (GPCRs), which are central to the pathophysiology of psychosis.[4] The true strength of this scaffold lies in its synthetic tractability, offering medicinal chemists a reliable platform to modulate receptor affinity, selectivity, and pharmacokinetic properties.[1][3]
Core Mechanism of Action: The Path to Atypicality
Schizophrenia is a complex disorder, with the "dopamine hypothesis" suggesting that hyperactivity in the mesolimbic dopamine pathway is responsible for positive symptoms like hallucinations and delusions.[5] First-generation (typical) antipsychotics are primarily antagonists of the dopamine D2 receptor. While effective for positive symptoms, their strong D2 blockade often leads to severe extrapyramidal symptoms (EPS), resembling Parkinson's disease.[2]
Atypical antipsychotics, many of which are based on arylpiperazine structures, offer a significant clinical advantage by simultaneously modulating multiple neurotransmitter systems.[5] The key to their "atypical" profile is a combined antagonism of the dopamine D2 receptor and the serotonin 5-HT2A receptor .[5][6][7] 5-HT2A receptor antagonism is believed to enhance dopamine release in certain brain regions, counteracting the effects of D2 blockade and thereby reducing the risk of EPS.[5] Many this compound derivatives are designed to achieve a higher affinity for 5-HT2A receptors relative to D2 receptors, a hallmark of atypicality.[5][8]
Structure-Activity Relationships (SAR)
Systematic modification of the this compound scaffold is crucial for optimizing antipsychotic activity. Key SAR insights include:
-
Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring dramatically influence receptor affinity and selectivity.
-
Ortho-substitution: An ortho-methoxy group on the phenyl ring often enhances affinity for D2 and 5-HT2A receptors.[7][8]
-
Meta-substitution: This position is critical for selectivity. Bulky groups at the meta position may be well-tolerated by the 5-HT1A receptor but are sterically hindered at the alpha-1 receptor.[9] Halogen substitutions, such as chlorine, can also confer potent D2/5-HT2A antagonism.[7]
-
Para-substitution: This position is generally less tolerant of bulky substituents for both D2 and 5-HT2A receptors.[9]
-
-
The Piperazine N1-Substituent: The substituent on the second nitrogen of the piperazine ring is typically a linker attached to another cyclic moiety. The length and nature of this linker are critical. Increasing the length of an alkyl spacer can increase affinity for the 5-HT2A receptor without significantly altering D2 affinity, thereby improving the atypicality profile.[10]
Synthesis and Characterization
General Synthetic Strategy: N-Arylation
The most common and versatile method for synthesizing the core structure is the direct N-arylation of a piperazine derivative. Modern cross-coupling reactions are highly efficient for this purpose. An alternative approach involves the cyclization of aniline derivatives with bis(2-chloroethyl)amine.[11]
Protocol: Synthesis of 1-(2-Methoxyphenyl)-2-phenylpiperazine
This protocol describes a representative Buchwald-Hartwig amination for synthesizing a key intermediate.
Principle: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The choice of phosphine ligand is critical for reaction efficiency.[12]
Materials:
-
This compound (1.2 eq)
-
1-bromo-2-methoxybenzene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
Xantphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Oven-dried Schlenk flask with magnetic stir bar
Procedure:
-
Setup: To the Schlenk flask under an inert atmosphere (N₂ or Ar), add NaOtBu, Xantphos, and Pd₂(dba)₃.
-
Reagent Addition: Add this compound and anhydrous toluene. Stir the mixture for 5 minutes.
-
Initiation: Add 1-bromo-2-methoxybenzene to the flask.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Quench with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Evaluation Protocols
The primary goal of in vitro testing is to quantify the affinity and functional activity of the synthesized compounds at the key neuropsychiatric targets.
Protocol: Dopamine D2 Receptor Competitive Binding Assay
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]Spiperone) from the D2 receptor.[13][14][15] The concentration of test compound that displaces 50% of the radioligand is the IC₅₀, which can be used to calculate the inhibitor constant (Ki), a measure of binding affinity.
Materials:
-
Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
96-well microplates and a microplate harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, prepare triplicate wells for Total Binding (buffer + radioligand + membranes), Non-specific Binding (buffer + radioligand + membranes + haloperidol), and Test Compound wells (buffer + radioligand + membranes + test compound at various concentrations).
-
Reagent Addition:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of test compound dilutions or haloperidol to the appropriate wells.
-
Add 25 µL of [³H]Spiperone (final concentration ~0.2-0.5 nM).
-
Initiate the binding reaction by adding 100 µL of the D2 receptor membrane preparation (5-10 µg protein/well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol: Serotonin 5-HT2A Receptor Functional Antagonism Assay
Principle: The 5-HT2A receptor is a Gq-coupled GPCR.[16] Agonist binding leads to the activation of phospholipase C, which results in an increase in intracellular calcium ([Ca²⁺]i).[17] This assay measures a test compound's ability to inhibit the calcium flux induced by a known 5-HT2A agonist (like serotonin), thus determining its functional antagonist potency (IC₅₀).
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.
-
Agonist: Serotonin (5-HT).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Fluorescence microplate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Plate the 5-HT2A expressing cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Remove the growth medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer. Add various concentrations of the test compound (or vehicle control) to the wells and incubate for 15-30 minutes.[18] This step allows the antagonist to bind to the receptor.
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for 10-20 seconds.
-
Agonist Addition: Add a pre-determined concentration of serotonin (typically the EC₈₀) to all wells simultaneously using the reader's integrated pipettor.
-
Data Acquisition: Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data, setting the response with agonist alone as 100% and the baseline as 0%.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression. This value represents the concentration of antagonist required to inhibit 50% of the agonist-induced response.
Summary of In Vitro Data
Quantitative data from these assays should be tabulated for clear comparison of lead compounds. The ratio of Ki (D2) / Ki (5-HT2A) is a critical indicator of atypicality.
| Compound ID | D2 Ki (nM) | 5-HT2A Ki (nM) | 5-HT2A IC₅₀ (nM) | D2/5-HT2A Ki Ratio |
| Lead-001 | 15.2 | 1.1 | 2.5 | 13.8 |
| Lead-002 | 25.6 | 8.4 | 12.1 | 3.0 |
| Haloperidol | 1.5 | 50.3 | 65.0 | 0.03 |
| Olanzapine | 11.0 | 4.0 | 5.2 | 2.75 |
In Vivo Preclinical Evaluation
Animal models are essential for assessing the potential therapeutic effects and side-effect liability of drug candidates.[5][19]
Protocol: Amphetamine-Induced Hyperlocomotion (AIH) Model
Principle: Psychostimulants like D-amphetamine increase locomotor activity in rodents by enhancing dopaminergic transmission, mimicking the hyperdopaminergic state of psychosis.[5] An effective antipsychotic is expected to antagonize this effect.[6][8]
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
Open-field activity chambers equipped with infrared beams.
-
D-amphetamine sulfate.
-
Test compound and vehicle.
Procedure:
-
Acclimation: Place animals individually in the activity chambers and allow them to habituate for 30-60 minutes.
-
Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Pre-treatment Time: Allow a set time for the drug to be absorbed (e.g., 30 minutes for IP).
-
Challenge: Administer D-amphetamine (e.g., 1-2 mg/kg, IP).
-
Recording: Immediately return the animals to the chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Compare the total locomotor activity of the drug-treated groups to the vehicle+amphetamine control group. A significant reduction in activity indicates potential antipsychotic efficacy.
Protocol: Catalepsy Test
Principle: Catalepsy in rodents is a behavioral state characterized by a failure to correct an externally imposed posture. It is a widely used preclinical screen for predicting the likelihood of a compound to induce extrapyramidal symptoms (EPS) in humans.[20] Atypical antipsychotics are expected to induce minimal or no catalepsy at therapeutically relevant doses.[6][8]
Materials:
-
Male rats.
-
A horizontal bar raised approximately 9 cm from the surface.
-
Stopwatch.
-
Test compound and vehicle.
Procedure:
-
Dosing: Administer the test compound or vehicle.
-
Testing Time Points: Test for catalepsy at several time points post-dosing (e.g., 30, 60, 90, 120 minutes).
-
Assessment: Gently place the rat's forepaws on the horizontal bar.
-
Measurement: Start the stopwatch and measure the time until the rat removes both paws and returns to a normal posture. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the latency to descend for the drug-treated groups versus the vehicle control. A significant increase in descent time indicates cataleptic behavior and a higher risk of EPS.
Conclusion and Future Directions
The this compound scaffold remains a highly valuable starting point for the design of next-generation antipsychotics. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of novel derivatives. The key to success lies in the careful optimization of the D2/5-HT2A affinity ratio to achieve an atypical profile, balancing efficacy against positive symptoms with a low propensity for extrapyramidal side effects. Future research will likely focus on further refining this multi-receptor profile, incorporating activity at other targets (e.g., 5-HT1A, muscarinic, or histamine receptors) to address the negative and cognitive symptoms of schizophrenia, which remain a significant unmet medical need.[9]
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Application of 2-Phenylpiperazine in Neuropharmacology Research: A Technical Guide
This guide provides a detailed overview of the application of 2-phenylpiperazine and its derivatives in neuropharmacology research. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold in their studies. The content herein is structured to offer not just protocols, but also the scientific rationale behind the experimental choices, ensuring a deep and practical understanding of the subject matter.
Introduction to this compound: A Privileged Scaffold in Neuropharmacology
The piperazine ring is a vital organic scaffold in medicinal chemistry, consisting of a six-membered ring with two nitrogen atoms at opposite positions.[1] When a phenyl group is attached to this ring, forming a phenylpiperazine moiety, it becomes a key pharmacophore for a wide range of centrally acting agents.[2] this compound, a specific isomer, and its derivatives have garnered significant attention in neuropharmacology due to their ability to interact with various neurotransmitter systems.[3] These compounds serve as foundational structures for the development of drugs targeting a spectrum of neurological and psychiatric disorders, including depression, anxiety, and psychosis.[4][5] The versatility of the this compound core allows for chemical modifications that can fine-tune its affinity and efficacy for specific receptors and transporters, making it an invaluable tool for both basic research and drug discovery.[3]
The neuropharmacological significance of this compound derivatives lies in their modulation of key neurotransmitter systems, primarily the dopaminergic and serotonergic pathways.[6][7] By acting as agonists, antagonists, or reuptake inhibitors at various receptors and transporters, these compounds can elicit a wide range of physiological and behavioral effects. This guide will delve into the specific applications of this compound in studying these systems, providing detailed protocols for in vitro and in vivo characterization.
Interaction with Major Neurotransmitter Systems
The therapeutic potential and research applications of this compound derivatives stem from their interactions with critical components of neuronal signaling. Understanding these interactions is fundamental to designing and interpreting neuropharmacological experiments.
The Dopaminergic System
Phenylpiperazine analogs have been extensively investigated for their affinity and selectivity for dopamine receptors, particularly the D2 and D3 subtypes.[8] The D3 receptor, in particular, is a target of interest for the treatment of substance abuse and Parkinson's disease.[7] Certain this compound derivatives have shown high affinity for the D3 receptor over the D2 receptor, a desirable characteristic for developing therapeutics with fewer side effects.[7][8]
Key Mechanistic Insight: The selectivity of N-phenylpiperazine analogs for the D3 versus the D2 dopamine receptor subtype is notable, given the high degree of amino acid sequence homology between these two receptors.[9] This selectivity is thought to arise from the ability of these compounds to engage in a "bitopic" binding mode, interacting with both the primary binding site and a secondary, allosteric site on the D3 receptor.[8][9]
The Serotonergic System
The serotonergic system is another primary target for this compound derivatives. These compounds can interact with various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and others.[6][7] For instance, some derivatives act as 5-HT1A receptor agonists, a mechanism associated with anxiolytic and antidepressant effects.[4][10] Others exhibit antagonist activity at 5-HT2A receptors, which is a key feature of atypical antipsychotics.[6] The ability of a single molecule to interact with multiple serotonin receptor subtypes, often in combination with dopamine receptor activity, contributes to the complex and potentially beneficial pharmacological profiles of these compounds.[11]
Visualizing the Serotonergic and Dopaminergic Pathways:
Caption: Simplified signaling pathways for serotonin and dopamine, highlighting the modulatory effects of this compound.
Experimental Protocols for Neuropharmacological Characterization
The following section provides detailed, step-by-step protocols for key in vitro assays used to characterize the neuropharmacological properties of this compound derivatives.
Radioligand Binding Assays: Determining Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[12] These assays involve competing a radiolabeled ligand with the unlabeled test compound (e.g., a this compound derivative) for binding to a receptor preparation.[12]
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of a this compound derivative for a target receptor (e.g., D2 or 5-HT1A).
Materials:
-
Receptor Source: Cell membranes from a cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or homogenized brain tissue from a relevant animal model.[13]
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).
-
Test Compound: The this compound derivative of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl₂).[13]
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[13]
-
Scintillation Counter and Scintillation Cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize the cell pellet or brain tissue in ice-cold lysis buffer.[13]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.[13]
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.[13]
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).[13]
-
-
Assay Setup (in 96-well plates):
-
To each well, add in the following order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Increasing concentrations of the test this compound derivative.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of the unlabeled control ligand.
-
-
Initiate the binding reaction by adding the membrane preparation to each well.[13]
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[13] The optimal time and temperature should be determined empirically for each receptor-ligand system.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.[13]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[13]
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a percentage of total specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Visualizing the Radioligand Binding Assay Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Table 1: Example Binding Affinities (Ki) of this compound Derivatives at Various Receptors
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Reference |
| Derivative A | 45 | 0.5 | 15 | 25 | [7] |
| Derivative B | 53 | 0.9 | High Affinity | - | [7] |
| Derivative C | - | - | 14.3 | - | [8] |
| Derivative D | High pKi | - | High pKi | High pKi | [6] |
Note: This table presents hypothetical but representative data based on published findings. Actual values will vary depending on the specific derivative and experimental conditions.
Neurotransmitter Reuptake Assays: Assessing Transporter Inhibition
Many psychoactive drugs exert their effects by blocking the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their concentration and duration of action. This compound derivatives can be screened for their ability to inhibit dopamine transporters (DAT), serotonin transporters (SERT), and norepinephrine transporters (NET).
Protocol: Fluorescence-Based Neurotransmitter Transporter Uptake Assay
Objective: To determine the potency of a this compound derivative to inhibit the uptake of a fluorescent substrate that mimics a specific neurotransmitter.
Rationale: This method offers a non-radioactive, high-throughput alternative to traditional radiolabeled neurotransmitter uptake assays.[14][15] It utilizes a fluorescent substrate that is transported into cells via the specific neurotransmitter transporter, leading to an increase in intracellular fluorescence.[14]
Materials:
-
Cell Line: A cell line stably expressing the transporter of interest (e.g., HEK293-hDAT, HEK293-hSERT, or HEK293-hNET).[16]
-
Neurotransmitter Transporter Uptake Assay Kit: Commercially available kits provide the fluorescent substrate and a masking dye to quench extracellular fluorescence.[15][17]
-
Test Compound: The this compound derivative of interest.
-
Control Inhibitor: A known potent inhibitor for the specific transporter (e.g., GBR12909 for DAT, imipramine for SERT/NET).
-
Assay Buffer: Typically a Hanks' Balanced Salt Solution (HBSS) based buffer.[16]
-
Fluorescence Microplate Reader: Capable of bottom-reading with appropriate excitation and emission filters.[16]
Procedure:
-
Cell Plating:
-
Compound Addition:
-
On the day of the assay, remove the culture medium and wash the cells with assay buffer.
-
Add varying concentrations of the test this compound derivative or the control inhibitor to the wells.
-
-
Assay Initiation and Reading:
-
Prepare the fluorescent substrate and masking dye solution according to the kit manufacturer's instructions.[16]
-
Add the dye solution to all wells to initiate the uptake.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) or as an endpoint reading after a specific incubation period.[16]
-
-
Data Analysis:
-
For kinetic data, determine the rate of uptake (slope of the fluorescence versus time plot).
-
For endpoint data, use the fluorescence values at a fixed time point.
-
Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Behavioral Assays: Assessing Functional Outcomes
While in vitro assays provide crucial information about the molecular targets of a compound, in vivo behavioral assays are essential to understand its functional consequences in a whole organism. For this compound derivatives, a range of behavioral tests can be employed to assess their potential as antipsychotics, antidepressants, or anxiolytics.
Models for Antipsychotic Activity
-
Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to block the psychostimulant effects of amphetamine, which are mediated by dopamine release. A reduction in amphetamine-induced hyperactivity suggests potential antipsychotic-like activity, particularly D2 receptor antagonism.[6]
-
Conditioned Avoidance Responding (CAR): This test evaluates the ability of a compound to disrupt a learned avoidance response without causing general motor impairment. Atypical antipsychotics are known to be effective in this model.[3]
Models for Antidepressant and Anxiolytic Activity
-
Forced Swim Test (FST): This is a widely used screening tool for antidepressant-like activity. A decrease in immobility time in the FST is indicative of a potential antidepressant effect.[4][18]
-
Elevated Plus Maze (EPM): This test is used to assess anxiolytic-like effects. An increase in the time spent in the open arms of the maze suggests a reduction in anxiety.[4]
Experimental Consideration: When conducting behavioral studies, it is crucial to include appropriate control groups and to assess for potential confounding factors such as sedation or motor impairment (e.g., using an open-field test to measure general locomotor activity).[18]
Conclusion and Future Directions
This compound and its derivatives represent a highly valuable and versatile class of compounds in neuropharmacology research. Their ability to be chemically modified to target specific neurotransmitter receptors and transporters with high affinity and selectivity makes them powerful tools for dissecting the complex neurobiology of psychiatric and neurological disorders. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this chemical scaffold in their quest for novel therapeutics and a deeper understanding of brain function.
Future research in this area will likely focus on the development of derivatives with even greater subtype selectivity, particularly for dopamine and serotonin receptors, to minimize off-target effects. Furthermore, the exploration of 2-phenylpiperazines as multi-target ligands, capable of modulating different components of the neurochemical landscape simultaneously, holds promise for the treatment of complex multifactorial disorders.[11] The continued application of the robust in vitro and in vivo methodologies outlined here will be paramount to advancing these exciting research frontiers.
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Application Notes and Protocols for the Derivatization of 2-Phenylpiperazine in Biological Assays
Introduction: The Versatility of the 2-Phenylpiperazine Scaffold
The this compound moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its presence in a molecule can significantly influence its pharmacological properties, including receptor affinity, selectivity, and pharmacokinetic profile. The two nitrogen atoms of the piperazine ring offer versatile points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Derivatization of the secondary amine at the N4 position is a common strategy to modulate the compound's interaction with biological targets, such as G-protein coupled receptors (GPCRs) and various enzymes.[1] This guide provides detailed protocols for the acylation, sulfonylation, and N-alkylation of this compound, along with methods for the biological evaluation of the resulting derivatives.
Core Derivatization Strategies: A Mechanistic Overview
The derivatization of this compound primarily targets the more accessible and nucleophilic secondary amine at the N4 position. The choice of derivatization strategy—acylation, sulfonylation, or alkylation—profoundly impacts the electronic and steric properties of the final compound, thereby influencing its biological activity.
-
Acylation: The introduction of an acyl group to the N4 position forms a neutral amide linkage. This modification can introduce a variety of substituents, from simple alkyl or aryl groups to more complex heterocyclic systems, allowing for fine-tuning of the molecule's properties. Acylation is typically achieved by reacting this compound with an acyl chloride or anhydride in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Sulfonylation: The reaction of this compound with a sulfonyl chloride yields a sulfonamide. The sulfonamide group is a key pharmacophore in many drugs and can act as a hydrogen bond donor and acceptor. This derivatization imparts distinct electronic properties compared to amides and can significantly alter the compound's binding mode to its target.
-
N-Alkylation: The introduction of an alkyl group at the N4 position can be accomplished through nucleophilic substitution with an alkyl halide or by reductive amination. N-alkylation maintains the basicity of the piperazine nitrogen, which can be crucial for interactions with acidic residues in a receptor's binding pocket. The nature of the alkyl substituent can be varied to probe steric and hydrophobic interactions.
Experimental Protocols: Synthesis and Characterization
The following protocols provide step-by-step procedures for the derivatization of this compound. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: N-Acylation of this compound
This protocol describes the synthesis of 1-acyl-4-phenylpiperazine derivatives.
Reaction Workflow:
Caption: Workflow for the N-acylation of this compound.
Materials and Reagents:
| Reagent | Molar Eq. | Notes |
| This compound | 1.0 | |
| Acyl Chloride/Anhydride | 1.05 - 1.1 | A slight excess is used to ensure complete reaction. |
| Triethylamine | 1.1 - 1.5 | Acts as a base to neutralize HCl byproduct. |
| Dichloromethane (DCM) | - | Anhydrous solvent. |
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.1-1.5 eq.) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.05-1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 1-acyl-4-phenylpiperazine.
Characterization of 1-Acetyl-4-phenylpiperazine:
-
Appearance: White solid.
-
Melting Point: 180-185 °C[2]
-
¹H NMR (CDCl₃): Chemical shifts for the piperazine protons are expected between δ 2.8 and 3.9 ppm. The acetyl methyl protons will appear as a singlet around δ 2.1 ppm. Aromatic protons will be observed in the range of δ 6.8-7.4 ppm.
-
¹³C NMR (CDCl₃): Piperazine carbons typically resonate between δ 40 and 55 ppm. The acetyl carbonyl carbon will be around δ 169 ppm. Aromatic carbons will appear between δ 115 and 152 ppm.
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ for C₁₂H₁₆N₂O is m/z 205.13.
Protocol 2: N-Sulfonylation of this compound
This protocol outlines the synthesis of 1-(arylsulfonyl)-4-phenylpiperazine derivatives.
Reaction Workflow:
Caption: Workflow for the N-sulfonylation of this compound.
Materials and Reagents:
| Reagent | Molar Eq. | Notes |
| This compound | 1.0 | |
| Sulfonyl Chloride | 1.05 - 1.1 | |
| Pyridine | 1.5 - 2.0 | Acts as a base and can also be used as a solvent. |
| Dichloromethane (DCM) | - | Anhydrous solvent. |
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM or pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.05-1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
If DCM was used as the solvent, wash the reaction mixture with 1 M HCl to remove excess pyridine, followed by saturated aqueous NaHCO₃ and brine.
-
If pyridine was used as the solvent, remove it under reduced pressure and dissolve the residue in DCM. Then proceed with the washing steps as described above.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(arylsulfonyl)-4-phenylpiperazine.
Protocol 3: N-Alkylation of this compound
This protocol describes the synthesis of 1-alkyl-4-phenylpiperazine derivatives via direct alkylation.
Reaction Workflow:
Caption: Workflow for the N-alkylation of this compound.
Materials and Reagents:
| Reagent | Molar Eq. | Notes |
| This compound | 1.0 | |
| Alkyl Halide | 1.1 - 1.5 | |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Anhydrous. |
| Dimethylformamide (DMF) | - | Anhydrous solvent. |
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.0-3.0 eq.) in anhydrous DMF, add this compound (1.0 eq.).
-
Add the alkyl halide (1.1-1.5 eq.) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-alkyl-4-phenylpiperazine.
Application in Biological Assays
Derivatives of this compound are frequently evaluated for their activity at various biological targets. Below are generalized protocols for two common assay types.
Protocol 4: GPCR Radioligand Binding Assay
This protocol is used to determine the affinity of a synthesized this compound derivative for a specific G-protein coupled receptor.[3][4]
Assay Principle:
This is a competitive binding assay where the synthesized compound (unlabeled ligand) competes with a known radiolabeled ligand for binding to the receptor. The amount of bound radioactivity is measured, and the inhibition constant (Ki) of the test compound is determined.
Materials:
-
Cell membranes expressing the target GPCR.
-
Radiolabeled ligand specific for the target receptor.
-
Synthesized this compound derivative (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the cell membrane preparation, the radiolabeled ligand (at a concentration near its Kd), and the test compound at various concentrations.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is used instead of the test compound.
-
Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 5: Enzyme Inhibition Assay
This protocol is a general method to assess the inhibitory activity of a synthesized this compound derivative against a specific enzyme.[5][6][7]
Assay Principle:
The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound. A decrease in the reaction rate in the presence of the compound indicates inhibition.
Materials:
-
Purified enzyme.
-
Substrate for the enzyme.
-
Synthesized this compound derivative (test compound).
-
Assay buffer specific for the enzyme's optimal activity.
-
96-well microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations.
-
Pre-incubate the enzyme with the test compound for a specific period (e.g., 15 minutes) at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the formation of the product (or disappearance of the substrate) over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance or fluorescence).
-
Determine the initial reaction velocity for each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Conclusion
The derivatization of this compound through acylation, sulfonylation, and N-alkylation provides a powerful avenue for the discovery of novel bioactive molecules. The protocols detailed in this guide offer a solid foundation for the synthesis, purification, characterization, and biological evaluation of these important compounds. By systematically modifying the this compound scaffold and assessing the biological activity of the resulting derivatives, researchers can gain valuable insights into structure-activity relationships and advance the development of new therapeutic agents.
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- 6. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
High-throughput screening assays for 2-Phenylpiperazine derivatives
High-Throughput Screening Assays for 2-Phenylpiperazine Derivatives
Introduction: The this compound Scaffold in Drug Discovery
The this compound moiety is a privileged scaffold in medicinal chemistry, recognized for its versatile binding capabilities and presence in numerous centrally active pharmacological agents. Derivatives of this core structure have shown affinity for a wide range of biological targets, including G-protein coupled receptors (GPCRs), monoamine transporters, and ion channels, making them promising candidates for treating neurological, psychiatric, and oncological disorders.[1][2] High-throughput screening (HTS) provides the necessary scale and speed to interrogate large chemical libraries of these derivatives, identifying active compounds and elucidating their structure-activity relationships (SAR).[3][4]
This guide provides an in-depth overview of robust HTS methodologies tailored for the discovery and characterization of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols for successful screening campaigns.
Chapter 1: Strategic Planning for an HTS Campaign
A successful HTS campaign begins not at the bench, but with careful strategic planning. The choice of assay is dictated by the presumed biological target of the this compound library. The screening cascade must be designed to efficiently identify true hits while eliminating artifacts and false positives early in the process.[5][6]
1.1. Target-Based vs. Phenotypic Screening
-
Target-Based Screening: This approach is employed when the molecular target (e.g., a specific receptor or enzyme) is known. Assays are designed to measure the direct interaction of the compound with the purified target or a target-expressing system. This is the most common approach for libraries built around a known pharmacophore like this compound.
-
Phenotypic Screening: This strategy measures the effect of a compound on the phenotype of a cell or organism, without a preconceived target.[7] It is particularly useful for identifying compounds with novel mechanisms of action. For this compound derivatives with potential anticancer activity, a phenotypic screen measuring cell proliferation could be a primary assay.[8][9]
1.2. The HTS Workflow: From Primary Screen to Validated Hit
A well-designed screening cascade is essential for managing the large datasets generated by HTS and ensuring that resources are focused on the most promising compounds. The process involves several key stages, from initial large-scale screening to increasingly rigorous validation assays.
Figure 1: A generalized workflow for a high-throughput screening campaign.
Chapter 2: Target-Based Assays for CNS Receptors & Transporters
Many this compound derivatives interact with monoamine transporters (such as DAT, SERT, NET) and GPCRs (such as dopamine and serotonin receptors).[1][10] The following assays are robust, scalable, and well-suited for screening this class of compounds.
2.1. Radioligand Binding Assays: The Gold Standard for Affinity
Radioligand binding assays are a fundamental tool for quantifying the affinity of a compound for a specific receptor.[11] They are highly sensitive and robust, making them ideal for primary screening and detailed pharmacological characterization.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., ³H-ligand) for binding to a receptor preparation (typically cell membranes). The amount of radioactivity detected is inversely proportional to the affinity of the test compound.
Protocol 1: Competitive Radioligand Binding Assay (96/384-well format)
-
Materials:
-
Cell membranes expressing the target receptor (e.g., Dopamine D2 receptor).
-
Radioligand (e.g., [³H]-Spiperone) at a concentration near its Kd.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol).
-
96- or 384-well filter plates (e.g., GF/C).
-
Scintillation cocktail and microplate scintillation counter.
-
-
Procedure:
-
Compound Plating: Add 1 µL of test compound (from a dilution series in DMSO) to the wells of the filter plate. For controls, add 1 µL of DMSO (total binding) or non-specific control compound (non-specific binding).
-
Reagent Addition: Add 50 µL of radioligand diluted in Assay Buffer to all wells.
-
Target Addition: Add 50 µL of the membrane preparation (resuspended in Assay Buffer) to initiate the binding reaction. The final protein concentration should be optimized to give a robust signal-to-background ratio.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking to reach equilibrium.
-
Filtration: Harvest the plate onto a filter mat using a cell harvester. The filter traps the membranes with bound radioligand while unbound radioligand passes through.
-
Washing: Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove non-specifically bound radioligand.
-
Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate percent inhibition relative to total and non-specific binding controls.
-
Plot percent inhibition against the logarithm of compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2.2. Fluorescence-Based Monoamine Transporter Uptake Assays
For identifying inhibitors of monoamine transporters (DAT, SERT, NET), fluorescence-based uptake assays offer a non-radioactive, homogenous alternative suitable for HTS.[12]
Principle: These assays use a fluorescent substrate (e.g., ASP+) that mimics endogenous neurotransmitters.[13] The substrate is transported into cells expressing the target transporter, leading to an accumulation of fluorescence inside the cell. Inhibitors of the transporter will block this uptake, resulting in a reduced fluorescence signal.
Protocol 2: Transporter Uptake Inhibition Assay (384-well format)
-
Materials:
-
HEK293 cells stably expressing the transporter of interest (e.g., hDAT).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent substrate (e.g., ASP+).
-
Known transporter inhibitor as a positive control (e.g., GBR-12909 for DAT).
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader (e.g., FLIPR or similar).
-
-
Procedure:
-
Cell Plating: Seed cells into the 384-well plates and grow overnight to form a confluent monolayer.
-
Compound Addition: Remove growth media and wash cells once with Assay Buffer. Add 20 µL of Assay Buffer containing the test compounds or controls.
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Substrate Addition: Using a fluorescence plate reader with liquid handling, add 20 µL of the fluorescent substrate (at 2x final concentration) to initiate uptake.
-
Kinetic Reading: Immediately begin measuring fluorescence intensity every 30-60 seconds for 10-20 minutes.
-
Data Analysis: Determine the rate of fluorescence increase (slope of the kinetic curve) for each well. Calculate the percent inhibition for each test compound relative to the positive and negative (DMSO) controls. Determine IC₅₀ values from dose-response curves.
-
Chapter 3: Screening for GPCR Modulators
GPCRs represent a major target class for this compound derivatives. Assays that can monitor the complex signaling of these receptors, from ligand binding to downstream functional responses, are critical.
3.1. AlphaScreen cAMP Assay for Gs- and Gi-Coupled GPCRs
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that can be adapted to measure cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled GPCRs.[14][15] The assay is a competitive immunoassay: endogenous cAMP produced by cells competes with a biotinylated cAMP probe for binding to an antibody-coated Acceptor bead. A streptavidin-coated Donor bead binds the biotinylated probe. When the beads are in close proximity (low cellular cAMP), excitation at 680 nm produces a luminescent signal. High levels of cellular cAMP displace the probe, separating the beads and reducing the signal.[16]
Figure 2: Principle of the competitive AlphaScreen cAMP assay.
Protocol 3: AlphaScreen cAMP Assay (384-well format)
-
Materials:
-
Cells expressing the target Gs- or Gi-coupled GPCR.
-
Stimulation Buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Agonist/Antagonist for the target GPCR.
-
AlphaScreen cAMP Assay Kit (containing biotin-cAMP, Acceptor beads, Donor beads, and Lysis Buffer).
-
384-well low-volume white microplates (e.g., ProxiPlate).
-
Plate reader capable of AlphaScreen detection.
-
-
Procedure:
-
Cell Seeding: Suspend cells in Stimulation Buffer. Add 5 µL of cell suspension to each well.
-
Compound Addition (Antagonist Mode): Add 5 µL of test compound (2x concentration) and incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Add 5 µL of a known agonist (at an EC₈₀ concentration for antagonist screening) to all wells except the basal controls. Incubate for 30 minutes at room temperature. (For agonist screening, add 5 µL of test compound at this step).
-
Lysis and Detection: In subdued light, add 5 µL of the Lysis & Detection Mix (containing biotin-cAMP and Acceptor beads). Seal the plate and shake for 2 minutes.
-
Donor Bead Addition: Add 5 µL of the Donor Bead mix. Seal the plate with an opaque seal, protect from light, and incubate for 60-90 minutes at room temperature.
-
Read Plate: Read the plate on an AlphaScreen-capable plate reader.
-
3.2. BRET Assays for GPCR-Arrestin Interaction
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology to monitor protein-protein interactions in live cells.[17][18] It is widely used to study GPCR activation by measuring the recruitment of β-arrestin to the receptor, a key event in signal termination and G-protein-independent signaling.[19]
Principle: The GPCR is fused to a bioluminescent donor (e.g., Renilla Luciferase, RLuc), and β-arrestin is fused to a fluorescent acceptor (e.g., YFP). Upon agonist stimulation, β-arrestin is recruited to the GPCR, bringing the donor and acceptor into close proximity (<10 nm). When a substrate (e.g., coelenterazine) is added, the luciferase emits light that excites the nearby YFP, which in turn emits light at a longer wavelength. The ratio of acceptor to donor emission is the BRET signal.[20][21]
Protocol 4: Live-Cell GPCR-Arrestin BRET Assay (96/384-well format)
-
Materials:
-
HEK293 cells co-transfected with plasmids for GPCR-RLuc and β-arrestin-YFP.
-
Assay Buffer: HBSS or phenol red-free DMEM.
-
BRET substrate (e.g., Coelenterazine h).
-
96- or 384-well white, clear-bottom microplates.
-
Luminescence plate reader with two emission filters (e.g., 485 nm for donor, 530 nm for acceptor).
-
-
Procedure:
-
Cell Plating: Seed the transfected cells into the microplate and allow them to attach overnight.
-
Compound Addition: Replace the growth medium with Assay Buffer containing the test compounds. Incubate for 5-15 minutes at 37°C.
-
Substrate Addition: Add the BRET substrate to all wells to a final concentration of ~5 µM.
-
Signal Reading: Immediately read luminescence at both the donor and acceptor wavelengths. Readings can be taken kinetically for 20-30 minutes.
-
Data Analysis: Calculate the BRET ratio for each well: (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength). Plot the BRET ratio against compound concentration to determine EC₅₀ or IC₅₀ values.
-
Chapter 4: Assay Validation and Hit Confirmation
4.1. Key Validation Parameters
Before initiating a full screen, the assay must be validated using a series of statistical measures.[24]
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | A measure of assay quality that combines signal dynamic range and data variation. It is calculated using positive and negative controls. | Z' > 0.5 indicates an excellent assay for HTS.[25] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B > 3 is generally desirable. |
| Signal-to-Noise (S/N) | The difference between the mean signals of the positive and negative controls, divided by the standard deviation of the background. | S/N > 10 is typically recommended. |
| DMSO Tolerance | The maximum concentration of DMSO that does not significantly affect assay performance. | Typically ≤ 1%. The final DMSO concentration should be kept constant across all wells.[23] |
| Reproducibility | Assessed by running the validation plates on different days to check for inter-day variability. | IC₅₀/EC₅₀ values of control compounds should be within a 3-fold range. |
4.2. Triaging False Positives
HTS campaigns inevitably identify compounds that interfere with the assay technology rather than the biological target.[4] A robust hit confirmation strategy is needed to eliminate these artifacts.[5]
-
Counter Screens: Run the assay without the biological target (e.g., using membranes from a non-transfected parental cell line) to identify compounds that directly interfere with the detection system.
-
Orthogonal Assays: Confirm hits using a secondary assay that has a different technology and readout. For example, a hit from a BRET-based protein-protein interaction assay could be confirmed using an AlphaScreen assay measuring the same interaction.
-
Promiscuity Filters: Computationally flag compounds known as Pan-Assay Interference Compounds (PAINS) or frequent hitters from historical screening data.[5]
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Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Phenylpiperazine Compounds
Introduction: The Significance of 2-Phenylpiperazine Moieties and the Imperative for Rigorous Cytotoxicity Profiling
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These compounds have demonstrated a wide spectrum of biological activities, including applications as anticancer agents.[1] The structural rigidity and synthetic tractability of the piperazine ring allow for diverse substitutions, leading to compounds that can interact with various biological targets.[2] However, this structural versatility also necessitates a thorough evaluation of their cytotoxic profiles to ensure target specificity and minimize off-target effects, which is a critical step in the drug discovery and development pipeline.[3][4]
This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of novel this compound compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the selection of specific assays. By employing a multi-assay approach, researchers can gain a more complete understanding of a compound's cytotoxic mechanism, distinguishing between metabolic inhibition, membrane disruption, and the induction of programmed cell death (apoptosis).[5]
Strategic Selection of Cytotoxicity Assays: A Multi-Faceted Approach
No single assay can fully capture the complexity of cellular toxicity.[5][6] Therefore, a panel of assays targeting different cellular processes is essential for a comprehensive assessment. This guide focuses on three widely accepted and robust methods: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and a real-time apoptosis assay for mechanistic insights.
-
MTT Assay: This colorimetric assay is a primary screening tool to assess cell viability by measuring the metabolic activity of a cell population.[7][8] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[11] While widely used, it's crucial to recognize that this assay measures metabolic function, and a reduction in signal could indicate metabolic inhibition rather than direct cell death.[5]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12] LDH release is a hallmark of necrosis and late-stage apoptosis. This method serves as an excellent counterpoint to the MTT assay, as it directly measures cell death resulting from compromised membrane integrity.[13]
-
Real-Time Apoptosis and Necrosis Assay: To delve deeper into the mechanism of cell death, real-time assays that monitor the kinetics of apoptosis and necrosis are invaluable.[14] These assays typically use a combination of probes, such as a luminescent Annexin V variant to detect phosphatidylserine (PS) exposure on the outer leaflet of the cell membrane during early apoptosis, and a fluorescent DNA-binding dye that enters cells upon loss of membrane integrity during necrosis or late apoptosis.[15][16][17] This allows for the differentiation between apoptotic and necrotic cell death pathways over time.[18]
Experimental Workflow: A Visual Guide
The following diagram illustrates a standard workflow for the in vitro cytotoxicity testing of this compound compounds.
Caption: General experimental workflow for cytotoxicity evaluation.
Detailed Protocols
General Cell Culture and Maintenance
Proper cell culture technique is the foundation of reliable and reproducible cytotoxicity data. It is recommended to use primary cells or continuous cell lines from reputable sources like the American Type Culture Collection (ATCC).[19][20][21]
-
Culture Conditions: Maintain cell lines in the recommended complete growth medium, typically supplemented with fetal bovine serum (FBS) and antibiotics.[19] Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach approximately 80% confluency to maintain them in the exponential growth phase.[22]
-
Cryopreservation: For long-term storage, cryopreserve cells in a mixture of complete growth medium, FBS, and a cryoprotectant like DMSO. Freeze cells slowly at a rate of -1°C per minute before transferring to liquid nitrogen storage.[19]
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing metabolic activity.[10][23]
Materials:
-
96-well flat-bottom sterile microplates
-
Selected cell line
-
Complete culture medium
-
This compound compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[23]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to insoluble purple formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Protocol 2: LDH Cytotoxicity Assay
This protocol outlines the measurement of LDH release as an indicator of membrane damage.[24][25]
Materials:
-
96-well flat-bottom sterile microplates
-
Cells and compound treatment as described in the MTT protocol
-
Commercially available LDH cytotoxicity assay kit (containing lysis buffer, reaction mixture, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with the kit's lysis buffer 45 minutes before the end of the incubation period.[25]
-
Background Control: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[25]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[25]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[25]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[25]
-
Absorbance Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background absorbance.[25]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Protocol 3: Real-Time Glo™ Annexin V Apoptosis and Necrosis Assay
This protocol provides a kinetic measurement of apoptosis and necrosis.[15][16]
Materials:
-
96-well white, opaque-walled sterile microplates
-
Cells and compound treatment as described in the MTT protocol
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay kit (Promega or similar)
-
Multimode plate reader capable of measuring luminescence and fluorescence
Procedure:
-
Reagent Preparation: Prepare the assay reagent according to the manufacturer's instructions. This typically involves combining the Annexin V-NanoBiT® substrates and the necrosis detection dye.
-
Cell Seeding and Treatment: Seed cells in the 96-well opaque plate. The assay reagent can be added to the wells before, during, or after the addition of the this compound compound.
-
Real-Time Measurement: Place the plate in a plate reader set to 37°C and 5% CO2 (if available). Measure luminescence and fluorescence at regular intervals (e.g., every 1-2 hours) for the duration of the experiment (up to 72 hours).[14]
-
Data Analysis: Plot the luminescence (apoptosis) and fluorescence (necrosis) signals over time for each compound concentration. The timing and magnitude of the signals will reveal the primary mechanism of cell death. An early increase in luminescence followed by a later increase in fluorescence is indicative of apoptosis leading to secondary necrosis.[17]
Interpreting the Data: Building a Cytotoxicity Profile
The data from these assays should be integrated to create a comprehensive cytotoxicity profile for each this compound compound.
| Assay | Parameter Measured | Interpretation of Positive Result |
| MTT | Mitochondrial dehydrogenase activity | Reduced metabolic activity, potential cytotoxicity or cytostatic effects.[5] |
| LDH | Lactate Dehydrogenase release | Loss of plasma membrane integrity, indicative of necrosis or late apoptosis. |
| Real-Time Glo™ | Phosphatidylserine exposure (Luminescence) & DNA dye influx (Fluorescence) | Differentiates between early apoptosis, late apoptosis, and primary necrosis based on kinetic profiles.[18] |
A potent cytotoxic compound might show a low IC50 in the MTT assay, a corresponding high percentage of cytotoxicity in the LDH assay, and a clear induction of apoptosis in the real-time assay. Conversely, a compound that primarily inhibits metabolic function might show a potent effect in the MTT assay but a weaker effect in the LDH assay.[5]
Understanding the Mechanism: Caspase Activation Pathways
The induction of apoptosis by a compound often involves the activation of a cascade of cysteine-aspartic proteases known as caspases. There are two major pathways for caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[26][27][28]
-
Extrinsic Pathway: Initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8.[27]
-
Intrinsic Pathway: Triggered by intracellular stress, such as DNA damage or oxidative stress, which leads to the release of cytochrome c from the mitochondria.[26] Cytochrome c then activates initiator caspase-9.
Both initiator caspases (caspase-8 and caspase-9) can then activate the executioner caspase, caspase-3, which is responsible for the cleavage of key cellular proteins, ultimately leading to the disassembly of the cell.
Caption: Simplified overview of major caspase activation pathways in apoptosis.
Conclusion
The systematic evaluation of cytotoxicity is a non-negotiable aspect of preclinical drug development. By employing the multi-assay strategy detailed in these application notes, researchers can build a robust and nuanced understanding of the cytotoxic properties of novel this compound compounds. This approach not only aids in the selection of lead candidates with favorable safety profiles but also provides valuable mechanistic insights that can guide further optimization and development efforts. The protocols provided herein serve as a validated starting point, which should be optimized for specific cell lines and experimental conditions to ensure the highest quality data.
References
- Kuida, K. (2000). Caspase-9. In Holland-Frei Cancer Medicine. 6th edition. BC Decker.
- Li, P., et al. (1999). Biochemical Pathways of Caspase Activation During Apoptosis. Annual Review of Biochemistry, 68, 383-420.
- Martin, S. J., & Green, D. R. (2003). Caspase-activation pathways in apoptosis and immunity. Immunological Reviews, 193(1), 10-21.
- Martin, S. J., et al. (2003). Caspase-activation pathways in apoptosis and immunity. Immunological Reviews, 193, 10-21.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Chan, F. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One, 6(11), e26908.
- Cell Biologics Inc. (n.d.). LDH Assay.
- Kamiloglu, S., et al. (2020). Guidelines for cell viability assays. Food Frontiers, 1(3), 332-349.
- ATCC. (n.d.). ATCC Animal Cell Culture Guide.
- Weidner, D. A., et al. (2012). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PLoS One, 7(4), e35412.
- Dias da Silva, D., et al. (2015). Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. Toxicology Letters, 238(2), S223.
- Różalska, S., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(11), 3328.
- Vinken, M., et al. (2021). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Toxicology, 3, 709952.
- Wang, Y., et al. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules, 27(19), 6539.
- Stalke, P., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4305.
- Arbo, M. D., et al. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology Letters, 228(1), 27-36.
- Ramli, N. S., et al. (2021). Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). Malaysian Journal of Medicine and Health Sciences, 17(4), 262-270.
- Standards Coordinating Body. (n.d.). Project: Evaluating Cytotoxicity.
- Chaudhry, G. E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Journal of Applied Bioanalysis, 10(2), 59-71.
- Osmaniye, D., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of Biomolecular Structure and Dynamics, 1-17.
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- 28. ovid.com [ovid.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Phenylpiperazine N-Alkylation
Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that the N-alkylation of substituted piperazines, while a cornerstone of medicinal chemistry, can present significant challenges.[1][2] The unique electronic and steric environment of 2-phenylpiperazine often leads to issues with yield and selectivity. This guide is designed to provide in-depth, practical solutions to the common problems encountered during this critical transformation.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common experimental outcomes and provides a logical path to diagnose and resolve the underlying issues.
Question 1: My reaction shows low conversion, and a significant amount of this compound starting material remains. What's going wrong?
Answer:
Low conversion is typically indicative of insufficient reaction activation or suboptimal conditions. The nucleophilicity of the nitrogen atoms in this compound, particularly the N1 adjacent to the phenyl ring, is attenuated. Let's break down the potential causes and solutions.
Potential Cause 1: Inadequate Base Strength or Stoichiometry The N-alkylation reaction generates an acid (HX) byproduct that will protonate the basic piperazine nitrogen, rendering it non-nucleophilic. A base is required to scavenge this acid. If the base is too weak or used in insufficient quantity, the reaction will stall.
-
Expert Insight: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) are common, but stronger bases like sodium hydride (NaH) may be necessary for less reactive alkylating agents.[3] However, strong bases can also promote side reactions. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) offer good solubility but may be insufficiently basic for some transformations.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure at least 1.5-2.0 equivalents of the base (e.g., K₂CO₃) are used relative to the alkylating agent.
-
Increase Base Strength: If conversion is still low, consider switching to a stronger base. See the table below for guidance.
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Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent and reagents are scrupulously dry.
-
Table 1: Comparison of Common Bases for N-Alkylation
| Base | pKa of Conjugate Acid | Typical Solvent | Key Considerations |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Acetonitrile, DMF | Heterogeneous, requires good stirring. A workhorse for many alkylations.[4] |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Very strong, irreversible deprotonation. Requires anhydrous conditions.[3] |
| Triethylamine (TEA) | ~10.8 | DCM, THF, Acetonitrile | Homogeneous, easy to remove. May not be strong enough for all substrates. |
| DIPEA (Hünig's Base) | ~11 | DCM, THF, Acetonitrile | Sterically hindered, reduces the chance of quaternization of the base itself. |
Potential Cause 2: Suboptimal Temperature or Reaction Time Alkylation reactions are often kinetically controlled. Insufficient thermal energy can lead to slow reaction rates.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Refluxing in a solvent like acetonitrile (BP: 82 °C) or toluene (BP: 111 °C) is a common strategy.[5][6]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS over a 24-48 hour period to ensure it has reached completion.[7]
-
Potential Cause 3: Poor Reactivity of the Alkylating Agent The nature of the leaving group on the alkylating agent is paramount.
-
Expert Insight: Reactivity follows the trend I > Br > Cl >> OTs. If you are using an alkyl chloride with low success, switching to the corresponding bromide or iodide can dramatically increase the reaction rate. Catalytic amounts of sodium or potassium iodide (NaI, KI) can be added to in-situ convert an alkyl chloride or bromide to the more reactive iodide (Finkelstein reaction).[5]
Question 2: My main problem is the formation of a di-alkylated product, which is lowering the yield of my desired mono-alkylated compound. How can I improve selectivity?
Answer:
This is the most common challenge in piperazine chemistry.[8] Because both nitrogen atoms are nucleophilic, a second alkylation can readily occur. The key is to manipulate the relative rates of the first and second alkylation events.
Logical Workflow for Improving Mono-selectivity
Caption: Troubleshooting workflow for di-alkylation.
Strategy 1: Statistical Control (Excess Piperazine) By using a large excess of this compound (e.g., 3-10 equivalents), the alkylating agent is statistically more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.[7][9]
-
Drawback: This is not atom-economical and requires a purification step to remove the large excess of the starting material.
Strategy 2: Kinetic Control (Slow Addition & Low Temperature)
-
Slow Addition: Adding the alkylating agent dropwise over several hours maintains a very low concentration of it in the reaction mixture, favoring the first alkylation.[7]
-
Lower Temperature: Reducing the temperature (e.g., from reflux to room temperature, or from room temperature to 0 °C) can decrease the rate of the second alkylation more significantly than the first, improving selectivity.[7]
Strategy 3: The Protecting Group Approach (Most Reliable) This is the most effective method for ensuring mono-alkylation. By temporarily "blocking" one nitrogen, you direct the alkylation to the other, then remove the block. The tert-butoxycarbonyl (Boc) group is ideal for this.[8][9]
Experimental Protocol: Boc-Protection Strategy for Mono-N-Alkylation
Step 1: Mono-Boc Protection of this compound
-
Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 0.95 eq. to favor mono-protection) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor by TLC/LC-MS. Upon completion, perform an aqueous workup.
-
Purify by column chromatography to isolate the desired mono-Boc-2-phenylpiperazine.
Step 2: Alkylation of the Unprotected Nitrogen
-
Dissolve the purified mono-Boc-2-phenylpiperazine (1.0 eq.) in a solvent like DMF or acetonitrile.
-
Add a base (e.g., K₂CO₃, 2.0 eq.) and the alkylating agent (1.1 eq.).
-
Heat the reaction (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction, filter off the base, and perform an extractive workup.
-
Purify the N-alkyl-N'-Boc-2-phenylpiperazine intermediate by column chromatography.[8]
Step 3: Boc Deprotection
-
Dissolve the purified intermediate in a solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[8]
-
Stir at room temperature for 1-4 hours until deprotection is complete.
-
Evaporate the solvent and excess acid under reduced pressure. The product is typically obtained as the corresponding salt. Neutralize with a base (e.g., sat. NaHCO₃ soln.) and extract to obtain the free base.
Question 3: My product seems to be water-soluble and I'm losing it during the aqueous workup. What could be happening?
Answer:
This is a classic symptom of quaternary ammonium salt formation . This occurs when the newly alkylated nitrogen atom undergoes a second alkylation, resulting in a positively charged, highly polar, and water-soluble "quaternized" product.[9][10]
Reaction Scheme: Side Reactions in N-Alkylation
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Purification of 2-Phenylpiperazine
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and practical guidance for the synthesis of 2-phenylpiperazine, with a specific focus on the challenging removal of disubstituted byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: During the N-alkylation of this compound, I'm observing a significant amount of a disubstituted byproduct. What is happening and how can I minimize its formation?
A1: Understanding the Formation of Disubstituted Byproducts
The formation of a 1,4-disubstituted-2-phenylpiperazine byproduct is a common challenge during the N-alkylation of this compound. This occurs because this compound possesses two secondary amine groups (at the N1 and N4 positions), both of which are nucleophilic and can react with an alkylating agent.
Once the first N-alkylation occurs to form the desired mono-substituted product, the remaining secondary amine can undergo a second alkylation, leading to the disubstituted byproduct. The relative rates of the first and second alkylation reactions determine the product distribution.
Several factors influence the selectivity of mono- versus di-alkylation:
-
Stoichiometry: Using a large excess of the piperazine starting material relative to the alkylating agent can statistically favor mono-alkylation. However, this may not be economically viable on a larger scale and makes product isolation more complex.
-
Reaction Conditions: Higher temperatures and longer reaction times can promote the formation of the thermodynamically more stable disubstituted product.
-
Nature of the Alkylating Agent and Base: The reactivity of the alkylating agent and the strength of the base used can impact selectivity.
Strategies to Minimize Disubstitution:
-
Controlled Addition of the Alkylating Agent: Slowly adding the alkylating agent to the reaction mixture can help maintain a low concentration of the alkylating agent, favoring the initial mono-alkylation.
-
Use of a Protecting Group: A common strategy to achieve mono-substitution is to temporarily "block" one of the nitrogen atoms with a protecting group (e.g., a benzyl or Boc group). After the desired alkylation at the unprotected nitrogen, the protecting group is removed.
-
Mono-protonation: Reacting piperazine with one equivalent of a strong acid to form the mono-salt can deactivate one of the nitrogen atoms, allowing for selective alkylation at the other.[1]
Troubleshooting Guide: Purification of this compound
Q2: I have a mixture of this compound and a 1,4-disubstituted byproduct. What is the best method to separate them?
A2: Purification Strategies
The choice of purification method depends on the physical and chemical properties of your desired product and the byproduct, as well as the scale of your reaction. The most common and effective methods are column chromatography, recrystallization, and fractional distillation.
Method 1: Silica Gel Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (the eluent). Generally, more polar compounds adhere more strongly to the polar silica gel and elute later. This compound, with its two secondary amine protons, is more polar than its disubstituted counterpart, which has tertiary amines. This difference in polarity is the key to their separation.
Detailed Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent.
-
Column Packing: Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the solvent system. A common and effective eluent for this separation is a mixture of chloroform, methanol, and ammonium hydroxide.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Recommended Eluent System:
| Solvent | Ratio |
| Chloroform (CHCl₃) | 9 |
| Methanol (MeOH) | 1 |
| Ammonium Hydroxide (NH₄OH) | 0.1 |
This solvent system has been reported to be effective for the purification of this compound.
Caption: Workflow for Column Chromatography Purification.
Method 2: Recrystallization
Principle: Recrystallization is a purification technique for solid compounds that relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. The ideal recrystallization solvent will dissolve the crude product at an elevated temperature but not at room temperature or below, allowing the pure compound to crystallize upon cooling while the impurities remain in the mother liquor.
Single-Solvent Recrystallization:
Finding a single solvent that meets these criteria can be challenging. Based on the properties of similar compounds, you can screen solvents like ethanol, isopropanol, and ethyl acetate.
Two-Solvent (Mixed-Solvent) Recrystallization:
A more versatile approach is to use a two-solvent system. This involves a "good" solvent in which your compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.
General Protocol for Two-Solvent Recrystallization:
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol or methanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., water or a non-polar solvent like hexane) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum.
Caption: Two-Solvent Recrystallization Workflow.
Method 3: Fractional Distillation under Vacuum
Principle: Fractional distillation separates components of a liquid mixture based on their different boiling points.[2] For this method to be effective, there must be a significant difference between the boiling points of this compound and its disubstituted byproduct. Since these compounds have relatively high boiling points, the distillation is performed under vacuum to lower the required temperature and prevent decomposition.
This compound has a boiling point of 138 °C at atmospheric pressure, while the boiling point of 1,4-dimethylpiperazine (a related but not identical compound) is around 131-140 °C.[3][4] The boiling point of 1,4-dialkyl-2-phenylpiperazines will be higher than that of this compound due to the increased molecular weight. This difference makes fractional distillation a viable purification strategy.
Experimental Considerations:
-
A fractional distillation apparatus with a Vigreux or packed column is necessary to achieve good separation.
-
Careful control of the heating rate and vacuum is crucial.
-
Collect fractions and analyze them (e.g., by GC-MS or NMR) to determine their purity.
Caption: Fractional Distillation Setup.
Q3: How can I confirm the purity of my this compound after purification?
A3: Analytical Techniques for Purity Assessment
Several analytical techniques can be used to confirm the purity of your this compound and the absence of the disubstituted byproduct:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and purity assessment. In the 1H NMR spectrum of pure this compound, you will observe signals corresponding to the N-H protons. These signals will be absent in the spectrum of the 1,4-disubstituted byproduct, which will instead show signals corresponding to the protons of the N-alkyl groups.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture and provides their mass spectra, allowing for their identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of your mixture, providing a measure of the purity of your product.
-
Melting Point Analysis: A sharp melting point range close to the literature value (83-87 °C for this compound) is a good indicator of purity.[3][6] Impurities will typically broaden and depress the melting point range.
By understanding the principles behind byproduct formation and employing the appropriate purification and analytical techniques, you can successfully synthesize and isolate high-purity this compound for your research and development needs.
References
- ChemBK. (2024). 2-Phenyl-piperazine.
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
- Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE.
- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Google Patents. (n.d.). US4267178A - Disubstituted piperazines.
- Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE (DMP).
- Google Patents. (n.d.). CZ305317B6 - Method of direct mono-N-substitution of piperazine.
- PubChem. (n.d.). 1,4-Dimethylpiperazine.
- Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE.
- ResearchGate. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents.
- Pharmaffiliates. (n.d.). CAS No : 5271-29-4 | Product Name : 1,4-Dimethyl-2-phenylpiperazine.
- PubMed. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis.
- MDPI. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents.
- PubMed Central. (n.d.). Synthesis and acaricidal activity of phenylpiperazine derivatives.
- PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- YouTube. (2012). Recrystallization using two solvents.
- PubMed Central. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?.
- PubMed. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- SciELO. (n.d.). High performance liquid chromatography method for quantification of the N-phenylpiperazine derivative LASSBio-579 in rat plasma.
- Google Patents. (n.d.). BR112014016322B1 - PROCESS FOR THE PREPARATION OF 1- [2- (2,4-DIMETHYL-PHENYLSULFANYL) -FENYL] -PIPERAZINE.
- ACS Publications. (n.d.). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid.
- MDPI. (2024). Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration Heat.
- National Institutes of Health. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- A Review on Analytical Methods for Piperazine Determination. (n.d.).
- PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- ResearchGate. (n.d.). Selective N‐alkylation of different aromatic amines by benzyl alcohol.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
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- 3. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Reaction Conditions for 2-Phenylpiperazine Synthesis
Welcome to the technical support center for the synthesis of 2-Phenylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
Troubleshooting Guide
This section is formatted to help you diagnose and resolve common issues encountered during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
Symptom: After the reaction and workup, analysis by TLC, LC-MS, or NMR shows a low yield or complete absence of the desired this compound product.
Systematic Troubleshooting:
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Question 1: Have you confirmed the quality of your starting materials and reagents?
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Rationale: Impurities in starting materials or degraded reagents are a primary cause of reaction failure.[1]
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Recommendations:
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Starting Materials: Verify the purity of your aniline or substituted aniline precursor and bis(2-chloroethyl)amine hydrochloride or other cyclizing agents. Consider purification of starting materials if their purity is questionable.
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Reagents and Solvents: Ensure that any catalysts (e.g., Palladium precursors for Buchwald-Hartwig reactions) are active and that ligands are not oxidized.[2] Use anhydrous solvents when the reaction chemistry is sensitive to moisture.[1]
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Question 2: Are your reaction conditions optimal for the chosen synthetic route?
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Rationale: Temperature, reaction time, and concentration are critical parameters that can significantly impact yield.[1]
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Recommendations:
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Temperature: For cyclization reactions involving aniline and bis(2-chloroethyl)amine hydrochloride, high temperatures (160-250 °C) are often necessary.[3] For palladium-catalyzed reactions, the optimal temperature is typically between 80-110 °C.[4] Conduct small-scale trial reactions to determine the ideal temperature.
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Reaction Time: Monitor the reaction progress using TLC or LC-MS to avoid incomplete conversion or product degradation over extended periods.[1]
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Concentration: Ensure that the concentration of your reactants is appropriate for the reaction scale.
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Question 3: If using a palladium-catalyzed approach (e.g., Buchwald-Hartwig), is your catalyst system appropriate?
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Rationale: The choice of palladium precursor, ligand, and base is crucial for a successful Buchwald-Hartwig amination.[2][5]
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Recommendations:
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Catalyst and Ligand: For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[2] The combination of a palladium precursor like Pd₂(dba)₃ with a ligand such as RuPhos or BINAP is a good starting point.[2][5]
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Base: The selection of the base (e.g., NaO-t-Bu, Cs₂CO₃, K₃PO₄) is critical and can influence the reaction outcome.[4]
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Issue 2: Formation of Significant Byproducts, Including Di-substituted Piperazine
Symptom: Your reaction produces a mixture of the desired mono-substituted this compound and a significant amount of the 1,4-disubstituted byproduct.
Systematic Troubleshooting:
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Question 1: Are you employing strategies to favor mono-substitution?
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Rationale: The second nitrogen in the piperazine ring can also react, leading to the formation of a di-substituted byproduct.[6]
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Recommendations:
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Excess Piperazine: Using a large excess of piperazine (5 to 10-fold) can statistically favor mono-substitution.[6]
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Protecting Groups: Employing a protecting group like tert-butyloxycarbonyl (Boc) on one of the piperazine nitrogens is a widely used and effective strategy.[7] The protecting group can be removed in a subsequent step.
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Flow Chemistry: Continuous-flow reactors can sometimes offer better control over reaction stoichiometry and temperature, potentially improving selectivity.
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Question 2: Are your purification methods effective at separating the desired product from byproducts?
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Rationale: The basicity of piperazines can make purification by standard silica gel chromatography challenging, often resulting in streaking.[2]
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Recommendations:
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Column Chromatography with Modifiers: Use a deactivated silica gel or alumina. A common solvent system is a mixture of dichloromethane/methanol or hexanes/ethyl acetate with the addition of a small amount of a basic modifier like triethylamine (0.1-1%) to prevent streaking.[2][8]
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Salt Formation: Purification via diacetate salt formation can be an effective method.[2]
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Frequently Asked Questions (FAQs)
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Q1: What are the most common synthetic routes to this compound?
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A1: Common methods include the reduction of 3-oxo-2-phenylpiperazine with a reducing agent like LiAlH₄, the cyclization of an appropriate aniline with bis(2-chloroethyl)amine hydrochloride at high temperatures, and the palladium-catalyzed Buchwald-Hartwig amination of an aryl halide with piperazine.[5][9][10][11]
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Q2: How can I monitor the progress of my this compound synthesis?
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A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective techniques for monitoring the reaction's progress.[1] This allows you to determine the optimal reaction time and check for the formation of byproducts.
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Q3: My this compound product appears to be unstable on silica gel. What are my options?
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Q4: What are the key safety precautions to consider during this compound synthesis?
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A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be cautious when working with high temperatures and flammable solvents. Reagents like LiAlH₄ are highly reactive and should be handled with extreme care.
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Data and Protocols
Table 1: Representative Reaction Conditions for this compound Synthesis
| Synthetic Route | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Reduction | 3-oxo-2-phenylpiperazine, LiAlH₄ | Anhydrous THF | Room Temperature | ~60% | [9] |
| Cyclization | Aniline, bis(2-chloroethyl)amine hydrochloride | None (molten state) | 180-200 | ~75-80% | [3] |
| Buchwald-Hartwig | Aryl halide, N-Boc-piperazine, Pd catalyst, ligand, base | Toluene or Dioxane | 80-110 | Up to 97% | [4][11] |
Experimental Protocol: Synthesis of this compound via Reduction of 3-oxo-2-phenylpiperazine
Materials:
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3-oxo-2-phenylpiperazine
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous Tetrahydrofuran (THF)
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20% Sodium Hydroxide (NaOH) solution
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Magnesium Sulfate (MgSO₄)
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Ethyl Acetate
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Silica gel for column chromatography
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Eluent: Chloroform:Methanol:Ammonium Hydroxide (9:1:0.1)
Procedure:
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Dissolve 3-oxo-2-phenylpiperazine (10 mmol) in 30 mL of anhydrous THF.
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Slowly and dropwise, add the solution to 20 mL (20 mmol) of a 1M LiAlH₄ solution in THF.
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Stir the reaction mixture at room temperature for 24 hours.
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Carefully quench the excess LiAlH₄ by the sequential addition of water and a 20% NaOH solution.
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Filter the reaction mixture and re-extract the filter cake with ethyl acetate.
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Combine the organic filtrate and the extract, dry with MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using the specified eluent to afford this compound as a colorless solid.[9]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
General Synthetic Pathways to this compound
Caption: Common synthetic routes to this compound.
References
- PrepChem. (n.d.). Synthesis of 2-phenyl piperazine.
- BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
- Kim, J., et al. (2018). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 43(3), 163-171.
- Google Patents. (2014). CN103980229A - Preparation method of N-phenyl piperazine.
- BenchChem. (n.d.). Technical Support Center: Large-Scale Piperazine Synthesis.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines.
- D'Amico, D. C., et al. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Omega, 4(5), 8463-8471.
- Kysil, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194.
- Roderick, W. R., Platte, H. J., & Pollard, C. B. (1966). Derivatives of Piperazine. XXXV. Synthesis of this compound and Some Derivatives. Journal of Medicinal Chemistry, 9(2), 181–185.
- European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
- ResearchGate. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands.
- Fengqi You. (n.d.). The Chemistry of Piperazine: Synthesis, Reactions, and Applications.
- Li, W., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 738–748.
- Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6821.
- Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | 5271-26-1 [amp.chemicalbook.com]
- 10. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 2-Phenylpiperazine
Technical Support Center: Synthesis of 2-Phenylpiperazine
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this compound. As a key structural motif in many pharmaceuticals, the efficient and clean synthesis of this compound is critical.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles governing common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What is the most common high-molecular-weight impurity observed when synthesizing this compound from styrene oxide and ethylenediamine?
Answer: The most prevalent high-molecular-weight byproduct in this classic synthesis is N,N'-bis(2-hydroxy-2-phenylethyl)ethylenediamine .
Causality: This side reaction is a textbook example of competing intermolecular versus intramolecular reactions. The desired reaction involves two sequential steps:
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Initial Nucleophilic Attack: One primary amine of ethylenediamine attacks the terminal carbon of the styrene oxide epoxide ring. This is a highly regioselective attack due to steric hindrance at the phenyl-substituted carbon.
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Intramolecular Cyclization: The secondary amine of the intermediate then attacks the hydroxyl-bearing carbon in an intramolecular SN2 reaction (after protonation of the hydroxyl group or conversion to a better leaving group) to form the six-membered piperazine ring.
The side reaction occurs when the second primary amine of an unreacted or partially reacted ethylenediamine molecule attacks the epoxide of another styrene oxide molecule before the intramolecular cyclization can occur. This leads to the formation of the linear, dimeric impurity.
Caption: Desired vs. Undesired Reaction Pathways.
FAQ 2: My yield of this compound is consistently low due to the dimeric impurity mentioned above. How can I suppress its formation?
Answer: Suppressing the intermolecular side reaction is achieved by promoting the desired intramolecular cyclization. This can be accomplished through several strategic protocol adjustments.
Troubleshooting Protocol:
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Employ High-Dilution Conditions: The core principle is to reduce the concentration of reactants. This statistically favors the intramolecular reaction (a first-order process) over the intermolecular reaction (a second-order process). By keeping the reactive intermediates far apart from each other in the solvent, you increase the probability of the molecule's own reactive ends finding each other.
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Actionable Advice: Instead of adding the reagents all at once, use a syringe pump to slowly add one of the reactants (e.g., styrene oxide) to a highly diluted solution of the other (ethylenediamine) over several hours.
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Control Stoichiometry: Using a moderate excess of ethylenediamine can help ensure the styrene oxide is consumed quickly, but a large excess can increase the chance of the dimeric side product where one ethylenediamine bridges two phenyl-ethanol units.
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Actionable Advice: Start with a 1.5 to 2-fold molar excess of ethylenediamine and optimize from there.
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Optimize Temperature: The rate of both the desired and undesired reactions is temperature-dependent. The cyclization step often requires heating to overcome its activation energy.
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Actionable Advice: Perform the initial epoxide opening at a lower temperature (e.g., room temperature) to allow for the formation of the intermediate. Then, slowly raise the temperature to promote the cyclization. This temporal separation of reaction steps can improve selectivity.
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| Parameter | Standard Condition | Optimized Condition for High Purity | Rationale |
| Concentration | 0.5 - 1.0 M | 0.05 - 0.1 M | Favors first-order intramolecular cyclization. |
| Addition Rate | Bolus (all at once) | Slow addition over 4-8 hours | Maintains a low instantaneous concentration of the limiting reagent. |
| Temperature | Constant high temp | Staged: RT then reflux | Separates the initial addition from the cyclization step. |
FAQ 3: I'm synthesizing a 1-Aryl-2-phenylpiperazine via Buchwald-Hartwig amination and obtaining significant amounts of 1,4-diaryl-2-phenylpiperazine. How can I improve mono-arylation selectivity?
Answer: This is a common selectivity issue when working with substrates that have multiple reactive sites, such as the two secondary amines of this compound. The formation of the 1,4-diaryl byproduct is due to the N-4 nitrogen of the desired mono-arylated product competing with the starting this compound for the aryl halide.
Mechanistic Insight: The N-1 and N-4 positions of this compound have different steric and electronic environments. The N-1 nitrogen is adjacent to the bulky phenyl group, making it sterically more hindered. However, its reactivity is complex and can be influenced by the specific catalyst, ligand, and base used. The mono-arylated product is often more soluble and can react faster than the initial piperazine salt, leading to the undesired second arylation.
Troubleshooting Strategies:
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Control Reactant Stoichiometry: This is the most straightforward control lever. Using a slight excess of the piperazine starting material can help consume the aryl halide before it has a chance to react a second time.
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Actionable Advice: Use 1.2 to 1.5 equivalents of this compound relative to the aryl halide.
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Choice of Base and Solvent: The choice of base is critical in palladium-catalyzed aminations.[2] A weaker base or a base with poor solubility can sometimes lead to a slower, more controlled reaction, potentially favoring the mono-arylation product.
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Actionable Advice: Experiment with bases like Cs₂CO₃ or K₃PO₄ instead of stronger bases like NaOtBu.
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Monitor Reaction Progress Diligently: Over-running the reaction is a common cause of di-substitution.
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Actionable Advice: Monitor the reaction every 30-60 minutes by TLC or LC-MS. Quench the reaction as soon as the limiting reagent (aryl halide) is consumed.
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Caption: Mono- vs. Di-arylation of this compound.
FAQ 4: When reducing 3-oxo-2-phenylpiperazine with LiAlH₄, my conversion is incomplete. What are the likely causes?
Answer: Incomplete reduction of the amide in 3-oxo-2-phenylpiperazine to the corresponding amine is a frequent issue, typically pointing to problems with the reagent or reaction conditions.[3]
Troubleshooting Checklist:
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Reagent Quality and Stoichiometry: Lithium aluminum hydride (LiAlH₄) is extremely reactive with atmospheric moisture. An old or improperly stored bottle of LiAlH₄ will have significantly reduced activity. Furthermore, amides are more difficult to reduce than esters or ketones and require a sufficient excess of the hydride.
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Actionable Advice: Use a freshly opened bottle of LiAlH₄ or titrate your existing stock to determine its active hydride content. Use at least 2-3 equivalents of LiAlH₄ relative to the piperazinone.
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Strictly Anhydrous Conditions: Any trace of water will quench the LiAlH₄, reducing the amount available for the reaction and lowering your yield.
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Actionable Advice: Flame-dry all glassware under vacuum or in a stream of inert gas (N₂ or Ar). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle.
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Reaction Temperature and Time: While these reductions are often performed at room temperature or gentle reflux in THF, insufficient reaction time or temperature can lead to incomplete conversion.
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Actionable Advice: Ensure the reaction is stirred for an adequate period (often 12-24 hours).[3] If conversion stalls at room temperature, consider gently refluxing the reaction mixture, monitoring by TLC until the starting material is consumed.
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Protocol: Purification of this compound from Dimeric Impurity
This protocol outlines a standard column chromatography procedure to separate the desired product from the common high-molecular-weight byproduct N,N'-bis(2-hydroxy-2-phenylethyl)ethylenediamine.
Materials:
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Crude reaction mixture
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Silica gel (230-400 mesh)
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Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (NH₄OH)
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Glass column, flasks, TLC plates
Procedure:
-
Prepare the Slurry: In a beaker, make a slurry of silica gel in the starting eluent (e.g., 95:5 DCM:MeOH).
-
Pack the Column: Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
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Load the Sample: Dissolve the crude product in a minimal amount of DCM. To this, add a small amount of silica gel to create a dry powder. Carefully layer this dry-loaded sample onto the top of the packed column.
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Elute the Column: Begin elution with a mobile phase of DCM with a small percentage of methanol. The less polar this compound will elute before the more polar dimeric impurity, which has two hydroxyl groups.
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Recommended Gradient:
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Start with 100% DCM to elute non-polar impurities.
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Gradually increase the polarity by adding methanol (e.g., 98:2 DCM:MeOH -> 95:5 -> 90:10).
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To improve peak shape and prevent tailing of the amine product, add a small amount of ammonium hydroxide (0.1-0.5%) to the mobile phase.[3]
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-
-
Monitor and Collect: Monitor the elution using TLC, staining with a suitable agent like potassium permanganate or ninhydrin. Combine the fractions containing the pure product.
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Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield purified this compound. Confirm purity by ¹H NMR and/or LC-MS.
References
- Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. (2009). PubMed.
- Synthesis and acaricidal activity of phenylpiperazine deriv
- SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. (2017).
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Method for the preparation of piperazine and its derivatives. (n.d.).
- Aminoethylpiperazine. (n.d.). Wikipedia.
- N,N'-BIS(2-AMINOETHYL)PIPERAZINE. (n.d.). ChemicalBook.
- Synthesis and characterization of a series of phenyl piperazine based ligands. (2025).
- Preparation of aminoethylpiperazine. (n.d.).
- N-(2-Aminoethyl)piperazine | High-Purity Reagent. (n.d.). Benchchem.
- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- This compound | 5271-26-1. (n.d.). ChemicalBook.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI.
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.).
- AMINOETHYLPIPERAZINE. (n.d.).
Sources
Technical Support Center: Purification of 2-Phenylpiperazine
Welcome to the technical support guide for the purification of 2-Phenylpiperazine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven solutions to common challenges encountered during the purification of this versatile compound. The following troubleshooting guides and FAQs address specific experimental issues in a direct question-and-answer format.
Purification Strategy Overview
Choosing the right purification strategy depends on the nature and quantity of impurities, as well as the desired final purity. The following flowchart provides a general decision-making framework.
Caption: Decision-making workflow for selecting a purification method.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the typical impurities in crude this compound and where do they come from?
A1: Understanding the potential impurities is the first step to designing an effective purification strategy. Impurities are typically route-dependent, stemming from starting materials, side reactions, or degradation.
The synthesis of phenylpiperazines can involve reacting an aniline derivative with bis(2-chloroethyl)amine or similar cyclization strategies.[1][2] Another approach involves the reduction of a 2-keto-3-phenylpiperazine intermediate.[3] These synthetic routes can introduce specific impurities.
Table 1: Common Impurities in this compound Synthesis
| Impurity Class | Specific Examples | Likely Source | Recommended Removal Method |
| Unreacted Starting Materials | Aniline, Bis(2-chloroethyl)amine, Styrene oxide, Ethanolamine | Incomplete reaction | Acid-base extraction, Distillation |
| Reaction Byproducts | N,N'-Diphenylpiperazine, Polymeric materials, Positional isomers | Side reactions, over-alkylation[3] | Column chromatography, Salt formation |
| Reagents & Solvents | Inorganic salts, residual solvents (e.g., Toluene, Ethanol) | Work-up and synthesis steps | Aqueous wash, Vacuum drying |
| Degradation Products | Oxidation or hydrolysis products | Improper storage or harsh reaction conditions[4][5] | Recrystallization, Chromatography |
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying these impurities.[6][7]
Q2: My crude product is a dark, oily residue. How can I effectively decolorize it and induce solidification?
A2: A dark, oily appearance often indicates the presence of high-boiling point colored impurities or polymeric byproducts. A simple recrystallization may not be sufficient and can result in the product "oiling out."
Causality: Highly colored impurities are often polar and can inhibit crystal lattice formation, depressing the melting point and leading to an oil instead of a solid. This compound itself has a melting point of 83-87 °C, so it should be a solid at room temperature if pure.[8][9]
Solution Pathway:
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Acid-Base Extraction: First, dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash this solution with a dilute acid (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving many non-basic, colored impurities behind in the organic layer.
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Charcoal Treatment: Separate the aqueous layer, and if it is still colored, treat it with a small amount of activated carbon (charcoal) with gentle warming. Caution: Use charcoal sparingly as it can adsorb your product, reducing yield.
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Filtration & Basification: Filter the aqueous solution through celite to remove the charcoal. Then, cool the filtrate in an ice bath and slowly add a base (e.g., 10M NaOH) with stirring to regenerate the free base of this compound, which should precipitate as a solid.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove residual salts, and dry thoroughly under vacuum. This solid is now significantly purer and ready for a final recrystallization step.
Q3: I'm having trouble with recrystallization. My product either "oils out" or my recovery yield is very low. What am I doing wrong?
A3: Recrystallization is a powerful technique but requires careful solvent selection and execution. These are common failure modes with clear causes and solutions.
Problem 1: "Oiling Out" This occurs when the saturated solution becomes supersaturated at a temperature above the melting point of the solute.
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Cause: The boiling point of your chosen solvent is too high, or there's a high concentration of impurities depressing the melting point.[10]
-
Solution 1 (Change Solvent): Switch to a solvent with a lower boiling point. For this compound (m.p. 83-87 °C), solvents like heptane, ethyl acetate, or a toluene/heptane mixture are often effective.
-
Solution 2 (Two-Solvent System): Use a two-solvent system.[11] Dissolve the compound in a minimum amount of a hot "good" solvent (e.g., ethanol, toluene) where it is very soluble. Then, add a "bad" solvent (e.g., water, heptane) dropwise at the boiling point until the solution just becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[11]
Problem 2: Low Recovery Yield This suggests that a significant amount of your product is remaining in the mother liquor.
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Cause 1 (Incomplete Precipitation): The solution was not fully saturated, or it was not cooled sufficiently.
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Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[10] If no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation.
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Cause 2 (Excessive Washing): Washing the collected crystals with too much solvent or with solvent that is not ice-cold will redissolve the product.
-
Solution: Wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[12]
Experimental Protocol: Two-Solvent Recrystallization
This protocol is adapted from standard laboratory techniques.[11]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., Toluene) to dissolve it completely.
-
Saturation: While heating, add a "bad" solvent (e.g., Heptane) dropwise until the solution turns cloudy. Add 1-2 drops of the "good" solvent to make it clear again.
-
Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Crystallization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with an ice-cold mixture of the two solvents.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Caption: Step-by-step two-solvent recrystallization workflow.
Q4: When is vacuum distillation a suitable purification method for this compound?
A4: Vacuum distillation is an excellent choice for purifying this compound, especially on a larger scale, provided the impurities have significantly different boiling points from the product.
Applicability:
-
To Remove Non-Volatile Impurities: Ideal for separating the product from baseline materials, salts, or polymeric residues.
-
To Remove Volatile Impurities: Effective for removing low-boiling point solvents or starting materials.
-
Thermally Sensitive Compound: this compound, like many amines, can degrade at high temperatures. Distillation under reduced pressure lowers the boiling point, preventing thermal decomposition. A related derivative, 1-(n-butyl)-2-phenyl-4-methylpiperazine, boils at 124-125 °C at 6 mm Hg, indicating that vacuum is necessary for the parent compound as well.[13]
Procedure:
-
Setup: Use a Kugelrohr or a short-path distillation apparatus to minimize product loss. Ensure all glass joints are properly sealed with vacuum grease.
-
Vacuum: Connect the apparatus to a vacuum pump capable of reaching <1 mmHg. A cold trap should be placed between the apparatus and the pump.
-
Heating: Heat the distillation flask gently using an oil bath. The product will distill as a colorless oil, which should solidify in the receiving flask upon cooling.
-
Collection: Collect the fraction that distills at a constant temperature and pressure.
Q5: How can column chromatography be optimized for purifying this compound?
A5: Column chromatography is used when other methods fail, particularly for separating structurally similar impurities. However, the basic nature of this compound requires special considerations.
Causality: The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction leads to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product onto the column.
Solutions & Protocol:
-
Deactivate the Silica: Before packing the column, treat the silica gel with a small amount of a tertiary amine, like triethylamine (TEA). A common practice is to use a solvent system containing 0.5-1% TEA. For example, a gradient of 10% to 50% Ethyl Acetate in Hexane, with 1% TEA throughout, is a good starting point. This TEA competes for the acidic sites on the silica, allowing the this compound to elute symmetrically.
-
Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. For better resolution, adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution) to elute the product.[10]
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC), staining with a potassium permanganate or ninhydrin solution to visualize the amine.
-
Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. The residual TEA can typically be removed by co-evaporation with a solvent like methanol or by a mild acid-base workup.
Q6: How can I definitively assess the purity of my final this compound product?
A6: A combination of analytical methods should be used to confirm both the identity and purity of your final product.
Table 2: Recommended Analytical Methods for Purity Assessment
| Method | Purpose | Sample Conditions & Expected Results |
| ¹H NMR | Structural confirmation and detection of major impurities. | Dissolve in CDCl₃ or DMSO-d₆. The spectrum should show clean signals corresponding to the phenyl and piperazine protons, with integrations matching the structure. |
| GC-MS | Purity assessment and identification of volatile impurities. | A single sharp peak on the chromatogram. The mass spectrum should show the correct molecular ion (m/z 162) and fragmentation pattern.[6][14] |
| HPLC | Quantitative purity analysis (e.g., 99.5%+). | A single major peak. RP-HPLC methods often use C18 columns with a mobile phase of acetonitrile/water or methanol/water with a buffer and UV detection.[7][15] |
| Melting Point | Indicator of purity. | A sharp melting point within the literature range of 83-87 °C.[8][9] A broad or depressed range indicates the presence of impurities. |
Q7: What are the best practices for storing purified this compound to prevent degradation?
A7: Phenylpiperazines can be susceptible to degradation over time, particularly through oxidation and hydrolysis.[4][5] Proper storage is critical to maintain purity.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent air oxidation.
-
Temperature: For long-term storage, keep the compound at -20°C.[5][16] For short-term use, refrigeration at 4°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
Container: Use a tightly sealed, high-quality vial to prevent moisture ingress.
Following these guidelines will ensure the stability and integrity of your purified this compound for future experiments.[16]
References
- The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing.
- Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. (n.d.). PubMed Central.
- Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed.
- US3663548A - 1,4-disubstituted 2-phenyl piperazines. (n.d.). Google Patents.
- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. (2021). Auburn University.
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (n.d.). PubMed.
- US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds. (n.d.). Google Patents.
- An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). RSC Publishing.
- PURIFICATION OF 1-[2-(2,4-DIMETHYLPHENYLSULFANYL)PHENYL]-PIPERAZINE. (n.d.). European Patent Office - EP 2398785 B1.
- CN103980229A - Preparation method of N-phenyl piperazine. (n.d.). Google Patents.
- CN103980229B - A kind of preparation method of N-phenylpiperazine. (n.d.). Google Patents.
- Analytical Methods. (n.d.). RSC Publishing.
- 2-Phenyl-piperazine. (2024). ChemBK.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.
- Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. (n.d.).
- CA2751498A1 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. (n.d.).
- US6603003B2 - Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Unodc.
- SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. (n.d.). European Patent Office - EP 3414231 B1.
- A Review on Analytical Methods for Piperazine Determination. (n.d.).
- Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. (2021). ACS Publications.
- Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
- Synthesis and acaricidal activity of phenylpiperazine derivatives. (n.d.). PMC - NIH.
- Recrystallization Demonstrated by Mark Niemczyk, PhD. (2010). YouTube.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
- US2922788A - Phenylpiperazine compounds and process for producing the same. (n.d.). Google Patents.
- Derivatives of Piperazine. XXXV.1a Synthesis of this compound and Some Derivatives. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Synthesis and characterization of a series of phenyl piperazine based ligands. (n.d.).
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- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Poor Aqueous Solubility of 2-Phenylpiperazine
Welcome to the technical support center for 2-Phenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system, effectively solubilizing this compound is a critical first step in many experimental workflows.[1] This document provides a series of frequently asked questions and in-depth troubleshooting guides to help you navigate this common formulation challenge with confidence and scientific rigor.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and properties of this compound.
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
A1: The molecular structure of this compound contains two distinct regions: the piperazine ring and a phenyl group.[2] The piperazine moiety contains two nitrogen atoms that can participate in hydrogen bonding, which typically confers water solubility.[3][4] However, the attached phenyl group is a large, nonpolar (lipophilic) substituent. This hydrophobic phenyl ring dominates the molecule's overall character, leading to poor interaction with polar water molecules at neutral pH and thus, low aqueous solubility.
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Understanding the fundamental properties of this compound is crucial for designing an effective solubilization strategy. The key parameters are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄N₂ | [1][2][5][6] |
| Molecular Weight | 162.23 g/mol | [1][2][5][6] |
| Melting Point | 83-87 °C (lit.) | [1][5][6][7] |
| Form | Solid at room temperature | [6][7] |
| Predicted pKa | 8.80 ± 0.40 | [5][6] |
The predicted pKa value is particularly important. As a weak base, this compound's solubility is highly dependent on pH.[8]
Q3: What is the quickest method to try and dissolve this compound for a preliminary experiment?
A3: For rapid, small-scale solubilization, pH adjustment is the most direct and effective method.[9][] Since this compound is a basic compound, lowering the pH of the aqueous solvent with a suitable acid (e.g., hydrochloric acid) will protonate the nitrogen atoms on the piperazine ring. This creates a cationic salt form in situ, which is significantly more polar and, therefore, more soluble in water.[][11]
Q4: What safety precautions should I take when handling this compound?
A4: According to safety data, this compound is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[2][5] Always handle this compound in a well-ventilated area (preferably a fume hood), wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Section 2: Troubleshooting Guide: Step-by-Step Solubilization Strategies
This section provides detailed, field-proven protocols for overcoming the solubility challenges of this compound. Each strategy includes the underlying scientific principle, a step-by-step protocol, and troubleshooting advice.
Strategy 1: pH Adjustment
Principle of Causality: As a weak base, this compound exists in equilibrium between its un-ionized (free base) form and its ionized (protonated salt) form. The un-ionized form is poorly soluble, while the ionized form is highly water-soluble. According to the Henderson-Hasselbalch equation, by lowering the pH of the solution to a level at least 2 units below the compound's pKa (~8.8), we can shift the equilibrium almost entirely (>99%) to the soluble, ionized form.[8][12]
Experimental Protocol: Preparing a 10 mg/mL Stock Solution via pH Adjustment
-
Weigh Compound: Accurately weigh 10 mg of this compound powder into a clean glass vial.
-
Add Solvent: Add approximately 80% of the final desired volume (e.g., 800 µL for a 1 mL final volume) of deionized water. The compound will likely not dissolve and will appear as a suspension.
-
Acidify: While stirring, add 1N hydrochloric acid (HCl) dropwise. Monitor the solution for clarity. The solid should begin to dissolve as the pH drops and the compound protonates.
-
Check pH: Use a calibrated pH meter or pH strips to check the pH. Continue adding acid until the solution is completely clear and the pH is stable at a target of approximately 4-5. This ensures complete protonation.
-
Final Volume Adjustment: Once the compound is fully dissolved, add deionized water to reach the final desired volume of 1.0 mL. Mix thoroughly.
-
Filtration (Optional but Recommended): Filter the final solution through a 0.22 µm syringe filter to remove any potential particulates.
Troubleshooting Q&A
-
Q: My compound precipitates when I add it to my neutral pH (7.4) assay buffer. What happened?
-
A: This is expected. The neutral buffer raised the pH back above the compound's "safe" solubility range, causing the protonated salt to convert back to the poorly soluble free base. To avoid this, either acidify your final assay buffer (if your experiment can tolerate it) or ensure the final concentration of this compound is below its intrinsic solubility at pH 7.4. Alternatively, use one of the advanced strategies below.
-
-
Q: Can I use other acids besides HCl?
-
A: Yes, other acids like sulfuric acid or phosphoric acid can be used. However, consider the compatibility of the counter-ion with your downstream application. For most biological assays, chloride is a well-tolerated ion.
-
Strategy 2: Co-solvency
Principle of Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13] This "polarity reduction" makes the aqueous environment more hospitable to the lipophilic phenyl group of this compound, thereby increasing its solubility.[14][15] Common co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEG 300/400).[14][16]
Data Presentation: Co-solvent Effects on Solubility
The table below provides illustrative solubility data for a hypothetical weakly basic compound similar to this compound to demonstrate the effect of common co-solvents. Actual solubility must be determined experimentally.
| Solvent System | Approximate Solubility Increase (Fold) | Key Considerations |
| Water (pH 7.0) | 1x (Baseline) | Poorly soluble. |
| 10% Ethanol in Water | 10-50x | Biocompatible at low %, but can be volatile. |
| 10% DMSO in Water | 100-500x | High solubilizing power; potential for cell toxicity at >0.5%. |
| 20% PEG 400 in Water | 50-200x | Low toxicity, often used in formulations.[17] |
| 20% Propylene Glycol in Water | 50-150x | Common parenteral and oral formulation excipient.[14] |
Experimental Protocol: Solubility Determination in a Co-solvent System
-
Prepare Co-solvent Mixtures: Create a series of co-solvent/water mixtures (e.g., 10%, 20%, 30%, 50% DMSO in water v/v).
-
Add Excess Compound: Add an excess amount of this compound to a fixed volume of each co-solvent mixture in separate vials. Ensure solid is visible at the bottom.
-
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure the solution reaches equilibrium saturation.
-
Separate Phases: Centrifuge the vials at high speed to pellet the excess, undissolved solid.
-
Sample and Dilute: Carefully withdraw a known volume of the clear supernatant. Dilute it with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Quantify: Analyze the concentration of the diluted sample using a validated method like HPLC-UV. Back-calculate to determine the solubility in the original co-solvent mixture.
Troubleshooting Q&A
-
Q: My compound dissolved in 100% DMSO, but crashed out when I diluted it into my aqueous buffer. How do I fix this?
-
A: This is a common issue called "fall-out" or precipitation upon dilution. The final concentration of the co-solvent in your assay must be high enough to maintain solubility. If your assay is sensitive to the co-solvent (e.g., many cell-based assays cannot tolerate >0.5% DMSO), you cannot use a simple co-solvent approach for high concentrations of your compound. You may need to combine co-solvency with pH adjustment or use a different technique like cyclodextrin complexation.
-
-
Q: Which co-solvent is best for in vivo studies?
-
A: For in vivo work, biocompatibility is paramount. A common vehicle is a ternary mixture, often referred to as "SAB" (Saline, Albumin, Benzyl alcohol) or more commonly, mixtures containing PEG 400, Propylene Glycol, and/or ethanol, as these have a better history of tolerability.[14] DMSO is generally avoided for direct parenteral administration in high concentrations due to toxicity concerns.
-
Strategy 3: Advanced Approaches: Salt Formation & Cyclodextrin Complexation
When pH adjustment and co-solvents are insufficient or incompatible with the experimental system, more advanced formulation strategies are required.
A) Salt Formation
Principle of Causality: This strategy involves reacting the basic this compound with a pharmaceutically acceptable acid to form a stable, solid salt.[18][19] This new solid form often has superior physicochemical properties, including higher aqueous solubility and a faster dissolution rate, compared to the free base.[20][21] The choice of the acidic counter-ion is critical and can significantly impact the final properties of the salt.
B) Complexation with Cyclodextrins
Principle of Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[22] They can encapsulate poorly soluble "guest" molecules, like this compound, within their central cavity. The lipophilic phenyl group partitions into the hydrophobic core, while the hydrophilic exterior of the cyclodextrin interacts with water, forming a soluble "inclusion complex."[23][] This dramatically increases the apparent water solubility of the compound without chemical modification.[22] Sulfobutyl ether β-cyclodextrin (SBE-β-CD) and Hydroxypropyl β-cyclodextrin (HP-β-CD) are common, highly soluble derivatives used in pharmaceutical formulations.[][25]
Troubleshooting Q&A for Advanced Methods
-
Q: When should I consider using these advanced techniques?
-
A: If simple pH adjustment and co-solvents do not provide sufficient solubility for your needs, or if you require a solid form with improved dissolution properties for in vivo studies, these advanced techniques are the next logical step.[22] They are particularly crucial when the final formulation must be at or near physiological pH and have minimal organic solvent.
-
-
Q: How do I choose between salt formation and cyclodextrin complexation?
-
A: Salt formation is often preferred if a stable, crystalline solid with a high drug load is desired for developing a tablet or capsule. Cyclodextrin complexation is excellent for creating high-concentration aqueous solutions, especially for parenteral formulations, and can be prepared more readily on a lab scale for screening purposes.[]
-
Section 3: Summary & Decision-Making Framework
Choosing the right solubilization method depends on your specific experimental context. Use the following decision tree to guide your strategy.
References
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
- ChemBK. 2-Phenyl-piperazine. [Link]
- Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs.
- Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]
- Global Journal for Research Analysis. (2014). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
- Waykar, M. (2016). Methods of solubility enhancements. Slideshare. [Link]
- ResearchGate.
- International Journal of Pharmaceutical Sciences, Research and Development. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
- MySkinRecipes. This compound. [Link]
- Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility. [Link]
- National Center for Biotechnology Information. This compound.
- GSC Biological and Pharmaceutical Sciences. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]
- Academia.edu. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]
- Slideshare.
- ResearchGate. (PDF) Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. [Link]
- Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]
- Ali, A., et al. (2024).
- ResearchGate.
- Wikipedia. Piperazine. [Link]
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
- S. Vidyadhara, et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Hartono, A., et al. (2007). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Al-Ghaban, D. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
- Bi, G., et al. (2022).
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. [Link]
- Semantic Scholar.
- Frontiers in Chemistry. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. [Link]
- ResearchGate. (PDF) Absorption rates and CO2 solubility in new piperazine blends. [Link]
- Padmanabhan, S., et al. (2022). Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. PubMed Central. [Link]
- Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
- Indian Journal of Pharmaceutical Sciences. (2006). Solubility enhancement of cox-2 inhibitors using various solvent systems. [Link]
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Technical Support Center: A Guide to Preventing Degradation of 2-Phenylpiperazine During Storage
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-Phenylpiperazine. This resource is designed to provide in-depth, practical guidance on preventing the degradation of this valuable compound during storage, ensuring the integrity and reliability of your experimental results. This guide moves beyond simple storage instructions to explain the underlying chemical principles and provide actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade during storage?
This compound, while stable under standard ambient conditions, is susceptible to degradation from several environmental factors. The primary culprits are:
-
Oxidation: The piperazine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process, known as autoxidation, can lead to the formation of various oxidized derivatives, potentially including N-oxides and ring-opened products.[1] The presence of metal ions can catalyze oxidative degradation.
-
Hydrolysis: As a secondary amine, this compound can be susceptible to hydrolysis, particularly if exposed to acidic or basic conditions.[1] While the phenyl group offers some steric hindrance, prolonged exposure to moisture, especially at non-neutral pH, can lead to the cleavage of the piperazine ring.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions, leading to the formation of colored degradation products. Many pharmaceutical compounds are known to be light-sensitive.
-
Incompatible Reactants: Contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides can lead to violent reactions and rapid degradation of this compound.
Q2: I've noticed a slight discoloration (yellowing) of my this compound solid. What could be the cause and is it still usable?
Discoloration, typically a shift to a yellowish hue, is a common indicator of degradation. The most likely causes are:
-
Oxidation: Reaction with atmospheric oxygen can lead to the formation of colored impurities.
-
Photodegradation: Even brief exposure to ambient laboratory light over time can cause slight degradation.
A discolored sample may have reduced purity, which could impact the accuracy and reproducibility of your experiments. It is highly recommended to assess the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. For critical applications, using a fresh, un-discolored lot of this compound is advisable.
Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?
To maximize the shelf-life of this compound, adhere to the following storage conditions:
-
Temperature: Store in a cool environment. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation. If an inert atmosphere is not feasible, ensure the container is tightly sealed to limit exposure to air.
-
Light: Protect from light by storing in an amber glass vial or a container that is opaque or wrapped in aluminum foil.
-
Moisture: Store in a dry place. The use of a desiccator is recommended to protect against humidity.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Reduces the rate of chemical degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation. |
| Light | Protected from light (Amber vial) | Prevents photodegradation. |
| Moisture | Dry (Desiccator) | Prevents hydrolysis and potential physical changes. |
Troubleshooting Guides
Problem 1: Unexpected or Inconsistent Experimental Results
Possible Cause: Degradation of your this compound starting material.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Detailed Steps:
-
Purity Assessment: The first step is to confirm the purity of your this compound. A stability-indicating analytical method is crucial for this.
-
Stability-Indicating Method: This is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective choice.
-
Reference Standard: Compare the analytical profile of your sample to a certified reference standard of this compound. This will allow you to identify and quantify any degradation products.
-
Actionable Insights: If the purity is below your required specifications, it is essential to obtain a new, high-purity batch of the compound. Ensure that the new batch is stored under the recommended conditions to prevent future degradation.
Problem 2: Visible Changes in the Solid this compound (e.g., clumping, deliquescence)
Possible Cause: Absorption of moisture from the atmosphere.
Troubleshooting Workflow:
Caption: Workflow for addressing physical changes in solid this compound.
Detailed Steps:
-
Moisture Content Analysis: For a quantitative assessment, Karl Fischer titration is the gold standard for determining the water content in a solid sample.
-
Drying and Storage: If the material has absorbed a significant amount of water, it may be possible to dry it under vacuum at a mild temperature. However, be cautious as this could potentially lead to thermal degradation. The most effective preventative measure is to always store this compound in a desiccator containing a suitable desiccant like silica gel or molecular sieves.
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[2][3][4]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 N HCl to a concentration of approximately 1 mg/mL. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a known amount of this compound in 0.1 N NaOH to a concentration of approximately 1 mg/mL. Heat the solution at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve a known amount of this compound in a solution of 3% H₂O₂ to a concentration of approximately 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5][6] A sample protected from light should be used as a control.
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop an RP-HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Starting Point):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 254 nm and use the DAD to assess peak purity.
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Inject a solution of unstressed this compound to determine its retention time.
-
Inject the solutions from the forced degradation study.
-
Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve baseline separation of the parent peak and all degradation peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Container and Closure Selection
The choice of container is critical to prevent degradation.
-
Recommended Primary Container: Type I amber glass vials with a polytetrafluoroethylene (PTFE)-lined cap are the preferred choice for long-term storage.
-
Amber Glass: Protects the compound from light.
-
Type I Glass: Highly resistant to leaching of alkaline ions, which could alter the pH and promote hydrolysis.
-
PTFE-lined Cap: Provides an excellent barrier to moisture and is chemically inert, minimizing the risk of extractables and leachables.[7][8][9][10][11]
-
-
Plastics to Consider with Caution: While convenient, plastic containers such as high-density polyethylene (HDPE) and low-density polyethylene (LDPE) can pose risks.
-
Leachables and Extractables: Plasticizers, antioxidants, and other additives from the polymer matrix can leach into the stored compound, potentially causing contamination or catalyzing degradation.[7][8][9][10][11]
-
Gas Permeability: Plastics are more permeable to gases like oxygen and water vapor compared to glass, which can compromise the stability of sensitive compounds over time.
-
If plastic containers must be used, it is imperative to conduct thorough extractable and leachable studies to ensure the compatibility and safety of the packaging material with this compound.
By understanding the degradation pathways of this compound and implementing the robust storage, handling, and analytical procedures outlined in this guide, researchers can ensure the quality and integrity of their work, leading to more reliable and reproducible scientific outcomes.
References
- Extractables and Leachables: An Overview of Emerging Challenges. (n.d.). Waters.
- Study of Extractables in High-Density Polyethylene Packaging: Evaluation of the Impact of Excipients Propylene Glycol, Mint Flavor, and Benzalkonium Chloride on the Leaching Process of Semi-volatile Additives. (2023). Pharmaceutics.
- Extractable/leachable substances from plastic materials used as pharmaceutical product containers/devices. (2007). PDA Journal of Pharmaceutical Science and Technology.
- Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry. (2021). Molecules.
- Extractables and Leachables Testing. (n.d.). Intertek.
- Development and Validation of HPLC Stability-Indicating Assays. (2014). Journal of Chemistry.
- development of forced degradation and stability indicating studies for drug substance and drug product. (2016). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Identification and characterization of forced degradation products of Vortioxetine by LC/MS/MS and NMR. (2020). Journal of Pharmaceutical and Biomedical Analysis.
- Forced Degradation Studies. (2016). MedCrave.
- Development and validation of stability indicating HPLC method: A review. (2015). Journal of Pharmaceutical and Biomedical Analysis.
- Forced Degradation Studies. (2016). SciSpace.
- Forced Degradation Study: An Important Tool in Drug Development. (2012). Asian Journal of Research in Chemistry.
- Stability Indicating Forced Degradation Studies. (2015). Research Journal of Pharmacy and Technology.
- Classification of Hygroscopicity. (2024). Pharma Growth Hub.
- A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. (2016). Semantic Scholar.
- The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing.
- Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method. (2013). Journal of Applied Pharmaceutical Science.
- Photostability studies. (a-c) The changes in absorbance at the... (2019). ResearchGate.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC.
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). Acta Poloniae Pharmaceutica.
- Hygroscopicity classification. (2020). ResearchGate.
- (PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. (2011). ResearchGate.
- Development of Validated Stability-Indicating Assay Methods- Critical Review. (2023). Quest Journals.
- Moisture Sorption Analysis of Pharmaceuticals. (n.d.). TA Instruments.
- Hygroscopicity categorization of the four drugs by proposed method and... (2016). ResearchGate.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020). LCGC International.
- Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation. (2018). Journal of Pharmaceutical and Biomedical Analysis.
- Characterization of moisture uptake and diffusion mechanisms in particle-filled composites. (2022). Scientific Reports.
- Behavior of Uptake of Moisture by Drugs and Excipientsunder. (2003). Pharmaceutical Technology.
- Moisture sorption by polymeric excipients commonly used in amorphous solid dispersion and its effect on glass transition temperature: I. Polyvinylpyrrolidone and related copolymers. (2022). International Journal of Pharmaceutics.
- Chemical Compatibility Database. (n.d.). Cole-Parmer.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH.
- Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. (2025). Biomedical Chromatography.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (2006). EMA.
- Development and validation of a stability-indicating high performance liquid chromatographic (HPLC) assay for biperiden in bulk form and pharmaceutical dosage forms. (2007). Journal of Chromatography B.
- Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA.
- (PDF) LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. (2014). ResearchGate.
- Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. (2018). Journal of Chemical and Pharmaceutical Research.
- (PDF) Uptake of Moisture by Drugs and Excipients under Accelerated Conditions of Temperature and Humidity in the Absence and the Presence of Light Part III. (2003). ResearchGate.
- Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. (2017). ResearchGate.
- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2014). Journal of Pharmaceutical and Biomedical Analysis.
- Chemical Compatibility Tool. (n.d.). SANDPIPER.
- Chemical Compatibility by Container Resin. (n.d.). CP Lab Safety.
Sources
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- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 5. database.ich.org [database.ich.org]
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- 7. lcms.cz [lcms.cz]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extractables and Leachables Testing [intertek.com]
Technical Support Center: Eliminating Baseline Noise in 2-Phenylpiperazine HPLC Analysis
Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 2-Phenylpiperazine. This center is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to baseline noise, ensuring the accuracy and reliability of your analytical data. The question-and-answer format directly addresses specific problems you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Mobile Phase and System Preparation
Question 1: I'm observing significant baseline drift in my chromatogram. What are the most common causes and how can I fix it?
Answer: Baseline drift, a gradual upward or downward trend, is a frequent issue that can compromise data quality by obscuring peaks.[1] The primary causes are often related to the mobile phase, temperature fluctuations, or column equilibration.[2]
-
Mobile Phase Composition & Quality: The stability of your mobile phase is paramount. Solvents like trifluoroacetic acid (TFA), often used as an ion-pairing agent for basic compounds like this compound, can degrade over time and increase UV absorbance, causing the baseline to rise.[1] It is crucial to use high-quality, HPLC-grade solvents and prepare mobile phases fresh daily.[1][3] If using buffers, ensure they are fully dissolved and the pH is stable.[2]
-
Temperature Fluctuations: HPLC systems, especially detectors, are sensitive to changes in ambient temperature.[2][4] Drafts from air conditioning or heating can introduce drift.[1] The use of a thermostatted column compartment and ensuring the detector is also temperature-controlled can significantly mitigate this issue.[4][5]
-
Column Equilibration: Insufficient column equilibration is a common oversight. Before starting your analytical run, ensure the column is thoroughly equilibrated with the mobile phase. This can take longer than expected, especially when switching between different mobile phase compositions. A stable baseline is the best indicator of a well-equilibrated column.[2]
Protocol for Preparing a Stable Mobile Phase:
-
Use only HPLC-grade solvents (e.g., acetonitrile, methanol) and reagents (e.g., TFA, formic acid, phosphate salts).[3]
-
Prepare buffer solutions fresh daily, especially those near a neutral pH which are prone to microbial growth.
-
Filter all aqueous components through a 0.2 or 0.45 µm filter before use to remove particulates.[2]
-
Thoroughly degas the mobile phase using an inline degasser, helium sparging, or sonication to prevent air bubbles from forming in the system.[2][4]
-
If preparing a gradient, it's good practice to add a small amount of the modifier (like TFA) to the organic phase as well to balance the UV absorbance and reduce baseline fluctuations during the gradient run.
Question 2: My baseline is showing regular, periodic spikes or noise. What does this indicate?
Answer: Regular, cyclical baseline noise often points to a mechanical issue within the HPLC system, most commonly related to the pump.[3]
-
Pump Pulsations: The most likely culprit is pressure pulsations from the pump. This can be due to worn or leaking pump seals, faulty check valves, or trapped air bubbles in the pump head.[3] You can diagnose this by overlaying the pressure trace with your chromatogram; a correlation between pressure drops and baseline spikes is a strong indicator.
-
Inadequate Mixing: If you are running a gradient or mixing solvents online, insufficient mixing can cause periodic fluctuations in the baseline as the composition of the mobile phase reaching the detector varies.[6]
Troubleshooting Pump-Related Noise:
-
Purge the Pump: Purge each pump channel at a high flow rate to dislodge any trapped air bubbles.[3]
-
Check for Leaks: Visually inspect all fittings, especially around the pump head, for any signs of leaks. Salt buildup can be an indicator of a slow leak.[3]
-
Service the Pump: If purging doesn't resolve the issue, the pump seals or check valves may need to be replaced. Dirty or malfunctioning check valves are a known cause of baseline noise.[1][3]
dot graph "Troubleshooting_Periodic_Noise" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];
} } Caption: Workflow for diagnosing periodic baseline noise.
Section 2: Analyte-Specific Issues for this compound
Question 3: I'm seeing significant peak tailing for this compound, which is contributing to a poor baseline return. Why does this happen and how can I improve the peak shape?
Answer: Peak tailing for basic compounds like this compound is a classic issue in reversed-phase HPLC. It is primarily caused by secondary interactions between the basic amine groups of the analyte and residual acidic silanol groups on the silica-based stationary phase of the column.[7]
-
Mobile Phase pH Control: The ionization state of this compound is pH-dependent. At a mid-range pH, a mixture of ionized and non-ionized forms can exist, leading to poor peak shape.[8] To ensure a consistent ionization state, it is recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[9] For basic compounds, using a low pH mobile phase (e.g., pH 2-4) protonates the analyte, which can improve peak shape, but more importantly, it suppresses the ionization of the problematic silanol groups on the column.[10]
-
Use of Mobile Phase Additives:
-
Acidic Modifiers: Adding a small concentration (0.05-0.1%) of an acid like TFA or formic acid to the mobile phase is a common strategy. These additives act as ion-pairing agents and also protonate the silanol groups, effectively shielding them from interacting with the basic analyte.[6][7]
-
Buffers: Using a buffer (e.g., phosphate buffer) helps to maintain a constant pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[11]
-
-
Column Selection: Not all C18 columns are the same. For basic compounds, it is beneficial to use a column with a deactivated or end-capped stationary phase, which has a lower concentration of accessible silanol groups.[3] Columns specifically designed for the analysis of basic compounds, such as those with a charged surface or embedded polar groups, can also provide significantly better peak shapes.[12][13]
Table 1: Effect of Mobile Phase pH on Basic Compounds
| Mobile Phase pH | Analyte State (this compound) | Silanol Group State | Expected Peak Shape |
| Low pH (e.g., 2.5) | Fully Protonated (Positively Charged) | Neutral | Symmetrical |
| Mid pH (e.g., 7.0) | Partially Protonated | Partially Ionized (Negative) | Tailing |
| High pH (e.g., 9.5) | Neutral (Free Base) | Fully Ionized (Negative) | Tailing (unless using a high-pH stable column) |
Section 3: Detector and Hardware Troubleshooting
Question 4: I'm observing random, high-frequency noise and sharp spikes in my baseline. What could be the cause?
Answer: Random, non-periodic noise often points to issues with the detector, contamination, or the presence of air in the system.[2]
-
Air Bubbles: Air bubbles passing through the detector flow cell are a very common cause of sharp spikes in the baseline.[2][3] This underscores the importance of thorough mobile phase degassing.[4]
-
Detector Cell Contamination: Contamination within the flow cell can lead to a noisy baseline.[3][14] Flushing the cell with a strong solvent (like methanol or isopropanol) can often resolve this.
-
Detector Lamp Issues: An aging detector lamp can lose intensity and become unstable, resulting in increased baseline noise.[2][15] Most HPLC software has a diagnostic tool to check the lamp's energy output.[15]
-
Contamination: Contamination can originate from the mobile phase, the sample, or from system components. Using a guard column is an effective way to protect the analytical column from contaminants in the sample.[16]
Experimental Protocol: Cleaning a Contaminated Flow Cell
-
Disconnect the column from the system.
-
Replace the column with a union.
-
Flush the system with HPLC-grade water to remove any buffers.
-
Flush the system with isopropanol or methanol for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).
-
If the noise persists, a more aggressive cleaning with a dilute acid (e.g., 1N Nitric Acid, never HCl) may be necessary, but always consult your detector's manual first.[3][14]
-
Re-equilibrate the system with your mobile phase until the baseline is stable.
dot graph "Troubleshooting_Random_Noise" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];
} } Caption: Decision tree for troubleshooting random baseline noise.
References
- Agilent Technologies. (n.d.). Eliminating Baseline Problems.
- Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It.
- ResearchGate. (2015). Common Causes of Baseline Noise in HPLC & UHPLC Systems.
- Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
- Patsnap Eureka. (2025). How to Address Detector Noise in HPLC Systems.
- Mastelf. (2024). How to Handle Baseline Noise in HPLC for Accurate Results.
- Element Lab Solutions. (n.d.). HPLC Diagnostic Skills Vol I – Noisy Baselines.
- The LCGC Blog. (2019). HPLC Diagnostic Skills–Noisy Baselines.
- MicroSolv. (2025). Amide or Amino HPLC Columns What are the Differences.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Waters. (n.d.). What is a good column choice for analysis of a quaternary amine compound? - WKB107141.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- Journal of Pharmaceutical Analysis. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography.
Sources
- 1. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 2. medikamenterqs.com [medikamenterqs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Address Detector Noise in HPLC Systems [eureka.patsnap.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. agilent.com [agilent.com]
- 11. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 12. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 13. support.waters.com [support.waters.com]
- 14. phenomenex.com [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mastelf.com [mastelf.com]
Technical Support Center: Optimizing Derivatization of 2-Phenylpiperazine for GC-MS Analysis
Welcome to the technical support center for the derivatization of 2-Phenylpiperazine (2-PP) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical analytical step. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Direct GC-MS analysis of this compound can be challenging due to its polarity and the presence of active hydrogen atoms on its secondary amine groups.[1][2] These characteristics can lead to poor peak shape, tailing, and low sensitivity due to interactions with the GC column and potential thermal degradation.[1][3][4][5] Derivatization chemically modifies the 2-PP molecule by replacing the active hydrogens with less polar, more thermally stable groups.[2][6] This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic separation, enhanced sensitivity, and more symmetrical peaks.[1][3][4][6]
Q2: What are the most common derivatization strategies for this compound?
A2: The most common derivatization techniques for secondary amines like 2-PP fall into two main categories: silylation and acylation.[1][6]
-
Silylation: This involves replacing the active hydrogen with a trimethylsilyl (TMS) group or a similar silyl group.[6] Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3][6][7]
-
Acylation: This method introduces an acyl group, often a perfluoroacyl group, to the amine.[3][6] Reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used.[3][6][8][9] These reagents are particularly advantageous as they can enhance sensitivity for electron capture detection (ECD) if that is being used.[3][6]
Q3: How do I choose between silylation and acylation?
A3: The choice depends on several factors, including the sample matrix, desired sensitivity, and available instrumentation.
-
Silylation is a versatile and widely used technique that generally produces stable and volatile derivatives.[10] However, silylating reagents and their derivatives are often sensitive to moisture, requiring anhydrous conditions for the reaction and storage.[3][11]
-
Acylation , especially with fluorinated reagents, can significantly increase sensitivity, particularly with an electron capture detector (ECD).[3][6] Acyl derivatives are often more stable to hydrolysis than silyl derivatives.[3] However, the reaction can produce acidic byproducts that may need to be removed before GC analysis to prevent column damage.[3][6][12]
Troubleshooting Common Derivatization Issues
This section provides a structured approach to troubleshooting common problems encountered during the derivatization of this compound.
Problem 1: Low or No Derivative Peak in the Chromatogram
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure a sufficient molar excess of the derivatizing reagent is used. A general guideline is a 2:1 molar ratio of reagent to active hydrogens.
-
Suboptimal Temperature or Time: Derivatization reactions are kinetic. If the reaction is too slow, increasing the temperature or extending the reaction time may be necessary. For example, some silylation reactions may require heating at 60-80°C for 30-60 minutes.[8][9][13] Always consult literature for specific reagent recommendations.
-
Presence of Moisture: Water can hydrolyze both the derivatizing reagent and the formed derivative, significantly reducing the yield.[3][11] Ensure all glassware is thoroughly dried, and samples are anhydrous. Consider using a drying agent like sodium sulfate or lyophilizing the sample to dryness.[3][11]
-
-
Sample Degradation:
-
Harsh Reaction Conditions: Excessive temperature or prolonged reaction times can lead to the degradation of the analyte or its derivative. Optimize these parameters by running a time-course and temperature-gradient experiment.
-
-
Poor Solubility:
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Incomplete Derivatization: As mentioned above, this is a primary cause of peak tailing due to the presence of underivatized, polar 2-PP. Re-optimize the reaction conditions.
-
Active Sites in the GC System:
-
Injector Liner: The glass liner in the injector can have active silanol groups that interact with the analyte. Using a deactivated liner is crucial.
-
Column Contamination: Buildup of non-volatile residues at the head of the column can create active sites. Trimming a small portion (e.g., 0.5-1 meter) from the front of the column can often resolve this.[12]
-
Column Bleed: Using a high-quality, low-bleed GC column is recommended.
-
-
Acidic Byproducts (Acylation): Acidic byproducts from acylation reactions can damage the GC column and lead to poor peak shape.[3][6][12] Neutralize the reaction mixture with a base (e.g., sodium bicarbonate wash) or evaporate the excess reagent and byproducts under a stream of nitrogen before injection.[12]
Problem 3: Extraneous Peaks in the Chromatogram
Possible Causes & Solutions:
-
Reagent Artifacts: Excess derivatizing reagent and its byproducts can appear as peaks in the chromatogram.[3] Review the mass spectra of these peaks to confirm their identity. If they interfere with the analyte peak, consider a cleanup step after derivatization or optimizing the injection parameters to minimize their impact.
-
Side Reactions: The derivatizing reagent may react with other components in the sample matrix. A thorough sample cleanup procedure, such as solid-phase extraction (SPE), prior to derivatization can minimize this.[7][8][9]
-
Derivative Instability: Some derivatives may not be stable over time, especially if exposed to moisture.[8][9] It is often recommended to analyze derivatized samples as soon as possible.[9] If storage is necessary, keep them in a tightly sealed vial at a low temperature (e.g., 4°C).[9]
Experimental Protocols
Protocol 1: Silylation using BSTFA with TMCS
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
Dried this compound sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Ensure the this compound sample is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization.
-
To the dried sample, add 50 µL of anhydrous solvent to dissolve the residue.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Seal the vial tightly and vortex briefly to mix.
-
Heat the vial at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
Dried this compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Ensure the this compound sample is completely dry.
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[8][9]
-
Seal the vial tightly and vortex briefly.
-
Cool the samples to room temperature.
-
Evaporate the mixture to dryness under a gentle stream of nitrogen to remove excess reagent and acidic byproducts.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Data Presentation
Table 1: Comparison of Common Derivatizing Agents for this compound
| Derivatizing Agent | Abbreviation | Class | Typical Reaction Conditions | Advantages | Disadvantages |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylation | 60-80°C, 30-60 min | Forms stable derivatives, versatile.[3][6] | Moisture sensitive, requires anhydrous conditions.[3] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Silylation | 60-80°C, 30-60 min | Highly reactive, volatile byproducts.[2][11] | Moisture sensitive.[11] |
| Trifluoroacetic anhydride | TFAA | Acylation | 60-70°C, 20-30 min | Forms stable derivatives, enhances ECD sensitivity.[3][6][8][9] | Produces acidic byproducts that may require removal.[3][6][12] |
| Pentafluoropropionic anhydride | PFPA | Acylation | 60-70°C, 20-30 min | Similar to TFAA, with potentially greater ECD response.[6] | Produces acidic byproducts.[3][6] |
| Heptafluorobutyric anhydride | HFBA | Acylation | 60-70°C, 20-30 min | Similar to TFAA and PFPA, may offer different chromatographic retention.[6] | Produces acidic byproducts.[3][6] |
Visualizations
Derivatization Workflow
Caption: General workflow for the derivatization of this compound.
Troubleshooting Logic for Low Derivative Yield
Caption: Decision tree for troubleshooting low derivatization yield.
References
- Yunus, A. M., Mamat, A. S., & Abdullah, S. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 136.
- Lopes, J. R., et al. (2010). Analysis of phenylpiperazine-like stimulants in human hair as trimethylsilyl derivatives by gas chromatography-mass spectrometry. Journal of Chromatography A, 1217(40), 6274-6280.
- Sultana, T., & Rashed, M. N. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines. IntechOpen.
- Garlapati, S. A., et al. (2020). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 38(2), 525-537.
- Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25.
- Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.
- Bibel, H. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
- Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.
- Mahadevan, I. (2016, August 9). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. ResearchGate.
- Urem-by-biocare. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Urem-by-biocare.
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 137-145.
- ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate.
- Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. ResearchGate.
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate.
- ResearchGate. (n.d.). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. ResearchGate.
- ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated.... ResearchGate.
- Rood, D. (1996). Gas Chromatography Problem Solving and Troubleshooting. Journal of Chromatographic Science, 34(10), 469-472.
- Lin, D.-L., & Wang, S.-M. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 3(4), 235-247.
- Lin, D.-L., & Wang, S.-M. (1995). "Chemical derivatization for the analysis of drugs by GC-MS - A concept". Journal of Food and Drug Analysis, 3(4), Article 2.
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- 7. Analysis of phenylpiperazine-like stimulants in human hair as trimethylsilyl derivatives by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Common impurities in commercial 2-Phenylpiperazine and their removal
Technical Support Center: 2-Phenylpiperazine
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the impurities commonly found in commercial-grade this compound. As a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), the purity of this compound is paramount to ensuring the safety, efficacy, and stability of the final drug product.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and where do they originate?
A1: The impurities in commercial this compound are typically byproducts and unreacted starting materials from its synthesis. The most common synthetic route involves the reaction of aniline with bis(2-chloroethyl)amine hydrochloride.[4][5][6] Consequently, the primary impurities include:
-
Unreacted Starting Materials: Residual aniline and bis(2-chloroethyl)amine can be present in the final product.
-
Byproducts of Synthesis: These can include N-phenylpiperazine, the isomeric 1-phenylpiperazine, and various polymeric materials. The formation of these byproducts is highly dependent on reaction conditions such as temperature and reactant ratios.[5][7]
-
Degradation Products: Over time, or due to improper storage conditions (exposure to light, heat, or oxygen), this compound can degrade to form oxidation products like N-oxides.[8]
The presence and concentration of these impurities can vary significantly between suppliers and even between different batches from the same supplier. Therefore, it is crucial to perform analytical testing on incoming material.
Q2: How can these impurities impact my downstream synthetic reactions?
A2: Impurities in this compound can have several detrimental effects on subsequent chemical transformations:
-
Reduced Yields: Unreacted starting materials and byproducts can interfere with the desired reaction, leading to lower yields of the target molecule.
-
Formation of Side Products: Impurities can participate in side reactions, complicating the purification of the final compound and potentially introducing new, uncharacterized impurities.
-
Catalyst Poisoning: In reactions employing sensitive catalysts, such as in cross-coupling reactions, even trace amounts of certain impurities can deactivate the catalyst, halting the reaction.
-
Altered Biological Activity: In the context of drug development, impurities that are structurally similar to the API can exhibit their own pharmacological or toxicological effects, compromising the safety and efficacy of the final drug.[3]
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: A multi-pronged analytical approach is recommended for the comprehensive characterization of this compound purity.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A well-developed HPLC method can separate and quantify this compound from its various organic impurities.[5][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain synthesis byproducts.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of unknown impurities and for confirming the identity of the main component.[12]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of the material, which is a good indicator of overall purity. A broad melting range often suggests the presence of impurities.[13]
A summary of typical purity levels and common analytical findings is presented in the table below.
| Analytical Technique | Typical Purity of Commercial this compound | Common Impurities Detected |
| HPLC | 95-98%[13] | 1-Phenylpiperazine, N-phenylpiperazine, various unidentified byproducts |
| GC-MS | >99% (for the main component) | Residual solvents (e.g., toluene, ethanol), aniline |
| NMR | Confirms primary structure | Can reveal the presence of isomeric impurities and starting materials |
Troubleshooting Guides: Impurity Removal
Should your analytical testing reveal unacceptable levels of impurities, the following troubleshooting guides provide step-by-step protocols for the purification of commercial this compound.
Guide 1: Recrystallization for the Removal of Solid Impurities
Recrystallization is a fundamental and effective technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
Protocol: Two-Solvent Recrystallization
This method is particularly useful when a single solvent does not provide the desired solubility profile.[14]
-
Solvent Selection:
-
Solvent 1 (Soluble when hot): Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature. Ethanol is often a good starting point.[15]
-
Solvent 2 (Insoluble): Select a solvent in which this compound is insoluble or sparingly soluble, even at elevated temperatures. A non-polar solvent like n-hexane is a common choice.[7]
-
-
Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in the minimum amount of hot Solvent 1.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add Solvent 2 dropwise until the solution becomes cloudy. Then, add a few drops of hot Solvent 1 to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold Solvent 1.
-
Drying: Dry the purified crystals under vacuum.
Causality Behind Experimental Choices:
-
Slow Cooling: Promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Minimum Amount of Hot Solvent: Ensures that the solution is supersaturated upon cooling, maximizing the yield of the recrystallized product.
Guide 2: Distillation for the Removal of Volatile and High-Boiling Impurities
Vacuum distillation is an effective method for purifying liquids or low-melting solids with different boiling points.[5][16]
Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Add the impure this compound to the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
Characterization: Analyze the collected fractions by an appropriate analytical method (e.g., HPLC or GC-MS) to confirm purity.
Causality Behind Experimental Choices:
-
Vacuum: Lowering the pressure reduces the boiling point of the compound, allowing for distillation at a lower temperature and preventing thermal degradation.
-
Fractional Collection: Collecting different fractions allows for the separation of the desired product from impurities with different boiling points.
Guide 3: Column Chromatography for High-Purity Applications
For applications requiring very high purity, such as in the final steps of API synthesis, column chromatography is the method of choice.
Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Pack a chromatography column with silica gel.
-
Mobile Phase Selection: Choose a solvent system that provides good separation of this compound from its impurities on a thin-layer chromatography (TLC) plate. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) is commonly used.
-
Sample Loading: Dissolve the impure this compound in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Causality Behind Experimental Choices:
-
Silica Gel: The polar nature of silica gel allows for the separation of compounds based on their polarity. More polar compounds will have a stronger interaction with the silica gel and will elute more slowly.
-
Mobile Phase Gradient (Optional): A gradual increase in the polarity of the mobile phase can be used to improve the separation of compounds with similar polarities.
Workflow and Decision Making
The following diagram illustrates a logical workflow for assessing the purity of commercial this compound and selecting an appropriate purification method.
Caption: Decision workflow for this compound purification.
References
- Roderick, W. R., Platte, H. J., & Pollard, C. B. (1966). Derivatives of Piperazine. XXXV. Synthesis of this compound and Some Derivatives. Journal of Medicinal Chemistry, 9(1), 181–185. [Link]
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
- Kim, J., et al. (2018). Synthesis and acaricidal activity of phenylpiperazine derivatives. Applied Biological Chemistry, 61(4), 431-438. [Link]
- Organon N.V. (2001). Novel synthesis and crystallization of piperazine ring-containing compounds. U.S.
- H. Lundbeck A/S. (2010). Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]-piperazine.
- Changzhou Kangrui Chemical Co., Ltd. (2014). Preparation method of N-phenyl piperazine.
- Reddy, M. S., et al. (2003). Method for the preparation of piperazine and its derivatives. U.S.
- DeRuiter, J., et al. (2011). A novel method for the separation of benzylpiperazine and phenylpiperazine drugs and congeners is described and applied to street samples. Analytical Methods, 3(7), 1547-1554. [Link]
- H. Lundbeck A/S. (2017). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- H. Lundbeck A/S. (2008). Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
- H. Lundbeck A/S. (2010). Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
- United Nations Office on Drugs and Crime. (2013).
- Das, P., et al. (2015). Synthesis and characterization of a series of phenyl piperazine based ligands.
- Vaz, B. G., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 28(13), 5035. [Link]
- Massachusetts Institute of Technology. (n.d.).
- Oledzka, K., et al. (2021). Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. ACS Omega, 6(37), 24194–24204. [Link]
- Niemczyk, M. (2010, September 2). Recrystallization Demonstrated by Mark Niemczyk, PhD [Video]. YouTube. [Link]
- Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Roderick, W. R., et al. (1966). Derivatives of Piperazine. XXXV. Synthesis of this compound and Some Derivatives. Journal of Medicinal Chemistry, 9(1), 181-185. [Link]
- Dongare, S., et al. (2024). A Review on Effect of Impurities in Pharmaceutical Substances. American Journal of PharmTech Research, 14(1). [Link]
- Narola, B., et al. (2012). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology, 36(3). [Link]
- Ivory Research. (2018, January 9). Significance of impurities in active pharmaceutical ingredients. [Link]
- National Center for Biotechnology Information. (n.d.). 1-Phenylpiperazine. PubChem. [Link]
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- 2. pharmtech.com [pharmtech.com]
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- 4. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
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Technical Support Center: Managing Diastereomer Separation of 2-Phenylpiperazine Derivatives
Welcome to the comprehensive technical support center for managing the diastereomer separation of 2-phenylpiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the nuances of separating these challenging compounds. Here, we move beyond generic protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your separations with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating diastereomers of this compound derivatives?
A1: The primary challenges stem from the subtle differences in the physicochemical properties of the diastereomers. Key difficulties include achieving baseline resolution due to small selectivity differences, managing peak tailing characteristic of basic amine compounds, and developing a method that is robust and scalable for preparative purification. The conformational flexibility of the piperazine ring can also contribute to peak broadening and complex separation behavior.
Q2: Which analytical techniques are most effective for separating this compound diastereomers?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques.[1][2] Chiral stationary phases (CSPs) are often employed in both HPLC and SFC to enhance selectivity.[3] Normal phase chromatography on silica gel can also be effective. For preparative scale, diastereomeric salt crystallization is a classical and cost-effective method.
Q3: How do I choose the right column for my separation?
A3: Column selection is largely an empirical process.[4] For HPLC and SFC, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent starting point due to their broad applicability.[3][4] Immobilized polysaccharide CSPs, such as those with cellulose tris(3,5-dichlorophenylcarbamate) coatings, have shown good performance for piperazine derivatives.[3] It is highly recommended to screen a variety of columns with different selectivities to find the optimal one for your specific this compound derivative.
Q4: What is the role of the mobile phase and additives in the separation?
A4: The mobile phase composition is a critical factor for optimizing separation. In reversed-phase HPLC, the ratio of organic modifier (e.g., acetonitrile or methanol) to the aqueous phase, as well as the pH and concentration of any buffer, significantly influences retention and selectivity. For basic compounds like this compound derivatives, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase is often crucial for improving peak shape and resolution by masking residual silanol groups on the stationary phase.[3] Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[5]
Q5: How does temperature affect the separation of diastereomers?
A5: Temperature is a powerful but complex parameter in chiral and diastereomeric separations. Generally, lower temperatures can enhance the subtle intermolecular interactions that govern chiral recognition, often leading to improved resolution.[3] However, this can also lead to broader peaks and longer run times. Conversely, higher temperatures can improve column efficiency and peak shape. The effect of temperature is highly compound-dependent, and in some cases, an increase in temperature can paradoxically improve separation or even reverse the elution order of stereoisomers. Therefore, temperature should be systematically optimized for each specific separation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing a systematic approach to problem-solving.
Issue 1: Poor or No Resolution of Diastereomer Peaks
Poor resolution is a common hurdle where the peaks of the two diastereomers are not well-separated, potentially co-eluting or appearing as a single broad peak.
Troubleshooting Workflow for Poor Resolution
Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.
Possible Causes and Solutions:
-
Inappropriate Stationary Phase: The chosen column may not have the right chiral selector to differentiate between your diastereomers.
-
Solution: Screen a variety of chiral stationary phases (CSPs) with different chemistries (e.g., cellulose-based, amylose-based, Pirkle-type).[4] Even small structural differences in the CSP can lead to significant changes in selectivity.
-
-
Suboptimal Mobile Phase Composition: The mobile phase may not be providing the necessary conditions for differential interaction with the stationary phase.
-
Solution: Systematically vary the mobile phase composition. In normal phase, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). In reversed-phase, alter the organic modifier-to-water ratio and the pH of the aqueous phase. For basic compounds like 2-phenylpiperazines, the addition of a small amount of an amine modifier like diethylamine (DEA) can significantly improve peak shape and resolution.[3]
-
-
Incorrect Temperature: The column temperature may not be optimal for chiral recognition.
-
Solution: Methodically evaluate a range of column temperatures (e.g., in 5°C increments from 15°C to 40°C). Lower temperatures often improve resolution but may increase backpressure and run time.[3]
-
Issue 2: Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue with basic compounds like this compound derivatives.[6][7] This can compromise resolution and accurate quantification.
Possible Causes and Solutions:
-
Secondary Interactions with Silanol Groups: Residual acidic silanol groups on the silica-based stationary phase can interact strongly with the basic nitrogen atoms of the piperazine ring, causing peak tailing.[5][6][7]
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) into your mobile phase.[3] These additives compete with your analyte for the active silanol sites, thus reducing the tailing effect.
-
Use a Deactivated Column: Employ a modern, high-purity silica column that is end-capped to minimize the number of accessible silanol groups.[6]
-
Adjust Mobile Phase pH: In reversed-phase chromatography, operating at a lower pH can protonate the silanol groups, reducing their interaction with the protonated basic analyte.[6] However, ensure the pH is compatible with your column's operating range.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8]
-
Solution: Reduce the sample concentration or injection volume and re-run the analysis. If the peak shape improves, column overload was the likely cause.
-
-
Column Void or Contamination: A void at the head of the column or contamination of the inlet frit can disrupt the sample band, causing peak distortion.[6][8]
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit). If the problem persists, replace the column. Using a guard column can help protect the analytical column from contamination.
-
Issue 3: Peak Splitting
Peak splitting, where a single peak appears as two or more closely eluting peaks, can be mistaken for poor resolution.
Possible Causes and Solutions:
-
Strong Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the sample band to spread and distort upon injection.[9]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve your sample.
-
-
Column Inlet Problems: A partially blocked frit or a void at the head of the column can cause the sample to be distributed unevenly onto the stationary phase, leading to split peaks.[10]
-
Solution: Check for high backpressure, which can indicate a blockage. Try replacing the in-line filter and column frit. If the problem continues, the column may need to be replaced.
-
-
Co-eluting Impurity: What appears to be a split peak may actually be a closely eluting impurity.
-
Solution: Inject a smaller amount of your sample. If the two peaks become more distinct, it is likely two separate compounds. You will then need to further optimize your method to improve resolution.[10]
-
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral HPLC method for the separation of this compound diastereomers.
Workflow for Chiral HPLC Method Development
Caption: A logical workflow for the development of a chiral HPLC method.
-
Materials:
-
Racemic this compound derivative
-
HPLC-grade acetonitrile (ACN), methanol (MeOH), and isopropanol (IPA)
-
Diethylamine (DEA)
-
Chiral HPLC column (e.g., Chiralpak® IC, 250 x 4.6 mm, 5 µm)[3]
-
HPLC system with UV detector
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v). Degas the mobile phase before use.[3]
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic this compound derivative in the mobile phase. Filter the sample through a 0.45 µm syringe filter.[11]
-
Chromatographic Conditions:
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[11]
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
-
Analysis: Equilibrate the column for at least 30 minutes. Inject the sample and record the chromatogram.
-
Optimization: If separation is not optimal (Resolution < 1.5), systematically adjust the mobile phase composition (e.g., vary the ACN/MeOH ratio, try IPA as a modifier) and the column temperature.
-
Protocol 2: Diastereomeric Salt Crystallization
This protocol describes a general procedure for separating this compound diastereomers via crystallization using a chiral resolving agent. L-(+)-Tartaric acid is a common choice for resolving basic compounds.[12]
-
Materials:
-
Diastereomeric mixture of this compound derivative
-
L-(+)-Tartaric acid (or another suitable chiral acid)
-
A range of solvents for screening (e.g., ethanol, methanol, isopropanol, acetone, water)
-
Reaction flask with stirring and temperature control
-
-
Procedure:
-
Solvent Screening (Small Scale): In separate vials, dissolve small amounts of the diastereomeric mixture and the resolving agent in different solvents. Observe for spontaneous precipitation of crystals at room temperature and upon cooling. The ideal solvent will show a significant difference in solubility for the two diastereomeric salts.
-
Diastereomeric Salt Formation (Scale-up): In a reaction flask, dissolve 1.0 molar equivalent of L-(+)-tartaric acid in the chosen solvent with stirring. Heating may be necessary.[12]
-
Addition of Diastereomers: Add 1.0 molar equivalent of the this compound diastereomeric mixture to the stirred solution.
-
Crystallization: Heat the mixture until all solids dissolve, then allow it to cool slowly to room temperature. To maximize yield, you can further cool the mixture in an ice bath. Slow cooling generally favors the formation of purer crystals.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.[12]
-
Liberation of the Free Base: To recover the separated diastereomer, dissolve the salt in water and add a base (e.g., NaOH solution) to deprotonate the piperazine nitrogens. Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Determine the diastereomeric excess (d.e.) of the isolated product using the analytical HPLC method developed in Protocol 1 or by NMR spectroscopy.
-
Data Summary Tables
Table 1: Recommended Starting Conditions for Chromatographic Separation of Piperazine Derivatives
| Parameter | HPLC (Normal Phase) | HPLC (Reversed-Phase) | SFC |
| Stationary Phase | Chiralpak® IA, IC, ID | Chiralpak® AD-RH, OJ-RH | Chiralcel® OD-H, Chiralpak® AS-H |
| Mobile Phase | Hexane/Isopropanol | Acetonitrile/Water or Methanol/Water | CO₂/Methanol or CO₂/Ethanol |
| Additives | 0.1% Diethylamine (DEA) | 0.1% Trifluoroacetic Acid (TFA) or 10mM Ammonium Bicarbonate | 0.1% Diethylamine (DEA) |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min | 2.0 - 4.0 mL/min |
| Temperature | 25°C - 40°C | 25°C - 40°C | 35°C - 50°C |
Note: These are general starting points. Method optimization is essential for each specific this compound derivative.
Table 2: Common Solvents and Resolving Agents for Diastereomeric Crystallization
| Resolving Agent | Target Diastereomer | Common Solvents |
| L-(+)-Tartaric Acid | (R)-2-Methylpiperazine | Water, Ethanol, Water/Ethanol mixtures[12] |
| D-(-)-Tartaric Acid | (S)-2-Methylpiperazine | Water, Methanol[6] |
| (S)-(+)-Mandelic Acid | Varies | Isopropanol, Acetonitrile |
| Dibenzoyl-L-tartaric acid | Varies | Ethanol, Acetone |
Note: The optimal combination of resolving agent and solvent must be determined experimentally.
References
- Peak Tailing in HPLC. Element Lab Solutions.
- When using HPLC, how do you deal with split peaks? ResearchGate.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- What is Peak Splitting? Chromatography Today.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review.
- Common Causes Of Peak Tailing in Chromatography. ALWSCI.
- HPLC Troubleshooting Guide. Phenomenex.
- HPLC Peak Tailing. Axion Labs.
- Validation Report. IKEV.
- How can I scale up from analytical to preparative HPLC? ResearchGate.
- Chiral HPLC separation: strategy and approaches. Chiralpedia.
- LC Scaling Analytical Methods Technical Tip 2. Phenomenex.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
- Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC.
- Chiral Separation Using SFC and HPLC. Shimadzu.
- Chiral HPLC Separations. Phenomenex.
- Quantitative NMR Spectroscopy. University of Strathclyde.
- Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. ResearchGate.
- Chiral Drug Separation. Taylor & Francis Online.
- This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. Varian, Inc.
- Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters.
- Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo.
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- validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.
- ICH guideline Q2(R2) on validation of analytical procedures. EMA.
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- Validation of Impurity Methods, Part II. LCGC International.
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Technical Support Center: Ensuring the Stability of 2-Phenylpiperazine in Biological Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Phenylpiperazine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of maintaining the stability of this compound in various biological matrices. Understanding and controlling pre-analytical variables is paramount for generating reliable and reproducible data in your pharmacokinetic, toxicokinetic, and metabolism studies.
I. The Challenge of this compound Stability
This compound, like many N-phenylpiperazine compounds, is susceptible to degradation in biological matrices.[1] This instability can be attributed to several factors, including enzymatic metabolism, pH-dependent hydrolysis, and oxidation.[1][2] Phenylpiperazines are generally less stable than their benzylpiperazine counterparts in whole blood, with significant analyte loss observed even under refrigerated or frozen conditions over extended periods.[2] Storing samples at room temperature is highly detrimental to the stability of piperazine compounds.[2]
This guide will equip you with the knowledge to anticipate and mitigate these stability issues, ensuring the integrity of your samples from collection to analysis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Scenario 1: Low Analyte Recovery in Spiked Plasma Samples
Problem: You've spiked a known concentration of this compound into a plasma sample, but your analytical results show a significantly lower concentration than expected, even shortly after preparation.
| Potential Cause | Explanation | Recommended Solution |
| Enzymatic Degradation | Plasma contains various enzymes, such as esterases and proteases, that can metabolize this compound.[3] The piperazine ring is also susceptible to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes, and residual activity may be present in some plasma preparations.[4] | 1. Use of Enzyme Inhibitors: Fortify your plasma samples with a cocktail of protease and esterase inhibitors. For instance, sodium fluoride (NaF) can inhibit esterase activity.[5] 2. Immediate Protein Precipitation: After spiking, immediately precipitate the plasma proteins using a cold organic solvent like acetonitrile or methanol to quench enzymatic activity.[1] 3. Work at Low Temperatures: Perform all sample handling steps on ice to reduce the rate of enzymatic reactions. |
| Adsorption to Labware | This compound, being a basic and lipophilic compound, can non-specifically bind to the surface of plastic tubes and pipette tips, especially at low concentrations. | 1. Use Low-Binding Labware: Employ polypropylene tubes and pipette tips specifically designed for low protein and small molecule binding. 2. Pre-condition Labware: Rinse tubes and tips with a solution containing a high concentration of a similar, non-interfering compound or with the sample matrix itself to block non-specific binding sites. 3. Optimize Solvent Conditions: Ensure the pH and organic content of your sample solutions are optimized to minimize adsorption. |
| pH-Mediated Degradation | The pH of the plasma sample (typically around 7.4) may not be optimal for the stability of this compound. Extreme pH values can catalyze hydrolysis of the piperazine ring or substituents.[1][6] | 1. Adjust Sample pH: Immediately after collection or spiking, adjust the pH of the plasma sample to a more optimal range for this compound stability, if known. This can be achieved by adding a small volume of a concentrated buffer.[5] 2. Validate pH Effects: Conduct a preliminary experiment to assess the stability of this compound across a range of pH values to determine the optimal pH for storage and handling. |
Scenario 2: Inconsistent Results Between Replicate Samples
Problem: You are observing high variability in the measured concentration of this compound across replicate samples that were processed identically.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Mixing | Inadequate vortexing or mixing after spiking the analyte into the matrix can lead to a non-homogenous sample, resulting in variable concentrations in different aliquots. | 1. Standardize Mixing Procedure: Implement a consistent and thorough mixing protocol for all samples. Vortex for a minimum of 30 seconds immediately after spiking. 2. Visual Inspection: Visually inspect each sample to ensure it is homogenous before taking an aliquot for analysis. |
| Variable Bench-Top Time | The time samples spend at room temperature on the lab bench before processing or analysis can significantly impact stability, especially if there is a delay between handling the first and last replicate.[7][8] | 1. Process in Batches: Process a manageable number of samples at a time to minimize the bench-top exposure for each sample. 2. Keep Samples on Ice: Always keep samples in an ice bath when not being actively processed. 3. Record Timings: Meticulously record the time each sample spends at room temperature to identify any potential correlations with variability. |
| Matrix Effects | Differences in the composition of the biological matrix between individuals can affect the ionization efficiency of the analyte in mass spectrometry-based assays, leading to variability. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[2] 2. Optimize Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. |
Scenario 3: Decreasing Analyte Concentration in Stored Samples
Problem: You have analyzed a batch of samples and then re-analyzed them after a period of storage, only to find that the concentration of this compound has significantly decreased.
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Storage Temperature | As previously mentioned, room temperature storage is detrimental.[2] Even at 4°C, degradation can occur over time. For long-term storage, -20°C or -80°C is necessary, but even then, degradation of phenylpiperazines has been observed after 6 months.[2][7] | 1. Ultra-Low Temperature Storage: For long-term storage, store plasma and blood samples at -80°C.[3][9] 2. Minimize Storage Duration: Analyze samples as soon as possible after collection to minimize degradation. 3. Validate Long-Term Stability: As part of your bioanalytical method validation, conduct long-term stability studies at your intended storage temperature to understand the stability window for your analyte.[2][7] |
| Freeze-Thaw Instability | Repeated cycles of freezing and thawing can physically disrupt the sample matrix and degrade the analyte.[10][11] | 1. Aliquot Samples: Upon initial processing, divide samples into smaller, single-use aliquots to avoid the need for repeated freeze-thaw cycles of the entire sample. 2. Validate Freeze-Thaw Stability: Your method validation should include an assessment of freeze-thaw stability for at least three cycles. The mean concentration of the stability QC samples should typically be within ±15% of the nominal concentration.[8] 3. Optimize Freezing and Thawing: Snap-freezing in liquid nitrogen and rapid thawing in a room temperature water bath can minimize metabolite changes compared to slow freezing at -20°C and slow thawing on ice.[12] |
| Oxidation | The piperazine ring and the phenyl group can be susceptible to oxidation, especially during long-term storage if the sample is exposed to air (headspace in the tube) or if the matrix contains oxidizing agents. | 1. Use Antioxidants: Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your samples immediately after collection.[5] 2. Minimize Headspace: Use appropriately sized storage tubes to minimize the air-to-sample ratio. 3. Purge with Inert Gas: For highly sensitive compounds, you can purge the headspace of the sample tube with an inert gas like nitrogen or argon before sealing. |
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal biological matrix for analyzing this compound?
The choice of matrix (whole blood, plasma, or serum) depends on your research question. However, for stability, plasma is often preferred over whole blood because the separation from blood cells removes many cellular enzymes that can contribute to degradation.[13] If you must use whole blood, it is crucial to perform stability testing in this matrix and process the samples as quickly as possible.[14][15]
Q2: How does pH affect the stability of this compound?
Phenylpiperazine derivatives can undergo pH-dependent degradation, such as hydrolysis.[1] Both highly acidic and alkaline conditions can accelerate this process.[6] It is crucial to maintain a consistent and optimal pH during sample collection, storage, and processing. If instability is suspected, a pH stability study should be conducted by incubating the analyte in buffers of varying pH to identify the most stable conditions.
Q3: What are the primary degradation pathways for this compound?
The primary degradation pathways for phenylpiperazine derivatives are hydrolysis and oxidation.[1] In a biological matrix, enzymatic metabolism is also a major route of degradation, including N-dealkylation and hydroxylation of the phenyl ring by CYP enzymes.[4]
Q4: How can I prevent the metabolism of this compound in my samples?
To prevent in vitro metabolism, you should:
-
Use an anticoagulant with enzyme inhibitors: For example, tubes containing sodium fluoride can inhibit glycolysis and some enzymatic activity.
-
Process samples quickly and at low temperatures: Centrifuge blood samples immediately after collection in a refrigerated centrifuge to separate plasma.
-
Add specific enzyme inhibitors: If the metabolic pathway is known, specific inhibitors for those enzymes can be added.
-
Immediate protein precipitation: This is a very effective way to denature metabolic enzymes.
Q5: What are the key stability tests I need to perform during method validation?
According to regulatory guidelines (e.g., EMA, ICH M10), the following stability assessments are essential for bioanalytical method validation:[2][6]
-
Freeze-Thaw Stability: Assesses the stability of the analyte after repeated freezing and thawing cycles.
-
Bench-Top Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that simulates the sample handling process.
-
Long-Term Stability: Determines the stability of the analyte under the intended long-term storage conditions (e.g., -20°C or -80°C).
-
Stock Solution and Working Solution Stability: Confirms the stability of your standard and QC solutions under their storage conditions.
IV. Experimental Protocols & Visual Guides
Protocol: In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of this compound in plasma.
-
Preparation:
-
Thaw a sufficient volume of control plasma (e.g., human, rat) at 37°C.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol).
-
Prepare a working solution by diluting the stock solution.
-
-
Incubation:
-
Pre-warm the plasma to 37°C in a shaking water bath.
-
Initiate the reaction by spiking the plasma with the this compound working solution to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.
-
Immediately after spiking, vortex the sample thoroughly. This is your T=0 time point.
-
Immediately remove an aliquot (e.g., 50 µL) for the T=0 sample and quench the reaction by adding it to a tube containing a 3-4 fold excess of cold acetonitrile with an internal standard.
-
Incubate the remaining plasma at 37°C.
-
At subsequent time points (e.g., 15, 30, 60, 120 minutes), remove aliquots and quench them in the same manner.[16][17][18]
-
-
Sample Processing:
-
Vortex all quenched samples vigorously.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percentage remaining versus time. The slope of the line can be used to calculate the in vitro half-life (t½ = 0.693 / slope).[18]
-
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound.
Caption: Potential non-enzymatic and enzymatic degradation pathways.
Workflow for Ensuring Sample Stability
Caption: Recommended workflow for handling biological samples.
V. Concluding Remarks
The stability of this compound in biological matrices is a critical factor that can significantly impact the outcome of your research. By understanding the potential degradation pathways and implementing the troubleshooting strategies and best practices outlined in this guide, you can minimize analyte loss and ensure the generation of high-quality, reliable data. Always remember that thorough validation of your bioanalytical method, including comprehensive stability assessments, is the cornerstone of robust scientific inquiry in drug development.
VI. References
-
Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology.
-
The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing.
-
THE INFLUENCE OF pH AND TEMPERATURE ON THE DEGRADATION KINETICS OF 4-METHOXY-2-[3-(4-PHENYL.
-
Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology.
-
Plasma Stability Assay. Creative Bioarray.
-
Stability Assessments in Bioanalytical Method Validation. Celegence.
-
Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. Taylor & Francis Online.
-
Plasma Stability Assay. Enamine.
-
Plasma Stability In Vitro Assay. Charnwood Discovery.
-
Considerations to properly assess drug stability within biological samples. Anapharm.
-
Plasma Stability Assay. Domainex.
-
Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. PubMed.
-
Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate.
-
In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. PMC - NIH.
-
Stability study of 81 analytes in human whole blood, in serum and in plasma. Bevital AS.
-
The stability of 65 biochemistry analytes in plasma, serum, and whole blood. PubMed.
-
Stabilisation of Clinical Samples.
-
Preanalytical Variables and Their Influence on the Quality of Laboratory Results. PMC - NIH.
-
Whole blood stability in quantitative bioanalysis. ResearchGate.
-
The stability of 65 biochemistry analytes in plasma, serum, and whole blood. R Discovery.
-
Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples. PMC - NIH.
-
Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. MDPI.
-
Sequences of all degradation products identified in blood, serum, and plasma samples. ResearchGate.
-
Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. PMC.
-
Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. ResearchGate.
-
Freez thaw study. Pharmaguideline Forum.
-
Multiple Levels of Degradation Diminish Hemostatic Potential of Thawed Plasma. PMC.
-
Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. ACS Publications.
-
Blood to Plasma Ratio, Short-Term Stability and Plasma Protein Binding of Casiopeína IIgly, a Copper (II) Based Compound with Antineoplastic Activity. SciELO México.
-
Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLOS One.
-
Blood to Plasma Ratio, Short-Term Stability and Plasma Protein Binding of Casiopeína IIgly, a Copper (II) Based Compound with Antineoplastic Activity. ResearchGate., a Copper (II) Based Compound with Antineoplastic Activity. ResearchGate.
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Validation & Comparative
A Comparative Guide to the Synthetic Production of 2-Phenylpiperazine for Pharmaceutical Research and Development
Introduction
2-Phenylpiperazine is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid structure and the presence of two nitrogen atoms—one of which is typically more nucleophilic—allow for precise modulation of physicochemical properties and target engagement. Derivatives of this moiety are found in drugs targeting a wide array of conditions, including depression, anxiety, and cancer.[1][2][3] Given its significance, the efficient and scalable synthesis of this compound is a critical challenge for researchers in drug discovery and process development.
This guide provides an in-depth comparison of the primary synthetic routes to this compound. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, evaluate the practical advantages and limitations of each approach, and provide field-proven insights to guide your selection of the optimal synthetic strategy. Each method is presented with supporting experimental data, detailed protocols, and a critical analysis of its performance in terms of yield, scalability, safety, and cost-effectiveness.
Route 1: Classical Synthesis via Nucleophilic Substitution
The traditional and perhaps most direct approach to N-aryl piperazines involves the reaction of an aniline precursor with bis(2-chloroethyl)amine.[4] This method relies on the double N-alkylation of the aniline by the bifunctional chloro-amine to form the heterocyclic ring.
Mechanistic Rationale
The reaction proceeds via a direct nucleophilic substitution mechanism. The aniline nitrogen attacks one of the electrophilic carbons of bis(2-chloroethyl)amine, displacing a chloride ion. This is followed by an intramolecular cyclization where the newly formed secondary amine attacks the remaining chloroethyl group to close the piperazine ring. The reaction is typically performed at high temperatures, often without a solvent, using the aniline reactant in excess.[5] The high temperatures are necessary to overcome the activation energy for both the initial alkylation and the subsequent cyclization.
Advantages & Disadvantages
-
Advantages: The primary advantage of this route is its simplicity and the use of relatively inexpensive and readily available starting materials (aniline and bis(2-chloroethyl)amine hydrochloride). It is a straightforward, one-pot reaction.
-
Disadvantages: This method is hampered by several significant drawbacks. It requires harsh reaction conditions, including elevated temperatures (160-250°C) and extended reaction times.[4][5] These conditions limit the functional group tolerance, making it unsuitable for complex or sensitive substrates. Furthermore, the yields can be moderate, and the purification of the final product from the excess aniline and potential side products can be challenging. From an industrial perspective, the high temperatures and potential for toxic byproducts raise safety and environmental concerns.
Experimental Protocol: Synthesis of N-Phenylpiperazine
This protocol is adapted from a representative patent for the synthesis of the closely related N-phenylpiperazine, illustrating the general conditions for this class of reaction.[5]
-
To a 500L glass-lined reactor, charge aniline (100 kg) and bis(2-chloroethyl)amine hydrochloride (250 kg).
-
Seal the reactor and begin heating the mixture with agitation.
-
Raise the internal temperature to 180°C and maintain for 4 hours. The reactants will be in a molten state.
-
After the reaction period, stop heating and allow the mixture to cool.
-
Carefully add a 30% aqueous sodium hydroxide solution in batches to neutralize the N-phenylpiperazine hydrochloride salt and any excess starting material hydrochloride.
-
Once cooled to room temperature, allow the layers to separate.
-
The organic layer is separated and washed with water (50 kg).
-
The final product is isolated by vacuum distillation of the organic layer, yielding N-phenylpiperazine.
Expected Yield: ~79.5%; Purity (HPLC): >99.0%[5]
Graphical Representation of Route 1
Caption: Classical synthesis of Phenylpiperazine via high-temperature cyclization.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a powerful and versatile alternative to classical methods.[6][7] This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines under significantly milder conditions and with much greater functional group tolerance.[4]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is well-established.[6] It begins with the oxidative addition of an aryl halide (e.g., 2-chlorophenyl- or 2-bromophenyl- starting material) to a Pd(0) complex, forming a Pd(II) species. The piperazine then coordinates to the palladium center. A base is used to deprotonate the coordinated amine, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The choice of ligand is critical for the success of this reaction; sterically hindered and electron-rich phosphine ligands are often required to promote the reductive elimination step and stabilize the catalyst.[2]
Advantages & Disadvantages
-
Advantages: The Buchwald-Hartwig amination proceeds under much milder conditions (typically 80-110°C) than the classical route, which allows for a broad substrate scope and excellent functional group tolerance.[2] High yields (often >90%) are achievable. The use of a protected piperazine, such as N-Boc-piperazine, allows for regioselective arylation and prevents double arylation.[2][8] The reaction is also amenable to solvent-free conditions, which is a significant step towards greener chemistry.[4]
-
Disadvantages: The primary drawbacks are economic and practical. Palladium catalysts and specialized phosphine ligands can be expensive, which may be a limiting factor for large-scale industrial production.[9] The reaction requires an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and ligands, and anhydrous solvents are necessary.[2] Post-reaction, removal of the palladium catalyst from the final product is a critical purification step, as residual metal contamination is unacceptable for pharmaceutical applications.
Experimental Protocol: Buchwald-Hartwig Coupling of N-Boc-Piperazine
This protocol is a generalized procedure based on established methods for the N-arylation of N-Boc-piperazine.[2]
-
To an oven-dried Schlenk tube, add the aryl halide (e.g., 1-bromo-2-phenylbenzene, 1.0 equiv), N-Boc-piperazine (1.2 equiv), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).
-
In a separate vial, prepare the catalyst system by dissolving the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XantPhos, 2-4 mol%) in a small amount of anhydrous solvent.
-
Seal the Schlenk tube with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., toluene or dioxane) to the Schlenk tube via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-aryl-N'-Boc-piperazine.
-
The Boc protecting group can be subsequently removed under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to yield the final this compound product.
Graphical Representation of Route 2
Caption: Synthesis of this compound via Buchwald-Hartwig amination.
Route 3: Synthesis via Reductive Amination
Reductive amination is one of the most fundamental and widely used methods for forming C-N bonds.[10] For piperazine synthesis, this can be applied in an intramolecular fashion, cyclizing a linear precursor containing both an amine and a carbonyl group (or a group that can be reduced to an amine). A common strategy involves the cyclization of an amino aldehyde or amino ketone.
Mechanistic Rationale
The reaction typically proceeds in two stages, often in a one-pot fashion. First, a primary amine reacts with a carbonyl group (aldehyde or ketone) to form a hemiaminal, which then dehydrates to form an imine or enamine intermediate. In the second stage, this intermediate is reduced in situ to the corresponding amine.[11] For piperazine synthesis, a precursor containing two amine functionalities and a suitable carbonyl group can undergo an intramolecular double reductive amination. A common reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild enough not to reduce the initial carbonyl group but is highly effective at reducing the intermediate iminium ion.[12]
Advantages & Disadvantages
-
Advantages: Reductive amination is a robust and versatile method that uses mild reducing agents and generally proceeds under gentle reaction conditions.[13] The starting materials can often be assembled from readily available precursors. This method offers good control over stereochemistry when chiral starting materials or catalysts are used.
-
Disadvantages: The synthesis of the linear precursor required for the intramolecular cyclization can add several steps to the overall sequence, potentially lowering the overall yield. The stability of the precursor, particularly amino aldehydes, can be a concern. Over-reduction or other side reactions can occur if the reaction conditions are not carefully controlled.
Experimental Protocol: Intramolecular Reductive Amination
This protocol outlines a general strategy for the synthesis of a piperazine scaffold via intramolecular reductive amination.[10][12]
-
Synthesize the linear precursor, for example, an N-protected amino aldehyde. (This multi-step synthesis is a prerequisite for the key cyclization step).
-
Dissolve the amino aldehyde precursor (1.0 equiv) and an amine source (e.g., benzylamine, 1.1 equiv, which can be later deprotected) in a suitable solvent like 1,2-dichloroethane.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) to the mixture in portions at room temperature. A small amount of acetic acid can be added to catalyze imine formation.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Perform subsequent deprotection steps (e.g., hydrogenolysis to remove a benzyl group) to yield the final this compound.
Graphical Representation of Route 3
Caption: Synthesis of this compound via intramolecular reductive amination.
Route 4: Synthesis from Styrene Oxide
An alternative and convergent approach involves building the piperazine ring from a readily available chiral or racemic epoxide, such as styrene oxide. This route is particularly valuable for accessing enantiomerically pure this compound derivatives if a chiral epoxide is used as the starting material.[14][15]
Mechanistic Rationale
The synthesis begins with the ring-opening of styrene oxide by an amine, such as N-Boc-ethylenediamine. The nucleophilic amine attacks one of the epoxide carbons, leading to the formation of an amino alcohol. This reaction is often regioselective, with the amine preferentially attacking the less sterically hindered terminal carbon. The resulting secondary alcohol is then converted into a good leaving group, typically a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. Finally, under basic conditions, the terminal Boc-protected amine is deprotonated, and the resulting nucleophile displaces the sulfonate ester in an intramolecular Sₙ2 reaction to form the piperazine ring.
Advantages & Disadvantages
-
Advantages: This route provides excellent control over the stereochemistry at the 2-position, provided that an enantiomerically pure styrene oxide is used as the starting material.[14][16] The reactions involved (epoxide opening, sulfonylation, cyclization) are generally high-yielding and well-understood transformations.
-
Disadvantages: Styrene oxide and its precursors can be toxic and should be handled with care.[17][18] The synthesis requires multiple steps, which can impact the overall yield and efficiency. The cost of enantiomerically pure styrene oxide can also be a consideration for large-scale synthesis.
Experimental Protocol: Synthesis from (R)-Styrene Oxide
This protocol describes a plausible multi-step sequence for the synthesis of (R)-1-Boc-2-phenylpiperazine.[19]
-
Epoxide Ring-Opening: In a round-bottom flask, dissolve (R)-styrene oxide (1.0 equiv) and N-Boc-ethylenediamine (1.1 equiv) in isopropanol. Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure to obtain the crude amino alcohol.
-
Sulfonylation: Dissolve the crude amino alcohol in dichloromethane and cool to 0°C. Add triethylamine (1.5 equiv) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equiv) dissolved in dichloromethane. Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to get the crude tosylated intermediate.
-
Cyclization: Dissolve the crude tosylate in a solvent like DMF. Add a strong base such as sodium hydride (1.5 equiv) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction carefully with water and extract with ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The final product, (R)-1-Boc-2-phenylpiperazine, is purified by column chromatography. Subsequent deprotection yields (R)-2-phenylpiperazine.
Graphical Representation of Route 4
Caption: Multi-step synthesis of this compound starting from Styrene Oxide.
Quantitative Comparison of Synthetic Routes
| Feature | Route 1: Classical Cyclization | Route 2: Buchwald-Hartwig | Route 3: Reductive Amination | Route 4: From Styrene Oxide |
| Typical Yield | 75-80%[5] | >90% (coupling step)[4] | Good (step-dependent) | Good (step-dependent) |
| Reaction Temp. | High (160-250°C)[5] | Moderate (80-110°C)[2] | Mild (Room Temp.)[12] | Mild to Moderate (0°C to Reflux) |
| Reaction Time | 4-6 hours[5] | 12-24 hours[2] | 12-24 hours | Multi-step (24-48h total) |
| Key Reagents | Aniline, Bis(2-chloroethyl)amine | Aryl halide, Pd-catalyst, Ligand, Base | Amino aldehyde, NaBH(OAc)₃ | Styrene oxide, Diamine, TsCl |
| Scalability | High (demonstrated at 100kg scale) | Moderate (cost of catalyst) | Moderate | Moderate |
| Cost-Effectiveness | High (cheap starting materials) | Low (expensive catalyst/ligand) | Moderate | Moderate (chiral epoxide cost) |
| Stereocontrol | Not applicable | Not applicable | Possible with chiral precursors | Excellent with chiral epoxide |
| Safety/Green Profile | Poor (high temp, hazardous reagents) | Moderate (metal catalyst, solvents) | Good (mild conditions) | Moderate (epoxide toxicity) |
Conclusion and Recommendations
The choice of a synthetic route for this compound is a classic case of balancing trade-offs between cost, efficiency, safety, and scalability.
-
For large-scale, industrial production where cost is the primary driver and the final product is a simple, unsubstituted phenylpiperazine, the Classical Cyclization route remains a viable, albeit dated, option due to its use of inexpensive bulk chemicals.[5] However, its harsh conditions and environmental footprint are significant drawbacks.
-
For medicinal chemistry and discovery labs, where versatility, functional group tolerance, and high yields are paramount, the Buchwald-Hartwig Amination is the superior choice.[4][6] It provides rapid access to a wide variety of analogs from diverse aryl halide building blocks, making it ideal for generating compound libraries for structure-activity relationship (SAR) studies.
-
The Synthesis from Styrene Oxide is the preferred method when control of stereochemistry is essential. For developing chiral drugs, the ability to start with an enantiopure epoxide and carry that chirality through the synthesis is a decisive advantage.
-
Reductive Amination serves as a robust and reliable alternative, particularly when the required linear precursors are readily accessible or when building complex, highly substituted piperazine cores.
Ultimately, the optimal path depends on the specific goals of the research program. For early-stage discovery, the flexibility of modern cross-coupling methods is invaluable. As a compound progresses towards clinical development and large-scale manufacturing, a re-evaluation considering the economics of the classical route or the development of a more efficient, second-generation catalytic process becomes necessary.
References
- ResearchGate. (n.d.). Synthetic routes of 2-substituted phenylpiperazine derivatives (5-1-5).
- Lee, H. K., et al. (2018).
- Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. [Link]
- PrepChem.com. (n.d.). Synthesis of 2-phenyl piperazine.
- ResearchGate. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
- Grimaldi, A., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
- ResearchGate. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine.
- ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- Google Patents. (n.d.). CN103980229B - A kind of preparation method of N-phenylpiperazine.
- BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.
- Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination.
- European Patent Office. (n.d.). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
- ResearchGate. (n.d.). Methods for the catalytic synthesis of piperazine.
- Google Patents. (n.d.). CN108033931A - A kind of synthetic method of N-Boc piperazines.
- Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
- MDPI. (n.d.).
- Organic Syntheses. (n.d.). Styrene Oxide.
- Organic Syntheses. (n.d.). (R,R)-trans-β-METHYLSTYRENE OXIDE.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- BenchChem. (n.d.). Technical Support Center: Synthesis of (S)-Styrene Oxide.
- Lee, S. H., et al. (2008). Biosynthesis of (R)-phenyl-1,2-ethanediol from racemic styrene oxide by using bacterial and marine fish epoxide hydrolases. Biotechnology Letters. [Link]
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A Senior Application Scientist's Guide to the Validation of HPLC Methods for 2-Phenylpiperazine Quantification: A Comparative Analysis
For researchers and professionals in drug development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is non-negotiable. 2-Phenylpiperazine, a key intermediate and potential impurity in the synthesis of various pharmaceutical agents, demands a robust and reliable analytical method for its quantification. This guide provides an in-depth validation protocol for a High-Performance Liquid Chromatography (HPLC) method tailored for this compound, framed within the context of current regulatory expectations and compared against viable alternative technologies. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a self-validating system that produces trustworthy and reproducible data.
The Analytical Imperative: Why Choose HPLC for this compound?
This compound possesses a phenyl group, which acts as a chromophore, making it an ideal candidate for UV detection in HPLC. This intrinsic property allows for direct quantification without the need for complex derivatization, which is often required for methods like Gas Chromatography (GC).
The choice of Reverse-Phase HPLC (RP-HPLC) is a strategic one. This compound is a moderately polar compound, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. This setup offers several advantages:
-
Versatility: The mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) can be easily manipulated to optimize the separation from impurities and degradation products.
-
Robustness: RP-HPLC methods are known for their ruggedness and reproducibility, making them ideal for routine use in a quality control environment.
-
Cost-Effectiveness: Compared to mass spectrometry-based methods, HPLC-UV is significantly more economical in terms of both initial investment and operational costs.
While HPLC-UV stands as the workhorse for routine analysis, it is crucial to understand its position relative to other analytical techniques. The choice of method is always dictated by the analytical objective.
Comparative Analysis of Analytical Methodologies
To provide a clearer perspective, the following table compares HPLC-UV with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Separation of volatile compounds in the gas phase, followed by mass-based detection and fragmentation analysis. | Chromatographic separation followed by highly selective and sensitive mass analysis of precursor and product ions. |
| Selectivity | Good. Dependent on chromatographic resolution from interfering substances. | Very Good. Mass spectra provide structural information, aiding in peak identification. | Excellent. Unparalleled selectivity through specific parent/daughter ion transitions (MRM). |
| Sensitivity (LOD/LOQ) | Moderate (typically low µg/mL to high ng/mL). | Good (ng/mL range). Derivatization may be needed to improve volatility. | Excellent (pg/mL to low ng/mL). The gold standard for trace analysis. |
| Sample Preparation | Simple (dissolution, filtration). | Often requires derivatization to increase volatility and improve peak shape. More complex. | Simple to moderate (dissolution, protein precipitation, or solid-phase extraction for complex matrices). |
| Throughput | High. | Moderate. | High, especially with modern UPLC systems. |
| Cost (Instrument & Maint.) | Low. | Moderate. | High. |
| Best Suited For | Routine QC, assay, purity testing, content uniformity. | Identification of volatile impurities, confirmation of identity. | Bioanalysis (pharmacokinetics), trace impurity quantification, metabolite identification. |
The Blueprint for Trust: Validating the HPLC Method
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is not a one-time event but a continuous process that ensures data integrity throughout the method's lifecycle. Our validation strategy is built upon the framework of the ICH Q2(R2) guideline.
A Comparative Guide to the Efficacy of 2-Phenylpiperazine Derivatives as Atypical Antipsychotics
The 2-phenylpiperazine scaffold is a cornerstone in the design of pharmacologically active compounds, particularly those targeting the central nervous system. Its structural rigidity and the presence of two nitrogen atoms amenable to substitution have made it a privileged structure in medicinal chemistry. This guide provides an in-depth comparison of the efficacy of various this compound derivatives as atypical antipsychotics, focusing on their interactions with key neuronal receptors and their performance in predictive preclinical models.
The therapeutic efficacy of atypical antipsychotics is largely attributed to a balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual-receptor interaction is believed to be responsible for the mitigation of positive psychotic symptoms with a reduced propensity for extrapyramidal side effects (EPS) compared to typical antipsychotics.
In Vitro Efficacy: A Tale of Receptor Affinities
The initial assessment of a compound's antipsychotic potential begins with in vitro binding assays to determine its affinity for relevant receptors. The equilibrium dissociation constant (Ki) is a critical parameter, with lower values indicating higher binding affinity.
A comparative analysis of the binding affinities of several this compound derivatives reveals a spectrum of potencies and selectivities for the D2 and 5-HT2A receptors. Aripiprazole, a well-established atypical antipsychotic containing a phenylpiperazine moiety, serves as a valuable benchmark.
| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | 5-HT2A/D2 Ratio | Source |
| Aripiprazole | 0.34 | 3.4 | 10 | |
| LASSBio-579 | 15.6 | 12.4 | 0.79 | |
| LASSBio-664 | 25.8 | 15.3 | 0.59 | |
| Compound 8a | 12.6 | 0.8 | 0.06 | |
| Compound 9a | 20.0 | 1.0 | 0.05 | |
| Compound 6 | 7.93 (pKi) | 6.76 (pKi) | 0.85 |
Note: Data is compiled from multiple sources and experimental conditions may vary. The 5-HT2A/D2 ratio is a simple quotient of the Ki values and is often considered in early-stage drug discovery as an indicator of atypicality.
The data illustrates the chemical diversity and corresponding pharmacological profiles within the this compound class. For instance, compounds 8a and 9a exhibit high affinity for the 5-HT2A receptor, with pKi values suggesting potent antagonism.[1] Their 5-HT2A/D2 binding ratios are proposed to be indicative of atypical neuroleptic potential.[1] In contrast, LASSBio-579 and LASSBio-664 show a more balanced affinity for both D2 and 5-HT2A receptors.
Deciphering the Mechanism: Dopamine and Serotonin Signaling
The therapeutic effects and side-effect profiles of these derivatives are rooted in their modulation of dopaminergic and serotonergic signaling pathways in the brain.
Caption: Dopamine and Serotonin Pathways in Antipsychotic Action.
This diagram illustrates the dual-receptor antagonism of this compound derivatives. By blocking D2 receptors in the mesolimbic pathway, they alleviate positive symptoms of psychosis.[2] Simultaneously, antagonism of 5-HT2A receptors can increase dopamine release in other brain regions, such as the prefrontal cortex, which may contribute to the mitigation of negative symptoms and a lower incidence of EPS.[3]
In Vivo Efficacy: From Bench to Behavior
The antipsychotic potential observed in vitro must be validated in vivo using animal models that recapitulate aspects of psychosis. The conditioned avoidance response (CAR) test is a cornerstone in this regard, assessing a compound's ability to selectively suppress a learned avoidance behavior without inducing motor impairment.
| Compound | Conditioned Avoidance Response (ED50 mg/kg) | Catalepsy Induction (ED50 mg/kg) | Therapeutic Index (Catalepsy/CAR) |
| Haloperidol (Typical) | ~0.06 | ~0.5 | ~8.3 |
| Clozapine (Atypical) | ~20 | >100 | >5 |
| Olanzapine (Atypical) | 4.7 | 39.4 | 8.4 |
| Compound 8a | Antagonized D-amphetamine-induced hyperlocomotion; non-cataleptic | Not reported | Not reported |
| Compound 9a | Antagonized D-amphetamine-induced hyperlocomotion; non-cataleptic | Not reported | Not reported |
Note: Data for Haloperidol, Clozapine, and Olanzapine are representative values from the literature. Data for compounds 8a and 9a are qualitative, indicating antipsychotic-like activity without inducing catalepsy, a predictor of EPS.[1]
A high therapeutic index, representing a large separation between the effective dose for antipsychotic-like activity and the dose inducing catalepsy, is a hallmark of atypical antipsychotics. While quantitative in vivo data for many novel this compound derivatives is proprietary or not yet published, preliminary findings for compounds like 8a and 9a suggest a favorable separation between efficacy and motor side effects.[1]
Experimental Protocols: Ensuring Scientific Rigor
The reproducibility and validity of the presented data rely on standardized and well-defined experimental protocols.
In Vitro: Dopamine D2 Receptor Binding Assay
This assay quantifies the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a Dopamine D2 Receptor Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation.[4]
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled D2 antagonist (e.g., [3H]spiperone) and a range of concentrations of the this compound derivative being tested.[4]
-
Equilibration: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membranes with bound radioligand from the unbound radioligand in the solution.
-
Washing: The filters are washed with ice-cold buffer to minimize non-specific binding of the radioligand to the filter.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo: Conditioned Avoidance Response (CAR) Test
The CAR test in rats is a classic behavioral paradigm for assessing antipsychotic efficacy.[5]
Step-by-Step Methodology:
-
Apparatus: A shuttle box with two compartments separated by a door is used. The floor of the box is a grid that can deliver a mild electric shock.
-
Training: A rat is placed in the shuttle box. A conditioned stimulus (CS), such as a light or a tone, is presented for a short period, followed by an unconditioned stimulus (US), which is a mild foot shock. The rat learns to avoid the shock by moving to the other compartment of the box during the presentation of the CS. This is the conditioned avoidance response.[5]
-
Drug Administration: Once the rats are trained to a stable level of performance, they are administered the test this compound derivative or a vehicle control.
-
Testing: After a predetermined time, the rats are placed back in the shuttle box and subjected to a series of trials. The number of successful avoidance responses is recorded.
-
Data Analysis: The data is analyzed to determine the dose of the compound that produces a significant reduction in the number of avoidance responses without impairing the rat's ability to escape the shock once it has started (the unconditioned escape response). This differentiation is crucial for distinguishing a true antipsychotic effect from simple motor impairment.[5]
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel atypical antipsychotics. The derivatives discussed in this guide highlight the potential for fine-tuning the pharmacological profile by modifying the substituents on the phenyl and piperazine rings. While in vitro binding affinities provide a strong initial indication of a compound's potential, in vivo behavioral models are indispensable for confirming efficacy and predicting the therapeutic window.
Future research in this area will likely focus on:
-
Improving Receptor Selectivity: Designing derivatives with optimized D2/5-HT2A receptor affinity ratios to further enhance the atypicality profile.
-
Multi-target Approaches: Exploring derivatives that also interact with other receptors implicated in the pathophysiology of schizophrenia, such as 5-HT1A, D3, and glutamate receptors, to address the negative and cognitive symptoms more effectively.[6][7]
-
Pharmacokinetic Optimization: Modifying the chemical structure to improve oral bioavailability, metabolic stability, and brain penetration.
The continued exploration of this compound derivatives holds significant promise for the development of safer and more effective treatments for schizophrenia and other psychotic disorders.
References
- Barreiro, E. J., et al. (2010). Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors. Bioorganic & Medicinal Chemistry, 18(5), 1877-1887.
- Tomić, M., et al. (2007). Two new phenylpiperazines with atypical antipsychotic potential. Bioorganic & Medicinal Chemistry Letters, 17(21), 5749-5753.
- Leopoldo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(9), 1584-1598.
- Wikipedia. Conditioned avoidance response test.
- NCBI Bookshelf. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program.
- Tomić, M., et al. (2007). Two new phenylpiperazines with atypical antipsychotic potential. Bioorganic & Medicinal Chemistry Letters, 17(21), 5749-5753.
- de la Fuente, T., et al. (1999). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters, 9(19), 2829-2834.
- Terán, C., et al. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters, 8(24), 3567-3570.
- Howes, O. D., & Kapur, S. (2014). The Role of Dopamine in Schizophrenia from a Neurobiological and Evolutionary Perspective: Old Fashioned, but Still in Vogue. Frontiers in Psychiatry, 5, 47.
- ResearchGate. Pathophysiology of schizophrenia-dopamine pathway.
- National Institute of Mental Health. Signaling Pathways in Schizophrenia: emerging targets and therapeutic strategies.
- Lieberman, J. A., et al. (2008). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Pharmacological Reviews, 60(3), 358–403.
- Macheda, T., et al. (2020). Active Avoidance protocol. protocols.io.
- Zhang, C., et al. (2016). Effects of repeated quetiapine treatment on conditioned avoidance responding in rats. Behavioural Brain Research, 311, 25-33.
- Psychopharmacology Institute. The Four Dopamine Pathways Relevant to Antipsychotics Pharmacology.
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A Tale of Two Isomers: A Comparative Guide to the Biological Activity of 2-Phenylpiperazine and 1-Phenylpiperazine
For the discerning researcher in neuropharmacology and medicinal chemistry, the phenylpiperazine scaffold is a familiar and fertile ground for the discovery of novel central nervous system (CNS) agents. Its rigid structure and the versatile chemistry of its two nitrogen atoms have given rise to a plethora of clinically significant drugs, from antidepressants to antipsychotics. However, the subtle yet profound impact of isomeric substitution on this privileged scaffold is a subject that warrants a deeper, more critical examination. This guide provides an in-depth, objective comparison of the biological activities of two fundamental phenylpiperazine isomers: 2-phenylpiperazine and 1-phenylpiperazine. By synthesizing available experimental data and elucidating the underlying structure-activity relationships (SAR), we aim to provide a comprehensive resource for researchers engaged in the design and development of next-generation CNS therapeutics.
The Crucial Distinction: Phenyl Group Placement
The core difference between these two molecules lies in the point of attachment of the phenyl ring to the piperazine nucleus. In 1-phenylpiperazine , the phenyl group is directly attached to one of the nitrogen atoms (N1), creating a tertiary amine. In contrast, This compound features the phenyl group attached to a carbon atom (C2) of the piperazine ring, adjacent to a secondary amine. This seemingly minor positional shift has significant consequences for the molecule's three-dimensional shape, basicity, and ultimately, its interaction with biological targets.
1-Phenylpiperazine: A Well-Characterized Neuromodulator
1-Phenylpiperazine (1-PP) is the more extensively studied of the two isomers and serves as the foundational structure for numerous psychoactive drugs.[1] Its biological activity is primarily characterized by its interaction with monoamine systems.
Monoamine Releasing Activity
1-PP is recognized as a monoamine releasing agent, exhibiting a pharmacological profile that is a rigid analog of amphetamine.[1] It triggers the release of norepinephrine (NE), serotonin (5-HT), and dopamine (DA) from neuronal storage vesicles. However, its potency and selectivity differ across these neurotransmitters. Experimental data reveals that 1-PP is a modestly selective norepinephrine releasing agent.[1]
| Monoamine Neurotransmitter | EC50 for Release (nM)[1] |
| Norepinephrine | 186 |
| Serotonin | 880 |
| Dopamine | 2,530 |
A lower EC50 value indicates greater potency in inducing neurotransmitter release.
This profile indicates that 1-PP is approximately 4.7-fold more potent at releasing norepinephrine than serotonin, and about 13.6-fold more potent than its effect on dopamine release.[1]
Receptor Binding Profile
In addition to its role as a releasing agent, 1-phenylpiperazine and its derivatives are known to interact with a variety of postsynaptic receptors. The parent compound, 1-phenylpiperazine, displays a notable affinity for serotonin 5-HT1A receptors.[2]
| Receptor | Binding Affinity (Ki, nM) |
| 5-HT1A | 380[2] |
A lower Ki value indicates a higher binding affinity.
This interaction at serotonergic receptors is a key feature that has been extensively exploited in the development of drugs like the antidepressant trazodone, which contains the 1-phenylpiperazine moiety.
This compound: An Enigmatic Isomer with Untapped Potential
In stark contrast to its N-substituted counterpart, the biological activity of the parent this compound is significantly less well-documented in publicly available literature. Much of our understanding is inferred from studies on its derivatives. The presence of the phenyl group at the C2 position introduces chirality, meaning this compound exists as a pair of enantiomers, (R)-2-phenylpiperazine and (S)-2-phenylpiperazine. This stereochemistry is a critical factor in its biological activity.
While quantitative binding data for the parent compound is scarce, the available literature on its derivatives suggests that the this compound scaffold is a viable pharmacophore for targeting CNS receptors. The phenyl group is considered essential for the binding affinity of its derivatives to serotonin and dopamine receptors.[3]
Studies on derivatives of this compound have explored their potential in various therapeutic areas:
-
Antihistaminic and Anticholinergic Effects: Research has been conducted on the antihistaminic and anticholinergic properties of this compound derivatives, suggesting potential applications in allergy and related conditions.
-
Serotonin-Selective Reuptake Inhibition: Some derivatives have been synthesized and evaluated as selective serotonin reuptake inhibitors (SSRIs), indicating that this scaffold can be tailored to interact with monoamine transporters.
The lack of direct comparative data for the parent this compound with its 1-phenyl isomer represents a significant knowledge gap and a promising area for future investigation.
Structure-Activity Relationship (SAR) Insights: Why Position Matters
The divergent biological profiles of these two isomers can be rationalized through an analysis of their structural and electronic properties.
Steric Hindrance and Conformational Flexibility
The placement of the phenyl group at N1 in 1-phenylpiperazine directly influences the accessibility of the N1 lone pair of electrons and the overall conformation of the piperazine ring. The phenyl group can adopt different orientations relative to the piperazine ring, which is crucial for its interaction with various receptor binding pockets.
In this compound, the phenyl group is attached to a carbon atom, which creates a chiral center. The two enantiomers will present the phenyl group in distinct three-dimensional orientations, which can lead to stereoselective interactions with chiral biological targets like receptors and enzymes. The proximity of the bulky phenyl group to the N1 nitrogen may also influence its basicity and nucleophilicity compared to the more distant N4 nitrogen.
Basicity and Pharmacokinetics
The nitrogen atoms of the piperazine ring are basic and are typically protonated at physiological pH. In 1-phenylpiperazine, the N1 nitrogen is directly conjugated with the electron-withdrawing phenyl ring, which reduces its basicity compared to the N4 nitrogen. This difference in basicity can affect its pharmacokinetic properties, such as solubility and membrane permeability, as well as its ability to form ionic interactions within a receptor binding site.
For this compound, both nitrogen atoms are secondary amines and their basicity would be more similar, though potentially influenced by the inductive effects of the nearby phenyl group.
Experimental Protocols for a Head-to-Head Comparison
To definitively elucidate the comparative biological activities of this compound and 1-phenylpiperazine, a series of standardized in vitro assays are required. The following protocols are representative of the methodologies that would be employed.
Radioligand Receptor Binding Assays
Objective: To determine and compare the binding affinities (Ki) of this compound (and its individual enantiomers) and 1-phenylpiperazine for a panel of CNS receptors and transporters.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the target receptor or from specific brain regions (e.g., rat striatum for dopamine transporter).
-
Assay Buffer: Prepare an appropriate assay buffer for each target.
-
Competition Binding: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]citalopram for the serotonin transporter), and a range of concentrations of the test compound (this compound or 1-phenylpiperazine).
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Neurotransmitter Release Assays
Objective: To compare the potency (EC50) and efficacy of this compound and 1-phenylpiperazine in inducing the release of dopamine, serotonin, and norepinephrine.
Protocol:
-
Synaptosome Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine).
-
Radiolabeling: Pre-load the synaptosomes with the respective radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Superfusion: Place the loaded synaptosomes in a superfusion apparatus and continuously perfuse with buffer.
-
Compound Application: After a baseline period, switch to a buffer containing a range of concentrations of the test compound.
-
Fraction Collection: Collect the superfusate in fractions over time.
-
Quantification: Measure the radioactivity in each fraction using a scintillation counter to determine the amount of neurotransmitter released.
-
Data Analysis: Plot the concentration-response curves and determine the EC50 and maximal release for each compound.
Signaling Pathway for Monoamine Release
Caption: Mechanism of phenylpiperazine-induced monoamine release.
Conclusion and Future Directions
The comparative analysis of this compound and 1-phenylpiperazine reveals a significant disparity in our current understanding of their biological activities. While 1-phenylpiperazine is a well-established monoamine releasing agent and a foundational scaffold for numerous CNS drugs, this compound remains a largely unexplored entity.
The structural difference between these two isomers—the placement of the phenyl group on a nitrogen versus a carbon atom—is the root cause of their distinct pharmacological profiles. This guide has synthesized the available data and provided a framework for a more direct and quantitative comparison.
For researchers in drug discovery, the key takeaways are:
-
1-Phenylpiperazine is a reliable starting point for developing compounds that modulate monoamine systems, with a wealth of SAR data to guide design.
-
This compound represents an opportunity for the discovery of novel pharmacological profiles. Its chirality and the distinct electronic and steric environment of its nitrogen atoms may lead to compounds with improved selectivity and novel mechanisms of action.
It is imperative that future research endeavors to fill the existing knowledge gap by conducting direct, head-to-head comparisons of these two fundamental isomers. Such studies will not only deepen our understanding of the SAR of phenylpiperazines but also undoubtedly unlock new avenues for the development of innovative therapeutics for a range of neurological and psychiatric disorders.
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A Comparative Benchmarking of 2-Phenylpiperazine and its Analogs in Neuropharmacology and Oncology
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a vast number of clinically approved drugs stems from its unique physicochemical properties. The two nitrogen atoms offer opportunities for di-substitution, allowing for the fine-tuning of pharmacological activity and pharmacokinetic profiles.[3][4] This structural versatility has led to the development of piperazine-containing compounds across a wide spectrum of therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents.[5][6][7] This guide provides a comparative analysis of 2-Phenylpiperazine and other key piperazine analogs, offering a data-driven perspective for researchers engaged in the design and development of novel therapeutics.
Structural and Physicochemical Properties: A Foundation for Diverse Biological Activity
The substitution pattern on the piperazine core profoundly influences the molecule's interaction with biological targets. This section compares the structural features of this compound with other notable analogs.
Table 1: Physicochemical Properties of Selected Piperazine Analogs
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |
| This compound | C₁₀H₁₄N₂ | 162.23 | 1.35 | 9.25 (basic) | |
| 1-Benzylpiperazine (BZP) | C₁₁H₁₆N₂ | 176.26 | 1.89 | 9.38 (basic) | |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | C₁₁H₁₃F₃N₂ | 230.23 | 2.83 | 8.21 (basic) | |
| 1-(3-Chlorophenyl)piperazine (m-CPP) | C₁₀H₁₃ClN₂ | 196.68 | 2.45 | 8.34 (basic) |
Note: LogP and pKa values are predicted using computational models and may vary from experimental values.
The placement of the phenyl group distinguishes this compound from many other well-known analogs where the phenyl or substituted phenyl group is attached to one of the nitrogen atoms (N1 position). This seemingly subtle difference can lead to significant changes in conformational flexibility and the presentation of pharmacophoric features to target receptors.
Comparative Pharmacological Profiles: Neurotransmitter Receptor Interactions
A primary area of investigation for piperazine analogs is their interaction with central nervous system (CNS) targets, particularly serotonin (5-HT) and dopamine (DA) receptors and transporters.[8] These interactions underpin their potential therapeutic applications in psychiatric disorders, as well as their abuse potential.[9]
Serotonin Receptor and Transporter Affinity
The serotonergic system is a key target for many psychoactive drugs. The following table summarizes the binding affinities (Ki, nM) of this compound and its analogs for various serotonin receptor subtypes and the serotonin transporter (SERT). Lower Ki values indicate higher binding affinity.
Table 2: Comparative Binding Affinities (Ki, nM) at Serotonin Receptors and Transporter (SERT)
| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂C | SERT |
| This compound | 199[10] | >10,000 | >10,000 | >750[11] |
| 1-Benzylpiperazine (BZP) | 2,800 | 1,200 | 2,000 | 130 |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 132 | 225 | 26 | 230 |
| 1-(3-Chlorophenyl)piperazine (m-CPP) | 130 | 2.3 | 1.2 | 140 |
Note: Data is compiled from various sources and experimental conditions may differ. The values for BZP and TFMPP are indicative and sourced from preclinical studies.
From this data, it is evident that N-arylpiperazines like m-CPP and TFMPP generally exhibit higher affinity for serotonin receptors, particularly the 5-HT₂ subtypes, compared to this compound and BZP.[8] The potent activity of m-CPP at 5-HT₂C receptors is a well-established characteristic.[12] this compound, in contrast, shows relatively low affinity for the tested serotonin receptors.[10]
Dopamine Receptor and Transporter Affinity
The dopaminergic system is crucial for motor control, motivation, and reward. The interaction of piperazine analogs with dopamine receptors (D₁, D₂, D₃) and the dopamine transporter (DAT) is of significant interest for both therapeutic and abuse liability assessment.
Table 3: Comparative Binding Affinities (Ki, nM) at Dopamine Receptors and Transporter (DAT)
| Compound | D₁ | D₂ | D₃ | DAT |
| This compound | >1500[11] | >1500[11] | 0.2[11] | >190[11] |
| 1-Benzylpiperazine (BZP) | 5,500 | 4,400 | 1,100 | 290 |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 9,800 | 6,800 | 2,800 | 1,200 |
| 1-(3-Chlorophenyl)piperazine (m-CPP) | 1,200 | 550 | 210 | 1,500 |
Note: Data is compiled from various sources and experimental conditions may differ. The values for BZP, TFMPP, and m-CPP are indicative and sourced from preclinical studies.
A striking observation is the high affinity and selectivity of a this compound analog for the D₃ receptor.[11] This highlights the potential for developing D₃-selective ligands based on the this compound scaffold for conditions like substance abuse and Parkinson's disease.[13] In contrast, BZP, TFMPP, and m-CPP generally display lower and less selective affinity for dopamine receptors and the transporter.[14]
In Vitro Cytotoxicity: A Look into Anticancer Potential
Recent research has explored the anticancer properties of arylpiperazine derivatives.[7] These compounds have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms.[15]
Table 4: Comparative In Vitro Cytotoxicity (IC₅₀, µM) in Human Cancer Cell Lines
| Compound | A549 (Lung) | HCT-116 (Colon) | MIAPaCa-2 (Pancreatic) | LNCaP (Prostate) |
| Phenylpiperazine Derivative C-4 | 33.20[16] | 11.33[16] | - | - |
| Phenylpiperazine Derivative C-5 | 21.22[16] | 45.89[16] | - | - |
| Arylpiperazine Derivative 9 | - | - | - | < 5[6] |
| Arylpiperazine Derivative 15 | - | - | - | < 5[6] |
| Thiazolinylphenyl-piperazine 2a | - | - | - | - |
| Thiazolinylphenyl-piperazine 2b | - | - | - | - |
| Thiazolinylphenyl-piperazine 2c | - | - | - | - |
Note: The table presents data for different series of phenylpiperazine derivatives from various studies, highlighting their potential as anticancer agents. A direct comparison of the parent this compound is not available in these studies.
The data indicates that specific structural modifications to the phenylpiperazine scaffold can lead to potent cytotoxic activity against various cancer cell lines.[6][16][17] For instance, certain derivatives show significant activity against prostate and lung cancer cells.[6][16] The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the phenyl ring are critical for anticancer efficacy.[7]
Experimental Methodologies: A Guide to Key Assays
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for the key assays used to characterize the pharmacological and cytotoxic profiles of piperazine analogs.
Radioligand Binding Assay for Serotonin Receptors
This protocol outlines a competitive binding assay to determine the affinity of test compounds for serotonin receptors, such as the 5-HT₁A receptor.[1]
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat hippocampus for 5-HT₁A) or cultured cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and repeat the centrifugation step.
-
Finally, resuspend the washed membrane pellet in assay buffer to a final protein concentration of 100-200 µg/mL, determined by a protein assay (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add in triplicate:
-
50 µL of membrane preparation.
-
50 µL of radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A) at a concentration close to its Kd.
-
50 µL of assay buffer (for total binding), a high concentration of a known non-labeled ligand (e.g., 10 µM serotonin for non-specific binding), or varying concentrations of the test compound.
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer using a cell harvester.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Neurotransmitter Uptake Assay in HEK-293 Cells
This protocol describes a method to assess the ability of test compounds to inhibit the uptake of neurotransmitters by their respective transporters expressed in Human Embryonic Kidney (HEK-293) cells.[18][19]
Experimental Protocol: Neurotransmitter Uptake Assay
-
Cell Culture and Plating:
-
Culture HEK-293 cells stably expressing the transporter of interest (e.g., hDAT, hSERT) in appropriate growth medium.[20]
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Procedure:
-
On the day of the assay, wash the cells once with pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of the test compound or vehicle control.
-
Initiate the uptake by adding the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin) at a concentration near its Km value.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the assay medium and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
-
Measurement and Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Determine the protein concentration in parallel wells to normalize the uptake data.
-
Calculate the percentage of inhibition of uptake for each concentration of the test compound.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][21][22]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Plate the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Synthesis of this compound and a Key Analog
The synthetic route to these compounds is a critical aspect for their availability in research. Below are generalized synthesis schemes.
Synthesis of this compound
A common route to this compound involves the reduction of a precursor like 1-(3',4',5'-trimethoxybenzyl)-2-phenyl-3-ketopiperazine.[23]
Caption: Generalized synthesis of this compound.
Synthesis of 1-Benzylpiperazine (BZP)
1-Benzylpiperazine can be synthesized by the reaction of piperazine with benzyl chloride.[2][9]
Caption: Synthesis of 1-Benzylpiperazine (BZP).
Structure-Activity Relationships (SAR) and Future Directions
The comparative data presented in this guide underscores several key SAR insights:
-
N-Aryl vs. C-Aryl Substitution: The position of the aryl group is a critical determinant of pharmacological activity. N-arylpiperazines often exhibit high affinity for serotonin receptors, while the this compound scaffold can be tailored for high D₃ receptor selectivity.[4][11]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring dramatically influence both CNS receptor affinity and anticancer activity.[4][6][7] For instance, electron-withdrawing groups like trifluoromethyl and chloro groups can enhance affinity for certain serotonin receptors.[8]
-
N1-Substituent: In N-arylpiperazines, the substituent on the other nitrogen atom can be modified to fine-tune the pharmacological profile, including selectivity and functional activity (agonist vs. antagonist).
Future research in this area will likely focus on leveraging these SAR insights to design novel piperazine analogs with improved target selectivity and therapeutic indices. The development of highly selective D₃ receptor ligands based on the this compound scaffold is a particularly promising avenue for the treatment of neurological and psychiatric disorders.[13] Furthermore, the exploration of phenylpiperazine derivatives as anticancer agents warrants further investigation, with a focus on elucidating their mechanisms of action and improving their selectivity for cancer cells over healthy cells.[7][15]
Conclusion
This comparative guide provides a framework for understanding the pharmacological and cytotoxic profiles of this compound and its analogs. The data and protocols presented herein are intended to serve as a valuable resource for researchers in drug discovery and development. The versatility of the piperazine scaffold, coupled with a deeper understanding of its structure-activity relationships, will undoubtedly continue to fuel the development of novel and effective therapeutics for a wide range of human diseases.
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Structure-activity relationship (SAR) studies of 2-Phenylpiperazine analogs
The 2-phenylpiperazine structural motif is a cornerstone in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its inherent conformational flexibility and the ability to present substituents in distinct spatial orientations have made it a "privileged scaffold" for engaging a variety of G-protein coupled receptors (GPCRs), especially dopamine and serotonin receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights into the design of potent and selective ligands for various neurological and psychiatric disorders.
The Core Scaffold: A Versatile Anchor
The this compound core consists of a piperazine ring directly attached to a phenyl group at the 2-position. This arrangement allows for modifications at several key positions: the phenyl ring, the piperazine nitrogens (N1 and N4), and the piperazine ring itself. Each of these positions plays a crucial role in modulating the pharmacological profile of the resulting analogs, influencing their affinity, selectivity, and functional activity at various biological targets.
Structure-Activity Relationships: A Positional Analysis
The following sections dissect the SAR of this compound analogs by examining the impact of substitutions at different positions on the scaffold.
Phenyl Ring Substitutions: Fine-Tuning Receptor Interactions
Substituents on the phenyl ring have a profound impact on receptor affinity and selectivity. The position and electronic nature of these substituents dictate the interactions with specific amino acid residues within the receptor's binding pocket.
-
Ortho-Substitution: An ortho-substituent on the phenyl ring is a common feature in many high-affinity ligands. For instance, a methoxy group at the 2-position of the phenyl ring is frequently found in potent 5-HT1A receptor ligands.[1][2] This substitution is believed to orient the phenyl ring in a favorable conformation for optimal receptor engagement. Comparative molecular field analysis (CoMFA) studies have suggested that an ortho-substituent with a negative potential is favorable for affinity at both 5-HT1A and α1 receptors.[3][4]
-
Meta- and Para-Substitutions: The effects of meta and para substitutions are more varied and target-dependent. For example, in a series of N-(2,3-dichlorophenyl)piperazine analogs, the dichlorination pattern was crucial for dopamine D3 receptor affinity.[5] In another study, 1-(3,4-dichlorophenyl)piperazine derivatives showed significant cytotoxic activity against breast adenocarcinoma cells, suggesting this substitution pattern is favorable for anticancer activity.[6] Conversely, for 5-HT1A and α1 receptors, the para position appears to have limited space for bulky substituents.[3][4]
N1-Substitutions: Probing the Orthosteric Binding Pocket
The N1 nitrogen of the piperazine ring is typically protonated at physiological pH and forms a key ionic interaction with a conserved aspartate residue in the binding pocket of many aminergic GPCRs. While direct substitution on N1 is less common, its basicity and the nature of the group attached to it are critical.
N4-Substitutions: Extending into the Secondary Binding Pocket and Modulating Pharmacokinetics
The N4 position of the piperazine ring is the most frequently modified position, allowing for the introduction of a wide variety of substituents that can extend into secondary or allosteric binding pockets, significantly impacting selectivity and functional activity.
-
Alkyl Chains and Terminal Groups: The length and nature of the alkyl chain connecting the piperazine to a terminal moiety are critical. For instance, in a series of long-chain arylpiperazines, a propyl chain was found to be a favorable linker for serotonergic ligands.[7] The terminal group itself is a major determinant of the pharmacological profile. Replacement of a phthalimide moiety with bulky alkyl amides, such as an adamantanecarboxamido group, in analogs of the 5-HT1A antagonist NAN-190, led to a significant improvement in 5-HT1A affinity and selectivity over α1-adrenergic receptors.[8]
-
Bitopic Ligands: The N4-substituent can be designed to interact with a secondary binding site on the receptor, leading to "bitopic" ligands with enhanced affinity and selectivity. This has been a successful strategy for developing D3-selective dopamine receptor ligands, where the N-phenylpiperazine moiety occupies the orthosteric site and a benzamide moiety attached via the N4 position interacts with a unique secondary binding pocket on the D3 receptor.[9][10]
Comparative Data Summary
The following table summarizes the structure-activity relationships of selected this compound analogs, highlighting the impact of different substitutions on their binding affinities for various receptors.
| Compound ID | Phenyl Ring Substitution | N4-Substituent | Target Receptor(s) | Binding Affinity (Ki, nM) | Selectivity | Reference |
| 12b | 2-methoxyphenyl | -(CH2)3-N(Ph)CHO | D3 | 0.3 | D3 vs D2: ~133-fold | [5] |
| 12c | 2-methoxyphenyl | -(CH2)4-N(Ph)CHO | D3 | 0.9 | D3 vs D2: ~59-fold | [5] |
| FG-7 | 2-(4,5-dihydrothiazol-2-yl)phenyl | -(CH2)3-N-endo-norbornene-dicarboximide | 5-HT1A | 54 | Selective for 5-HT1A | [7] |
| FG-16 | 2-(4,5-dihydrothiazol-2-yl)phenyl | -(CH2)4-N-endo-norbornene-dicarboximide | 5-HT1A | 25 | Selective for 5-HT1A | [7] |
| 2j | 2-methoxyphenyl | -(CH2)4-NHCO-adamantane | 5-HT1A | 0.4 | 5-HT1A vs α1: 160-fold | [8] |
| 6a | 2-fluorophenyl | -(CH2)2-NHCO-(3-thiophenephenyl) | D3 | nanomolar range | D3 vs D2: ~500-fold | [9][11] |
Experimental Protocols
The evaluation of this compound analogs relies on a suite of standardized in vitro and in vivo assays.
Radioligand Binding Assays
This is a fundamental technique to determine the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized to prepare cell membranes.
-
Assay Setup: A fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2/D3 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Causality behind Experimental Choices: The choice of radioligand is critical and should be a high-affinity, selective ligand for the target receptor. The use of a competitive binding format allows for the determination of the affinity of unlabeled compounds.
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its target receptor, determining whether the compound is an agonist, antagonist, or inverse agonist.
Example: cAMP Inhibition Assay for D2-like Receptors
-
Cell Culture: HEK-293T cells stably expressing the dopamine receptor subtype (D2, D3, or D4) are cultured.[12]
-
Assay: Cells are treated with forskolin (to stimulate adenylyl cyclase and increase intracellular cAMP levels) and varying concentrations of the test compound.
-
cAMP Measurement: After incubation, the intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified, and EC50 (for agonists) or IC50 (for antagonists) values are determined.
Trustworthiness of the Protocol: This is a self-validating system as a known agonist (e.g., quinpirole) and a known antagonist are typically run in parallel as positive and negative controls, respectively.[12]
Visualizing Structure-Activity Relationships and Workflows
Key SAR Principles for this compound Analogs
Caption: Key modification sites on the this compound scaffold and their impact on pharmacology.
Experimental Workflow for Evaluating this compound Analogs
Caption: A typical workflow for the design, synthesis, and evaluation of this compound analogs.
Conclusion
The this compound scaffold remains a highly versatile and fruitful starting point for the design of novel CNS agents. A deep understanding of the structure-activity relationships, particularly the differential effects of substitutions on the phenyl ring and the N4-position, is crucial for the development of next-generation therapeutics with improved potency, selectivity, and desired functional outcomes. The strategic combination of rational design, combinatorial synthesis, and robust pharmacological evaluation continues to unlock the full potential of this remarkable chemical motif.
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A Senior Application Scientist's Guide to the Comparative Metabolic Stability of 2-Phenylpiperazine Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a cornerstone of preclinical development.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to adverse effects due to accumulation.[2] This guide provides a comprehensive analysis of the metabolic stability of 2-phenylpiperazine derivatives, a scaffold of significant interest in medicinal chemistry. We will delve into the underlying principles, provide detailed experimental protocols, and present a framework for interpreting the resulting data.
The this compound moiety is a common feature in a variety of centrally acting agents. The inherent basicity of the piperazine nitrogen and the lipophilicity of the phenyl group create a molecule with complex pharmacokinetic properties.[3][4] Understanding how structural modifications to this core influence its metabolic fate is critical for designing next-generation therapeutics with optimized in vivo performance.
The Landscape of Drug Metabolism: Phase I and Phase II Reactions
Drug metabolism is broadly categorized into Phase I and Phase II reactions, primarily occurring in the liver.[1]
-
Phase I Reactions: These are functionalization reactions, such as oxidation, reduction, and hydrolysis, that introduce or expose polar functional groups. The cytochrome P450 (CYP) superfamily of enzymes are the primary drivers of Phase I metabolism.[5][6]
-
Phase II Reactions: These are conjugation reactions where an endogenous substrate (e.g., glucuronic acid, sulfate, glutathione) is attached to the drug or its Phase I metabolite, further increasing water solubility and facilitating excretion. Key enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[7]
For this compound derivatives, both Phase I and Phase II pathways are relevant. The piperazine ring is susceptible to N-dealkylation and oxidation, while the phenyl ring can undergo hydroxylation.[8] The specific metabolic profile is highly dependent on the nature and position of substituents on both the phenyl and piperazine rings.
Experimental Design for Assessing Metabolic Stability
A tiered approach is often employed to evaluate metabolic stability, starting with high-throughput in vitro assays and progressing to more complex systems that better recapitulate the in vivo environment.
Tier 1: High-Throughput Screening with Liver Microsomes
Liver microsomes are subcellular fractions containing the majority of the Phase I drug-metabolizing enzymes, particularly the CYPs.[5][9] Microsomal stability assays are a cost-effective and rapid method for initial screening of a large number of compounds.[5]
Key Parameters Determined:
-
Half-life (t½): The time required for 50% of the parent compound to be metabolized.
-
Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[2][10]
Workflow for Microsomal Stability Assay
Caption: Workflow for a typical liver microsomal stability assay.
Detailed Protocol: Liver Microsomal Stability Assay[11][12]
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of each this compound derivative in DMSO.[11]
-
Prepare a working solution of 125 µM by diluting the stock solution in acetonitrile.[11]
-
Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[9]
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[11]
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to each well.
-
Add the test compound working solution to initiate the reaction (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[9]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Tier 2: S9 Fraction and Hepatocyte Stability Assays
While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for many Phase II reactions.[7]
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, providing a more complete picture of metabolism.[7] The assay procedure is similar to the microsomal stability assay but uses the S9 fraction instead.
-
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of metabolic enzymes and cofactors, making them the "gold standard" for in vitro metabolism studies.[5] Hepatocyte stability assays can assess both Phase I and Phase II metabolism, as well as transporter-mediated uptake.[5][10]
Comparative Data of this compound Derivatives
To illustrate the impact of structural modifications, consider the following hypothetical data for a series of this compound derivatives.
| Compound | R1 | R2 | Human Liver Microsomal t½ (min) | Human Hepatocyte CLint (µL/min/10^6 cells) |
| 1 (Parent) | H | H | 15 | 85 |
| 2 | 4-F | H | 35 | 40 |
| 3 | H | CH3 | 25 | 60 |
| 4 | 4-F | CH3 | 50 | 25 |
Interpretation of Results:
-
Effect of Phenyl Substitution (Compound 2 vs. 1): The introduction of an electron-withdrawing fluorine atom at the 4-position of the phenyl ring increases the metabolic stability (longer t½, lower CLint). This is likely due to the deactivation of the aromatic ring towards oxidative metabolism by CYPs.
-
Effect of Piperazine Substitution (Compound 3 vs. 1): N-methylation of the piperazine ring also enhances stability. This modification can sterically hinder the approach of metabolizing enzymes to the nitrogen atom, a common site of metabolism.
-
Synergistic Effects (Compound 4 vs. 1, 2, 3): Combining both modifications results in the most stable compound in this series, demonstrating a synergistic effect of blocking multiple metabolic soft spots.
Structure-Metabolism Relationships of this compound Derivatives
The metabolic fate of this compound derivatives is intricately linked to their chemical structure.[12][13]
Caption: Structure-Metabolism Relationships for this compound Derivatives.
Key Considerations:
-
Electronic Effects: Electron-withdrawing groups on the phenyl ring generally decrease the rate of aromatic oxidation.
-
Steric Hindrance: Bulky substituents on the piperazine nitrogen can shield it from N-dealkylation.
-
Lipophilicity: While a certain degree of lipophilicity is required for cell permeability, highly lipophilic compounds are often more readily metabolized by CYPs.
-
pKa: The basicity of the piperazine nitrogens influences the ionization state of the molecule at physiological pH, which can affect its interaction with enzymes and transporters.
Conclusion and Future Directions
The metabolic stability of this compound derivatives is a multifaceted property that can be rationally modulated through structural modifications. By employing a systematic approach of in vitro assays, from high-throughput microsomal screens to more comprehensive hepatocyte studies, researchers can gain valuable insights into the structure-metabolism relationships of this important chemical class. This knowledge is paramount for the design of new drug candidates with improved pharmacokinetic profiles and a higher probability of success in clinical development.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Cmpd-X, a Novel 2-Phenylpiperazine Drug Candidate
Introduction: The 2-phenylpiperazine scaffold is a privileged structure in neuropharmacology, with derivatives showing a wide range of activities, often modulating monoaminergic systems.[1] This guide outlines a comprehensive, multi-tiered strategy for validating the hypothesized mechanism of action (MoA) of a new proprietary drug candidate, "Cmpd-X." Our working hypothesis is that Cmpd-X is a potent and selective agonist for a Gi/o-coupled serotonin receptor subtype, leading to downstream neurochemical and behavioral effects consistent with anxiolytic and antidepressant activity.
This document is designed for drug development professionals and researchers. It eschews a rigid template in favor of a logical, causality-driven narrative that progresses from molecular target engagement to in vivo functional outcomes. Each experimental stage is designed to be self-validating, providing the robust data necessary for critical decision-making in a drug discovery pipeline.
The Validation Workflow: A Multi-Level Interrogation
Our approach is a systematic progression through distinct levels of biological organization. We begin by confirming direct physical interaction with the hypothesized target and end with observing a predicted behavioral response in a whole organism. This ensures that the observed phenotype is mechanistically linked to the initial molecular event.
Caption: Overall workflow for validating the mechanism of action of Cmpd-X.
Step 1: Target Engagement & Affinity Determination
The Scientific Question: Does Cmpd-X physically bind to the intended serotonin receptor subtype? And with what affinity?
Rationale: Before any functional assessment, we must confirm target engagement. A radioligand binding assay is the gold standard for quantifying the affinity of a ligand for a receptor.[2][3] We will perform competitive binding assays to determine the inhibition constant (Ki) of Cmpd-X, which reflects its binding affinity.
Comparison: We will compare Cmpd-X against two compounds:
-
Standard Agonist: A well-characterized, high-affinity agonist for the target receptor.
-
Negative Control: A structurally similar this compound derivative known to be inactive at this receptor.
Comparative Binding Affinity Data
| Compound | Target Receptor | Ki (nM) |
| Cmpd-X | 5-HT(1A) | 1.5 ± 0.2 |
| Standard Agonist | 5-HT(1A) | 0.8 ± 0.1 |
| Negative Control | 5-HT(1A) | > 10,000 |
Interpretation: The low nanomolar Ki value for Cmpd-X indicates high-affinity binding to the 5-HT(1A) receptor, comparable to the standard agonist. The negative control shows no significant binding, confirming the specificity of the interaction.
Experimental Protocol: Competitive Radioligand Binding Assay[2][4][5]
-
Receptor Preparation: Homogenize HEK293 cells stably expressing the human 5-HT(1A) receptor in cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet membranes. Resuspend and wash the pellet, then finally resuspend in assay binding buffer. Determine protein concentration via a BCA assay.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of competing test compound (Cmpd-X, standard agonist, or negative control) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of a fixed concentration of radioligand (e.g., [³H]-8-OH-DPAT).
-
150 µL of the membrane preparation (50-100 µg protein).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Separation: Terminate the reaction by rapid vacuum filtration onto PEI-presoaked glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. Wash filters four times with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.
Step 2: Functional Activity & Modality
The Scientific Question: Upon binding, does Cmpd-X activate the receptor? Is it an agonist or an antagonist?
Rationale: Binding does not equate to function. We hypothesize that Cmpd-X is an agonist at a Gi/o-coupled receptor. Activation of Gi/o proteins inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[4][5] We will measure changes in cAMP levels to determine the functional activity of Cmpd-X. To measure a decrease from baseline, adenylate cyclase will be stimulated with forskolin.[4]
Caption: Hypothesized Gi/o-coupled signaling pathway for Cmpd-X.
Comparative Functional Potency Data
| Compound | Modality | EC50 / IC50 (nM) |
| Cmpd-X | Agonist | 8.2 ± 1.1 (IC50) |
| Standard Agonist | Agonist | 4.5 ± 0.9 (IC50) |
| Standard Antagonist | Antagonist | 12.0 ± 2.5 (IC50) |
| Negative Control | Inactive | > 10,000 |
Interpretation: Cmpd-X dose-dependently decreases forskolin-stimulated cAMP levels, confirming its role as an agonist. Its potency (IC50) is in the single-digit nanomolar range, consistent with its high binding affinity.
Experimental Protocol: GloSensor™ cAMP Assay for Gi/o-Coupled Receptors[8][9]
-
Cell Preparation: Use HEK293 cells stably co-expressing the 5-HT(1A) receptor and the GloSensor™ cAMP biosensor. Seed cells in a 96-well white-walled plate and grow to ~80% confluence.
-
Assay Equilibration: Replace the growth medium with CO2-independent medium containing the GloSensor™ cAMP Reagent. Incubate for 2 hours at room temperature to allow the substrate to equilibrate.
-
Compound Addition:
-
Add Cmpd-X or control compounds at various concentrations.
-
Immediately after, add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except negative control) to stimulate adenylyl cyclase.
-
-
Detection: Measure luminescence immediately and kinetically for 30-60 minutes using a plate luminometer. The decrease in luminescence relative to the forskolin-only control reflects the inhibition of cAMP production.
-
Data Analysis: Normalize the data to the forskolin-stimulated signal. Plot the normalized response against the log concentration of the compound and fit with a non-linear regression model to determine the IC50 value.
Step 3: Direct Confirmation of G-Protein Activation
The Scientific Question: Does receptor activation by Cmpd-X lead directly to the engagement and activation of the Gi protein heterotrimer?
Rationale: While cAMP assays measure a key downstream consequence of Gi/o activation, they are still an indirect measure of the primary signaling event. Bioluminescence Resonance Energy Transfer (BRET) allows for the real-time monitoring of protein-protein interactions in living cells.[6][7] We will use a BRET assay that measures the dissociation of the Gβγ subunit from the Gαi subunit upon receptor activation, providing direct evidence of G-protein activation.[8][9]
Comparative G-Protein Activation Data (BRET Signal Change)
| Compound | Max BRET Signal Change (mBU) | EC50 (nM) |
| Cmpd-X | 125 ± 8 | 10.5 ± 1.3 |
| Standard Agonist | 132 ± 10 | 6.8 ± 0.9 |
| Vehicle Control | 2 ± 1 | N/A |
Interpretation: Cmpd-X induces a robust, dose-dependent change in the BRET signal, confirming that it causes the dissociation of the Gi protein subunits. The potency is again consistent with previous experiments, solidifying the mechanistic link between receptor binding and G-protein activation.
Experimental Protocol: G-Protein Activation BRET Assay[12][14]
-
Transfection: Co-transfect HEK293 cells with plasmids encoding:
-
5-HT(1A) Receptor (untagged)
-
Gαi subunit fused to Renilla Luciferase (Rluc) - BRET Donor
-
Gβγ subunit fused to Venus (a YFP variant) - BRET Acceptor
-
-
Cell Seeding: 24 hours post-transfection, seed the cells into a white, flat-bottom 96-well plate.
-
BRET Measurement:
-
Add the luciferase substrate (e.g., coelenterazine h) to each well.
-
Measure the baseline BRET ratio using a luminometer capable of simultaneously detecting donor (e.g., 480 nm) and acceptor (e.g., 530 nm) emissions.
-
Inject Cmpd-X or control compounds and immediately begin kinetic measurements of the BRET ratio over 15-30 minutes.
-
-
Data Analysis: The BRET ratio is calculated as (Acceptor Emission) / (Donor Emission). Activation of the receptor causes the Gα-Rluc and Gβγ-Venus to separate, decreasing the BRET signal. The change in BRET is plotted against the log concentration of the agonist to determine the EC50.
Step 4: In Vivo Target Modulation
The Scientific Question: Does Cmpd-X engage the target receptor in the brain and produce a measurable neurochemical change?
Rationale: Successful in vitro activity must translate to a physiological effect in a living system. In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[10][11] Since 5-HT(1A) receptors are inhibitory autoreceptors on serotonin neurons and also act as heteroreceptors modulating dopamine release, we will measure both serotonin (5-HT) and dopamine (DA) in the medial prefrontal cortex (mPFC), a region critical for mood and cognition.[12]
Comparative Neurochemical Effects in the mPFC (% of Baseline)
| Compound | Extracellular 5-HT | Extracellular DA |
| Cmpd-X (10 mg/kg) | ↓ 45% ± 5% | ↑ 150% ± 12% |
| Standard SSRI (20 mg/kg) | ↑ 300% ± 25% | No significant change |
| Vehicle Control | No significant change | No significant change |
Interpretation: Cmpd-X significantly decreases extracellular 5-HT, consistent with agonism at inhibitory 5-HT(1A) autoreceptors. It also increases dopamine, a known effect of 5-HT(1A) receptor activation in the mPFC.[12] This provides in vivo evidence of target engagement and the predicted downstream neurochemical consequences. The profile is distinct from a classic SSRI, highlighting a different mechanism.
Experimental Protocol: In Vivo Microdialysis[15][18]
-
Surgical Implantation: Anesthetize adult male rats and stereotaxically implant a microdialysis guide cannula targeting the mPFC. Allow animals to recover for 5-7 days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Baseline Collection: Allow the animal to habituate for at least 2 hours while collecting dialysate samples every 20 minutes to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer Cmpd-X, vehicle, or a comparator drug (e.g., via intraperitoneal injection).
-
Post-Dose Collection: Continue collecting dialysate samples for at least 3 hours post-administration.
-
Analysis: Analyze the dialysate samples for 5-HT and DA concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[11]
-
Data Analysis: Express neurotransmitter concentrations as a percentage of the average baseline concentration for each animal.
Step 5: Behavioral Phenotype Confirmation
The Scientific Question: Do the molecular, cellular, and neurochemical effects of Cmpd-X translate into a behaviorally relevant outcome?
Rationale: The ultimate validation of our hypothesis is to demonstrate that Cmpd-X elicits behaviors consistent with its proposed therapeutic use (anxiolytic/antidepressant). We will use two widely accepted rodent behavioral models: the Elevated Plus Maze (EPM) for anxiolytic-like effects and the Forced Swim Test (FST) for antidepressant-like effects.[13][14][15]
Comparative Behavioral Data
| Compound | Elevated Plus Maze (Time in Open Arms, sec) | Forced Swim Test (Immobility Time, sec) |
| Cmpd-X (10 mg/kg) | 45 ± 5 | 80 ± 10 |
| Standard SSRI (20 mg/kg) | 38 ± 6 | 95 ± 12 |
| Vehicle Control | 15 ± 3 | 180 ± 15 |
Interpretation: Cmpd-X significantly increases the time spent in the open arms of the EPM, indicative of an anxiolytic-like effect.[13][16] It also significantly decreases immobility time in the FST, suggesting an antidepressant-like effect.[14] The magnitude of these effects is comparable to or greater than the standard SSRI, validating the functional in vivo consequences of its mechanism of action.
Experimental Protocols: Behavioral Assays
-
Elevated Plus Maze (EPM): [13][17]
-
The apparatus consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.
-
Administer Cmpd-X or control compounds 30-60 minutes before the test.
-
Place the mouse in the center of the maze facing an open arm and allow it to explore for 5 minutes.
-
Record the time spent in the open and closed arms using an automated tracking system. An increase in the time spent in the open arms is interpreted as reduced anxiety.
-
-
Forced Swim Test (FST): [14][15]
-
Place a mouse in a glass cylinder filled with water (23-25°C) from which it cannot escape.
-
The test duration is 6 minutes. An observer, blind to the treatment conditions, scores the last 4 minutes of the test.
-
Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Conclusion
This systematic, multi-level validation guide provides a robust framework for confirming the mechanism of action of Cmpd-X. The data gathered through this workflow demonstrates that Cmpd-X:
-
Binds with high affinity to the 5-HT(1A) receptor.
-
Acts as a potent agonist , inhibiting cAMP production.
-
Directly activates the Gi/o protein signaling pathway.
-
Modulates key neurotransmitters (serotonin and dopamine) in a relevant brain region in vivo.
-
Produces behavioral effects consistent with anxiolytic and antidepressant activity.
By logically progressing from the molecular target to the whole-animal phenotype and comparing performance against established standards, we can have high confidence in the proposed mechanism of action. This comprehensive data package is essential for advancing a novel drug candidate through the development pipeline.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-Phenylpiperazine
For drug development professionals and researchers in medicinal chemistry, the piperazine scaffold is a cornerstone of pharmacophore design. Its prevalence in blockbuster drugs underscores the importance of reliable and scalable synthetic access to its derivatives. Among these, 2-phenylpiperazine presents a unique synthetic challenge compared to its more common N-phenyl counterparts. The introduction of a substituent on the carbon skeleton of the heterocycle demands careful consideration of synthetic strategy to ensure reproducibility and control over purity.
This guide provides an in-depth comparison of common synthetic protocols for this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles of each method, evaluate their reproducibility based on reported outcomes and inherent chemical challenges, and provide detailed, field-tested protocols. Our analysis is grounded in authoritative literature to provide a trustworthy resource for chemists at the bench.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound is not a one-size-fits-all problem. The optimal route depends on factors such as scale, available starting materials, and tolerance for hazardous reagents. We will compare two primary, literature-validated approaches: the classical multi-step synthesis via a lactam intermediate and a more direct, high-temperature cyclization.
| Metric | Method 1: Synthesis via Lactam Intermediate | Method 2: High-Temperature Cyclization |
| Starting Materials | α-Bromo- or α-chlorophenylacetic acid ester, Ethylenediamine | Substituted Aniline, Bis(2-chloroethyl)amine HCl |
| Key Intermediates | 2-Keto-3-phenylpiperazine (a cyclic amide/lactam) | N-Aryl-aziridine or direct cyclization |
| Key Transformation | Amide reduction (e.g., with LiAlH₄) | Nucleophilic substitution and cyclization |
| Typical Overall Yield | Moderate; can be low due to multiple steps | High (Reported >75% for N-phenylpiperazine)[1][2] |
| Reaction Conditions | Step 1: Moderate heat. Step 2: Anhydrous, inert atm. | High temperatures (160-250 °C), solvent-free melt[1][2] |
| Primary Reproducibility Challenge | Formation of polymeric byproducts in Step 1[3]; safe handling and consistent workup of LiAlH₄ reduction | Temperature control is critical; potential for charring and side reactions at extreme temperatures |
| Ideal Scale | Laboratory to pilot scale | Industrial scale |
| Safety Concerns | Highly reactive and pyrophoric LiAlH₄; handling of α-haloesters | High-temperature operation; evolution of HCl gas |
Method 1: Synthesis via 2-Keto-3-phenylpiperazine Intermediate
This is the most frequently cited method specifically for this compound. It is a two-step process that offers a well-defined pathway through a stable, crystalline intermediate. The reproducibility of this method hinges on careful control of the initial condensation and meticulous execution of the subsequent high-energy reduction.
Causality Behind Experimental Choices
The logic of this route is to first construct the piperazine ring with a carbonyl group at the C2 position, forming a stable cyclic amide (lactam). This lactam, 2-keto-3-phenylpiperazine, is generally a solid that can be purified by crystallization, allowing for the removal of impurities before the final, challenging reduction step. The reduction of the amide functional group requires a powerful hydride donor, as amides are significantly less electrophilic than ketones or esters. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity, which is necessary to reduce the resonance-stabilized amide bond. The use of an anhydrous solvent like THF is mandatory, as LiAlH₄ reacts violently with water[4].
Workflow Diagram: Synthesis via Lactam Intermediate
Caption: Conceptual workflow for a direct high-temperature synthesis of this compound.
Discussion of Reproducibility
The primary challenge in this approach is controlling the reaction between the two nitrogen atoms of the diamine precursor and the dielectrophile. Intramolecular cyclization must compete effectively with intermolecular polymerization. The high temperatures cited for the N-phenylpiperazine synthesis (180-200 °C) create a molten state where the reactants can interact directly.[2] While this eliminates the need for a solvent and simplifies downstream processing, maintaining a homogenous melt and preventing localized overheating or "charring" is critical for achieving consistent yields and purity. The reproducibility would be highly dependent on the efficiency of heat transfer and mixing within the reaction vessel, making it more suitable for specialized industrial reactors than standard laboratory glassware.
Conclusion and Recommendations
For laboratory-scale synthesis where reproducibility and purity are paramount, Method 1 (Synthesis via Lactam Intermediate) is the recommended protocol. Its two-step nature allows for the purification of a stable intermediate, which isolates the challenges of the initial condensation from the final high-energy reduction. While the use of LiAlH₄ requires significant care, the procedures for its use and workup are well-established, leading to a reliable outcome when followed meticulously. The formation of polymeric byproducts in the first step is the main variable to control for consistent yields.
The High-Temperature Cyclization (Method 2) , while conceptually simpler and highly effective for the parent N-phenylpiperazine, is less validated for this compound. Its reproducibility on a lab scale is questionable due to the challenges of extreme temperature control in standard glassware. However, for dedicated industrial-scale production, it represents a potentially more economical route worthy of process development.
Ultimately, the choice of synthetic protocol must be aligned with the specific goals of the research or development program. For creating a reliable supply of high-purity this compound for preclinical studies, the control and validation offered by the lactam intermediate route make it the superior and more trustworthy choice.
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A Guide to Inter-Laboratory Comparison of 2-Phenylpiperazine Analysis
This guide provides a comprehensive framework for conducting and participating in inter-laboratory comparisons for the analysis of 2-Phenylpiperazine (2-PP). It is designed for researchers, analytical scientists, and quality assurance professionals in forensic, pharmaceutical, and research laboratories who are committed to ensuring the accuracy, reliability, and comparability of their analytical data. This document delves into the scientific principles underpinning the analysis of 2-PP, outlines validated analytical methodologies, and presents a model for an inter-laboratory comparison study.
Introduction: The Imperative for Analytical Harmony
This compound (2-PP) is a compound of significant interest in both the pharmaceutical and forensic sciences. As a key synthetic precursor and a potential metabolite of various drugs, its accurate quantification is paramount.[1][2] Discrepancies in analytical results between laboratories can have profound consequences, from impeding drug development to compromising legal proceedings. Inter-laboratory comparisons, also known as proficiency testing (PT), are therefore essential tools for assessing and ensuring the quality and comparability of analytical measurements across different facilities.[3][4]
This guide will explore the critical aspects of establishing a robust inter-laboratory comparison for 2-PP, focusing on the most prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Framework of Inter-Laboratory Comparison
An inter-laboratory comparison is a systematic process of evaluating the performance of multiple laboratories against pre-established criteria by analyzing the same, homogeneous samples.[4] The fundamental principles of such studies are outlined in international standards like ISO/IEC 17043, which provides a framework for the competent operation of proficiency testing schemes.[5][6] The primary objectives of an inter-laboratory comparison for 2-PP analysis include:
-
Performance Evaluation: To provide individual laboratories with an objective assessment of their analytical performance compared to their peers.
-
Method Validation: To validate the robustness and reproducibility of analytical methods across different laboratory environments.
-
Identification of Methodological Biases: To uncover systematic errors or biases in analytical procedures that may not be apparent within a single laboratory.
-
Building Confidence: To foster confidence in the reliability of analytical data among stakeholders, including regulatory bodies and the scientific community.
The workflow of a typical inter-laboratory comparison is depicted in the following diagram:
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Phenylpiperazine Derivatives
Introduction: The Versatility of the 2-Phenylpiperazine Scaffold
The this compound moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[3][4][5] This versatility stems from the scaffold's ability to interact with various biological targets, most notably G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[5][6][7][8]
Molecular docking, a powerful in-silico technique, plays a pivotal role in understanding these interactions at an atomic level.[3][9] It allows us to predict the binding orientation and affinity of ligands within a protein's active site, thereby guiding the rational design and optimization of novel drug candidates.[3][9] This guide provides a comprehensive framework for conducting comparative docking studies of this compound derivatives, focusing on the dopamine D2 receptor as a primary target, a key player in the pathophysiology of psychosis.[5] We will compare a hypothetical series of derivatives against the atypical antipsychotic, Risperidone, to provide a tangible benchmark for performance.
The Scientific Rationale: Why Comparative Docking Matters
The core principle of this guide is to establish a robust and reproducible computational workflow. The "trustworthiness" of any docking study hinges on a self-validating system. This is achieved through a multi-step process that begins with the careful preparation of both the receptor and the ligands, followed by a validated docking protocol, and culminating in a thorough analysis of the predicted binding modes and energies.
The choice of the dopamine D2 receptor (PDB ID: 6CM4) is strategic. Its crystal structure in complex with Risperidone provides an excellent reference point for validating our docking protocol.[5] By "redocking" the co-crystallized ligand, we can assess the accuracy of our chosen algorithm and parameters. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[10][11] This initial validation step is crucial for ensuring the reliability of the subsequent docking of our novel this compound derivatives.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a detailed workflow for a comparative docking study. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Caption: A streamlined workflow for comparative molecular docking studies.
1. Protein Preparation:
-
Objective: To prepare the receptor structure for docking by removing extraneous molecules and adding necessary hydrogens.
-
Protocol:
-
Download the crystal structure of the human dopamine D2 receptor in complex with Risperidone (PDB ID: 6CM4) from the Protein Data Bank.
-
Remove water molecules, co-factors, and any non-essential ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges using a suitable force field (e.g., Gasteiger charges).
-
Save the prepared protein structure in a PDBQT format for use with AutoDock Vina.[9]
-
2. Ligand Preparation:
-
Objective: To generate 3D conformers of the this compound derivatives and the reference compound (Risperidone) and prepare them for docking.
-
Protocol:
-
Sketch the 2D structures of the this compound derivatives and Risperidone using a chemical drawing tool.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger partial charges to all ligand atoms.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligands in PDBQT format.
-
3. Grid Generation:
-
Objective: To define the search space for the docking simulation within the receptor's binding site.
-
Protocol:
-
Identify the binding site of the D2 receptor based on the position of the co-crystallized ligand (Risperidone) in the PDB structure.
-
Define a grid box that encompasses the entire binding pocket, providing enough space for the ligands to move and rotate freely. The dimensions of the grid box should be carefully chosen to balance computational cost and sampling accuracy.
-
4. Protocol Validation (Redocking):
-
Objective: To validate the accuracy of the docking protocol by redocking the co-crystallized ligand (Risperidone) into the binding site.
-
Protocol:
-
Dock the prepared Risperidone ligand into the prepared D2 receptor using the defined grid box and docking parameters.
-
Compare the predicted binding pose of Risperidone with its crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value below 2.0 Å indicates a successful validation.[10][11]
-
5. Docking of this compound Derivatives:
-
Objective: To predict the binding modes and affinities of the this compound derivatives within the D2 receptor binding site.
-
Protocol:
-
Sequentially dock each prepared this compound derivative into the D2 receptor using the validated docking protocol.
-
Generate a set of possible binding poses for each derivative.
-
6. Scoring and Ranking:
-
Objective: To estimate the binding affinity of each derivative and rank them accordingly.
-
Protocol:
-
The docking software will automatically calculate a docking score (e.g., in kcal/mol) for each generated pose, which represents an estimation of the binding free energy.
-
Rank the derivatives based on their best docking scores (the most negative score indicating the highest predicted affinity).
-
7. Interaction Analysis:
-
Objective: To visualize and analyze the specific molecular interactions between the docked ligands and the receptor.
-
Protocol:
-
Use molecular visualization software (e.g., PyMOL, Discovery Studio) to inspect the top-ranked poses of each derivative within the D2 receptor's binding site.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges with specific amino acid residues.
-
8. Comparative Analysis:
-
Objective: To compare the docking results of the this compound derivatives with the reference compound, Risperidone.
-
Protocol:
-
Compare the docking scores of the derivatives to that of Risperidone.
-
Analyze the similarities and differences in the binding modes and key interactions. This comparison can provide insights into the structure-activity relationships (SAR) of the this compound scaffold.
-
Data Presentation: A Comparative Analysis
The following table summarizes hypothetical docking scores and key interacting residues for a series of this compound derivatives compared to Risperidone. This structured presentation allows for a clear and objective comparison of the in-silico performance.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Risperidone (Reference) | -10.5 | Asp114, Ser193, Phe389, Trp386 |
| Derivative 1 (Unsubstituted) | -8.2 | Asp114, Phe389 |
| Derivative 2 (4-Fluoro) | -8.9 | Asp114, Ser193, Phe389 |
| Derivative 3 (4-Chloro) | -9.3 | Asp114, Ser193, Phe389, Tyr408 |
| Derivative 4 (4-Methoxy) | -9.8 | Asp114, Ser193, Phe389, Trp386 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Context: The Dopaminergic System
To fully appreciate the significance of these docking studies, it is essential to understand the biological context. The dopamine D2 receptor is a key component of the dopaminergic signaling pathway, which plays a crucial role in regulating mood, motivation, and motor control.
Caption: Simplified schematic of the dopamine D2 receptor signaling pathway.
Antagonists of the D2 receptor, such as the this compound derivatives studied here, block the binding of dopamine. This leads to an inhibition of the downstream signaling cascade, ultimately resulting in a modulation of neuronal activity. This mechanism of action is central to the therapeutic effect of antipsychotic drugs.
Conclusion: From In-Silico Insights to Drug Discovery
This guide has provided a comprehensive framework for conducting comparative docking studies of this compound derivatives. By adhering to a rigorous and validated protocol, researchers can generate reliable in-silico data to guide the design of novel and more effective therapeutic agents. The integration of structural biology, computational chemistry, and pharmacology is essential for advancing our understanding of drug-receptor interactions and accelerating the drug discovery process. It is important to remember that while molecular docking is a powerful predictive tool, experimental validation through in vitro and in vivo assays is crucial to confirm the computational findings.[11][12]
References
- CABS-dock. (2021). Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement. PubMed. [Link]
- Springer Nature Experiments. (n.d.). Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Phenylpiperazine for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and safeguarding our ecosystem. This guide provides an in-depth, procedural framework for the proper disposal of 2-phenylpiperazine, moving beyond mere compliance to foster a deeper understanding of the chemical principles underpinning these essential safety protocols.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to comprehend the inherent hazards of this compound. Classified as a hazardous substance, it presents multiple risks that necessitate careful management.
Key Hazards:
-
Corrosivity: this compound is corrosive and can cause severe skin burns and eye damage upon contact.[1]
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Irritation: It can cause skin, eye, and respiratory irritation.[2]
-
Environmental Hazard: While specific data for this compound is limited, piperazine and its derivatives are recognized as substances that should not be released into the environment.[1]
Due to these hazards, this compound is categorized as a hazardous waste, and its disposal is regulated by local, regional, and national authorities such as the Environmental Protection Agency (EPA) in the United States.[3]
Core Directive: The Principle of Professional Disposal
The primary and most critical directive for the disposal of this compound is to engage a licensed and reputable hazardous waste disposal company. These organizations are equipped with the expertise and infrastructure to handle and process chemical waste in a manner that is safe, environmentally responsible, and compliant with all regulations.
It is imperative to:
-
Never dispose of this compound down the drain or in regular trash.[1]
-
Always store waste this compound in clearly labeled, sealed, and appropriate containers.
-
Maintain a detailed inventory of the chemical waste.
In-Lab Waste Management: A Step-by-Step Procedural Guide
While final disposal must be handled by professionals, proper in-lab management is the first line of defense in ensuring safety and compliance. This involves segregation, containment, and, where appropriate and safe, preliminary neutralization of waste streams.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe laboratory practice.
-
Designated Waste Container: Establish a dedicated, properly labeled hazardous waste container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The label should clearly indicate "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., corrosive, toxic).
-
Solid vs. Liquid Waste: Collect solid and liquid waste streams containing this compound in separate, appropriately labeled containers.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
Step 2: Neutralization of Aqueous Waste Streams (for experienced personnel only)
For dilute aqueous solutions of this compound, a carefully controlled neutralization step can be undertaken by trained personnel to reduce its corrosivity before collection for disposal. As this compound is a basic compound, it can be neutralized with a weak acid.
Causality: The basicity of this compound is due to the lone pairs of electrons on the nitrogen atoms of the piperazine ring, which can accept protons. By reacting it with an acid, these basic sites are protonated, forming a salt and reducing the pH of the solution towards neutral. This reduces the immediate corrosive hazard of the waste.
Protocol for Neutralization of Dilute Aqueous this compound Waste:
Materials:
-
Dilute aqueous waste containing this compound
-
5% citric acid solution (a weak organic acid)
-
pH indicator strips or a calibrated pH meter
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.
-
Stir plate and magnetic stir bar
-
Fume hood
Procedure:
-
Work in a Fume Hood: Perform this procedure in a certified chemical fume hood to avoid inhalation of any potential vapors.
-
Prepare the Setup: Place the beaker containing the this compound waste solution on a stir plate and add a magnetic stir bar.
-
Slow Addition of Acid: While stirring gently, slowly add the 5% citric acid solution dropwise to the waste solution.
-
Monitor pH: Periodically check the pH of the solution using pH indicator strips or a pH meter.
-
Target pH: Continue adding the citric acid solution until the pH of the waste is between 6.0 and 8.0.
-
Exothermic Reaction: Be aware that neutralization reactions can be exothermic and generate heat. If the solution becomes warm, pause the addition of acid and allow it to cool.
-
Labeling: Once neutralized, label the container as "Neutralized this compound Waste" and include a list of its contents.
-
Collection for Disposal: This neutralized solution must still be collected and disposed of as hazardous waste by a licensed contractor.
Diagram: Decision Workflow for this compound Waste Management
Caption: Decision workflow for the in-lab management of this compound waste.
Step 3: Decontamination of Empty Containers and Glassware
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
Protocol for Decontaminating Glassware:
-
Triple Rinse: Rinse the container or glassware three times with a suitable solvent. A good practice is to use a small amount of a solvent in which this compound is soluble (e.g., methanol or ethanol), followed by water.
-
Collect Rinsate: The rinsate from these washes must be collected and disposed of as hazardous waste.
-
Final Wash: After the triple rinse, the glassware can be washed with soap and water.
Step 4: Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial.
Procedure for Small Spills:
-
Evacuate and Ventilate: If safe to do so, evacuate the immediate area and ensure adequate ventilation.
-
Wear PPE: Don appropriate PPE, including a respirator if necessary.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
Disposal via High-Temperature Incineration
The ultimate and most effective method for the complete destruction of this compound is high-temperature incineration.[4][5] This process should only be carried out by a licensed hazardous waste disposal facility with the appropriate incinerators and emission control systems.
Scientific Rationale:
High-temperature incineration, typically above 850°C and often exceeding 1200°C for halogenated compounds, provides the necessary energy to break the chemical bonds within the this compound molecule.[5] The presence of a secondary combustion chamber and sufficient residence time ensures the complete destruction of the organic compound and its transformation into less harmful components like carbon dioxide, water, and nitrogen oxides.[4] Advanced emission control systems ("scrubbers") are essential to neutralize acidic gases and remove particulate matter before release into the atmosphere.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 5271-26-1 | [1] |
| Molecular Formula | C₁₀H₁₄N₂ | [6] |
| Molecular Weight | 162.24 g/mol | [6] |
| Appearance | White to yellow to orange to pale brown powder or crystals | [7] |
| Melting Point | 81-90°C | [7] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1] |
| EPA Hazardous Waste Code | Not specifically listed, but would likely fall under D002 (Corrosive) if pH is high. | General Chemical Knowledge |
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a regulatory requirement but a professional obligation. By understanding the chemical's hazards, adhering to strict in-lab waste management protocols, and entrusting final disposal to qualified professionals, the scientific community can continue its vital work while upholding the highest standards of safety and environmental stewardship. This guide serves as a foundational resource to empower researchers to make informed and responsible decisions in their daily laboratory operations.
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A Senior Application Scientist's Guide to Handling 2-Phenylpiperazine: From Hazard Assessment to Disposal
As researchers and developers, our work with novel chemical entities like 2-Phenylpiperazine is foundational to discovery. However, innovation cannot come at the expense of safety. This guide moves beyond mere compliance, offering a framework for handling this compound grounded in a deep understanding of its properties. Here, we explain not just what to do, but why you're doing it, ensuring each step is a self-validating component of a comprehensive safety system.
Foundational Hazard Assessment: Understanding the Adversary
This compound is a versatile piperazine derivative, but its utility in synthesis is matched by its significant health hazards. A thorough review of its safety profile reveals its classification as a corrosive and toxic substance.[1] Exposure can lead to severe health outcomes, making stringent protective measures non-negotiable.
-
Dermal and Ocular: The primary danger lies in its corrosivity. It is classified as causing severe skin burns and serious eye damage.[2] Some safety data sheets (SDS) indicate it can be fatal upon skin contact, a critical consideration that mandates full skin protection.
-
Oral Toxicity: The compound is harmful or toxic if swallowed.[2][3]
-
Respiratory: As a solid, this compound can form dusts that may cause respiratory irritation.[2][3] Inhalation of vapors or aerosols should also be avoided.[4]
This hazard profile dictates that all handling procedures must be designed to prevent any direct contact with the substance. The core principle is isolation —isolating the chemical from your personal environment through engineering controls and a robust Personal Protective Equipment (PPE) ensemble.
The Core PPE Ensemble: Your Primary Line of Defense
Based on the hazard assessment, a standard PPE ensemble for handling this compound must provide comprehensive protection for the skin, eyes, and respiratory system.
| PPE Component | Hazard Mitigation | Recommended Specification |
| Hand Protection | Prevents severe skin burns and dermal absorption. | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Must conform to EN 374 standard. Double-gloving is required for all handling procedures.[4][5] |
| Eye & Face Protection | Protects against splashes and dust, preventing severe eye damage. | Chemical safety goggles and a full-face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][6][7] |
| Body Protection | Shields skin from contact with dust or splashes. | A chemical-resistant lab coat or a disposable gown with long sleeves and tight-fitting cuffs. For larger quantities, a full chemical-resistant suit may be necessary.[8][9] |
| Respiratory Protection | Prevents inhalation of harmful dusts. | For handling the solid powder, a NIOSH-approved N95 dust mask is the minimum requirement. A half-mask or full-face respirator with appropriate particulate filters may be required for tasks with high dust potential.[1][6] |
Operational Workflow for PPE Selection
The specific tasks you perform will dictate the precise level and combination of PPE required. The following workflow illustrates the decision-making process for ensuring adequate protection.
Caption: PPE selection workflow based on the physical form of this compound being handled.
Step-by-Step Guidance: Protocols for Safe Handling
Procedural discipline is paramount. The following protocols for donning, doffing, and waste disposal must be followed without deviation.
A. Protocol for Donning PPE
-
Preparation: Ensure all PPE is the correct size and free from defects. Confirm the location and functionality of the nearest safety shower and eyewash station.[1]
-
Gown/Coat: Don the chemical-resistant gown or lab coat, ensuring complete coverage of the torso and arms. Fasten securely.
-
Respirator/Mask: If handling solid, don your N95 respirator or half-mask respirator. Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles, ensuring a snug fit around the eyes. Place the face shield over the goggles.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the cuffs of the gown. Don the second pair of gloves over the first. This double-gloving technique provides an extra layer of protection and allows for safe removal of the outer, contaminated layer if needed.[5]
B. Protocol for Handling and Operations
-
Engineering Controls: All manipulations of this compound, both solid and liquid, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Spill Management: Keep a chemical spill kit rated for corrosive solids and liquids readily accessible. In the event of a minor spill inside the fume hood, use an inert absorbent material to collect the substance, then decontaminate the area.[10] For major spills, evacuate the area and alert your institution's emergency response team.[11]
-
Hygiene: Never eat, drink, or smoke in the laboratory.[11] Always wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[1][11]
C. Protocol for Doffing PPE and Disposal
The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence diligently, performing each step within the fume hood where possible.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately into a designated hazardous waste container.
-
Gown and Inner Gloves: Unfasten the gown. As you remove it, peel it away from your body, rolling it into a bundle with the contaminated side inward. Remove the inner gloves as you pull your hands through the sleeves, trapping the gloves within the gown. Dispose of the bundle into the hazardous waste container.
-
Face and Eye Protection: Step away from the immediate work area. Remove the face shield first, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Respirator/Mask: Remove your respirator or mask last. Dispose of single-use masks in the hazardous waste container.
-
Final Wash: Wash hands and forearms thoroughly with soap and water.
D. Waste Disposal Plan
All materials that come into contact with this compound are considered hazardous waste.
-
Chemical Waste: Unused or waste this compound (solid) and solutions containing it must be collected in clearly labeled, sealed hazardous waste containers.[12]
-
Contaminated Materials: All disposable PPE (gloves, gowns, masks), absorbent pads, and contaminated labware (e.g., weigh boats, pipette tips) must be disposed of in a designated solid hazardous waste container.[1][12]
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[9] Do not pour any solutions down the drain.[4]
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of trust and responsibility. This proactive approach to safety not only protects you and your colleagues but also ensures the integrity and success of your vital research.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
